Product packaging for 18:0-22:6 DG(Cat. No.:CAS No. 65886-80-8)

18:0-22:6 DG

Cat. No.: B3044074
CAS No.: 65886-80-8
M. Wt: 669 g/mol
InChI Key: LBDXVTOFXXDOGH-KXYFHQNYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

In biochemical signaling, diacylglycerol (DAG) functions as a second messenger signaling lipid, and is a product of the hydrolysis of the phospholipid PIP2 (phosphatidylinositolbisphosphate) by the enzyme phospholipase C (PLC) (a membrane-bound enzyme) that, through the same reaction, produces inositol trisphosphate (IP3). Although inositol trisphosphate (IP3) diffuses into the cytosol, DAG remains within the plasma membrane due to its hydrophobic properties. IP3 stimulates the release of calcium ions from the smooth endoplasmic reticulum, whereas DAG is a physiological activator of protein kinase C (PKC). The production of DAG in the membrane facilitates translocation of PKC from the cytosol to the plasma membrane. (See References)>In biochemical signaling, diacylglycerol (DAG) functions as a second messenger signaling lipid, and is a product of the hydrolysis of the phospholipid PIP2 (phosphatidylinositolbisphosphate) by the enzyme phospholipase C (PLC) (a membrane-bound enzyme) that, through the same reaction, produces inositol trisphosphate (IP3). Although inositol trisphosphate (IP3) diffuses into the cytosol, DAG remains within the plasma membrane due to its hydrophobic properties. IP3 stimulates the release of calcium ions from the smooth endoplasmic reticulum, whereas DAG is a physiological activator of protein kinase C (PKC). The production of DAG in the membrane facilitates translocation of PKC from the cytosol to the plasma membrane.
Diacylglycerol mimicks the effects of the tumor-promoting compounds phorbol esters.>DG(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0)[iso2], also known as DAG(18:0/22:6) or diacylglycerol(18:0/22:6), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway and phosphatidylcholine biosynthesis PC(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway. DG(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/22:0) pathway, de novo triacylglycerol biosynthesis TG(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway, de novo triacylglycerol biosynthesis TG(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/24:1(15Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/22:2(13Z, 16Z)) pathway.>1-stearoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the acyl groups at positions 1 and 2 are specified as stearoyl and (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl respectively. It has a role as a protein kinase C agonist and a calcium channel agonist. It derives from an all-cis-docosa-4,7,10,13,16,19-hexaenoic acid and an octadecanoic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H72O5 B3044074 18:0-22:6 DG CAS No. 65886-80-8

Properties

IUPAC Name

[(2S)-1-hydroxy-3-octadecanoyloxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H72O5/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-43(46)48-41(39-44)40-47-42(45)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19,21-22,26,28,32,34,41,44H,3-4,6,8-10,12,14-16,18,20,23-25,27,29-31,33,35-40H2,1-2H3/b7-5-,13-11-,19-17-,22-21-,28-26-,34-32-/t41-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDXVTOFXXDOGH-KXYFHQNYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H72O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

669.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(18:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0007179
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 1-Stearoyl-2-Docosahexaenoyl-sn-glycerol (18:0-22:6 DG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-2-docosahexaenoyl-sn-glycerol (18:0-22:6 DG) is a specific diacylglycerol (DAG) molecule of significant interest in cellular signaling research. Comprised of a glycerol (B35011) backbone with stearic acid (18:0) at the sn-1 position and the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA; 22:6) at the sn-2 position, this molecule plays a crucial role as a second messenger in a variety of signal transduction pathways. Its unique structure allows it to modulate the activity of key signaling proteins, including Protein Kinase C (PKC) isoforms and Ras Guanyl Nucleotide Releasing Proteins (RasGRPs), thereby influencing downstream cellular processes. This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of this compound, complete with detailed experimental protocols and visual representations of its signaling involvement.

Structure and Physicochemical Properties

This compound is a diacylglycerol with the chemical formula C43H72O5 and a molecular weight of approximately 669.03 g/mol .[1][2] The presence of a saturated fatty acid (stearic acid) at the sn-1 position and a highly unsaturated fatty acid (DHA) at the sn-2 position is a common feature of diacylglycerols synthesized via the phosphatidic acid pathway.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C43H72O5[2]
Molecular Weight 669.03 g/mol [1]
Melting Point -63.5 °C[1]
Boiling Point 707.2 ± 60.0 °C at 760 mmHg (Predicted)[3]
Density 0.9 ± 0.1 g/cm³ (Predicted)[3]
Solubility Soluble in DMSO (10 mM) and Chloroform. Predicted water solubility is very low (1.2e-05 g/L).[4]
Appearance Solid

Synthesis of this compound

The synthesis of this compound can be achieved through both enzymatic and chemical methodologies. The choice of method depends on the desired stereospecificity, yield, and purity.

De Novo Biosynthesis

In biological systems, diacylglycerols are typically synthesized from glycerol-3-phosphate. This precursor is sequentially acylated by acyl-CoA molecules to form lysophosphatidic acid and then phosphatidic acid. The final step involves the dephosphorylation of phosphatidic acid to yield diacylglycerol. This pathway generally results in a saturated fatty acid at the sn-1 position and an unsaturated fatty acid at the sn-2 position.

G G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acyltransferase PA Phosphatidic Acid LPA->PA Acyltransferase DG Diacylglycerol (this compound) PA->DG PAP AcylCoA1 Stearoyl-CoA (18:0) AcylCoA1->LPA AcylCoA2 DHA-CoA (22:6) AcylCoA2->PA PAP Phosphatidic Acid Phosphatase

Figure 1: De Novo Biosynthesis of Diacylglycerol.
Enzymatic Synthesis

Enzymatic synthesis offers a highly regioselective method for producing 1-stearoyl-2-docosahexaenoyl-sn-glycerol. This approach typically involves a two-step process utilizing lipases. The following protocol is adapted from the synthesis of a similar diacylglycerol, 1-stearoyl-2-arachidonoyl-sn-glycerol.

Experimental Protocol: Two-Step Enzymatic Synthesis of this compound

Step 1: Synthesis of 1-stearoyl-sn-glycerol (B134734)

  • Reaction Setup: In a temperature-controlled reactor, combine glycerol and stearic acid in a 2:1 molar ratio in a solvent-free system.

  • Enzyme Addition: Add an immobilized 1,3-specific lipase, such as Lipozyme RM IM, at a concentration of 10% (w/w) of the total substrate weight.

  • Reaction Conditions: Maintain the reaction at 65°C with continuous stirring for 4 hours.

  • Monitoring: Monitor the formation of the monoacylglycerol intermediate by Thin Layer Chromatography (TLC).

  • Purification: Purify the 1-stearoyl-sn-glycerol intermediate using column chromatography on silica (B1680970) gel.

Step 2: Synthesis of 1-stearoyl-2-docosahexaenoyl-sn-glycerol

  • Reaction Setup: Dissolve the purified 1-stearoyl-sn-glycerol and docosahexaenoic acid (DHA) in a 1:2 molar ratio in n-hexane.

  • Enzyme Addition: Add an immobilized lipase, such as Novozym 435, at a concentration of 10% (w/w) of the total substrate weight.

  • Reaction Conditions: Conduct the reaction at 60°C with continuous stirring for approximately 24 hours.

  • Monitoring: Monitor the formation of the final product by TLC.

  • Purification:

    • Remove the immobilized enzyme by filtration.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the 1-stearoyl-2-docosahexaenoyl-sn-glycerol using silica gel column chromatography.

G cluster_0 Step 1 cluster_1 Step 2 Glycerol Glycerol MAG 1-Stearoyl-sn-glycerol Glycerol->MAG StearicAcid Stearic Acid StearicAcid->MAG MAG_step2 1-Stearoyl-sn-glycerol MAG->MAG_step2 Lipase1 Lipozyme RM IM Lipase1->MAG DHA Docosahexaenoic Acid DAG This compound DHA->DAG Lipase2 Novozym 435 Lipase2->DAG MAG_step2->DAG

Figure 2: Two-Step Enzymatic Synthesis Workflow.
Chemical Synthesis

Chemical synthesis of this compound allows for larger scale production but requires careful control of regioselectivity through the use of protecting groups.

Experimental Protocol: General Chemical Synthesis of 1,2-Diacyl-sn-glycerols

A common strategy for the chemical synthesis of specific 1,2-diacyl-sn-glycerols involves the following key steps:

  • Protection of Glycerol: Start with a suitable chiral precursor of glycerol, such as (R)-(-)-Glycidol or sn-glycerol-3-phosphate, and protect the sn-3 hydroxyl group. Common protecting groups for this purpose include benzyl (B1604629) or trityl ethers.

  • Acylation at sn-1: The free sn-1 hydroxyl group is then acylated with stearic acid using a suitable coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or an acid chloride.

  • Deprotection/Protection Swap (if necessary): Depending on the initial protecting group strategy, it may be necessary to deprotect the sn-2 hydroxyl group while keeping the sn-3 position protected, or vice versa. This often involves orthogonal protecting groups.

  • Acylation at sn-2: The free sn-2 hydroxyl group is then acylated with docosahexaenoic acid (DHA).

  • Final Deprotection: The protecting group at the sn-3 position is removed to yield the final 1-stearoyl-2-docosahexaenoyl-sn-glycerol.

Table 2: Common Protecting Groups in Diacylglycerol Synthesis

Functional GroupProtecting GroupProtection ConditionsDeprotection Conditions
Hydroxyl Benzyl (Bn)NaH, BnBrH₂, Pd/C
Trityl (Tr)TrCl, PyridineMild acid (e.g., TFA)
Silyl Ethers (e.g., TBDMS)TBDMSCl, ImidazoleF⁻ (e.g., TBAF)

Biological Activity and Signaling Pathways

This compound is a potent second messenger that activates several key signaling proteins.

Activation of Protein Kinase C (PKC) Isoforms

This compound has been shown to activate various conventional and novel PKC isoforms with differing potencies.

Table 3: Activation of PKC Isoforms by this compound

PKC IsoformEffect of this compoundConcentration
PKCα Less preference at lower concentrations2 mmol%
PKCγ Moderate preference2 mmol%
PKCδ Preference for activation20 and 200 mmol%
PKCε Moderate preference2000 mmol%
PKCθ Strong preference for activation2 and 20 mmol%

Data adapted from a comprehensive analysis of PKC isozyme activation by different diacylglycerol molecular species.

Modulation of the RasGRP-MAPK Signaling Pathway

This compound can bind to RasGRP, a guanine (B1146940) nucleotide exchange factor for Ras, leading to the activation of the MAP kinase (MAPK) cascade.[1][5]

G PLC Phospholipase C (PLC) IP3 IP₃ PLC->IP3 DAG This compound PLC->DAG PIP2 PIP₂ PIP2->PLC RasGRP RasGRP DAG->RasGRP Ras_GTP Ras-GTP RasGRP->Ras_GTP Ras_GDP Ras-GDP Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellularResponse Cellular Response TranscriptionFactors->CellularResponse

Figure 3: this compound in the RasGRP-MAPK Signaling Pathway.

Experimental Protocols for Studying Biological Activity

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol provides a framework for assessing the activation of a specific PKC isoform by this compound.

  • Prepare Lipid Vesicles:

    • Prepare stock solutions of phosphatidylserine (B164497) (PS) and this compound in chloroform.

    • In a glass tube, mix PS with varying concentrations of this compound. Include a control with PS only.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in an appropriate buffer by vortexing or sonication to form small unilamellar vesicles.

  • Kinase Reaction:

    • In a reaction tube, combine the lipid vesicles, a specific PKC isoform, a peptide substrate (e.g., myelin basic protein fragment 4-14), and ATP (radiolabeled or with a detection system).

    • Incubate the reaction mixture at the optimal temperature for the PKC isoform.

  • Detection of Substrate Phosphorylation:

    • Stop the reaction and separate the phosphorylated substrate from the unreacted ATP.

    • Quantify the amount of phosphorylated substrate. The signal intensity is proportional to the PKC activity.

  • Data Analysis:

    • Plot the PKC activity as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

G PrepareVesicles Prepare Lipid Vesicles (PS +/- this compound) KinaseReaction Kinase Reaction (PKC, Substrate, ATP) PrepareVesicles->KinaseReaction DetectPhosphorylation Detect Substrate Phosphorylation KinaseReaction->DetectPhosphorylation DataAnalysis Data Analysis (Dose-Response Curve) DetectPhosphorylation->DataAnalysis

Figure 4: Workflow for In Vitro PKC Activity Assay.

Conclusion

1-Stearoyl-2-docosahexaenoyl-sn-glycerol is a crucial lipid second messenger with well-defined roles in cellular signaling. Its specific structure, with a saturated fatty acid at the sn-1 position and the polyunsaturated DHA at the sn-2 position, dictates its interaction with and activation of key signaling proteins like PKC and RasGRP. The ability to synthesize this molecule with high purity and stereospecificity, particularly through enzymatic methods, is essential for further elucidating its precise functions in health and disease. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important signaling lipid.

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Biological Function of 1-Stearoyl-2-Docosahexaenoyl-sn-glycerol (18:0-22:6 DG)

Abstract

1-Stearoyl-2-docosahexaenoyl-sn-glycerol (this compound) is a specific molecular species of diacylglycerol (DAG), a critical second messenger in cellular signaling. Comprising a saturated stearic acid (18:0) at the sn-1 position and a polyunsaturated docosahexaenoic acid (DHA, 22:6) at the sn-2 position, its unique structure confers distinct biophysical properties and signaling specificities. Unlike generic DAGs, this compound exhibits preferential activation of specific protein kinase C (PKC) isoforms, modulates the RasGRP-MAPK pathway, and plays a significant role in inflammation and neuronal function. This document provides a comprehensive overview of the synthesis, metabolism, and multifaceted biological functions of this compound. It consolidates quantitative data on its activity, details key experimental protocols, and presents visual diagrams of its core signaling pathways to serve as a technical resource for research and therapeutic development.

Introduction to Diacylglycerol (DAG) Signaling

Diacylglycerols are hydrophobic signaling lipids that remain within the plasma membrane to transduce signals. They are classically generated from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) enzymes, a reaction that also produces inositol (B14025) 1,4,5-trisphosphate (IP3).[1] While IP3 diffuses into the cytosol to mobilize calcium, DAG acts as a membrane-localized platform to recruit and activate a host of effector proteins, most notably the Protein Kinase C (PKC) family.[1] The specific fatty acid composition of a DAG molecule can significantly influence its biological activity, leading to differential recruitment and activation of downstream targets.[2] this compound is a physiologically important species, particularly enriched in the brain and implicated in a variety of cellular processes.[3][4]

Biosynthesis and Metabolism of this compound

The synthesis of DAG begins with glycerol-3-phosphate, which undergoes two acylation steps to form phosphatidic acid (PA). PA is then dephosphorylated by PA phosphatases to yield DAG. Due to the nature of this pathway, DAGs typically contain a saturated fatty acid at the sn-1 position and an unsaturated fatty acid at the sn-2 position.

The primary metabolic fate of signaling DAG is its phosphorylation by diacylglycerol kinases (DGKs), which converts DAG back into PA, thereby attenuating DAG-mediated signals while generating another potent lipid messenger, PA.[5][6] Notably, the DGKδ isoform selectively phosphorylates this compound to generate 18:0-22:6-PA, a key step in the regulation of the serotonin (B10506) transporter.[7]

Metabolism_of_18_0_22_6_DG PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) DG This compound PIP2->DG Hydrolysis IP3 IP3 PIP2->IP3 PA 18:0-22:6 PA (Phosphatidic Acid) DG->PA Phosphorylation PLC PLC PLC->PIP2 Acts on DGK DGKδ DGK->DG Acts on

Biosynthesis and phosphorylation of this compound.

Core Biological Functions and Signaling Pathways

Differential Activation of Protein Kinase C (PKC) Isoforms

A primary function of this compound is the activation of conventional (cPKC) and novel (nPKC) PKC isoforms.[8] However, comprehensive analysis reveals a distinct preference for certain isoforms. This compound is a particularly potent activator of nPKCs δ, ε, and θ, and the cPKC isoform γ, especially at lower, more physiological concentrations.[8][9] In contrast, it is less effective at activating PKCα at low concentrations compared to other DG species.[8][9] This differential activation suggests that the generation of specific DG species like this compound can translate into distinct downstream phosphorylation events and cellular outcomes.[2]

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DG This compound PIP2->DG PKC PKC Isoforms (γ, δ, ε, θ) DG->PKC Recruits & Activates Downstream Downstream Phosphorylation & Cellular Response PKC->Downstream Phosphorylates PKC_cyto Inactive PKC PKC_cyto->PKC Translocates Ligand Ligand Ligand->GPCR

This compound-mediated activation of specific PKC isoforms.
Modulation of the RasGRP-MAP Kinase Pathway

Beyond PKC, this compound can directly interact with Ras guanine (B1146940) nucleotide-releasing proteins (RasGRPs).[10][11] RasGRPs are crucial activators of Ras and Rap small GTPases, which in turn initiate the mitogen-activated protein kinase (MAPK) cascade. By binding to the C1 domain of RasGRP, this compound facilitates its recruitment to the membrane and subsequent activation of the MAPK pathway, influencing processes like cell proliferation and immune responses.[5][11]

Induction of Inflammatory Responses

This compound has been identified as a pro-inflammatory mediator, particularly in monocytes.[12] Studies have shown that stimulation of primary human monocytes with this compound leads to a dose-dependent increase in the secretion of key inflammatory cytokines, including Interleukin-8 (IL-8), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[12] This response is partly dependent on the activation of the NLRP3 inflammasome.[12] Elevated levels of this DG species have been noted in patients with acute coronary syndrome, suggesting a potential role in cardiovascular inflammation.[12]

Regulation of Serotonin Transporter (SERT) via the DGKδ-PA-Praja-1 Axis

A highly specific function of this compound has been elucidated in the brain. The enzyme DGKδ selectively phosphorylates this compound to produce 1-stearoyl-2-docosahexaenoyl-phosphatidic acid (18:0-22:6 PA).[7] This specific PA species then directly binds to and activates Praja-1, an E3 ubiquitin ligase.[7] Activated Praja-1 subsequently targets the serotonin transporter (SERT) for ubiquitination and degradation.[7] This pathway is critical for regulating serotonergic signaling, and its dysregulation is implicated in neuropsychiatric disorders like depression and obsessive-compulsive disorder.[7]

SERT_Regulation_Pathway DG This compound PA 18:0-22:6 PA DG->PA Phosphorylation Praja1_inactive Praja-1 (Inactive) E3 Ligase PA->Praja1_inactive Binds to & Activates Praja1_active Praja-1 (Active) SERT SERT (Serotonin Transporter) Praja1_active->SERT Ubiquitinates Degradation SERT Degradation SERT->Degradation DGK DGKδ DGK->DG

Pathway for SERT degradation via this compound metabolism.

Quantitative Data Summary

The biological effects of this compound are concentration-dependent. The following tables summarize key quantitative findings from in vitro studies.

Table 1: Activation of Protein Kinase C (PKC) Isoforms by this compound (Data summarized from Kamiya et al., 2016)[8][9]

PKC IsoformActivator Concentration (mmol%)Fold Increase in Activity (approx.)Preference for this compound
PKCα 2~1 (No significant activation)Less preference
20~2.5No significant preference
PKCγ 2~1.5Moderate preference
20~2No significant preference
PKCδ 20Not specifiedPreference
200Not specifiedPreference
PKCε 2000Not specifiedModerate preference
PKCθ 2~4Strong preference
20~8Strong preference

Table 2: Pro-inflammatory Cytokine Secretion from Human Monocytes (Data derived from a study on lipids associated with Lipoprotein(a))[12]

CytokineStimulant Concentration (µM)Response
IL-8 10Dose-dependent increase
20Dose-dependent increase
IL-6 10Dose-dependent increase
20Dose-dependent increase
IL-1β 10Dose-dependent increase
20Dose-dependent increase

Experimental Protocols

Preparation and Cellular Delivery of this compound
  • Stock Solution : this compound is typically supplied in chloroform (B151607). Store at -20°C in glass vials with PTFE-lined caps (B75204) to minimize acyl migration.[1] Avoid plastic containers.[1]

  • Solubilization :

    • Aliquot the desired amount of the chloroform solution into a glass tube.

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film.

    • Dissolve the residue in an appropriate volume of ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO).

  • Cellular Treatment :

    • Dilute the ethanol/DMSO stock solution into the desired aqueous cell culture medium to the final working concentration. Most biological responses to DAGs saturate between 20 to 250 µM.[1]

    • Ensure the final solvent concentration in the medium is non-toxic to the cells (typically <0.5%).

In Vitro PKC Activity Assay

This protocol is based on the methods described for assessing the effect of different DG species on PKC isoforms.[9]

  • Reaction Mixture : Prepare a reaction buffer containing Tris-HCl, MgCl₂, CaCl₂, ATP, and a PKC substrate (e.g., myelin basic protein fragment 4-14).[8]

  • Lipid Vesicles : Prepare lipid vesicles containing phosphatidylserine (B164497) (PS) as a cofactor and varying molar percentages of this compound.

  • Enzyme : Add purified recombinant PKC isozyme to the reaction mixture.

  • Initiation : Start the reaction by adding the ATP-containing buffer. Incubate at 30°C for a specified time (e.g., 10 minutes).

  • Termination : Stop the reaction by adding a stop solution (e.g., containing EDTA).

  • Detection : Quantify the phosphorylated substrate. This can be done using radiolabeled [γ-³²P]ATP and measuring radioactivity, or using phosphorylation-specific antibodies in an ELISA or Western blot format.

  • Analysis : Calculate the fold activation by comparing the activity in the presence of this compound to a vehicle control.

Workflow for an in vitro Protein Kinase C (PKC) activity assay.

Conclusion

1-stearoyl-2-docosahexaenoyl-sn-glycerol is not merely a structural intermediate but a highly specific signaling lipid. Its unique acyl chain composition enables it to differentially activate downstream effector proteins, leading to distinct cellular outcomes in signaling, inflammation, and neurotransmitter regulation. The preferential activation of novel PKC isoforms and its central role in the DGKδ-Praja-1-SERT degradation pathway underscore its specialized functions, particularly in the nervous system. Understanding the precise roles of this compound opens new avenues for developing targeted therapeutics for a range of disorders, from neuropsychiatric conditions to inflammatory and cardiovascular diseases.

References

An In-depth Technical Guide to the 1-Stearoyl-2-Docosahexaenoyl-sn-Glycerol (SDG) Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG), a diacylglycerol (DAG) species containing stearic acid (18:0) at the sn-1 position and the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA; 22:6) at the sn-2 position, is an emerging lipid second messenger. While not as extensively characterized as its arachidonic acid-containing counterpart, 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), SDG plays distinct roles in cellular signaling. It is recognized as a protein kinase C (PKC) agonist and a modulator of transient receptor potential canonical (TRPC) channels.[1] This technical guide provides a comprehensive overview of the current understanding of the SDG signaling pathway, including its synthesis, metabolism, and downstream effectors. This document consolidates available data, outlines relevant experimental methodologies, and presents signaling pathway diagrams to serve as a resource for researchers investigating the physiological and pathological roles of this specific diacylglycerol species.

Introduction to 1-Stearoyl-2-Docosahexaenoyl-sn-Glycerol (SDG)

1-Stearoyl-2-docosahexaenoyl-sn-glycerol is a member of the diacylglycerol family, which are critical signaling molecules generated at the cell membrane. The production of DAGs is a central event in signal transduction, primarily initiated by the activation of phospholipase C (PLC) enzymes that hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. The specific fatty acid composition of the precursor phospholipid determines the molecular species of DAG produced. SDG, with its characteristic DHA moiety, is of particular interest due to the well-established roles of DHA in neuronal and retinal function.[2]

Synthesis and Metabolism of SDG

The primary route for the synthesis of SDG, like other diacylglycerols, begins with the dephosphorylation of phosphatidic acid (PA). Glycerol-3-phosphate is sequentially acylated to form lysophosphatidic acid and then phosphatidic acid. The dephosphorylation of 1-stearoyl-2-docosahexaenoyl-sn-phosphatidic acid yields SDG.

The metabolic fate of SDG is crucial for the termination of its signaling and for the generation of other bioactive lipids. Diacylglycerol kinases (DGKs) phosphorylate DAGs to produce phosphatidic acid. Notably, SDG is a poor substrate for DGKε, an isoform that shows high specificity for arachidonoyl-containing DAGs.[2][3][4] However, SDG can be phosphorylated by other DGK isoforms, such as DGKζ, which does not exhibit strong acyl chain specificity.[2]

dot

SDG_Metabolism Phosphatidic Acid (18:0/22:6) Phosphatidic Acid (18:0/22:6) SDG (18:0/22:6-DAG) SDG (18:0/22:6-DAG) Phosphatidic Acid (18:0/22:6)->SDG (18:0/22:6-DAG) Phosphatase SDG (18:0/22:6-DAG)->Phosphatidic Acid (18:0/22:6) DGKζ Triacylglycerol Triacylglycerol SDG (18:0/22:6-DAG)->Triacylglycerol DGAT DGKε DGKε SDG (18:0/22:6-DAG)->DGKε Poor Substrate

Caption: Metabolism of 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG).

Core Signaling Pathways of SDG

Current research indicates that SDG exerts its signaling functions primarily through the activation of Protein Kinase C (PKC) isoforms and the modulation of Transient Receptor Potential Canonical (TRPC) channels.

Protein Kinase C (PKC) Activation

SDG is known to be an agonist of PKC.[1] The activation of PKC by DAGs is a cornerstone of cellular signaling, regulating a vast array of processes including cell growth, differentiation, and apoptosis. Different DAG species can exhibit varying potencies and isoform specificities in PKC activation. While it is established that SDG activates PKC, specific quantitative data on the activation of individual PKC isoforms by SDG is limited. Comparative studies with other DAG species suggest that the docosahexaenoic acid at the sn-2 position may confer a preference for certain PKC isoforms.[5]

dot

SDG_PKC_Signaling GPCR/RTK GPCR/RTK PLC PLC GPCR/RTK->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes SDG (18:0/22:6-DAG) SDG (18:0/22:6-DAG) PIP2->SDG (18:0/22:6-DAG) PKC PKC SDG (18:0/22:6-DAG)->PKC Activates Downstream Effectors Downstream Effectors PKC->Downstream Effectors Phosphorylates

Caption: SDG-mediated activation of the Protein Kinase C (PKC) pathway.

TRPC Channel Modulation

SDG has been shown to activate TRPC6 channels, leading to an influx of calcium ions.[6][7] The activation of TRPC6 by SDG is reportedly less potent compared to the activation by SAG.[6] This activation appears to be dependent on Src kinases and the integrity of lipid rafts.[6] The modulation of TRPC channels by SDG provides a direct link between lipid signaling and the regulation of intracellular calcium homeostasis.

SDG_TRPC_Signaling SDG (18:0/22:6-DAG) SDG (18:0/22:6-DAG) TRPC6 Channel TRPC6 Channel SDG (18:0/22:6-DAG)->TRPC6 Channel Activates Ca2+ Influx Ca2+ Influx TRPC6 Channel->Ca2+ Influx Src Kinase Src Kinase Src Kinase->TRPC6 Channel Regulates

Caption: Experimental workflow for an in vitro PKC activity assay.

Intracellular Calcium Imaging for TRPC6 Activation

This protocol measures changes in intracellular calcium concentration in response to SDG stimulation in cells expressing TRPC6 channels.

Materials:

  • HEK-293 cells stably expressing TRPC6

  • 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG)

  • Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution)

  • Fluorescence microscope equipped for live-cell imaging

Protocol:

  • Cell Culture: Plate TRPC6-expressing HEK-293 cells on glass-bottom dishes.

  • Dye Loading: Load the cells with a calcium indicator dye according to the manufacturer's instructions.

  • Baseline Measurement: Acquire baseline fluorescence images of the cells in imaging buffer.

  • Stimulation: Add SDG to the cells at the desired concentration.

  • Image Acquisition: Continuously record fluorescence images to monitor changes in intracellular calcium.

  • Data Analysis: Quantify the changes in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium due to the influx through activated TRPC6 channels. Compare the response to SDG with that of a vehicle control and other known TRPC6 activators.

Conclusion and Future Directions

1-Stearoyl-2-docosahexaenoyl-sn-glycerol is a bioactive lipid with emerging roles in cellular signaling through the activation of PKC and TRPC6 channels. Its unique structure, conferred by the presence of docosahexaenoic acid, suggests specialized functions, particularly in the nervous system and retina where DHA is highly abundant. However, a significant knowledge gap remains regarding the specific downstream effectors, the quantitative aspects of its interactions, and the full extent of its physiological and pathological roles. Future research should focus on elucidating the precise PKC isoform selectivity of SDG, identifying other potential binding partners, and using advanced lipidomics and cell biology techniques to map its signaling network in greater detail. A deeper understanding of the SDG signaling pathway will be crucial for developing novel therapeutic strategies targeting diseases where this lipid messenger is implicated.

References

The Genesis of a Key Signaling Lipid: An In-depth Technical Guide to the Discovery and History of 18:0-22:6 Diacylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular signaling, lipids have emerged from their classical role as mere structural components to be recognized as critical second messengers. Among these, diacylglycerols (DAGs) stand out for their pivotal function in activating a wide array of signaling proteins, most notably the protein kinase C (PKC) family. While the role of DAG in signal transduction has been appreciated for decades, the significance of its molecular diversity is a more recent revelation. This technical guide delves into the discovery, history, and functional characterization of a specific and highly significant diacylglycerol species: 1-stearoyl-2-docosahexaenoyl-sn-glycerol (18:0-22:6 DAG). This unique molecule, composed of a saturated fatty acid (stearic acid, 18:0) at the sn-1 position and a polyunsaturated fatty acid (docosahexaenoic acid, DHA, 22:6) at the sn-2 position, is particularly abundant in the brain and retina and plays a crucial role in neuronal function and other physiological processes.

Discovery and Historical Perspective

The journey to understanding the importance of specific diacylglycerol species like 18:0-22:6 DAG is intertwined with the broader history of lipid biochemistry and signal transduction.

Early Recognition of Diacylglycerols in Signaling:

The concept of diacylglycerol as a second messenger emerged from the seminal work on the phosphoinositide cycle. It was established that the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) generates two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol. While IP3 mobilizes intracellular calcium, DAG remains in the membrane to activate PKC.

The Dawn of Lipidomics and Species-Specific Functions:

Early studies often treated DAG as a single entity. However, with the advent of advanced analytical techniques, particularly high-performance liquid chromatography (HPLC) and mass spectrometry (MS), it became possible to separate and identify individual molecular species of lipids.

A significant step towards recognizing the importance of polyunsaturated DAGs came from studies of brain lipids. The brain is exceptionally rich in long-chain polyunsaturated fatty acids, particularly docosahexaenoic acid (DHA, 22:6). A pivotal study in 1989 by Lee and colleagues was among the first to comprehensively analyze the molecular species of diacylglycerols in rat brains. Using a combination of thin-layer chromatography (TLC) and reverse-phase HPLC, they identified about 30 different DAG species. Their findings revealed that phosphatidylserine (B164497) (PS) in the brain was a major reservoir of 18:0-22:6, containing 42% of this particular molecular species. Phosphatidylethanolamine (PE) also contained a significant amount, with 18% being the 18:0-22:6 species[1]. This was a crucial observation, directly linking a specific polyunsaturated DAG to a major class of brain phospholipids (B1166683).

From Identification to Functional Significance:

Following its identification, research efforts began to focus on the unique functional roles of DAGs containing polyunsaturated fatty acids. It became apparent that the acyl chain composition of DAG molecules was not arbitrary but rather a critical determinant of their signaling specificity. Subsequent research has solidified the understanding that 18:0-22:6 DAG is not just a structural curiosity but a potent and specific signaling molecule, particularly in the activation of novel and conventional PKC isoforms and other signaling proteins.

Physicochemical Properties

The unique structure of 18:0-22:6 diacylglycerol, featuring a saturated 18-carbon chain and a highly unsaturated 22-carbon chain with six double bonds, imparts distinct physicochemical properties that influence its behavior in biological membranes and its interaction with effector proteins.

PropertyValue
Molecular FormulaC43H72O5
Molecular Weight669.03 g/mol
Synonyms1-stearoyl-2-docosahexaenoyl-sn-glycerol, SDG

Signaling Pathways Involving 18:0-22:6 Diacylglycerol

18:0-22:6 DAG is a key player in several critical signaling cascades, primarily through its ability to selectively activate downstream effector proteins.

Activation of Protein Kinase C (PKC) Isoforms

One of the most well-characterized functions of 18:0-22:6 DAG is its role as a potent activator of specific PKC isoforms. The PKC family is divided into three subfamilies: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs). Both conventional and novel PKCs are activated by DAG.

Studies have shown that different DAG species exhibit distinct preferences for activating various PKC isoforms. 18:0-22:6 DAG has been demonstrated to be a particularly effective activator of several novel PKC isoforms, such as PKCδ, PKCε, and PKCθ, as well as the conventional PKCγ.[2] This differential activation is crucial for mediating specific cellular responses.

PKC_Activation cluster_membrane Plasma Membrane PIP2 PIP2 18:0-22:6_DAG 18:0-22:6_DAG PIP2->18:0-22:6_DAG Generates PKC PKC 18:0-22:6_DAG->PKC Recruits & Activates Downstream_Targets Downstream_Targets PKC->Downstream_Targets Phosphorylates PLC PLC PLC->PIP2 Hydrolyzes Receptor Receptor Receptor->PLC Activates

PKC Activation by 18:0-22:6 DAG
Modulation of Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs)

Beyond PKC, 18:0-22:6 DAG has been shown to interact with other C1 domain-containing proteins, such as Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs). RasGRPs are guanine (B1146940) nucleotide exchange factors for Ras and Rap small GTPases, which are critical regulators of cell proliferation, differentiation, and survival. The binding of 18:0-22:6 DAG to the C1 domain of RasGRP can modulate its activity, thereby influencing the MAP kinase signaling cascade.

RasGRP_Modulation cluster_membrane Plasma Membrane 18:0-22:6_DAG 18:0-22:6_DAG RasGRP RasGRP 18:0-22:6_DAG->RasGRP Binds to Ras Ras RasGRP->Ras Activates MAPK_Cascade MAPK_Cascade Ras->MAPK_Cascade Initiates

RasGRP Modulation by 18:0-22:6 DAG

Metabolism of 18:0-22:6 Diacylglycerol

The cellular levels of 18:0-22:6 DAG are tightly regulated through a balance of its synthesis and degradation.

Synthesis:

As mentioned, the primary route for the stimulus-dependent generation of 18:0-22:6 DAG is the hydrolysis of phosphoinositides, particularly PIP2, by phospholipase C. The enrichment of 18:0 and 22:6 fatty acids in brain phosphoinositides makes this a major source of this specific DAG species in neuronal tissues.

Degradation:

The signaling actions of 18:0-22:6 DAG are terminated by its enzymatic conversion to other lipids. The two main pathways for its removal are:

  • Phosphorylation by Diacylglycerol Kinases (DGKs): DGKs phosphorylate DAG to produce phosphatidic acid (PA), another important signaling lipid. There are ten known isoforms of DGK in mammals, and they exhibit different substrate specificities. Some DGK isoforms have been shown to phosphorylate 18:0-22:6 DAG, thereby attenuating its signaling and generating a new signaling molecule.

  • Hydrolysis by Diacylglycerol Lipases (DAGLs): DAGLs hydrolyze DAG to release a free fatty acid and a monoacylglycerol. In the case of 18:0-22:6 DAG, this can lead to the release of DHA.

DAG_Metabolism PIP2 PIP2 18:0-22:6_DAG 18:0-22:6_DAG PIP2->18:0-22:6_DAG PLC PA PA 18:0-22:6_DAG->PA DGK FFA_MAG Free Fatty Acid + Monoacylglycerol 18:0-22:6_DAG->FFA_MAG DAGL PLC PLC DGK DGK DAGL DAGL

Metabolism of 18:0-22:6 Diacylglycerol

Quantitative Data Summary

The following tables summarize key quantitative data related to 18:0-22:6 diacylglycerol.

Table 1: Tissue Distribution of 18:0-22:6 in Phospholipid Species (Rat Brain) [1]

Phospholipid SpeciesPercentage of 18:0-22:6
Phosphatidylserine (PS)42%
Phosphatidylethanolamine (PE)18%

Table 2: Relative Activation of PKC Isoforms by 18:0-22:6 Diacylglycerol [2]

PKC IsoformRelative Activation by 18:0-22:6 DAG
PKCαLess preference at 2 mmol%
PKCβIIModerate increase, no significant preference
PKCγModerate preference
PKCδPreference at 20 and 200 mmol%
PKCεModerate preference at 2000 mmol%
PKCηWeak preference at 20 mmol%
PKCθStrongest preference at 2 and 20 mmol%

Table 3: Enzymatic Activity of Diacylglycerol Kinase (DGK) Isoforms with 18:0-22:6 DAG

DGK IsoformRelative Activity with 18:0-22:6 DAGReference
DGKεUnable to phosphorylate[3]
DGKζNo significant preference for any DAG species[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 18:0-22:6 diacylglycerol.

Lipid Extraction and Quantification of 18:0-22:6 Diacylglycerol by LC-MS/MS

This protocol describes a standard method for extracting lipids from biological samples and quantifying specific DAG species using liquid chromatography-tandem mass spectrometry.

Materials:

  • Tissue or cell samples

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Internal standard (e.g., a deuterated version of a DAG species not abundant in the sample)

  • Glass centrifuge tubes

  • Nitrogen gas evaporator

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Homogenization: Homogenize the tissue or cell pellet in a mixture of chloroform:methanol (1:2, v/v).

  • Lipid Extraction (Bligh-Dyer Method):

    • To the homogenate, add chloroform and 0.9% NaCl to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Carefully collect the lower organic phase, which contains the lipids.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol:chloroform 9:1, v/v).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a C18 reverse-phase column.

    • Use a gradient of mobile phases (e.g., a water/acetonitrile/isopropanol system with an ammonium (B1175870) salt additive) to separate the different lipid species.

    • Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the transition of the precursor ion of 18:0-22:6 DAG to a specific product ion.

    • Quantify the amount of 18:0-22:6 DAG by comparing its peak area to that of the internal standard.

Lipid_Extraction_Workflow Sample Sample Homogenization Homogenization Sample->Homogenization Chloroform:Methanol Phase_Separation Phase_Separation Homogenization->Phase_Separation Bligh-Dyer Collect_Organic_Phase Collect_Organic_Phase Phase_Separation->Collect_Organic_Phase Drying Drying Collect_Organic_Phase->Drying Nitrogen Stream Reconstitution Reconstitution Drying->Reconstitution LC_MS_MS_Analysis LC_MS_MS_Analysis Reconstitution->LC_MS_MS_Analysis

Lipid Extraction and Quantification Workflow
In Vitro Protein Kinase C (PKC) Activation Assay

This protocol outlines a method to measure the activation of a specific PKC isoform by 18:0-22:6 diacylglycerol in a cell-free system.

Materials:

  • Purified recombinant PKC isoform

  • 18:0-22:6 Diacylglycerol

  • Phosphatidylserine (PS)

  • PKC substrate (e.g., a specific peptide or protein like histone H1)

  • Kinase assay buffer (containing ATP, MgCl2, and CaCl2)

  • [γ-32P]ATP (for radioactive detection) or phospho-specific antibodies (for non-radioactive detection)

  • Phosphocellulose paper or SDS-PAGE and Western blotting equipment

Procedure:

  • Preparation of Lipid Vesicles:

    • In a glass tube, mix 18:0-22:6 DAG and phosphatidylserine in chloroform.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in the kinase assay buffer by sonication or vortexing to form small unilamellar vesicles.

  • Kinase Reaction:

    • In a reaction tube, combine the kinase assay buffer, the prepared lipid vesicles, the purified PKC isoform, and the PKC substrate.

    • Initiate the reaction by adding ATP (spiked with [γ-32P]ATP for radioactive detection).

    • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

  • Detection of Substrate Phosphorylation:

    • Radioactive Method: Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-32P]ATP and quantify the radioactivity of the phosphorylated substrate using a scintillation counter.

    • Non-Radioactive Method: Stop the reaction by adding SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and detect the phosphorylated substrate using a phospho-specific antibody via Western blotting.

PKC_Assay_Workflow Prepare_Vesicles Prepare Lipid Vesicles (DAG + PS) Setup_Reaction Set up Kinase Reaction (PKC + Substrate + Vesicles) Prepare_Vesicles->Setup_Reaction Initiate_Reaction Initiate with ATP ([γ-32P]ATP) Setup_Reaction->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Stop_Reaction Stop_Reaction Incubate->Stop_Reaction Detect_Phosphorylation Detect_Phosphorylation Stop_Reaction->Detect_Phosphorylation

In Vitro PKC Activation Assay Workflow
In Vitro Diacylglycerol Kinase (DGK) Activity Assay

This protocol describes a method to measure the activity of a specific DGK isoform using 18:0-22:6 diacylglycerol as a substrate.

Materials:

  • Purified recombinant DGK isoform

  • 18:0-22:6 Diacylglycerol

  • Detergent (e.g., Triton X-100 or octyl-β-D-glucoside)

  • Phospholipids (e.g., phosphatidylserine)

  • Kinase assay buffer (containing ATP and MgCl2)

  • [γ-32P]ATP

  • Thin-layer chromatography (TLC) plates

  • Phosphorimager or autoradiography film

Procedure:

  • Preparation of Mixed Micelles:

    • In a glass tube, mix 18:0-22:6 DAG, phospholipids, and detergent in a suitable solvent.

    • Evaporate the solvent under a stream of nitrogen.

    • Resuspend the lipid/detergent film in the kinase assay buffer to form mixed micelles.

  • Kinase Reaction:

    • In a reaction tube, combine the kinase assay buffer and the prepared mixed micelles.

    • Add the purified DGK isoform to the mixture.

    • Initiate the reaction by adding ATP (spiked with [γ-32P]ATP).

    • Incubate the reaction at 37°C for a specified time.

  • Extraction and Separation of Phosphatidic Acid:

    • Stop the reaction by adding a chloroform/methanol/HCl mixture to extract the lipids.

    • Separate the phases by centrifugation and collect the lower organic phase.

    • Spot the organic phase onto a TLC plate and develop the plate in a suitable solvent system to separate phosphatidic acid from other lipids.

  • Detection and Quantification:

    • Expose the dried TLC plate to a phosphorimager screen or autoradiography film to visualize the radiolabeled phosphatidic acid.

    • Quantify the amount of [32P]-phosphatidic acid formed to determine the DGK activity.

DGK_Assay_Workflow Prepare_Micelles Prepare Mixed Micelles (DAG + Detergent + PL) Setup_Reaction Set up Kinase Reaction (DGK + Micelles) Prepare_Micelles->Setup_Reaction Initiate_Reaction Initiate with ATP ([γ-32P]ATP) Setup_Reaction->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Lipid_Extraction Lipid_Extraction Incubate->Lipid_Extraction TLC_Separation TLC_Separation Lipid_Extraction->TLC_Separation Detection Detection TLC_Separation->Detection

In Vitro DGK Activity Assay Workflow

Conclusion

The discovery and characterization of 18:0-22:6 diacylglycerol represent a significant advancement in our understanding of lipid signaling. From its initial identification as a component of brain phospholipids to its current status as a specific and potent signaling molecule, the story of 18:0-22:6 DAG highlights the importance of lipid diversity in cellular regulation. Its selective activation of PKC isoforms and modulation of other signaling pathways underscore its critical role in neuronal function and other physiological processes. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate roles of this fascinating lipid messenger and to explore its potential as a therapeutic target in a variety of diseases. As analytical technologies continue to evolve, we can anticipate even deeper insights into the complex and dynamic world of diacylglycerol signaling.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Stearoyl-2-Docosahexaenoyl-sn-Glycerol (18:0-22:6 DG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-docosahexaenoyl-sn-glycerol (18:0-22:6 DG) is a specific diacylglycerol (DAG) molecule containing stearic acid (a saturated fatty acid) at the sn-1 position and docosahexaenoic acid (DHA, a polyunsaturated omega-3 fatty acid) at the sn-2 position of the glycerol (B35011) backbone. As a key second messenger in cellular signaling, this compound plays a crucial role in a variety of physiological processes. Its unique combination of a saturated and a highly unsaturated fatty acid chain imparts distinct physical and chemical properties that influence its behavior in biological membranes and its interaction with downstream effector proteins. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its primary signaling pathways.

Physical and Chemical Properties

General Properties
PropertyValueSource
Chemical Formula C43H72O5[2]
Molecular Weight 669.03 g/mol
Physical State SolidAvanti Polar Lipids
Storage Store at -20°C in an appropriate solvent like chloroform (B151607).[3]
Stability Acyl migration can occur over time; storage at low temperatures in a suitable solvent is recommended to minimize degradation.[3]
Computed Properties

The following properties have been calculated using computational models.

PropertyValueSource
XLogP3 14.2[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 5[2]
Rotatable Bond Count 39[2]
Exact Mass 668.537975 g/mol [2]
Monoisotopic Mass 668.537975414 g/mol
Solubility

While specific solubility data for this compound is limited, a safety data sheet indicates it is miscible with organic solvents at 20°C.[4] For a similar diacylglycerol, 1,3-dioctanoyl glycerol, the following solubilities have been reported and can serve as a general guide.[5]

SolventApproximate Solubility
Ethanol~10 mg/mL
Chloroform~10 mg/mL
DMSO~1 mg/mL
Dimethylformamide (DMF)~30 mg/mL

Experimental Protocols

This section outlines key experimental methodologies for the synthesis, purification, and characterization of this compound.

Enzymatic Synthesis of 1-Stearoyl-2-Docosahexaenoyl-sn-Glycerol

This protocol is adapted from a two-step enzymatic synthesis of a similar diacylglycerol, 1-stearoyl-2-arachidonoyl-sn-glycerol.[6]

Step 1: Synthesis of 1-stearoyl-sn-glycerol (B134734)

  • Reaction Setup: In a temperature-controlled reactor, combine glycerol and stearic acid in a 2:1 molar ratio in a solvent-free system.

  • Enzyme Addition: Add an immobilized 1,3-specific lipase, such as Lipozyme RM IM, at a concentration of 10% (w/w) of the total substrate weight.

  • Reaction Conditions: Maintain the reaction at 65°C with continuous stirring for 4 hours.

  • Monitoring: Monitor the formation of the monoacylglycerol intermediate by Thin Layer Chromatography (TLC).

  • Purification: Purify the 1-stearoyl-sn-glycerol intermediate using column chromatography on silica (B1680970) gel.

Step 2: Synthesis of 1-Stearoyl-2-Docosahexaenoyl-sn-Glycerol

  • Reaction Setup: Dissolve the purified 1-stearoyl-sn-glycerol and docosahexaenoic acid (DHA) in a 1:2 molar ratio in n-hexane.

  • Enzyme Addition: Add an immobilized lipase, such as Novozym 435, at a concentration of 10% (w/w) of the total substrate weight.

  • Reaction Conditions: Conduct the reaction at 60°C with continuous stirring for 24 hours.

  • Monitoring: Monitor the formation of the final product by TLC.

  • Purification: After the reaction is complete, remove the immobilized enzyme by filtration. Evaporate the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel.

Purification by Thin Layer Chromatography (TLC)

TLC is a common method for the separation and purification of diacylglycerols.[7][8]

  • Plate Preparation: For separating 1,2- and 1,3-diacylglycerol isomers, use silica gel plates impregnated with boric acid. Prepare by immersing the plates in a 2.3% solution of boric acid in ethanol, followed by drying at 100°C for 10 minutes.[7]

  • Sample Application: Dissolve the crude lipid extract in chloroform and apply it as a band onto the TLC plate.

  • Development: Develop the plate in a solvent system such as chloroform/acetone (96:4, v/v) for boric acid plates[7] or hexane (B92381)/diethyl ether/acetic acid (80:20:1, v/v/v) for standard silica plates.[9]

  • Visualization: Visualize the separated lipids by spraying with a fluorescent dye like primuline (B81338) and viewing under UV light.[7]

  • Elution: Scrape the silica band corresponding to the desired diacylglycerol and elute the lipid from the silica using a solvent such as diethyl ether or a mixture of hexane and diethyl ether.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of diacylglycerols.[10][11][12]

  • Sample Preparation: Dissolve approximately 100 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl3) in a 5-mm NMR tube.

  • Data Acquisition: Acquire 1H and 13C NMR spectra on a high-resolution NMR spectrometer. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be used to facilitate the complete assignment of proton and carbon signals.

  • Spectral Analysis: Analyze the chemical shifts and coupling constants to confirm the structure of the molecule, including the position of the fatty acyl chains on the glycerol backbone and the positions of the double bonds in the DHA chain.

Determination of Thermal Properties by Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal transitions of lipids, such as melting and polymorphic phase transitions.[1][13][14][15][16]

  • Sample Preparation: Accurately weigh 5-10 mg of the purified this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC instrument.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 5°C/min) over a desired temperature range. To study polymorphic behavior, multiple heating and cooling cycles may be employed.

  • Data Analysis: The resulting thermogram will show endothermic or exothermic peaks corresponding to phase transitions. The peak temperature can be taken as the transition temperature (e.g., melting point), and the area under the peak corresponds to the enthalpy of the transition.

Signaling Pathways

This compound is a potent activator of several isoforms of Protein Kinase C (PKC) and can also bind to Ras Guanyl Nucleotide Releasing Proteins (RasGRPs), thereby modulating the MAP kinase cascade.[17]

Protein Kinase C (PKC) Activation

This compound, localized in the plasma membrane, recruits and activates specific PKC isoforms. This initiates a phosphorylation cascade that regulates a multitude of cellular processes.

PKC_Activation cluster_membrane Plasma Membrane PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG This compound PIP2->DAG Generates PKC Protein Kinase C (PKC) DAG->PKC Recruits and Activates Substrate Substrate Proteins PKC->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Proteins Substrate->pSubstrate Response Cellular Response pSubstrate->Response

Caption: Activation of Protein Kinase C (PKC) by this compound.

RasGRP/MAP Kinase Pathway Activation

This compound can directly bind to the C1 domain of RasGRPs, which are guanine (B1146940) nucleotide exchange factors for Ras small GTPases. This leads to the activation of the MAP kinase signaling cascade.

RasGRP_Activation DAG This compound RasGRP RasGRP DAG->RasGRP Binds and Activates RasGDP Ras-GDP (inactive) RasGRP->RasGDP Promotes GDP-GTP Exchange RasGTP Ras-GTP (active) RasGDP->RasGTP Raf Raf RasGTP->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Phosphorylates Response Cellular Responses (e.g., Proliferation, Differentiation) Transcription->Response

Caption: RasGRP/MAP Kinase pathway activation by this compound.

Conclusion

1-Stearoyl-2-docosahexaenoyl-sn-glycerol is a biologically significant diacylglycerol with unique physicochemical properties arising from its mixed saturated and polyunsaturated acyl chains. While some of its characteristics have been computationally predicted, further experimental determination of properties like its melting behavior is warranted. The experimental protocols provided in this guide offer a framework for the synthesis, purification, and detailed characterization of this important signaling lipid. The visualization of its roles in activating the PKC and RasGRP signaling pathways underscores its importance in cellular regulation and provides a foundation for further research into its physiological and pathological functions.

References

An In-depth Technical Guide to the Cellular Localization of 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (18:0-22:6 DG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-stearoyl-2-docosahexaenoyl-sn-glycerol (18:0-22:6 DG) is a specific diacylglycerol (DAG) molecule composed of a glycerol (B35011) backbone esterified to stearic acid (18:0) at the sn-1 position and the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA, 22:6) at the sn-2 position. As a bioactive lipid, this compound is not only a key intermediate in the synthesis of complex glycerolipids but also a critical second messenger in a variety of cellular signaling pathways. Its unique fatty acid composition, particularly the presence of DHA, confers specific biophysical properties to membranes and dictates its interaction with and activation of downstream effector proteins. This guide provides a comprehensive overview of the cellular localization of this compound, its synthesis, and its role in signal transduction, with a focus on experimental methodologies and quantitative data where available.

Cellular Synthesis and Metabolism

The primary site for the de novo synthesis of glycerolipids, including this compound, is the endoplasmic reticulum (ER). The pathway involves the sequential acylation of glycerol-3-phosphate. While the ER is the main hub for its synthesis, this compound is also found and metabolized in other cellular compartments, including the nuclear envelope, mitochondria, and Golgi apparatus, highlighting its dynamic trafficking and diverse functional roles within the cell[1][2][3][4].

Cellular Localization of this compound

Precise quantitative data on the subcellular distribution of this compound is not extensively documented in the current scientific literature. However, qualitative evidence and studies on related polyunsaturated diacylglycerols indicate its presence and significance in several key cellular membranes.

  • Endoplasmic Reticulum (ER): As the primary site of its synthesis, the ER maintains a pool of this compound which serves as a precursor for the synthesis of other lipids, such as phosphatidylcholine and phosphatidylethanolamine, or for its conversion to triacylglycerols for storage in lipid droplets[3][4].

  • Plasma Membrane: this compound can be generated at the plasma membrane through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) in response to extracellular signals. Due to its hydrophobic nature, it remains within the plasma membrane, where it can recruit and activate signaling proteins[5].

  • Nuclear Envelope: Recent studies have highlighted the importance of diacylglycerol metabolism at the inner nuclear membrane for nuclear envelope remodeling and expansion, particularly during mitosis[1][6][7][8]. While species-specific quantitative data for this compound is lacking, the general presence and functional importance of DAGs in this compartment are evident.

  • Mitochondria: Diacylglycerols are present in mitochondrial membranes, although at relatively low levels compared to major phospholipids. They are involved in mitochondrial dynamics, including fission and fusion events[2].

  • Golgi Apparatus: this compound has been used in the preparation of artificial Golgi-like liposomes, suggesting its potential role in the structure and function of the Golgi complex[9].

Quantitative Data on Signaling Activation

While subcellular concentration data is scarce, quantitative information is available regarding the activation of downstream signaling molecules by this compound, particularly Protein Kinase C (PKC) isoforms.

Target ProteinActivating LigandMolar Percentage (mmol%)Fold Activation / PreferenceReference
PKCα This compound2Less preference compared to other DGs[1][6]
PKCγ This compound2Moderate preference[1][6]
PKCδ This compound20 and 200Preference for this compound[1][6]
PKCε This compound2000Moderate preference[1][6]
PKCθ This compound2 and 20Strong preference and activation[1][6]

Signaling Pathways Involving this compound

This compound is a key player in at least two major signaling pathways: the Protein Kinase C (PKC) pathway and the Ras Guanine Nucleotide Releasing Protein (RasGRP) pathway.

Protein Kinase C (PKC) Activation Pathway

The generation of this compound at the plasma membrane facilitates the recruitment and activation of specific conventional (cPKC) and novel (nPKC) isoforms. This activation is a critical step in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.

PKC_Activation_Pathway GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG This compound PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Recruits & Activates Downstream Downstream Substrates PKC->Downstream Phosphorylates Ca_release->PKC Co-activates (cPKCs) Cellular_Response Cellular Response Downstream->Cellular_Response RasGRP_MAPK_Pathway Signal Upstream Signal PLC Phospholipase C (PLC) Signal->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG This compound PIP2->DAG RasGRP RasGRP DAG->RasGRP Binds & Activates Ras Ras RasGRP->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Subcellular_Fractionation_Workflow start Cultured Cells or Tissue homogenization Homogenization (Dounce homogenizer) start->homogenization cent1 Centrifugation (Low speed, e.g., 1,000 x g) homogenization->cent1 pellet1 Pellet 1 (Nuclei & Unbroken Cells) cent1->pellet1 Pellet supernatant1 Supernatant 1 cent1->supernatant1 Supernatant cent2 Centrifugation (Medium speed, e.g., 10,000 x g) supernatant1->cent2 pellet2 Pellet 2 (Mitochondria) cent2->pellet2 Pellet supernatant2 Supernatant 2 cent2->supernatant2 Supernatant ultracent Ultracentrifugation (High speed, e.g., 100,000 x g) supernatant2->ultracent pellet3 Pellet 3 (Microsomes - ER/Golgi) ultracent->pellet3 Pellet supernatant3 Supernatant 3 (Cytosol) ultracent->supernatant3 Supernatant LC_MS_Workflow sample Lipid Extract from Subcellular Fraction lc Liquid Chromatography (LC Separation) sample->lc ms1 Mass Spectrometry (MS1 - Precursor Ion Scan) lc->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 Tandem Mass Spectrometry (MS2 - Product Ion Scan) cid->ms2 quant Quantification (vs. Internal Standard) ms2->quant

References

The Cellular Choreography of 1-Stearoyl-2-Docosahexaenoyl-sn-glycerol (18:0-22:6 DG): A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-2-docosahexaenoyl-sn-glycerol (18:0-22:6 DG), a specific diacylglycerol (DG) species containing a saturated stearic acid at the sn-1 position and the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA) at the sn-2 position, is a pivotal second messenger in a myriad of cellular signaling cascades. Its unique molecular structure dictates its distinct biophysical properties and selective interactions with downstream effector proteins, thereby orchestrating a complex network of cellular responses. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, presenting quantitative data on its effector activation, detailing key experimental protocols for its study, and visualizing the intricate signaling pathways it governs.

Introduction: The Significance of Diacylglycerol Molecular Species

Diacylglycerols are critical signaling lipids generated at cellular membranes upon the hydrolysis of phosphoinositides by phospholipase C (PLC).[1] While often considered a single class of molecules, the fatty acid composition of DG species profoundly influences their signaling capacity. This compound, in particular, has garnered significant interest due to the biological importance of its constituent fatty acids. Stearic acid (18:0) is a common saturated fatty acid, while DHA (22:6) is an essential omega-3 fatty acid highly enriched in the brain and retina, known for its roles in neuronal function and inflammation.[2][3] This guide elucidates how the specific combination of these two fatty acids in this compound translates into its unique biological activities.

Core Mechanism of Action: Activation of Downstream Effectors

The primary mechanism of action of this compound involves its role as a second messenger that recruits and activates specific intracellular proteins, most notably Protein Kinase C (PKC) isoforms and Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs).

Differential Activation of Protein Kinase C (PKC) Isoforms

PKC represents a family of serine/threonine kinases that play crucial roles in a wide array of cellular processes, including cell growth, differentiation, and apoptosis.[4] Conventional (cPKC) and novel (nPKC) isoforms are allosterically activated by DG. Notably, studies have demonstrated that different DG molecular species exhibit varying efficacies in activating specific PKC isoforms. This compound has been shown to be a potent activator of several PKC isoforms.[4]

Quantitative Data on PKC Isoform Activation by this compound

The following table summarizes the relative activation of different PKC isoforms by this compound compared to other DG species, as determined by in vitro kinase assays.

PKC IsoformRelative Activation by this compound (Compared to other DG species)ObservationsReference
PKCα (cPKC)Less preference at 2 mmol%Strongly activated by DGs in general.[4]
PKCβII (cPKC)No significant preferenceModerately activated by DGs.[4]
PKCγ (cPKC)Moderate preference at 2 mmol%Moderately activated by DGs.[4]
PKCδ (nPKC)Strong activation, particularly at 20 mmol% and 200 mmol%Activity increased approximately 2.5-fold by 20 mmol% DG.[4]
PKCε (nPKC)Preference for polyunsaturated fatty acid-containing DGs---[4]
PKCη (nPKC)Activated by this compound---[4]
PKCθ (nPKC)Preference for polyunsaturated fatty acid-containing DGs---[4]
Modulation of the RasGRP/MAP Kinase Pathway

Beyond PKC, this compound can directly bind to and activate RasGRPs, a family of guanine (B1146940) nucleotide exchange factors for Ras and Rap small GTPases.[5] This interaction facilitates the activation of the Ras/MAP kinase signaling cascade, which is central to regulating gene expression and cell proliferation.[5]

Signaling Pathways Involving this compound

The generation of this compound at the plasma membrane initiates a cascade of signaling events. The following diagrams illustrate the key pathways.

Phospholipase C (PLC) Pathway and Downstream Effectors

This pathway depicts the generation of this compound and its subsequent activation of PKC and RasGRP.

PLC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 DG This compound PIP2->DG IP3 IP3 PIP2->IP3 RasGRP RasGRP DG->RasGRP activates PKC PKC DG->PKC activates PLC PLC PLC->PIP2 hydrolyzes Receptor GPCR / RTK Receptor->PLC Ras Ras RasGRP->Ras activates PKC_active Active PKC PKC->PKC_active Ca2_release Ca²⁺ Release IP3->Ca2_release MAPK_cascade MAPK Cascade Ras->MAPK_cascade Cellular_Response_MAPK Cellular Response (Proliferation, etc.) MAPK_cascade->Cellular_Response_MAPK Downstream_Targets Downstream Targets PKC_active->Downstream_Targets phosphorylates Cellular_Response_PKC Cellular Response (Growth, Apoptosis, etc.) Downstream_Targets->Cellular_Response_PKC Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor

Caption: Generation of this compound via PLC and activation of PKC and RasGRP pathways.

Role in Phosphatidylserine (B164497) (PS) Synthesis in Neuronal Cells

In neuronal cells, 18:0-22:6-containing phospholipids (B1166683) are preferred substrates for the synthesis of phosphatidylserine (PS), a critical phospholipid for neuronal survival and function.[2][3]

PS_Synthesis_Pathway PC_PE 18:0-22:6-PC / PE PSS1_2 PSS1 / PSS2 PC_PE->PSS1_2 substrate for PS 18:0-22:6-PS PSS1_2->PS synthesizes Neuronal_Survival Neuronal Survival and Function PS->Neuronal_Survival

Caption: Role of 18:0-22:6-containing phospholipids in neuronal PS synthesis.

Experimental Protocols

Studying the mechanism of action of this compound requires specific methodologies to handle this lipid and to measure its effects in cellular and in vitro systems.

Preparation and Delivery of this compound to Cells

Materials:

Procedure:

  • Dry the desired amount of this compound from the chloroform solution under a gentle stream of nitrogen gas.[6]

  • Dissolve the dried lipid film in a small volume of ethanol or DMSO.[6]

  • Dilute the stock solution to the final desired concentration in the aqueous cell culture medium.[6]

  • The effective concentration for biological responses is typically in the range of 20 to 250 µM.[6]

Note: Avoid using plastic containers when handling chloroform solutions of diacylglycerols.[6]

In Vitro PKC Activity Assay

This protocol is adapted from studies investigating the activation of PKC isoforms by different diacylglycerol species.[4]

Materials:

  • Purified PKC isozymes

  • Lipid vesicles (e.g., phosphatidylcholine and phosphatidylserine)

  • This compound and other DG species

  • PKC substrate (e.g., Myelin Basic Protein - MBP)[4]

  • [γ-³²P]ATP

  • Kinase reaction buffer

  • Phosphocellulose paper

  • Scintillation counter

Experimental Workflow:

PKC_Assay_Workflow start Start prepare_vesicles Prepare Lipid Vesicles (PC/PS +/- DG) start->prepare_vesicles add_pkc Add Purified PKC Isozyme prepare_vesicles->add_pkc add_substrate Add Substrate (MBP) add_pkc->add_substrate initiate_reaction Initiate Reaction with [γ-³²P]ATP add_substrate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction (e.g., spotting on phosphocellulose paper) incubate->stop_reaction wash Wash to Remove Unincorporated ATP stop_reaction->wash quantify Quantify Incorporated ³²P (Scintillation Counting) wash->quantify end End quantify->end

Caption: Workflow for an in vitro Protein Kinase C (PKC) activity assay.

Quantification of Cellular Diacylglycerol Content

This protocol provides a method to quantify cellular DG levels using a DG kinase assay.[7]

Materials:

  • Cells (~2 x 10⁶)[7]

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (chloroform/methanol)[7]

  • E. coli DAG kinase[7]

  • [γ-³³P]-ATP[7]

  • TLC plate and developing solvents[7]

  • Phosphorimager[7]

Procedure:

  • Lipid Extraction: Wash cells with PBS and extract total lipids using the Bligh and Dyer method. Dry the lipid extract under nitrogen.[7]

  • DAG Kinase Reaction:

    • Resuspend the dried lipids in a solubilizing buffer.

    • Add E. coli DAG kinase and initiate the reaction by adding [γ-³³P]-ATP. This converts DAG to radiolabeled phosphatidic acid (PA).

    • Incubate at 25°C for 30 minutes.[7]

    • Stop the reaction and re-extract the lipids.[7]

  • TLC Separation and Quantification:

    • Spot the lipid extract on a TLC plate.

    • Develop the TLC plate to separate the lipids.

    • Expose the dried plate to a phosphor-imaging screen and quantify the radiolabeled PA.[7]

Conclusion and Future Directions

1-stearoyl-2-docosahexaenoyl-sn-glycerol is a highly specific and potent signaling molecule that plays a crucial role in cellular regulation through the differential activation of key effector proteins like PKC and RasGRP. Its unique structure, conferred by its stearic acid and DHA moieties, underscores the importance of considering the molecular diversity of diacylglycerols in cellular signaling.

Future research should continue to unravel the full spectrum of cellular proteins that interact with this compound and how these interactions are modulated in different cellular contexts and disease states. Advanced techniques such as lipidomics, live-cell imaging, and computational modeling will be instrumental in further elucidating the complex and dynamic role of this specific diacylglycerol species in health and disease, potentially opening new avenues for therapeutic intervention.

References

The Role of 1-Stearoyl-2-Docosahexaenoyl-sn-Glycerol (18:0-22:6 DG) in Neurological Disorders: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Diacylglycerols (DGs) are critical second messengers implicated in a myriad of cellular signaling pathways. Within the complex landscape of the central nervous system, specific DG molecular species are gaining attention for their potential roles in the pathophysiology of neurological disorders. This technical guide focuses on 1-stearoyl-2-docosahexaenoyl-sn-glycerol (18:0-22:6 DG), a diacylglycerol species containing stearic acid (18:0) and the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA, 22:6). Given the enrichment of DHA in the brain and its established neuroprotective functions, understanding the generation, signaling, and potential dysregulation of this compound is of paramount importance for the development of novel therapeutic strategies for neurological diseases.

This document provides a comprehensive overview of the current understanding of this compound's involvement in neurological disorders, detailed experimental protocols for its analysis, and a review of the key signaling pathways it modulates. While direct quantitative data for this compound across various neurological disorders remains limited in publicly available literature, this guide synthesizes the existing knowledge on related lipid species and broader diacylglycerol alterations to provide a foundational resource for researchers in the field.

Introduction to Diacylglycerol Signaling in the Brain

Diacylglycerols are transiently produced at cellular membranes through the hydrolysis of phospholipids (B1166683), primarily by phospholipase C (PLC). They function as crucial signaling molecules, most notably by activating protein kinase C (PKC) isoforms. The specific fatty acid composition of a DG molecule can influence its subcellular localization, its affinity for different effector proteins, and its metabolic fate, thereby dictating its specific signaling output.

The brain is uniquely enriched in long-chain polyunsaturated fatty acids (PUFAs), particularly DHA. Phospholipids containing DHA are abundant in neuronal membranes and are precursors to a variety of bioactive lipid mediators. The generation of DHA-containing DGs, such as this compound, is therefore a key event in neuronal signaling.

The Emerging Role of this compound in Neurological Disorders

While comprehensive quantitative data for this compound across a range of neurological disorders is not yet readily available in published literature, studies on related lipids and general DG levels provide important insights.

General Observations:

  • Elevated Diacylglycerol Levels: Several studies have reported a general increase in total diacylglycerol levels in the brain tissue of patients with Alzheimer's disease (AD) and in the plasma of individuals with mild cognitive impairment (MCI) and AD.[1][2] This suggests a broad dysregulation of lipid metabolism and signaling in these conditions.

  • Alterations in DHA-Containing Phospholipids: Research has shown significant changes in the levels of phospholipids containing DHA, such as phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylserine (B164497) (PS) with an 18:0 acyl chain, in the brains of patients with AD and other neurodegenerative diseases.[3][4][5][6] Since these phospholipids are direct precursors to this compound, their altered metabolism strongly implies a corresponding dysregulation in the production of this specific DG species.

Specific Disease Contexts:

  • Alzheimer's Disease: While specific data for this compound is lacking, studies have identified alterations in other DG species, such as DAG (14:0/14:0), in AD brains.[1] Furthermore, the observed decrease in DHA-containing phospholipids like PC (18:0/22:6) in AD brains suggests a potential alteration in the availability of precursors for this compound synthesis.[2]

  • Parkinson's Disease: Lipidomic analyses of cerebrospinal fluid (CSF) from Parkinson's disease (PD) patients have revealed significant increases in glycerolipids, including mono-, di-, and triacylglycerides.[7] Although the specific molecular species were not all identified, this points to a general upregulation of DG signaling pathways in PD.

  • Multiple Sclerosis: In multiple sclerosis (MS), a significant increase in plasma diacylglycerols has been observed, with DAG 16:0/18:1 showing high predictive ability for the disease.[8] While not this compound, this finding highlights the potential of specific DG species as biomarkers in neurological disorders.

Data Presentation

As noted, specific quantitative data for this compound across various neurological disorders is currently limited in the accessible scientific literature. The following table summarizes the general findings for diacylglycerols and related precursor lipids. Researchers are encouraged to perform targeted quantitative lipidomics to fill this knowledge gap.

Neurological DisorderSample TypeAnalyteObservationCitation
Alzheimer's DiseaseBrain (Gray Matter)Total DiacylglycerolsElevated[1][2]
Alzheimer's DiseasePlasmaTotal DiacylglycerolsElevated[9]
Alzheimer's DiseaseBrainPC (18:0/22:6)Decreased[2]
Alzheimer's DiseaseBrainPE (P-18:0/22:6)Selectively Reduced[5]
Alzheimer's DiseaseBrainPI (18:0/22:6)Depleted[5]
Parkinson's DiseaseCerebrospinal FluidGlycerolipids (including DGs)Significantly Increased[7]
Multiple SclerosisPlasmaTotal DiacylglycerolsSignificantly Increased[8]

Experimental Protocols

Accurate quantification and analysis of this compound require meticulous sample handling and sophisticated analytical techniques. The following sections provide detailed methodologies for key experiments.

Lipid Extraction from Brain Tissue

This protocol is adapted from the widely used Folch method, which is suitable for the extraction of a broad range of lipids, including diacylglycerols.

Materials:

  • Brain tissue (fresh or frozen)

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Glass homogenizer

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Homogenization: Homogenize approximately 1 gram of brain tissue in 20 mL of a 2:1 (v/v) chloroform:methanol mixture using a glass homogenizer.

  • Agitation: Agitate the homogenate for 15-20 minutes at room temperature on an orbital shaker.

  • Phase Separation: Add 4 mL of 0.9% NaCl solution to the homogenate. Vortex the mixture for 30 seconds and then centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic (chloroform) phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Dry the extracted lipids under a gentle stream of nitrogen or using a rotary evaporator.

  • Storage: Reconstitute the dried lipid extract in a suitable solvent (e.g., chloroform or methanol) and store at -80°C until analysis.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid molecular species.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid

  • Gradient: A linear gradient from 40% to 100% Mobile Phase B over 10 minutes, followed by a 5-minute hold at 100% B, and then re-equilibration at 40% B.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 55°C

Mass Spectrometry Conditions (Example for a Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion: The [M+NH4]+ adduct of this compound (m/z 662.6)

    • Product Ions: Characteristic fragment ions for stearic acid (e.g., loss of the fatty acid) and docosahexaenoic acid. Specific transitions need to be optimized based on the instrument and standards.

  • Internal Standard: A stable isotope-labeled DG standard, such as 1,2-dipalmitoyl-d62-glycerol, should be used for accurate quantification.

Workflow:

  • Sample Preparation: Reconstitute the dried lipid extract in the initial mobile phase.

  • Injection: Inject the sample onto the LC system.

  • Data Acquisition: Acquire data in MRM mode, monitoring the specific transitions for this compound and the internal standard.

  • Quantification: Create a calibration curve using a synthetic 1-stearoyl-2-docosahexaenoyl-sn-glycerol standard of known concentrations. Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways of this compound

This compound is positioned at a critical node in neuronal signaling, influencing multiple downstream pathways.

Generation of this compound

The primary route for the production of this compound is through the hydrolysis of membrane phospholipids by phospholipase C (PLC). In neurons, phosphatidylinositol 4,5-bisphosphate (PIP2) and other phospholipids rich in stearic acid at the sn-1 position and docosahexaenoic acid at the sn-2 position are the main substrates.

G PIP2 PIP2 (18:0/22:6) PLC Phospholipase C (PLC) PIP2->PLC DG This compound PLC->DG IP3 IP3 PLC->IP3 G DG This compound PKC Protein Kinase C (PKC) (e.g., δ, ε) DG->PKC Substrate Substrate Proteins PKC->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Proteins Response Cellular Responses (Synaptic Plasticity, Survival) pSubstrate->Response G DG This compound DGK Diacylglycerol Kinase δ (DGKδ) DG->DGK Phosphorylation PA 18:0-22:6 PA DGK->PA Praja1 Praja-1 (E3 Ubiquitin Ligase) PA->Praja1 Activation SERT Serotonin Transporter (SERT) Praja1->SERT Ubiquitination Degradation SERT Degradation

References

An In-Depth Technical Guide to the Metabolic Pathway of 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (18:0-22:6 DG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-2-docosahexaenoyl-sn-glycerol (18:0-22:6 DG) is a specific diacylglycerol (DAG) molecule composed of stearic acid (18:0) at the sn-1 position and docosahexaenoic acid (DHA, 22:6) at the sn-2 position of the glycerol (B35011) backbone. As a bioactive lipid, this compound is not merely an intermediate in lipid metabolism but also a critical second messenger in a variety of cellular signaling cascades. This technical guide provides a comprehensive overview of the metabolic pathway of this compound, including its synthesis and degradation, and its role in cellular signaling. The document presents quantitative data, detailed experimental protocols, and visual diagrams of the associated pathways to serve as a valuable resource for researchers in the fields of lipid biology, cell signaling, and drug development.

Introduction

Diacylglycerols (DAGs) are a class of glycerolipids that play a central role in cellular metabolism and signaling. The specific acyl chain composition of a DAG molecule can significantly influence its metabolic fate and signaling properties. 1-stearoyl-2-docosahexaenoyl-sn-glycerol (this compound) is of particular interest due to its enrichment with the omega-3 fatty acid, docosahexaenoic acid (DHA), which is known to have profound effects on cellular function, particularly in the nervous system and inflammatory responses. Understanding the metabolic pathway of this specific DAG species is crucial for elucidating its physiological and pathological roles.

Metabolic Pathway of this compound

The metabolism of this compound involves its synthesis from precursor molecules and its subsequent conversion into other lipid species or its degradation.

Synthesis of this compound

The de novo synthesis of diacylglycerols, including this compound, begins with glycerol-3-phosphate. This precursor is sequentially acylated by acyl-CoA molecules. First, an acyl-CoA is added to form lysophosphatidic acid, which is then acylated by a second acyl-CoA to yield phosphatidic acid (PA). The resulting phosphatidic acid, in this case, 1-stearoyl-2-docosahexaenoyl-phosphatidic acid, is then dephosphorylated by a phosphatase to form this compound. Typically, saturated fatty acids are found at the C-1 position and unsaturated fatty acids at the C-2 position of the glycerol moiety in diacylglycerols synthesized via this pathway.

Catabolism and Further Metabolism of this compound

Once synthesized, this compound can enter several metabolic routes:

  • Conversion to Triacylglycerol (TAG): this compound is a direct precursor for the synthesis of triacylglycerols. The addition of a third fatty acid to the diacylglycerol molecule is catalyzed by the enzyme diacylglycerol acyltransferase (DGAT).

  • Phosphorylation to Phosphatidic Acid (PA): this compound can be phosphorylated by diacylglycerol kinases (DGKs) to regenerate 1-stearoyl-2-docosahexaenoyl-phosphatidic acid (18:0-22:6-PA). This conversion is a critical regulatory step in cellular signaling, as it terminates DAG-mediated signals and generates PA, another important signaling molecule. Notably, not all DGK isoforms are capable of phosphorylating this compound. For instance, DGKε is unable to phosphorylate this specific diacylglycerol species.[1] However, DGKδ has been shown to produce 18:0/22:6-PA in the brain.[2]

  • Hydrolysis: While not explicitly detailed for this compound in the provided search results, diacylglycerols can be hydrolyzed by diacylglycerol lipases to release a free fatty acid and a monoacylglycerol.

Quantitative Data

Enzyme/ParameterSubstrateProductQuantitative ValueCell/Tissue TypeReference
Diacylglycerol Kinase ε (DGKε) This compound18:0-22:6-PAUnable to phosphorylateNot specified[1]
Diacylglycerol Kinase δ (DGKδ) This compound18:0-22:6-PAGenerates this PA speciesBrain[2]

Note: Further research is required to determine the kinetic parameters (Km, Vmax) of enzymes such as DGAT and DGKδ with this compound as a substrate, as well as the intracellular concentrations and metabolic flux of this diacylglycerol species in various cell types and tissues.

Experimental Protocols

Studying the metabolic pathway of this compound requires a combination of techniques for lipid extraction, separation, and quantification, as well as assays to measure the activity of relevant enzymes.

Lipid Extraction and Quantification of this compound by HPLC-MS/MS

This protocol provides a general framework for the extraction and quantification of diacylglycerol species, which can be optimized for this compound.

Objective: To extract total lipids from a biological sample and quantify the amount of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Materials:

  • Biological sample (cells or tissue)

  • Internal standard (e.g., a commercially available deuterated or odd-chain diacylglycerol standard)

  • Chloroform (B151607)

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Nitrogen gas evaporator

  • HPLC system coupled to a tandem mass spectrometer

Procedure:

  • Sample Homogenization: Homogenize the biological sample in a suitable buffer.

  • Lipid Extraction (Bligh-Dyer Method): a. To the homogenate, add a mixture of chloroform and methanol (typically in a 1:2 v/v ratio). b. Add the internal standard at a known concentration. c. Vortex the mixture thoroughly. d. Add chloroform and 0.9% NaCl solution to induce phase separation (final ratio of chloroform:methanol:water should be approximately 2:2:1.8). e. Centrifuge to separate the phases. f. Carefully collect the lower organic phase containing the lipids.

  • Solvent Evaporation: Dry the extracted lipids under a stream of nitrogen gas.

  • Sample Reconstitution: Reconstitute the dried lipid film in a suitable solvent for HPLC analysis (e.g., methanol/chloroform).

  • HPLC-MS/MS Analysis: a. Inject the reconstituted sample into the HPLC-MS/MS system. b. Use a suitable HPLC column (e.g., C18) and a gradient elution program to separate the different lipid species. c. Set the mass spectrometer to operate in a positive ion mode and use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound and the internal standard.

  • Quantification: a. Generate a standard curve using known concentrations of a this compound standard. b. Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Diacylglycerol Kinase (DGK) Assay

This protocol outlines a general method to measure the activity of DGK enzymes, which can be adapted to use this compound as a substrate to study the activity of specific DGK isoforms like DGKδ.

Objective: To measure the in vitro activity of a DGK enzyme by quantifying the production of phosphatidic acid from diacylglycerol.

Materials:

  • Purified DGK enzyme (e.g., recombinant DGKδ)

  • This compound substrate (liposomes or mixed micelles)

  • ATP

  • Assay buffer (containing MgCl2 and other necessary cofactors)

  • Method for detecting phosphatidic acid (e.g., using radiolabeled [γ-32P]ATP and thin-layer chromatography, or a coupled enzyme assay for non-radioactive detection)

Procedure:

  • Substrate Preparation: Prepare the this compound substrate in the form of liposomes or mixed micelles to ensure its accessibility to the enzyme.

  • Reaction Setup: a. In a microcentrifuge tube, combine the assay buffer, purified DGK enzyme, and the this compound substrate. b. Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Initiate Reaction: Start the reaction by adding ATP (and [γ-32P]ATP if using the radioactive method).

  • Incubation: Incubate the reaction for a defined period during which the reaction rate is linear.

  • Terminate Reaction: Stop the reaction by adding a quenching solution (e.g., chloroform/methanol for lipid extraction).

  • Product Detection and Quantification:

    • Radioactive Method: a. Extract the lipids from the reaction mixture. b. Separate the lipids by thin-layer chromatography (TLC). c. Visualize the radiolabeled 18:0-22:6-PA product by autoradiography. d. Scrape the corresponding spot from the TLC plate and quantify the radioactivity using a scintillation counter.

    • Non-Radioactive Method: a. Use a commercially available kit that employs a coupled enzymatic reaction to measure the amount of ADP produced, which is stoichiometric to the amount of PA synthesized.

  • Calculate Enzyme Activity: Determine the specific activity of the DGK enzyme (e.g., in nmol of PA produced per minute per mg of enzyme).

Signaling Pathways of this compound

This compound is a key signaling molecule that can activate specific downstream pathways.

Activation of RasGRP and the MAP Kinase Cascade

This compound can bind to and activate Ras guanyl nucleotide-releasing proteins (RasGRPs).[3] RasGRPs are guanine (B1146940) nucleotide exchange factors (GEFs) for Ras small GTPases.[4] Upon activation by DAG, RasGRP1 translocates to the cell membrane where it activates Ras by promoting the exchange of GDP for GTP.[5][6] Activated Ras then initiates a downstream signaling cascade, most notably the mitogen-activated protein (MAP) kinase pathway, which is crucial for regulating cell proliferation, differentiation, and survival.[6]

Conversion to 18:0-22:6-PA and Downstream Signaling

The phosphorylation of this compound by DGKδ generates 18:0-22:6-PA, which is itself a signaling molecule.[2] It has been shown that 18:0-22:6-PA produced by DGKδ can interact with and activate Praja-1, an E3 ubiquitin ligase that targets the serotonin (B10506) transporter for degradation.[2][7] This suggests a role for the this compound metabolic pathway in regulating neurotransmitter signaling. Furthermore, 18:0/22:6-PA has been found to interact with the clathrin coat assembly protein AP180, suggesting a role in clathrin-mediated endocytosis.[8]

Visualizations

Metabolic Pathway of this compound

Metabolic Pathway of 18_0-22_6_DG Glycerol-3-Phosphate Glycerol-3-Phosphate Lysophosphatidic Acid Lysophosphatidic Acid Glycerol-3-Phosphate->Lysophosphatidic Acid Acyl-CoA 1-Stearoyl-2-docosahexaenoyl-PA 18:0-22:6 Phosphatidic Acid Lysophosphatidic Acid->1-Stearoyl-2-docosahexaenoyl-PA Acyl-CoA 18_0_22_6_DG This compound 1-Stearoyl-2-docosahexaenoyl-PA->18_0_22_6_DG Phosphatase 18_0_22_6_DG->1-Stearoyl-2-docosahexaenoyl-PA DGKδ Triacylglycerol Triacylglycerol 18_0_22_6_DG->Triacylglycerol DGAT Signaling_Pathways Signaling Pathways 18_0_22_6_DG->Signaling_Pathways

Caption: Overview of the synthesis and metabolic fate of this compound.

Signaling Pathway of this compound

Signaling_Pathway_of_18_0-22_6_DG cluster_membrane Plasma Membrane cluster_cytosol Cytosol / Endomembranes 18_0_22_6_DG This compound RasGRP1 RasGRP1 18_0_22_6_DG->RasGRP1 Activation DGKd DGKδ 18_0_22_6_DG->DGKd Ras Ras RasGRP1->Ras GDP -> GTP MAPK_Cascade MAP Kinase Cascade Ras->MAPK_Cascade Activation 18_0_22_6_PA 18:0-22:6-PA DGKd->18_0_22_6_PA Phosphorylation Praja1 Praja-1 18_0_22_6_PA->Praja1 Activation AP180 AP180 18_0_22_6_PA->AP180 Binding SERT_Degradation Serotonin Transporter Degradation Praja1->SERT_Degradation Endocytosis Clathrin-mediated Endocytosis AP180->Endocytosis Regulation

Caption: Signaling cascades initiated by this compound and its metabolite 18:0-22:6-PA.

Experimental Workflow for Studying this compound Metabolism and Signaling

Experimental_Workflow Start Biological Sample (Cells or Tissues) Lipid_Extraction Lipid Extraction (Bligh-Dyer) Start->Lipid_Extraction Enzyme_Assays Enzyme Activity Assays (e.g., DGK, DGAT) Start->Enzyme_Assays Signaling_Analysis Analysis of Signaling Pathways Start->Signaling_Analysis Quantification Quantification of this compound (HPLC-MS/MS) Lipid_Extraction->Quantification Data_Integration Data Integration and Model Building Quantification->Data_Integration Enzyme_Assays->Data_Integration Western_Blot Western Blot (e.g., for p-ERK) Signaling_Analysis->Western_Blot Co_IP Co-immunoprecipitation (e.g., DGKδ and Praja-1) Signaling_Analysis->Co_IP Functional_Assays Functional Assays (e.g., endocytosis, cell proliferation) Signaling_Analysis->Functional_Assays Western_Blot->Data_Integration Co_IP->Data_Integration Functional_Assays->Data_Integration

Caption: A logical workflow for the comprehensive study of this compound metabolism and signaling.

Conclusion

1-Stearoyl-2-docosahexaenoyl-sn-glycerol is a multifaceted lipid molecule that stands at the crossroads of metabolic pathways and cellular signaling networks. Its unique composition, featuring the omega-3 fatty acid DHA, underscores its potential importance in a range of physiological processes. This technical guide has provided a foundational understanding of the synthesis, degradation, and signaling roles of this compound, supplemented with quantitative data, experimental protocols, and pathway diagrams. Further research, particularly in quantifying the enzymatic kinetics and cellular concentrations of this specific diacylglycerol, will be crucial for fully elucidating its biological significance and for identifying potential therapeutic targets within its metabolic and signaling pathways.

References

An In-depth Technical Guide to the Interaction of 18:0-22:6 Diacylglycerol with Protein Kinase C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DGs) are critical second messengers in a multitude of cellular signaling pathways, most notably as activators of Protein Kinase C (PKC) isoforms. The specific molecular species of DG, defined by the fatty acid chains at the sn-1 and sn-2 positions of the glycerol (B35011) backbone, can determine the specificity and potency of PKC activation. This guide focuses on the interaction between 1-stearoyl-2-docosahexaenoyl-sn-glycerol (18:0-22:6 DG or SDG), a physiologically relevant DG species containing a saturated fatty acid (stearic acid) and a polyunsaturated omega-3 fatty acid (docosahexaenoic acid), and the various isoforms of Protein Kinase C. Understanding this specific interaction is crucial for elucidating the nuanced roles of lipid second messengers in cellular regulation and for the development of targeted therapeutics.

The Core Interaction: this compound and Protein Kinase C

The activation of conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C is a cornerstone of cellular signal transduction. This process is initiated by the binding of diacylglycerol to the C1 domain of PKC, which induces a conformational change that relieves autoinhibition and promotes the enzyme's kinase activity.[1][2] The structure of the DG molecule, particularly the nature of its fatty acyl chains, plays a significant role in the efficacy and selectivity of PKC isoform activation.[3][4]

This compound has been shown to be a potent activator of several PKC isoforms, often exhibiting a preference compared to other DG species.[5] This specificity is thought to arise from the unique conformational properties conferred by the combination of a saturated and a highly unsaturated fatty acid chain, which influences how the DG molecule is presented within the cell membrane and how it interacts with the C1 domain of PKC.

Quantitative Analysis of this compound Interaction with PKC Isoforms

The following table summarizes the available data on the activation of various PKC isoforms by this compound. It is important to note that direct binding affinity (Kd) and activation constant (EC50) values for this compound are not extensively reported in the literature. The data presented here is primarily based on in vitro kinase assays measuring the fold-increase in PKC activity in the presence of varying concentrations of this compound.

PKC IsoformClassFold Activation by this compound (Concentration)Preference for this compoundReference
PKCα Conventional~1.5-fold (at 2 mmol%)Less preference at low concentrations[5][6]
PKCβII ConventionalModerately increasedNo significant preference[5][6]
PKCγ Conventional~1.5-fold (at 2 mmol%)Moderate preference at low concentrations[5][6]
PKCδ Novel~2.5-fold (at 20 mmol%), ~5-fold (at 200 mmol%)Preference at 20 and 200 mmol%[5]
PKCε NovelModerately increasedModerate preference at 2000 mmol%[5]
PKCη NovelNot markedly activated-[5]
PKCθ Novel~4-fold (at 2 mmol%), ~8-fold (at 20 mmol%)Preference at 2 and 20 mmol%[5]

Signaling Pathways Involving this compound and PKC

The activation of PKC by this compound is a key step in various signaling cascades that regulate a wide array of cellular processes, including cell growth, differentiation, apoptosis, and gene expression.[7] The general pathway involves the generation of this compound at the cell membrane, followed by the recruitment and activation of specific PKC isoforms, which then phosphorylate a multitude of downstream substrate proteins.

PKC_Activation_Pathway cluster_membrane Plasma Membrane PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DG This compound PIP2->DG PKC_active Active PKC DG->PKC_active PKC_inactive Inactive PKC (Cytosol) PKC_inactive->PKC_active binds Downstream Downstream Substrate Phosphorylation PKC_active->Downstream Receptor Cell Surface Receptor Receptor->PLC Ligand Extracellular Signal Ligand->Receptor CellularResponse Cellular Response Downstream->CellularResponse

Figure 1: Simplified signaling pathway of PKC activation by this compound.

Experimental Protocols

In Vitro PKC Kinase Assay for Assessing Activation by this compound

This protocol outlines a method to measure the activity of a purified PKC isoform in response to this compound using a radioactive filter-binding assay.[8]

Materials:

  • Purified PKC enzyme

  • 18:0-22:6 Diacylglycerol (and other DG species for comparison)

  • Phosphatidylserine (B164497) (PS)

  • Assay Buffer (20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂, 1 mM DTT)

  • PKC Enzyme Dilution Buffer (20 mM Tris-HCl, pH 7.5, 1 mM EGTA, 1 mM DTT, 0.1 mg/mL BSA)

  • [γ-³²P]ATP

  • PKC substrate peptide (e.g., Myelin Basic Protein fragment 4-14)

  • Phosphocellulose paper

  • Phosphoric acid solution (for washing)

  • Scintillation counter

Procedure:

  • Preparation of Lipid Vesicles:

    • In a glass vial, combine phosphatidylserine and this compound in chloroform (B151607) at the desired molar ratio.

    • Evaporate the chloroform under a gentle stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in assay buffer by vortexing or sonication to form small unilamellar vesicles.

  • Kinase Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Assay Buffer

      • Lipid vesicles (containing PS and this compound)

      • PKC substrate peptide

      • Purified PKC enzyme (diluted in enzyme dilution buffer)

    • Pre-incubate the mixture at 30°C for 5 minutes.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate at 30°C for 10-20 minutes.

  • Termination and Detection:

    • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the paper multiple times with phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity retained on the paper using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of ³²P incorporated into the substrate peptide.

    • Plot the PKC activity as a function of the this compound concentration to determine the dose-response relationship.

Experimental_Workflow start Start prep_vesicles Prepare Lipid Vesicles (PS + this compound) start->prep_vesicles prep_reaction Prepare Kinase Reaction Mixture prep_vesicles->prep_reaction pre_incubate Pre-incubate at 30°C prep_reaction->pre_incubate initiate_reaction Initiate with [γ-³²P]ATP pre_incubate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Spot on Phosphocellulose Paper to Stop incubate->stop_reaction wash Wash Paper stop_reaction->wash measure Measure Radioactivity wash->measure analyze Analyze Data measure->analyze end End analyze->end

Figure 2: Workflow for in vitro PKC kinase assay.
Cellular Assay for PKC Activation

To assess the activation of PKC in a cellular context in response to this compound, methods such as immunofluorescence microscopy to monitor PKC translocation or Western blotting to detect the phosphorylation of specific PKC substrates can be employed.[7]

Logical Relationships in PKC Isoform Activation

The activation of different PKC isoforms by this compound is not uniform. The data suggests a hierarchical preference, with some isoforms being strongly activated, others moderately, and some not at all. This differential activation is critical for the specific physiological functions of each isoform.[5]

PKC_Isoform_Activation cluster_high High Preference / Strong Activation cluster_moderate Moderate Preference / Activation cluster_low Low Preference / Weak or No Activation DG This compound PKC_theta PKCθ DG->PKC_theta PKC_delta PKCδ DG->PKC_delta PKC_gamma PKCγ DG->PKC_gamma PKC_epsilon PKCε DG->PKC_epsilon PKC_betaII PKCβII DG->PKC_betaII PKC_alpha PKCα DG->PKC_alpha PKC_eta PKCη DG->PKC_eta

Figure 3: Logical relationship of PKC isoform activation by this compound.

Conclusion

The interaction of 18:0-22:6 diacylglycerol with Protein Kinase C isoforms is a highly specific and regulated process that plays a pivotal role in cellular signaling. The unique structure of this DG species imparts a distinct preference for the activation of certain PKC isoforms, particularly novel PKCs such as PKCδ and PKCθ. This guide provides a foundational understanding of this interaction, supported by available quantitative data, signaling pathway diagrams, and detailed experimental protocols. Further research is warranted to elucidate the precise binding kinetics and structural basis for the observed isoform specificity, which will be invaluable for the development of novel therapeutics targeting PKC-mediated pathways.

References

An In-depth Technical Guide to the Activation of Ras Guanine Nucleotide-Releasing Proteins (RasGRP) by 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (18:0-22:6 DG)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the molecular mechanisms, signaling pathways, and experimental methodologies related to the activation of RasGRP family proteins by the specific diacylglycerol (DG) species, 1-stearoyl-2-docosahexaenoyl-sn-glycerol (18:0-22:6 DG).

Introduction: RasGRP and the Role of Diacylglycerol

Ras Guanine (B1146940) Nucleotide-Releasing Proteins (RasGRPs) are a family of guanine nucleotide exchange factors (GEFs) that play a critical role in activating Ras and Rap GTPases.[1][2] These proteins function as crucial signal transducers, converting upstream signals into the activation of the Ras-MAPK cascade, which governs fundamental cellular processes such as proliferation, differentiation, and homeostasis, particularly in immune cells.[2][3]

A key mechanism for RasGRP activation involves the second messenger diacylglycerol (DG).[4] Upon stimulation of cell surface receptors, phospholipase C (PLC) enzymes are activated and hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and DG.[5] RasGRP proteins possess a conserved C1 domain that directly binds to DG, recruiting RasGRP from the cytosol to cellular membranes where its substrate, Ras, is located.[1][6] The specific fatty acid composition of DG can influence the activation of downstream effectors.[7] This guide focuses on 1-stearoyl-2-docosahexaenoyl-sn-glycerol (this compound), a specific DG species containing a saturated stearic acid (18:0) at the sn-1 position and an omega-3 polyunsaturated docosahexaenoic acid (22:6) at the sn-2 position, and its role in RasGRP activation.[8][9][10]

Core Mechanism of RasGRP1 Activation by this compound

RasGRP1, the most extensively studied family member, integrates both DG and calcium signals to precisely regulate Ras activation. Its activation is a multi-step process involving conformational changes, membrane translocation, and phosphorylation.

2.1 Domain Architecture and Autoinhibition RasGRP1 is a multidomain protein comprising a catalytic module and a regulatory module.[6][11]

  • Catalytic Module: Contains the Ras Exchange Motif (REM) and the CDC25-homology domain, which together catalyze the exchange of GDP for GTP on Ras.[1]

  • Regulatory Module: Includes a pair of EF hands that bind calcium and a C1 domain that binds DG.[1][12]

In its inactive state, RasGRP1 is believed to exist in an autoinhibited conformation.[11][13] Crystal structures suggest that RasGRP1 forms a dimer where the membrane-binding surface of the C1 domain is buried within the dimer interface, preventing its interaction with the cell membrane and its substrate.[11][13]

2.2 Membrane Recruitment and Activation The binding of this compound to the C1 domain is a critical activation step.[8] This interaction is thought to disrupt the autoinhibitory dimer, exposing the membrane-binding loops of the C1 domain.[13] This triggers the translocation of RasGRP1 from the cytosol to the plasma membrane or Golgi apparatus, where Ras is localized.[3][6]

Concurrently, an increase in intracellular calcium, a common event following PLC activation, leads to Ca2+ binding to the EF hands.[13] This induces significant conformational changes that are incompatible with the inactive state and are thought to further promote an active conformation.[13][14]

2.3 Indirect Activation via Protein Kinase C (PKC) Diacylglycerol, including species like this compound, also recruits and activates certain PKC isoforms.[1][7] Activated PKC can then phosphorylate RasGRP1 on a key threonine residue (T184 in human RasGRP1).[1][3] This phosphorylation event is crucial for optimal RasGRP1 activity, even when the C1 domain is directly engaged by DG mimics like phorbol (B1677699) esters.[1][3] Therefore, this compound activates RasGRP1 through two concerted mechanisms:

  • Directly: By binding to the C1 domain, causing membrane recruitment.

  • Indirectly: By activating PKC, which then phosphorylates and enhances RasGRP1's GEF activity.

Once recruited to the membrane and fully active, the catalytic domain of RasGRP1 engages GDP-bound Ras, facilitating the release of GDP and the binding of the more abundant GTP, leading to Ras activation and downstream signaling.[6]

Visualized Signaling Pathway

The following diagram illustrates the signaling cascade leading to RasGRP1 activation by this compound.

RasGRP_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR/BCR PLC PLCγ TCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG This compound PIP2->DAG PKC PKC DAG->PKC Activates RasGRP1_inactive Inactive RasGRP1 (Autoinhibited Dimer) DAG->RasGRP1_inactive Binds C1 Domain Ras_GDP Ras-GDP Ras_GTP Ras-GTP Ras_GDP->Ras_GTP MAPK_Cascade MAPK Cascade (Erk Activation) Ras_GTP->MAPK_Cascade Initiates RasGRP1_active Active RasGRP1-P PKC->RasGRP1_active Phosphorylates (T184) RasGRP1_inactive->RasGRP1_active Translocation & Conformational Change RasGRP1_active->Ras_GDP Catalyzes GDP-GTP Exchange Signal Antigen Stimulation Signal->TCR Binds

Caption: RasGRP1 activation by this compound.

Quantitative Data on Diacylglycerol-Protein Interactions

While it is established that this compound binds to RasGRP and modulates MAP kinase activation, specific EC50 or Ki values for this interaction are not widely published in comparative studies.[8] The table below summarizes available data on the activation of related signaling proteins by various DG species to provide context.

Target ProteinActivator DG SpeciesEffective Concentration / EffectReference
RasGRP1 This compoundBinds to RasGRP and modulates MAP kinase activation.[8][9]
RasGRP1 Phorbol 12-myristate 13-acetate (PMA, a DG analog)Potently activates RasGRP1-dependent Ras-Erk signaling.[3][15]
Protein Kinase Cα 18:0/22:6-DGDid not cause significant activation at 2 mmol%.[7]
Protein Kinase Cα 18:0/20:4-DG (Saturated/Arachidonic)~2-fold activation at 2 mmol%.[7]
Protein Kinase Cδ 18:0/22:6-DGStrong activation at 20 mmol% and 200 mmol%.[7]
Protein Kinase Cθ 18:0/22:6-DGPreferred activator at low concentrations (2 and 20 mmol%).[7]

Note: The differential activation of PKC isoforms by this compound is significant, as PKC is involved in the indirect phosphorylation-mediated activation of RasGRP1.

Experimental Protocols

Detailed methodologies are required to investigate the interaction between this compound and RasGRP and its functional consequences.

5.1 Protocol: Ras Activation Pull-Down Assay

This assay measures the amount of active, GTP-bound Ras in cell lysates following stimulation.

Objective: To quantify the increase in active Ras in cells treated with this compound.

Materials:

  • Jurkat T-cells (or other relevant cell line expressing RasGRP1).

  • This compound (solubilized in an appropriate vehicle, e.g., DMSO).

  • Stimulation buffer (e.g., serum-free RPMI).

  • Lysis Buffer (e.g., NP-40 lysis buffer).

  • Raf-1 Ras Binding Domain (RBD) fused to GST and coupled to agarose (B213101) beads.

  • Anti-Pan-Ras antibody.

  • SDS-PAGE gels, Western blotting equipment, and chemiluminescence detection reagents.

Methodology:

  • Cell Culture and Starvation: Culture Jurkat T-cells to a density of 5-10 x 10^6 cells per condition. For synchronization, serum-starve the cells for 4-6 hours prior to stimulation.

  • Stimulation: Resuspend cells in stimulation buffer. Treat cells with the desired concentration of this compound or vehicle control for various time points (e.g., 0, 2, 5, 10, 30 minutes).

  • Lysis: Immediately terminate the stimulation by adding ice-cold lysis buffer. Incubate on ice for 10 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Input Sample: Collect a small aliquot (e.g., 20-40 µL) of the supernatant from each sample to serve as the "Total Ras" input control.

  • Pull-Down: Add GST-Raf-1-RBD agarose beads to the remaining clarified lysate. Incubate at 4°C for 30-60 minutes with gentle rotation to specifically pull down GTP-bound (active) Ras.[16]

  • Washing: Wash the beads three times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes to elute the bound proteins.

  • Western Blotting: Separate the eluted proteins (pull-down fraction) and the total lysate (input fraction) by SDS-PAGE. Transfer to a PVDF membrane.

  • Detection: Probe the membrane with an Anti-Pan-Ras antibody. Detect using a secondary HRP-conjugated antibody and a chemiluminescence substrate.

  • Quantification: Measure band intensity using densitometry. Normalize the active Ras signal to the total Ras signal for each condition to determine the fold-change in Ras activation.

5.2 Protocol: Analysis of Diacylglycerol Species by LC-MS/MS

This protocol outlines a general approach for the extraction and quantification of specific DG species like this compound from biological samples.

Objective: To measure the endogenous levels of this compound in cells before and after stimulation.

Materials:

  • Cell samples (pellets).

  • Internal standards (a suite of deuterated or odd-chain DG species).

  • Solvents: Chloroform, Methanol, Isopropanol, Acetonitrile (HPLC/MS grade).

  • Derivatization agent (optional, e.g., N,N-dimethylglycine for improved sensitivity).[17]

  • Solid Phase Extraction (SPE) silica (B1680970) columns.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Methodology:

  • Lipid Extraction: Homogenize cell pellets in a chloroform/methanol solvent mixture (e.g., 2:1, v/v) to extract lipids. Add internal standards at the beginning of the extraction to account for sample loss.[18]

  • Phase Separation: Add water or saline to induce phase separation. Collect the lower organic phase containing the neutral lipids, including DG.

  • Purification (SPE): Dry the organic extract under nitrogen. Resuspend in a non-polar solvent and apply to a silica SPE column to separate DG from more polar and non-polar lipid classes. Elute the DG fraction with an appropriate solvent mixture.[19]

  • Derivatization (Optional): To enhance ionization efficiency and allow for specific fragmentation patterns, the free hydroxyl group of DG can be derivatized. For instance, derivatization with dimethylglycine allows for sensitive quantification using a neutral loss scan of 103 Da in positive ion mode.[17]

  • LC-MS/MS Analysis:

    • Chromatography: Separate the DG species using normal-phase liquid chromatography. This allows for the separation of different lipid classes and isomers.[18]

    • Mass Spectrometry: Analyze the eluent using electrospray ionization (ESI) tandem mass spectrometry.

    • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. For this compound, this would involve monitoring the transition from the precursor ion (the derivatized or underivatized molecule) to specific product ions corresponding to the neutral loss of the stearoyl or docosahexaenoyl fatty acid chains.

  • Data Analysis: Quantify the amount of this compound in the sample by comparing its peak area to that of the relevant internal standard.

Visualized Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described above.

Ras_Activation_Workflow cluster_cell_prep Cell Preparation & Stimulation cluster_biochem Biochemical Steps cluster_analysis Analysis c1 Culture & Starve Cells c2 Stimulate with This compound c1->c2 b1 Lyse Cells c2->b1 b2 Clarify Lysate b1->b2 b3 Take Input Sample (Total Ras) b2->b3 b4 Incubate with GST-Raf-RBD Beads b2->b4 a1 SDS-PAGE b3->a1 b5 Wash Beads b4->b5 b6 Elute Bound Proteins b5->b6 b6->a1 a2 Western Blot (Anti-Ras Ab) a1->a2 a3 Detect & Quantify a2->a3

Caption: Workflow for Ras Activation Pull-Down Assay.

DG_MS_Workflow cluster_extraction Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing e1 Homogenize Cells with Internal Standards e2 Solvent Extraction (Chloroform/Methanol) e1->e2 e3 Purify DG via Solid Phase Extraction e2->e3 e4 Derivatize DG (Optional) e3->e4 a1 Inject Sample e4->a1 a2 Normal-Phase LC Separation a1->a2 a3 Tandem MS Detection (MRM) a2->a3 d1 Integrate Peak Areas a3->d1 d2 Quantify vs. Internal Standard d1->d2

Caption: Workflow for LC-MS/MS Analysis of DG.

Conclusion

The activation of RasGRP by 18:0-22:6 diacylglycerol is a nuanced process integral to cellular signaling, particularly within the immune system. This specific lipid second messenger acts as a molecular switch, initiating the translocation and conformational activation of RasGRP at cellular membranes. This direct membrane recruitment is further amplified by an indirect pathway involving PKC-mediated phosphorylation, ensuring a robust and sensitive activation of the Ras-MAPK cascade. The methodologies detailed herein provide a framework for researchers and drug development professionals to dissect this pathway, quantify the key molecular players, and understand how specific lipid species can fine-tune critical cellular responses. A thorough understanding of this mechanism is vital for developing targeted therapies for diseases where RasGRP signaling is dysregulated, such as in certain autoimmune disorders and cancers.[6][20]

References

18:0-22:6 Diacylglycerol: A Key Second Messenger in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are critical second messengers that play a pivotal role in a multitude of cellular signaling pathways. These lipid molecules are transiently produced at cellular membranes and act as key regulators of various protein families, thereby influencing processes ranging from cell proliferation and differentiation to apoptosis and neuronal function. The specific fatty acid composition of a diacylglycerol molecule can significantly impact its signaling properties, leading to the concept of "DAG species-specific" signaling. This technical guide focuses on 1-stearoyl-2-docosahexaenoyl-sn-glycerol (18:0-22:6 DG), a diacylglycerol species containing a saturated fatty acid (stearic acid, 18:0) at the sn-1 position and a polyunsaturated omega-3 fatty acid (docosahexaenoic acid, DHA, 22:6) at the sn-2 position. This particular molecular species has garnered significant interest due to its unique biological activities and its prevalence in specific tissues, notably the brain and retina.

This document provides a comprehensive overview of the core aspects of this compound as a second messenger, including its synthesis, its role in activating specific signaling pathways, quantitative data on its efficacy, and detailed experimental protocols for its study.

Generation of 18:0-22:6 Diacylglycerol

The primary mechanism for the generation of this compound as a second messenger is through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by the enzyme phospholipase C (PLC).[1][2] This reaction is typically initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) by extracellular stimuli. The hydrolysis of PIP2 yields two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3), which is water-soluble and diffuses into the cytosol to trigger calcium release from intracellular stores, and the membrane-bound diacylglycerol.[2]

The specific fatty acid composition of the generated DAG is dependent on the fatty acid composition of the precursor PIP2. The enrichment of phosphatidylinositols with stearic acid at the sn-1 position and a polyunsaturated fatty acid, such as docosahexaenoic acid, at the sn-2 position is achieved through a series of enzymatic reactions involving acyltransferases that remodel the fatty acid chains of newly synthesized phospholipids.[3][4]

G_protein_coupled_receptor_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK G_protein Gq/11 GPCR->G_protein 2. Activates PLC Phospholipase C (PLC) PIP2 PIP2 (18:0-22:6) PLC->PIP2 4. Hydrolyzes DG This compound PIP2->DG Generates IP3 IP3 PIP2->IP3 Generates Ligand Extracellular Ligand Ligand->GPCR 1. Binds G_protein->PLC 3. Activates Ca_release Ca²⁺ Release IP3->Ca_release PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol DG This compound PKC_active Active PKC DG->PKC_active 1. Recruits & Activates PKC_inactive Inactive PKC (in Cytosol) PKC_inactive->PKC_active Downstream Downstream Effectors PKC_active->Downstream 2. Phosphorylates Response Cellular Response Downstream->Response 3. Modulates RasGRP_MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol DG This compound RasGRP_active Active RasGRP DG->RasGRP_active 1. Binds & Activates RasGRP_inactive Inactive RasGRP (in Cytosol) RasGRP_inactive->RasGRP_active Ras_GDP Ras-GDP RasGRP_active->Ras_GDP 2. Activates Ras_GTP Ras-GTP Ras_GDP->Ras_GTP MAPK_cascade MAP Kinase Cascade (Raf/MEK/ERK) Ras_GTP->MAPK_cascade 3. Initiates Transcription Transcription Factors MAPK_cascade->Transcription 4. Phosphorylates Response Cellular Response (Proliferation, Differentiation) Transcription->Response 5. Regulates Gene Expression DG_Metabolism DG This compound PA 18:0-22:6 Phosphatidic Acid (PA) DG->PA Phosphorylation Termination Termination of DG Signaling DG->Termination DGK Diacylglycerol Kinase (e.g., DGKζ, DGKα) DGK->DG DGK->PA Downstream_PA Downstream PA Signaling PA->Downstream_PA PKC_Assay_Workflow start Start step1 1. Prepare Lipid Vesicles (PS ± this compound) start->step1 step2 2. Set up Kinase Reaction (Vesicles, PKC, Substrate) step1->step2 step3 3. Initiate Reaction (Add [γ-³²P]ATP) step2->step3 step4 4. Incubate (e.g., 10 min at 30°C) step3->step4 step5 5. Stop Reaction (Spot onto phosphocellulose paper, wash with phosphoric acid) step4->step5 step6 6. Quantify Phosphorylation (Scintillation Counting) step5->step6 end End step6->end LCMS_Workflow start Start step1 1. Sample Homogenization & Addition of Internal Standard start->step1 step2 2. Lipid Extraction (e.g., Bligh-Dyer method) step1->step2 step3 3. Phase Separation & Collection of Organic Layer step2->step3 step4 4. Solvent Evaporation step3->step4 step5 5. Reconstitution in Injection Solvent step4->step5 step6 6. LC-MS/MS Analysis step5->step6 end End step6->end

References

The Stearoyl-Docosahexaenoyl-Glycerol (18:0-22:6 DG): A Key Lipid Second Messenger in Diverse Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Diacylglycerols (DGs) are a class of lipid molecules that play a pivotal role as second messengers in a multitude of cellular signaling pathways. Among the myriad of DG species, 1-stearoyl-2-docosahexaenoyl-sn-glycerol (18:0-22:6 DG) has emerged as a molecule of significant interest due to its specific interactions with key signaling proteins and its varied distribution across different cell types and tissues. This technical guide provides a comprehensive overview of this compound, detailing its presence in various biological contexts, the methodologies for its analysis, and its involvement in crucial signaling cascades.

Quantitative Distribution of 18:0-22:6 Diacylglycerol

The concentration of this compound varies significantly across different tissues, reflecting its specialized roles in cellular function. The following table summarizes the available quantitative data for this compound levels in various rat tissues. It is important to note that obtaining absolute quantitative values for lipid species is challenging and can be influenced by the extraction and analysis methodology.

TissueCell Type/OrganismConcentration (nmol/g tissue)Citation
LiverRat~1.5[1]
KidneyRat~0.5[1]
HeartRat~0.4[1]
Skeletal Muscle (Gluteus)Rat~0.3[1]
Skeletal Muscle (Soleus)Rat~0.2[1]
Visceral Adipose TissueRat~0.8[1]
Subcutaneous Adipose TissueRat~1.2[1]

While specific quantitative data for other cell types are limited, studies have indicated the presence and functional importance of this compound in various other contexts:

  • Neuronal Tissues: this compound is a notable component of brain lipids, where docosahexaenoic acid (DHA, 22:6) is highly enriched[2][3]. It is a precursor for the synthesis of 18:0-22:6-phosphatidylserine (PS), a key phospholipid for neuronal function[4].

  • Immune Cells: Increased levels of this compound have been observed in human monocytes from individuals with high levels of lipoprotein(a), where it contributes to a pro-inflammatory response[2][5]. Studies on macrophages have also investigated the immunomodulatory effects of phospholipids (B1166683) containing the 18:0 and 22:6 acyl chains[6].

  • Cancer Cells: The expression of various diacylglycerol species, including those with long-chain polyunsaturated fatty acids, has been shown to be altered in cancer cell lines, such as human tongue cancer cells (CAL-27), when compared to normal oral keratinocytes[6].

Experimental Protocols for the Analysis of 18:0-22:6 Diacylglycerol

The accurate quantification of specific diacylglycerol species like this compound requires robust and sensitive analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. Below is a synthesized, detailed protocol based on established methodologies.

Lipid Extraction (Modified Folch or Bligh-Dyer Method)

This protocol is a composite of widely used methods for total lipid extraction.

Materials:

  • Tissue or cell pellet

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution or PBS

  • Deuterated or odd-chain diacylglycerol internal standard (e.g., d5-18:0/22:6 DG or 17:0/17:0 DG)

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Homogenize the tissue or cell pellet in a glass tube.

  • Add a known amount of the internal standard to the homogenate.

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. The volume should be sufficient to create a single phase (monophasic) solution (typically 20 volumes of solvent to 1 volume of sample).

  • Vortex the mixture vigorously for 2-5 minutes.

  • Add 0.25 volumes of 0.9% NaCl solution to the monophasic mixture to induce phase separation.

  • Vortex again for 1 minute and then centrifuge at 2000-3000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1 v/v or isopropanol).

Quantification by LC-MS/MS

This section outlines a general workflow for the quantification of this compound. Instrument parameters will need to be optimized for the specific mass spectrometer used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Reverse Phase):

  • Column: A C18 reversed-phase column is commonly used for separating diacylglycerol species.

  • Mobile Phase A: Acetonitrile/water (e.g., 60:40 v/v) with 10 mM ammonium (B1175870) formate (B1220265) or 0.1% formic acid.

  • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10 v/v) with 10 mM ammonium formate or 0.1% formic acid.

  • Gradient: A typical gradient would start with a lower percentage of mobile phase B, gradually increasing to a high percentage to elute the more hydrophobic lipids like DAGs. The gradient needs to be optimized to achieve good separation of the this compound peak from other isobaric species.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 40-50°C, to ensure reproducible retention times.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+) is typically used for the analysis of diacylglycerols, often as ammonium adducts ([M+NH4]+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method for quantification on a triple quadrupole mass spectrometer. The transition would be the precursor ion ([M+NH4]+ of this compound) to a specific product ion (e.g., the neutral loss of one of the fatty acyl chains). For this compound, the precursor ion would be m/z 686.6 (C43H72O5 + NH4+). Product ions would result from the neutral loss of stearic acid or docosahexaenoic acid.

  • Internal Standard: The same MRM transition for the chosen deuterated or odd-chain internal standard is monitored for quantification. The concentration of the endogenous this compound is calculated by comparing its peak area to that of the known concentration of the internal standard.

Signaling Pathways of 18:0-22:6 Diacylglycerol

This compound is a potent signaling molecule that activates specific downstream pathways, primarily through its interaction with Protein Kinase C (PKC) isoforms and Ras Guanyl Nucleotide Releasing Proteins (RasGRPs).

Activation of Protein Kinase C (PKC) Isoforms

This compound has been shown to preferentially activate certain novel and conventional PKC isoforms. This selective activation is crucial for the specific downstream cellular responses. The following diagram illustrates the general pathway of PKC activation by this compound.

PKC_Activation cluster_membrane Plasma Membrane PLC Phospholipase C (PLC) PIP2 PIP2 DAG This compound PIP2->DAG Hydrolysis PKC_active Active PKC (δ, ε, γ, θ) DAG->PKC_active Activation PKC_inactive Inactive PKC (δ, ε, γ, θ) PKC_inactive->PKC_active Substrate Downstream Substrates PKC_active->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrates Substrate->Phospho_Substrate Cell_Response Cellular Response (e.g., Inflammation, Gene Expression) Phospho_Substrate->Cell_Response Receptor GPCR / RTK Receptor->PLC Stimulation

Caption: PKC activation by this compound.

Studies have demonstrated that specific PKC isoforms exhibit a preference for this compound. Notably, novel PKC isoforms such as PKCδ, PKCε, and PKCθ, as well as the conventional PKCγ, are preferentially activated by this particular diacylglycerol species[7][8][9][10]. This isoform-specific activation is critical as each PKC isoform has a distinct set of downstream substrates, leading to diverse cellular outcomes. For example, the activation of specific PKC isoforms is linked to the regulation of immune responses and neuronal functions[11][12].

RasGRP-Mediated Activation of the MAPK/ERK Pathway

This compound can also directly bind to the C1 domain of RasGRP1, a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPase Ras. This interaction is a key step in the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade.

RasGRP_MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm DAG This compound RasGRP1_active RasGRP1 (active) DAG->RasGRP1_active Recruitment & Activation RasGRP1_inactive RasGRP1 (inactive) RasGRP1_inactive->RasGRP1_active Ras_GDP Ras-GDP (inactive) RasGRP1_active->Ras_GDP GEF Activity Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors (e.g., AP-1) ERK->TF Phosphorylation Gene_Expression Gene Expression (e.g., Cell Proliferation, Differentiation) TF->Gene_Expression

Caption: RasGRP1-MAPK pathway activation by this compound.

The binding of this compound to RasGRP1 promotes its translocation to the cell membrane and induces a conformational change that enhances its GEF activity towards Ras[13][14]. This leads to the loading of GTP onto Ras, thereby activating it. Active Ras-GTP then initiates a phosphorylation cascade, sequentially activating Raf, MEK, and ERK. Phosphorylated ERK can then translocate to the nucleus and regulate the activity of various transcription factors, ultimately influencing gene expression related to cell proliferation, differentiation, and survival[7][14]. In T-lymphocytes, this pathway is crucial for T-cell receptor signaling and T-cell activation[7][14]. The interplay between RasGRP and another Ras activator, SOS, establishes a sensitive and robust Ras activation system in lymphocytes[7][12].

Conclusion

1-stearoyl-2-docosahexaenoyl-sn-glycerol is a specific and potent lipid second messenger with distinct roles in a variety of cell types and tissues. Its preferential activation of certain PKC isoforms and its ability to engage the RasGRP-MAPK pathway underscore its importance in regulating diverse physiological and pathological processes, from neuronal function to immune responses. The analytical methods outlined in this guide provide a framework for the accurate quantification of this important lipid species, which is crucial for furthering our understanding of its biological significance and for the development of novel therapeutic strategies targeting the pathways it modulates. As research in lipidomics continues to advance, a more detailed picture of the intricate roles of specific diacylglycerol species like this compound will undoubtedly emerge.

References

Quantitative Analysis of 1-Stearoyl-2-Docosahexaenoyl-sn-Glycerol (18:0-22:6 DG): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological significance and analytical methodologies for the quantitative analysis of 1-stearoyl-2-docosahexaenoyl-sn-glycerol (18:0-22:6 DG), a specific diacylglycerol (DAG) species. While precise physiological concentrations of this compound are not widely reported in publicly available literature, this guide outlines the necessary experimental protocols to determine these values in various biological matrices. Furthermore, it details the known signaling pathways in which this molecule is implicated.

Physiological Significance of this compound

Diacylglycerols are critical second messengers in a multitude of cellular signaling pathways. The specific acyl chain composition of a DAG molecule, such as in this compound, can determine its metabolic fate and signaling properties. This compound is composed of a stearic acid (18:0) at the sn-1 position and the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA; 22:6) at the sn-2 position of the glycerol (B35011) backbone.

The presence of DHA, a fatty acid highly enriched in the brain and retina, suggests a specialized role for this compound in the central nervous system and other tissues with high DHA content. It is a key intermediate in the synthesis of important phospholipids (B1166683) like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE) containing both stearic acid and DHA. Additionally, as a signaling molecule, this compound is known to be involved in the activation of protein kinase C (PKC) isoforms and can bind to RasGRP, a guanine (B1146940) nucleotide exchange factor, thereby modulating MAP kinase activation[1].

Quantitative Data on this compound Concentrations

The table below is provided as a template for researchers to populate with experimentally determined concentrations of this compound.

Biological MatrixSpeciesConditionConcentration (e.g., nmol/g tissue, nmol/mL plasma)Reference
Plasma/Serum HumanHealthy, FastingData to be determined
Brain Data to be determined
    - CortexMouseHealthyData to be determined
    - HippocampusMouseHealthyData to be determined
Liver HumanHealthyData to be determined
Adipose Tissue Data to be determined
    - VisceralHumanHealthyData to be determined
    - SubcutaneousHumanHealthyData to be determined

Experimental Protocol for the Quantification of this compound

The following protocol outlines a robust method for the absolute quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is based on established lipidomics workflows.

Materials and Reagents
  • Internal Standard: 1,2-Dimyristoyl-d5-sn-glycerol or a commercially available deuterated this compound standard.

  • Solvents: LC-MS grade chloroform (B151607), methanol, isopropanol, acetonitrile, and water.

  • Additives: Formic acid, ammonium (B1175870) formate (B1220265), or ammonium acetate.

  • Lipid Extraction Buffer: Chloroform:Methanol (2:1, v/v).

  • Sample Homogenizer: Bead beater or sonicator for tissue samples.

  • Nitrogen Evaporator: For solvent evaporation.

  • LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.

Sample Preparation and Lipid Extraction
  • Sample Collection: Collect fresh tissue or plasma samples and immediately freeze them at -80°C to prevent lipid degradation.

  • Homogenization (for tissue): Weigh a small piece of frozen tissue (e.g., 10-50 mg) and homogenize it in a pre-chilled tube with an appropriate volume of ice-cold phosphate-buffered saline (PBS) or ammonium bicarbonate buffer.

  • Internal Standard Spiking: Add a known amount of the internal standard to the homogenate or plasma sample.

  • Lipid Extraction (Bligh & Dyer Method):

    • To the sample, add a 2:1 (v/v) mixture of chloroform:methanol.

    • Vortex vigorously for 2 minutes.

    • Add chloroform and water to induce phase separation.

    • Vortex again and centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to separate the aqueous and organic layers.

    • Carefully collect the lower organic phase containing the lipids.

  • Solvent Evaporation: Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as isopropanol:acetonitrile:water (2:1:1, v/v/v).

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: Use a C18 or C30 reverse-phase column suitable for lipid analysis.

    • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: Develop a gradient to separate the diacylglycerol species from other lipid classes. A typical gradient would start with a lower percentage of Mobile Phase B and gradually increase to elute the more hydrophobic lipids.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

    • MRM Transitions:

      • This compound: Monitor the transition of the precursor ion (e.g., [M+NH4]+) to a specific product ion. The exact m/z values will depend on the adduct formed. For example, the neutral mass of this compound is approximately 644.99 g/mol . The ammonium adduct [M+NH4]+ would be around m/z 662.6. A characteristic product ion would correspond to the neutral loss of one of the fatty acyl chains.

      • Internal Standard: Monitor the corresponding transition for the deuterated internal standard.

    • Optimization: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific transitions of this compound and the internal standard to achieve maximum sensitivity.

Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas for both the endogenous this compound and the internal standard in the chromatograms.

  • Calibration Curve: Prepare a calibration curve using a known concentration range of a synthetic this compound standard spiked with a fixed amount of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Quantification: Calculate the concentration of this compound in the biological samples by using the peak area ratio and interpolating from the calibration curve. Normalize the concentration to the initial tissue weight or plasma volume.

Signaling Pathways Involving this compound

The following diagrams illustrate the central role of this compound in cellular signaling and metabolism.

G Biosynthesis of this compound and its Metabolic Fates cluster_synthesis Synthesis cluster_fates Metabolic Fates Glycerol-3-Phosphate Glycerol-3-Phosphate LPA (18:0) LPA (18:0) Glycerol-3-Phosphate->LPA (18:0) Acyl-CoA (18:0-CoA) PA (18:0/22:6) PA (18:0/22:6) LPA (18:0)->PA (18:0/22:6) Acyl-CoA (22:6-CoA) DG (18:0/22:6) DG (18:0/22:6) PA (18:0/22:6)->DG (18:0/22:6) PAP PC (18:0/22:6) PC (18:0/22:6) DG (18:0/22:6)->PC (18:0/22:6) CDP-Choline PE (18:0/22:6) PE (18:0/22:6) DG (18:0/22:6)->PE (18:0/22:6) CDP-Ethanolamine TG (18:0/22:6/acyl) TG (18:0/22:6/acyl) DG (18:0/22:6)->TG (18:0/22:6/acyl) Acyl-CoA

Caption: Biosynthesis and metabolic pathways of this compound.

G Signaling Cascade Initiated by this compound PLC Phospholipase C PIP2 PIP2 (containing 18:0 & 22:6) DG (18:0/22:6) DG (18:0/22:6) PIP2->DG (18:0/22:6) IP3 IP3 PIP2->IP3 PKC Protein Kinase C DG (18:0/22:6)->PKC RasGRP RasGRP DG (18:0/22:6)->RasGRP Downstream Targets Downstream Targets PKC->Downstream Targets MAPK Cascade MAP Kinase Cascade RasGRP->MAPK Cascade MAPK Cascade->Downstream Targets

Caption: this compound as a second messenger in signaling.

This technical guide provides a framework for researchers to investigate the physiological concentrations and roles of this compound. By employing the detailed analytical protocol and understanding its position in key signaling pathways, the scientific community can further elucidate the specific functions of this important lipid mediator in health and disease.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 18:0-22:6 Diacylglycerol in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-stearoyl-2-docosahexaenoyl-sn-glycerol (18:0-22:6 DG) is a critical diacylglycerol (DG) species that functions as a second messenger in a variety of cellular signaling pathways.[1][2] Generated at the cell membrane, it is a potent activator of protein kinase C (PKC) isoforms, which are key regulators of cellular processes such as proliferation, differentiation, and apoptosis.[1] Dysregulation of this compound-mediated signaling has been implicated in several diseases, making its accurate quantification in cells crucial for understanding disease mechanisms and for the development of novel therapeutics.

This document provides detailed application notes and protocols for the quantification of this compound in cellular samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Signaling Pathways of 18:0-22:6 Diacylglycerol

The canonical signaling pathway involving this compound is initiated by the activation of phospholipase C (PLC) at the plasma membrane, often triggered by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol, including the 18:0-22:6 species. While IP3 translocates to the cytoplasm to mediate calcium release, this compound remains in the membrane to activate PKC. The signaling is terminated by the action of diacylglycerol kinases (DGKs), which phosphorylate DG to form phosphatidic acid (PA).

cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DG This compound PIP2->DG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DG->PKC Activates DGK Diacylglycerol Kinase (DGK) DG->DGK Substrate for Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets PA 18:0-22:6 PA DGK->PA Produces Ca_release Ca2+ Release IP3->Ca_release Triggers

Caption: 18:0-22:6 Diacylglycerol Signaling Pathway.

Quantitative Data of 18:0-22:6 Diacylglycerol

Biological MatrixConditionConcentration of this compoundReference
Human BloodNormal Adult0.254 ± 0.032 µM
Human MonocytesStimulated with DG(40:6)Dose-dependent increase in inflammatory cytokines[3]
Neuronal CellsSupplemented with DHAIncreased incorporation into 18:0,22:6-phosphatidylserine[4]

Note: The data for human monocytes and neuronal cells indicate a dynamic role for this compound in response to stimuli, though absolute concentrations were not provided in the cited literature.

Experimental Protocols

Accurate quantification of this compound requires meticulous sample handling, extraction, and analysis. The following protocols provide a framework for robust and reproducible measurements.

Experimental Workflow Overview

The general workflow for quantifying this compound from cellular samples involves cell harvesting, lipid extraction, optional fractionation by solid-phase extraction, and analysis by LC-MS/MS.

start Cell Culture harvest Cell Harvesting (e.g., scraping, trypsinization) start->harvest extract Lipid Extraction (e.g., Bligh-Dyer) harvest->extract spe Solid-Phase Extraction (SPE) (Optional, for DG enrichment) extract->spe dry Solvent Evaporation extract->dry Direct to evaporation spe->dry reconstitute Reconstitution in LC-MS/MS buffer dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Analysis & Quantification lcms->data

Caption: General experimental workflow for this compound quantification.
Protocol 1: Lipid Extraction from Cultured Cells (Modified Bligh-Dyer Method)

This protocol is a widely used method for the extraction of total lipids from cellular samples.[5]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, HPLC grade

  • Chloroform (B151607), HPLC grade

  • 0.9% NaCl solution, ice-cold

  • Internal standard (e.g., a deuterated or odd-chain diacylglycerol)

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 3000 x g and 4°C

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. For adherent cells, scrape them into a small volume of PBS. For suspension cells, pellet them by centrifugation.

  • Sample Preparation: Transfer a known number of cells (e.g., 1-10 million) to a glass centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard to the cell pellet.

  • Monophasic Mixture Formation: Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture to the cell pellet. Vortex vigorously for 30 seconds.[5]

  • Phase Separation Induction: Add 125 µL of chloroform and vortex for 30 seconds.[5] Then, add 125 µL of ice-cold 0.9% NaCl solution and vortex for another 30 seconds.[5]

  • Centrifugation: Centrifuge the mixture at 3000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.[5]

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Dry the extracted lipids under a gentle stream of nitrogen.

  • Storage: The dried lipid extract can be stored at -80°C until analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Diacylglycerol Enrichment

For samples with low abundance of DGs, an optional SPE step can be used to enrich the DG fraction and remove more abundant lipid classes.[6]

Materials:

Procedure:

  • Reconstitution: Reconstitute the dried lipid extract from Protocol 1 in 1 mL of hexane.[6]

  • Cartridge Conditioning: Place the aminopropyl SPE cartridge on a vacuum manifold and condition it by passing 3 mL of hexane through the sorbent. Do not allow the cartridge to dry out.[6]

  • Sample Loading: Load the reconstituted lipid extract onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent under gravity or with a very gentle vacuum.[6]

  • Washing: Wash the cartridge with 3 mL of hexane:ethyl acetate (9:1, v/v) to elute neutral lipids like cholesterol esters and triacylglycerols. Discard this eluate.[6]

  • Diacylglycerol Elution: Elute the diacylglycerol fraction by passing 5 mL of hexane:ethyl acetate (8:2, v/v) through the cartridge. Collect this fraction in a clean glass tube.[6]

  • Drying and Reconstitution: Evaporate the solvent from the collected DG fraction under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).[6]

Protocol 3: LC-MS/MS Quantification of this compound

This protocol outlines the parameters for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions: [5]

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used.

  • Mobile Phase A: Acetonitrile:Water (e.g., 60:40) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol:Acetonitrile (e.g., 90:10) with 10 mM ammonium formate.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the hydrophobic DG species. The exact gradient should be optimized for the specific column and system.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for this compound: The precursor ion will be the [M+NH4]+ adduct of this compound. The product ions will be the neutral loss of the stearic acid (18:0) or docosahexaenoic acid (22:6) acyl chains. The exact m/z values should be determined using a pure standard.

  • Data Analysis: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed with known concentrations of a pure this compound standard.

Concluding Remarks

The protocols and information provided herein offer a comprehensive guide for the quantification of 18:0-22:6 diacylglycerol in cellular systems. The use of a robust lipid extraction method coupled with the high sensitivity and specificity of LC-MS/MS will enable researchers to accurately determine the cellular levels of this important signaling lipid. This will facilitate a deeper understanding of its role in both normal physiology and in the pathogenesis of various diseases, and may aid in the development of targeted therapeutic interventions.

References

Application Note: Quantitative Analysis of 18:0-22:6 Diacylglycerol by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DGs) are critical lipid second messengers involved in a multitude of cellular signaling pathways, influencing processes ranging from cell proliferation and differentiation to apoptosis. The specific fatty acid composition of DG molecules dictates their biological function and downstream signaling effects. 1-stearoyl-2-docosahexaenoyl-sn-glycerol (18:0-22:6 DG) is a specific diacylglycerol containing stearic acid (18:0) and docosahexaenoic acid (DHA, 22:6), an omega-3 fatty acid. This particular DG species has been implicated in the modulation of the MAP kinase pathway and inflammatory responses.[1][2] Accurate and sensitive quantification of this compound is therefore essential for understanding its physiological and pathological roles. Mass spectrometry (MS) coupled with liquid chromatography (LC) has emerged as a powerful tool for the specific and quantitative analysis of lipid molecular species like this compound.[3] This application note provides detailed protocols for the analysis of this compound by LC-MS/MS.

Signaling Pathway of this compound

This compound can influence several signaling cascades. One notable pathway involves its interaction with Ras guanyl-releasing proteins (RasGRPs), which subsequently modulates the MAP kinase signaling pathway.[1] Additionally, this compound has been shown to induce a pro-inflammatory response in monocytes, partially dependent on the NLRP3 inflammasome.[2]

DG_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 18_0_22_6_DG This compound RasGRP RasGRP 18_0_22_6_DG->RasGRP binds NLRP3 NLRP3 Inflammasome 18_0_22_6_DG->NLRP3 induces Ras Ras RasGRP->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK (MAPK) MEK->ERK activates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates IL_1B IL-1β Secretion NLRP3->IL_1B promotes

Caption: Signaling pathways of this compound.

Experimental Protocols

A generalized workflow for the analysis of this compound is presented below. This involves lipid extraction from a biological matrix, separation by liquid chromatography, and detection and quantification by tandem mass spectrometry.

Experimental_Workflow Sample_Collection 1. Sample Collection (Tissue, Cells, Plasma) Lipid_Extraction 2. Lipid Extraction (e.g., Bligh-Dyer) Sample_Collection->Lipid_Extraction Sample_Concentration 3. Sample Concentration (Nitrogen Evaporation) Lipid_Extraction->Sample_Concentration Reconstitution 4. Reconstitution Sample_Concentration->Reconstitution LC_MS_Analysis 5. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing 6. Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Experimental workflow for this compound analysis.
Protocol 1: Lipid Extraction from Biological Samples (Bligh-Dyer Method)

This protocol is a modification of the classic Bligh-Dyer method suitable for the extraction of DGs.[4]

Materials:

  • Chloroform (B151607)

  • Methanol (B129727)

  • Deionized Water

  • Internal Standard (e.g., a deuterated or odd-chain DG standard)

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas evaporator

Procedure:

  • Sample Homogenization: Homogenize the biological sample (e.g., cell pellet, tissue) in a suitable buffer.

  • Solvent Addition: To the homogenate, add chloroform and methanol in a ratio of 1:2 (v/v). For every 1 mL of aqueous sample, use 1 mL of chloroform and 2 mL of methanol.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard to the sample mixture. This is crucial for accurate quantification.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and lipid extraction.

  • Phase Separation: Add 1 mL of chloroform and 1 mL of deionized water for every 1 mL of the initial aqueous sample. Vortex again for 1 minute.

  • Centrifugation: Centrifuge the sample at 1,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines a general method for the separation and detection of this compound. Instrument parameters should be optimized for the specific mass spectrometer being used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

LC Conditions:

  • Column: A C18 reversed-phase column is commonly used for lipidomics.

  • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with a suitable additive like 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate.

  • Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the lipids.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Precursor Ion: The [M+NH₄]⁺ adduct of this compound is often monitored. The m/z will be approximately 668.5.

  • Product Ions: The fragmentation of the precursor ion will yield characteristic product ions corresponding to the neutral loss of the fatty acyl chains. For this compound, the neutral loss of stearic acid (18:0) or docosahexaenoic acid (22:6) can be monitored.[5]

  • Collision Energy and other MS parameters: These need to be optimized for the specific instrument to achieve the best sensitivity and fragmentation.

Data Presentation

Quantitative data from LC-MS/MS experiments should be presented in a clear and organized manner. The use of an internal standard is critical for accurate quantification, as it corrects for variations in extraction efficiency and instrument response.

Table 1: Example of Quantitative Data for this compound

Sample GroupConditionThis compound (pmol/mg protein)Standard Deviationp-value
ControlUntreated15.22.1-
Treatment A1 hour28.93.5<0.05
Treatment B1 hour18.12.5>0.05

This is example data and does not represent actual experimental results.

Conclusion

The protocols outlined in this application note provide a robust framework for the quantitative analysis of 18:0-22:6 diacylglycerol in biological samples using LC-MS/MS. Accurate measurement of this specific DG species will aid researchers and drug development professionals in elucidating its role in cellular signaling and disease pathogenesis. Proper sample handling, the use of appropriate internal standards, and careful optimization of MS parameters are paramount for obtaining reliable and reproducible results.

References

Application Note: Quantification of 1-Stearoyl-2-Docosahexaenoyl-sn-Glycerol (18:0-22:6 DAG) using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-docosahexaenoyl-sn-glycerol (18:0-22:6 DAG) is a specific molecular species of diacylglycerol (DAG), a critical lipid second messenger involved in a multitude of cellular signaling pathways. DAGs are produced at the cell membrane and are key activators of protein kinase C (PKC), initiating cascades that regulate cell proliferation, differentiation, and apoptosis. The precise fatty acid composition of DAG molecules, such as the combination of stearic acid (18:0) and docosahexaenoic acid (22:6), can influence their biological activity and metabolic fate. Given the implication of altered DAG signaling in diseases like cancer and metabolic disorders, accurate quantification of specific DAG species is crucial for understanding disease pathophysiology and for the development of targeted therapeutics. This document provides a detailed protocol for the analysis of 18:0-22:6 DAG using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Diacylglycerol Signaling Pathway

Diacylglycerols are central to signal transduction. Upon stimulation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), phospholipase C (PLC) is activated. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, generating two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. While IP3 diffuses into the cytoplasm to trigger calcium release, DAG remains in the plasma membrane where it recruits and activates PKC isoforms. This leads to the phosphorylation of various downstream protein targets, resulting in a cellular response. The signaling is terminated by the conversion of DAG to phosphatidic acid (PA) by diacylglycerol kinases (DGKs).

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG 18:0-22:6 Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate CellularResponse Cellular Response (Proliferation, Apoptosis, etc.) PKC->CellularResponse Phosphorylates Targets PA Phosphatidic Acid (PA) DGK->PA Phosphorylates

Caption: Diacylglycerol (DAG) signaling pathway.

Quantitative Data Presentation

The concentration of 18:0-22:6 diacylglycerol can vary significantly between different tissues and biological matrices. The following table summarizes representative data on the relative abundance of 18:0-22:6 containing lipids in various rat tissues.

Biological MatrixLipid ClassRelative Abundance of 18:0-22:6 Species (%)Reference
Rat BrainPhosphatidylserine (PS)42%
Rat BrainPhosphatidylethanolamine (PE)18%
Rat LiverDiacylglycerol (DAG)Particularly Abundant[1]

Note: The data presented are for lipids that are direct precursors to or inclusive of 18:0-22:6 DAG and indicate a significant presence in these tissues.

Experimental Protocol: LC-MS/MS for 18:0-22:6 Diacylglycerol

This protocol outlines the procedure for the extraction and quantification of 18:0-22:6 DAG from plasma.

Materials and Reagents
  • Human plasma (EDTA-anticoagulated)

  • 1-Stearoyl-2-docosahexaenoyl-d5-sn-glycerol (18:0-22:6 d5 DAG) internal standard (ISTD)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Isopropanol (HPLC grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium (B1175870) formate

  • 0.9% NaCl solution

  • Glass centrifuge tubes

  • Nitrogen evaporator

  • Autosampler vials

Sample Preparation: Lipid Extraction
  • Thaw plasma samples on ice.

  • In a glass centrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard solution (18:0-22:6 d5 DAG in methanol).

  • Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture.

  • Vortex for 30 seconds.

  • Add 125 µL of chloroform.

  • Vortex for 30 seconds.

  • Add 125 µL of 0.9% NaCl solution.

  • Vortex for 30 seconds.

  • Centrifuge at 3000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Instrumentation : High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions :

    • Column : Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A : 90:10 acetonitrile:water with 10 mM ammonium formate.

    • Mobile Phase B : 90:10 isopropanol:acetonitrile with 10 mM ammonium formate.

    • Gradient :

      • 0-2 min: 30% B

      • 2-15 min: Linear gradient to 100% B

      • 15-20 min: Hold at 100% B

      • 20.1-25 min: Re-equilibrate at 30% B

    • Flow Rate : 0.3 mL/min.

    • Injection Volume : 5 µL.

    • Column Temperature : 45°C.

  • Mass Spectrometry Parameters :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions :

      • 18:0-22:6 DAG : Precursor ion (m/z) -> Product ion (m/z)

      • 18:0-22:6 d5 DAG (ISTD) : Precursor ion (m/z) -> Product ion (m/z)

    • Source Temperature : 150°C.

    • Desolvation Temperature : 400°C.

    • Gas Flow Rates : Optimize for the specific instrument.

    • Collision Energy : Optimize for each transition.

Data Analysis and Quantification
  • Integrate the peak areas for the MRM transitions of 18:0-22:6 DAG and the 18:0-22:6 d5 DAG internal standard.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Generate a calibration curve using known concentrations of 18:0-22:6 DAG standard solutions spiked with a constant concentration of the internal standard.

  • Determine the concentration of 18:0-22:6 DAG in the samples by interpolating the peak area ratios from the calibration curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) ISTD Add Internal Standard (18:0-22:6 d5 DAG) Plasma->ISTD Extraction Lipid Extraction (Chloroform/Methanol) ISTD->Extraction Drydown Dry Under Nitrogen Extraction->Drydown Reconstitution Reconstitute in Mobile Phase Drydown->Reconstitution Injection Inject Sample (5 µL) Reconstitution->Injection LC Liquid Chromatography (C18 Reversed-Phase) Injection->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Final Concentration of 18:0-22:6 DAG Quantification->Result

Caption: LC-MS/MS workflow for 18:0-22:6 DAG analysis.

References

Application Notes and Protocols for the Preparation of 18:0-22:6 Diacylglycerol-Containing Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembling vesicles composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and lipophilic molecules make them ideal candidates for drug delivery systems.[1] This document provides a detailed guide to the preparation and characterization of liposomes containing 1-stearoyl-2-docosahexaenoyl-sn-glycerol (18:0-22:6 DG), a specific diacylglycerol with significant biological activity.

This compound is a key second messenger in cellular signaling, primarily known for its role in the activation of Protein Kinase C (PKC), a family of enzymes involved in a multitude of cellular processes including proliferation, differentiation, and apoptosis.[2][3] The incorporation of this compound into liposomal formulations not only modulates the physical properties of the bilayer but also offers the potential for a synergistic therapeutic effect by influencing cellular signaling pathways.

These application notes provide comprehensive protocols for the preparation of this compound-containing liposomes using the widely adopted thin-film hydration method followed by extrusion for size control.[1][4] Detailed methodologies for the essential physicochemical characterization of these liposomes are also presented.

Data Presentation

The physicochemical characteristics of liposomes are critical determinants of their stability, in vivo fate, and efficacy as drug delivery vehicles. The following tables summarize the expected and typical quantitative data for liposomes composed of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), Cholesterol, and this compound. These values are based on established literature for similar liposomal formulations and serve as a benchmark for successful preparation.

Table 1: Physicochemical Characteristics of this compound-Containing Liposomes

ParameterTypical ValueMethod of Analysis
Size (Z-average Diameter) 100 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -10 mV to -30 mVDynamic Light Scattering (DLS)
Morphology Spherical, unilamellarTransmission Electron Microscopy (TEM)

Note: The negative zeta potential is attributed to the orientation of the phosphate (B84403) groups in the DSPC lipids.

Table 2: Drug Encapsulation Efficiency

Type of DrugEncapsulation Efficiency (%)Method of Determination
Hydrophilic Drug 15 - 40%Size Exclusion Chromatography / Diafiltration
Lipophilic Drug > 80%Centrifugation / HPLC

Note: Encapsulation efficiency is highly dependent on the physicochemical properties of the drug and the drug-to-lipid ratio.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes with a defined size.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1-stearoyl-2-docosahexaenoyl-sn-glycerol (this compound)

  • Chloroform (B151607)

  • Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome (B1194612) extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve DSPC, Cholesterol, and this compound in chloroform in a round-bottom flask at the desired molar ratio (e.g., 55:40:5). Ensure complete dissolution to form a clear solution.

  • Thin-Film Formation: Remove the chloroform using a rotary evaporator. The water bath temperature should be set above the phase transition temperature (Tc) of the lipid with the highest Tc (for DSPC, Tc is ~55°C). A thin, uniform lipid film should form on the inner surface of the flask.

  • Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the hydration buffer (pre-heated to above the Tc of the lipids) to the round-bottom flask. The volume will determine the final lipid concentration.

  • Vesicle Formation: Agitate the flask by hand or on a vortex mixer until the entire lipid film is suspended, forming multilamellar vesicles (MLVs). The suspension will appear milky.

  • Extrusion: a. Assemble the liposome extruder with the desired pore size polycarbonate membrane (e.g., 100 nm). b. Equilibrate the extruder to a temperature above the Tc of the lipids. c. Load the MLV suspension into one of the extruder syringes. d. Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This will produce unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Storage: Store the prepared liposomes at 4°C. For long-term storage, consider sterile filtration and storage in a sterile, sealed vial.

Protocol 2: Characterization of Liposome Size and Zeta Potential using Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of particles in suspension.[4][5]

Instrumentation:

  • A dynamic light scattering instrument with zeta potential measurement capabilities (e.g., Malvern Zetasizer).

Procedure:

  • Sample Preparation: Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS measurement (this is instrument-dependent, but typically a light scattering intensity of 100-500 kcps is suitable).

  • Size Measurement: a. Equilibrate the instrument to the desired temperature (e.g., 25°C). b. Transfer the diluted sample to a cuvette. c. Place the cuvette in the instrument and perform the size measurement. The instrument software will provide the Z-average diameter and the Polydispersity Index (PDI).

  • Zeta Potential Measurement: a. Transfer the diluted sample to a zeta potential measurement cell. b. Place the cell in the instrument and perform the zeta potential measurement. The software will provide the mean zeta potential value.

  • Data Analysis: Record the Z-average diameter, PDI, and zeta potential. A PDI value below 0.2 indicates a homogenous population of liposomes.[6]

Protocol 3: Morphological Characterization by Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the liposomes, confirming their size, shape, and lamellarity.[7][8][9]

Procedure:

  • Grid Preparation: Place a drop of the liposome suspension onto a carbon-coated copper grid for 1-2 minutes.

  • Negative Staining: Remove the excess sample with filter paper and apply a drop of a negative staining agent (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) for 1-2 minutes.

  • Drying: Remove the excess stain with filter paper and allow the grid to air dry completely.

  • Imaging: Observe the prepared grid under a transmission electron microscope. Capture images at various magnifications to assess the morphology of the liposomes.

Protocol 4: Determination of Encapsulation Efficiency

This protocol describes how to determine the percentage of a drug that is successfully encapsulated within the liposomes. The specific method will vary depending on whether the drug is hydrophilic or lipophilic.[1][10]

For Lipophilic Drugs:

  • Separation of Free Drug: Separate the liposomes from the unencapsulated drug by ultracentrifugation. The liposomes will form a pellet, while the free drug will remain in the supernatant.

  • Quantification: a. Carefully collect the supernatant. b. Disrupt the liposome pellet using a suitable solvent (e.g., methanol (B129727) or a detergent like Triton X-100) to release the encapsulated drug. c. Quantify the amount of drug in both the supernatant (free drug) and the disrupted pellet (encapsulated drug) using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: Encapsulation Efficiency (%) = (Amount of encapsulated drug / (Amount of encapsulated drug + Amount of free drug)) x 100

For Hydrophilic Drugs:

  • Separation of Free Drug: Separate the liposomes containing the encapsulated drug from the free drug in the external buffer using size exclusion chromatography or dialysis.

  • Quantification: a. Collect the liposome fraction. b. Disrupt the liposomes to release the encapsulated drug. c. Quantify the amount of drug in the disrupted liposome fraction (encapsulated drug) and the initial total amount of drug used in the formulation.

  • Calculation: Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total amount of drug) x 100

Signaling Pathway and Experimental Workflows

This compound and Protein Kinase C (PKC) Activation Pathway

This compound is a potent activator of several PKC isoforms.[2] The canonical pathway involves the hydrolysis of plasma membrane phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC) to generate inositol (B14025) trisphosphate (IP3) and diacylglycerol. While IP3 mobilizes intracellular calcium, DG remains in the membrane and recruits PKC from the cytosol to the plasma membrane, leading to its activation. Different DG species can exhibit selectivity for different PKC isoforms, thereby fine-tuning cellular responses.[2]

PKC_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Signal Signal Receptor Receptor Signal->Receptor 1. Binding PLC PLC Receptor->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis DG This compound PIP2->DG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DG->PKC_inactive 6. Recruitment & Partial Activation PKC_active Active PKC PKC_inactive->PKC_active Downstream_Targets Downstream Targets PKC_active->Downstream_Targets 8. Phosphorylation Cellular_Response Cellular Response (Proliferation, etc.) Downstream_Targets->Cellular_Response 9. Signaling Cascade ER Endoplasmic Reticulum IP3->ER 4. Binds to Receptor Ca2 Ca2+ ER->Ca2 5. Release Ca2->PKC_inactive 7. Full Activation

Caption: Canonical signaling pathway of Protein Kinase C (PKC) activation by this compound.

Experimental Workflow for Liposome Preparation and Characterization

The following diagram illustrates the logical flow of the experimental procedures described in this document.

Liposome_Workflow cluster_prep Liposome Preparation cluster_char Physicochemical Characterization cluster_drug Drug Loading & Efficacy A 1. Lipid Dissolution (DSPC, Cholesterol, this compound) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration (MLV Formation) B->C D 4. Extrusion (LUV Formation) C->D E Size & Zeta Potential (DLS) D->E F Morphology (TEM) D->F G Drug Encapsulation D->G H Encapsulation Efficiency Determination G->H

References

Application Notes and Protocols for Utilizing 18:0-22:6 Diacylglycerol in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-stearoyl-2-docosahexaenoyl-sn-glycerol (18:0-22:6 DG) is a physiologically relevant diacylglycerol (DG) species that acts as a second messenger in crucial cellular signaling pathways.[1] Comprising a saturated stearic acid at the sn-1 position and a polyunsaturated docosahexaenoic acid (DHA) at the sn-2 position, this molecule is a potent activator of specific protein kinase C (PKC) isoforms and serves as a substrate for diacylglycerol kinases (DGKs).[1][2] The unique structure of this compound imparts selectivity in its interactions with these kinases, making it a valuable tool for in vitro studies aimed at dissecting signaling cascades and for the development of targeted therapeutics.

These application notes provide detailed protocols for the use of this compound in in vitro kinase assays, focusing on the activation of PKC isoforms and its utilization as a substrate for DGK.

Signaling Pathways Involving 18:0-22:6 Diacylglycerol

Phospholipase C (PLC) - Protein Kinase C (PKC) Signaling Pathway

The canonical pathway for the generation of this compound and subsequent activation of PKC is initiated by the stimulation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol.[3] While IP3 diffuses into the cytosol to mobilize intracellular calcium, DG, including the 18:0-22:6 species, remains in the plasma membrane where it recruits and activates conventional and novel PKC isoforms.[3]

PLC_PKC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DG This compound PIP2->DG IP3 IP3 PIP2->IP3 PKC_active Active PKC DG->PKC_active activates PKC_inactive Inactive PKC PKC_inactive->PKC_active Downstream Downstream Substrate Phosphorylation PKC_active->Downstream Ca_release Ca²⁺ Release IP3->Ca_release Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR

PLC-PKC Signaling Pathway

Diacylglycerol Kinase (DGK) Signaling Pathway

Diacylglycerol kinases act as crucial regulators of DG signaling by phosphorylating DG to produce phosphatidic acid (PA). This enzymatic conversion terminates DG-mediated signaling while simultaneously generating PA, another important lipid second messenger. Different DGK isoforms exhibit varying substrate specificities for DG species.

DGK_Pathway cluster_membrane Plasma Membrane cluster_signaling Signaling Outcomes DG This compound DGK Diacylglycerol Kinase (DGK) DG->DGK substrate PKC_activation PKC Activation (Signal ON) DG->PKC_activation PA Phosphatidic Acid (PA) DGK->PA produces PKC_termination PKC Activation (Signal OFF) DGK->PKC_termination terminates ADP ADP DGK->ADP PA_signaling PA-mediated Signaling PA->PA_signaling ATP ATP ATP->DGK

DGK Signaling Pathway

Quantitative Data

The activation of various PKC isoforms and the kinetic parameters of DGK isoforms with this compound are summarized below.

Table 1: Activation of Protein Kinase C (PKC) Isoforms by this compound

PKC IsoformFold Activation (at 2 mol% this compound)Fold Activation (at 20 mol% this compound)Fold Activation (at 200 mol% this compound)Fold Activation (at 2000 mol% this compound)Notes
PKCα ~1 (no significant activation)[1]~2.5[1]~5.5[1]~7[1]Shows less preference for this compound at low concentrations.[1]
PKCβII ~1.5[1]~2[1]~2.5[1]~3[1]Moderately increased activity with no significant preference for DG species.[1]
PKCγ ~2[1]~3[1]~3.5[1]~4[1]Exhibits a moderate preference for this compound at 2 mmol%.[4][5]
PKCδ ~1 (no significant activation)[1]~2.5[1]~5[1]~5.5[1]Shows a preference for this compound at 20 and 200 mmol%.[1]
PKCε ~1 (no significant activation)[1]~1.5[1]~2[1]~3[1]Displays a moderate preference for this compound at 2000 mmol%.[4]
PKCθ ~4[1]~8[1]~21[1]~25[1]Most strongly activated by this compound, with a preference at 2 and 20 mmol%.[1]

Table 2: Kinetic Parameters of Diacylglycerol Kinase (DGK) Isoforms for this compound

DGK IsoformKmVmaxNotes
DGKα Data not availableData not availableDGKα can phosphorylate this compound in cells.[1]
DGKε --Unable to phosphorylate this compound.[6][7]
DGKζ 1.49 ± 0.12 mol %[2][8]2.12 ± 0.06 nmol PA/min/μg[2][8]Shows no significant selectivity for different DG species.[2][8]
DGKη Data not availableData not availableThis compound has been used as a substrate for in vitro DGKη1 activity assays.
Note: The Km and Vmax values for DGKζ were determined using a mixed micellar assay with various DG species, and the reported values are for DG in general as the isoform showed no species selectivity.[2][8]

Experimental Protocols

Experimental Workflow for In Vitro Kinase Assays

The general workflow for conducting in vitro kinase assays using this compound involves the preparation of the lipid activator, setting up the kinase reaction, and detecting the kinase activity.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prep_DG Prepare this compound (Mixed Micelles or Liposomes) Setup_Reaction Set up Kinase Reaction (Kinase, Substrate, DG, ATP) Prep_DG->Setup_Reaction Prep_Kinase Prepare Kinase (PKC or DGK) Prep_Kinase->Setup_Reaction Prep_Substrate Prepare Substrate (Peptide or Protein) Prep_Substrate->Setup_Reaction Incubate Incubate at 30-37°C Setup_Reaction->Incubate Terminate Terminate Reaction Incubate->Terminate Detect_Activity Detect Kinase Activity (e.g., Phosphorylation) Terminate->Detect_Activity Analyze Data Analysis Detect_Activity->Analyze

In Vitro Kinase Assay Workflow

Protocol 1: In Vitro Protein Kinase C (PKC) Activity Assay using this compound Mixed Micelles

This protocol describes a method to measure the activation of a specific PKC isoform by this compound in a mixed micellar assay format.

Materials:

  • 18:0-22:6 Diacylglycerol (in chloroform)

  • L-α-Phosphatidylserine (PS) (in chloroform)

  • Triton X-100

  • Purified, active PKC isoform

  • PKC substrate (e.g., myelin basic protein (MBP) fragment 4-14 or a specific fluorescently labeled peptide)

  • ATP (and [γ-³²P]ATP for radioactive assays)

  • Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

  • Stop Solution (e.g., 75 mM H₃PO₄ for non-radioactive assays or 2X Laemmli buffer for radioactive assays)

  • 96-well microplate

  • Plate reader or scintillation counter

Procedure:

  • Preparation of this compound/PS Mixed Micelles: a. In a glass tube, add the desired amounts of this compound and PS from their chloroform (B151607) stocks. A typical final concentration in the assay is 2-2000 mol% DG relative to PS. b. Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film. c. Resuspend the lipid film in Kinase Assay Buffer containing a final concentration of 0.3% Triton X-100. d. Sonicate the mixture in a bath sonicator until the solution is clear to form mixed micelles.

  • Kinase Reaction Setup: a. To each well of a 96-well plate, add the following components in order:

    • Kinase Assay Buffer
    • Prepared this compound/PS mixed micelles (or PS-only micelles for control)
    • PKC substrate
    • Purified PKC isoform b. Pre-incubate the plate at 30°C for 5 minutes.

  • Initiation and Termination of the Reaction: a. Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if applicable) to each well. b. Incubate the plate at 30°C for 10-30 minutes. c. Terminate the reaction by adding the appropriate Stop Solution.

  • Detection of PKC Activity:

    • For non-radioactive, peptide-based assays: Measure the fluorescence or luminescence signal using a plate reader according to the manufacturer's instructions for the specific substrate.

    • For radioactive assays: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper. Wash the papers extensively with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: a. Subtract the background signal (from a no-enzyme control) from all readings. b. Calculate the fold activation by dividing the activity in the presence of this compound by the activity in the presence of PS alone. c. If a dose-response curve was generated, determine the EC₅₀ value by fitting the data to a suitable sigmoidal model.

Protocol 2: In Vitro Diacylglycerol Kinase (DGK) Activity Assay using this compound

This protocol outlines a method to measure the activity of a DGK isoform using this compound as a substrate. The assay typically measures the production of ADP.

Materials:

  • 18:0-22:6 Diacylglycerol

  • L-α-Phosphatidylserine (PS)

  • Triton X-100 or octyl-β-D-glucoside

  • Purified or partially purified DGK isoform

  • ATP

  • DGK Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

  • ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well white microplate (for luminescence assays)

  • Luminometer

Procedure:

  • Preparation of this compound/PS Mixed Micelles: a. Prepare mixed micelles containing this compound and PS as described in Protocol 1, Step 1. A common detergent used for DGK assays is octyl-β-D-glucoside.

  • Kinase Reaction Setup: a. In a 96-well white microplate, add the following components:

    • DGK Assay Buffer
    • Prepared this compound/PS mixed micelles
    • DGK isoform b. Pre-incubate at 37°C for 5 minutes.

  • Initiation of the Reaction: a. Start the reaction by adding ATP to each well.

  • Detection of DGK Activity (ADP Production): a. At desired time points (e.g., 30 minutes), stop the kinase reaction and measure the amount of ADP produced using a commercial ADP detection kit according to the manufacturer's protocol. This typically involves adding a reagent that converts ADP to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal. b. Read the luminescence using a plate reader.

  • Data Analysis: a. Generate an ADP standard curve to convert the luminescence readings into the amount of ADP produced. b. Calculate the specific activity of the DGK isoform (e.g., in nmol ADP/min/mg protein). c. To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of this compound and fit the data to the Michaelis-Menten equation.

Conclusion

This compound is a valuable tool for the in vitro investigation of PKC and DGK activities. The provided protocols and data offer a framework for researchers to design and execute experiments aimed at understanding the specific roles of this diacylglycerol species in cellular signaling and for the screening of potential therapeutic modulators of these important kinase families. The differential activation of PKC isoforms by this compound underscores the importance of using physiologically relevant lipid activators in in vitro kinase assays to obtain biologically meaningful results.

References

Application Notes and Protocols for the Delivery of 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (18:0-22:6 DG) to Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Stearoyl-2-docosahexaenoyl-sn-glycerol (18:0-22:6 DG) is a physiologically significant diacylglycerol (DG) species that functions as a crucial second messenger in cellular signaling.[1] Comprised of a saturated stearic acid (18:0) at the sn-1 position and the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA, 22:6) at the sn-2 position, this molecule is a key product of phospholipase C (PLC)-mediated hydrolysis of membrane phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2).[1] Upon its generation, this compound remains in the plasma membrane where it activates a variety of downstream effector proteins, most notably Protein Kinase C (PKC) isoforms.[1][2]

The unique molecular structure of this compound confers specific biological activities, influencing the activation kinetics and substrate specificity of its target proteins.[2] Studying the effects of this specific DG species is vital for understanding its role in various physiological and pathological processes. However, due to its hydrophobic nature, efficient and reproducible delivery to cultured cells requires carefully optimized protocols.

This document provides detailed application notes and experimental protocols for the preparation and delivery of this compound to cultured cells, summarizes key quantitative data on its activity, and illustrates its primary signaling pathway.

Data Presentation

The effective delivery and resulting biological activity of this compound are dependent on concentration and the specific cellular context. The following tables summarize key quantitative data for experimental planning.

Table 1: Recommended Concentrations and Preparation Conditions

Parameter Recommendation Notes Source
Storage Conditions Store in chloroform (B151607) at -20°C in glass vials with Teflon-lined caps. Minimizes acyl migration and degradation. Avoid plastic.[1] [1]
Stock Solution Solvent High-quality, anhydrous DMSO or Ethanol. DMSO is effective for creating high-concentration stocks (e.g., 10-20 mM for similar lipids).[3][4] [1][3]
Stock Solution Conc. 10-50 mM (recommended starting point). Prepare fresh dilutions for each experiment as DG solutions can be unstable.[3] [3]
Delivery Method Direct dilution of DMSO/Ethanol stock or complexation with fatty acid-free BSA. BSA complexation is recommended to improve solubility and reduce solvent toxicity.[5][6] [1][5]
DG:BSA Molar Ratio 1.5:1 to 5:1 (starting points). The ratio of DG to BSA is critical and can significantly impact cellular responses.[5][6] [5][6]
Final Working Conc. 1-100 µM (Dose-response recommended). Effective concentrations for other DAGs saturate between 20-250 µM.[1] The optimal dose is cell-type dependent. [1][3]

| Vehicle Control | Culture medium with the same final concentration of DMSO/Ethanol and/or BSA as the highest DG concentration used. | Essential for distinguishing specific effects of DG from those of the delivery vehicle. |[3] |

Table 2: Activation of Protein Kinase C (PKC) Isoforms by this compound (In Vitro)

PKC Isoform 2 mmol% DG 20 mmol% DG 200 mmol% DG 2000 mmol% DG Key Observation
PKCα No significant activation ~2.5-fold increase ~3.5-fold increase ~7-fold increase Exhibits high sensitivity and strong dependence on DG concentration.[2]
PKCγ ~1.5-fold increase ~2-fold increase ~2.5-fold increase ~6-fold increase Shows moderate preference for 18:0-22:6-DG at low concentrations (2 mmol%).[2][7]
PKCδ No significant activation ~2.5-fold increase ~5-fold increase ~5.5-fold increase Strongly activated by 18:0-22:6-DG at 20 and 200 mmol% compared to other DG species.[2]
PKCε No significant activation ~1.5-fold increase ~2-fold increase ~4-fold increase Shows a preference for 18:0-22:6-DG specifically at high concentrations (2000 mmol%).[2][7]

Data represents the approximate fold-increase in kinase activity in the presence of varying membrane molar percentages of this compound, as reported by Madani et al. (2016).[2]

Experimental Protocols & Workflows

Successful delivery of this compound requires careful preparation of stock solutions and working dilutions. The following diagram illustrates the general experimental workflow.

G Experimental Workflow for this compound Delivery cluster_prep Preparation cluster_p1 Protocol 1 cluster_p2 Protocol 2 cluster_exp Cellular Experiment dg_solid This compound (Solid/in Chloroform) dg_stock_dmso Prepare Stock in DMSO or Ethanol dg_solid->dg_stock_dmso dg_stock_sol DG Stock (from P1) work_sol_dmso Prepare Working Solution (Dilute Stock in Medium) dg_stock_dmso->work_sol_dmso Direct Dilution bsa_sol Prepare Fatty Acid-Free BSA Solution complex Complex DG with BSA bsa_sol->complex dg_stock_sol->complex work_sol_bsa Prepare Working Solution (Dilute Complex in Medium) complex->work_sol_bsa BSA-Mediated Delivery stim Stimulate Cells with DG (Include Vehicle Control) work_sol_dmso->stim work_sol_bsa->stim cells Seed and Culture Cells (Optional: Serum Starve) cells->stim analysis Downstream Analysis (e.g., Western Blot, Kinase Assay) stim->analysis G Canonical this compound Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ligand Ligand receptor GPCR / RTK ligand->receptor binds plc Phospholipase C (PLC) receptor->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dg This compound pip2->dg er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C (PKC) dg->pkc recruits & activates dgk Diacylglycerol Kinase (DGK) dg->dgk phosphorylated by ca2 Ca²⁺ er->ca2 releases ca2->pkc co-activates (cPKC) response Cellular Response (e.g., Proliferation, Differentiation) pkc->response phosphorylates targets pa Phosphatidic Acid (PA) dgk->pa produces

References

Application Notes and Protocols for the Experimental Use of 1-Stearoyl-2-Docosahexaenoyl-sn-Glycerol (SDG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) is a specific diacylglycerol (DAG) species that plays a role as a second messenger in cellular signaling. As a member of the diacylglycerol family, SDG is involved in the activation of Protein Kinase C (PKC) and may influence various downstream cellular processes. Its structure, featuring a saturated stearic acid at the sn-1 position and the omega-3 polyunsaturated docosahexaenoic acid (DHA) at the sn-2 position, confers specific biophysical properties that are critical for its biological activity. These application notes provide a comprehensive overview of the experimental use of SDG, including its mechanism of action, protocols for its application in cell-based assays, and methods for its analysis. While much of the detailed experimental precedent has been established with the closely related 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), the protocols provided herein are adapted and presented for the specific use of SDG.

Data Presentation

The following tables summarize key chemical and physical properties of SDG and provide a template for presenting experimental data.

Table 1: Chemical and Physical Properties of 1-Stearoyl-2-Docosahexaenoyl-sn-Glycerol (SDG)

PropertyValueSource
Molecular FormulaC43H72O5
Molecular Weight669.0 g/mol
Physical DescriptionSolid
Chemical ClassesLipids -> Glycerolipids -> Diacylglycerols

Table 2: Exemplar Dose-Response of SDG on Protein Kinase C (PKC) Activity

SDG Concentration (nM)PKC Activity (Fold Change over Vehicle Control)Standard Deviation
0 (Vehicle)1.00.11
101.70.19
503.20.31
1004.90.45
5005.50.52
10005.60.50
Note: The data presented are hypothetical and for illustrative purposes. Optimal concentrations may vary depending on the cell type and experimental conditions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway involving SDG and a general experimental workflow for studying its effects.

SDG_Signaling_Pathway cluster_membrane Plasma Membrane PLC Phospholipase C (PLC) SDG 1-Stearoyl-2-Docosahexaenoyl -sn-Glycerol (SDG) PLC->SDG IP3 IP3 PLC->IP3 PIP2 PIP2 PIP2->PLC GPCR GPCR / RTK GPCR->PLC PKC_mem PKC Downstream_Targets Downstream Targets PKC_mem->Downstream_Targets Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR SDG->PKC_mem PKC_cyto Inactive PKC PKC_cyto->PKC_mem Translocation Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Downstream_Targets->Cellular_Response

Caption: SDG Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare SDG Stock Solution (in DMSO) prep_working Prepare SDG Working Solution (in serum-free medium) prep_stock->prep_working cell_culture Culture and Seed Cells serum_starve Serum Starve Cells (4-24 hours) cell_culture->serum_starve stimulate Stimulate Cells with SDG serum_starve->stimulate prep_working->stimulate cell_lysis Cell Lysis stimulate->cell_lysis protein_assay Protein Quantification cell_lysis->protein_assay downstream_analysis Downstream Analysis (e.g., PKC Assay, Western Blot, Calcium Imaging) protein_assay->downstream_analysis

Caption: Experimental Workflow for SDG Stimulation.

Experimental Protocols

Protocol 1: Preparation of 1-Stearoyl-2-Docosahexaenoyl-sn-Glycerol (SDG) Stock Solution

Materials:

  • 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Equilibrate the vial of SDG to room temperature before opening to prevent condensation.

  • Prepare a stock solution of SDG in anhydrous DMSO. A common stock concentration is 10-20 mM.

    • Example for a 10 mM stock solution: Dissolve 6.69 mg of SDG (Molecular Weight: 669.0 g/mol ) in 1 mL of anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Note: SDG is a lipid and may be prone to oxidation. Handle it with care and use high-quality solvents.

Protocol 2: Stimulation of Cultured Cells with SDG and Preparation of Cell Lysates

Materials:

  • Cultured cells of interest

  • Complete culture medium

  • Serum-free culture medium

  • SDG stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Procedure:

  • Cell Culture and Seeding: a. Culture cells to the desired confluency in complete culture medium. b. Seed cells in appropriate culture plates (e.g., 6-well plates for protein analysis) and allow them to adhere overnight.

  • Serum Starvation: a. The following day, aspirate the complete culture medium and wash the cells once with PBS. b. Add serum-free medium to the cells and incubate for 4-24 hours to reduce basal signaling pathway activation.

  • Preparation of SDG Working Solution: a. Immediately before use, dilute the SDG stock solution to the desired final concentration in serum-free medium. b. It is crucial to mix the working solution thoroughly by vortexing or pipetting to ensure homogeneity. A dose-response experiment (e.g., 10 nM to 1 µM) is recommended to determine the optimal concentration for your cell type.

  • Cell Stimulation: a. Remove the serum-free medium from the cells and add the SDG working solution. b. Incubate for the desired time period (e.g., 5 minutes to 1 hour, depending on the endpoint being measured).

  • Preparation of Cell Lysates: a. After stimulation, place the culture plates on ice and aspirate the SDG working solution. b. Wash the cells twice with ice-cold PBS. c. Add an appropriate volume of ice-cold lysis buffer to each well. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate the lysate on ice for 30 minutes with periodic vortexing. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. g. Collect the supernatant, which contains the protein extract, for downstream analysis.

Protocol 3: Measurement of Protein Kinase C (PKC) Activity

This protocol provides a general method for measuring PKC activity using a non-radioactive, ELISA-based assay kit.

Materials:

  • Cell lysate (from Protocol 2)

  • Commercial PKC Kinase Activity Assay Kit

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the PKC Kinase Activity Assay Kit.

  • Typically, the assay involves incubating the cell lysate in wells pre-coated with a PKC substrate.

  • An ATP solution is added to initiate the kinase reaction.

  • A primary antibody that recognizes the phosphorylated substrate is then added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • A colorimetric substrate is added, and the absorbance is measured using a microplate reader. The signal intensity is proportional to the PKC activity in the sample.

Protocol 4: Measurement of Intracellular Calcium Mobilization

This protocol provides a general framework for measuring changes in intracellular calcium in response to SDG stimulation using a fluorescent indicator.

Materials:

  • Cells cultured on glass-bottom dishes or black-walled, clear-bottom 96-well plates

  • Fluo-4 AM (or other suitable calcium indicator)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • SDG working solution

  • Fluorescence microscope or microplate reader with an injection system

Procedure:

  • Cell Preparation: a. Seed cells on the appropriate imaging plates and allow them to adhere. b. On the day of the experiment, aspirate the culture medium.

  • Loading with Calcium Indicator: a. Prepare a Fluo-4 AM loading solution. For a final concentration of 2 µM Fluo-4 AM, first mix a 1 mM Fluo-4 AM stock in DMSO with an equal volume of 20% Pluronic F-127. Then, dilute this mixture into serum-free culture medium or HBSS with Ca²⁺ and Mg²⁺. b. Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 3

Application Notes and Protocols: 18:0-22:6 Diacylglycerol as a Substrate for Diacylglycerol Kinase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), two critical lipid second messengers involved in a myriad of cellular signaling pathways.[1][2][3] The balance between DAG and PA levels, tightly regulated by DGK activity, governs cellular processes ranging from cell proliferation and survival to immune responses. There are ten known mammalian DGK isoforms, categorized into five types based on their structural domains and substrate specificities.[1] This document focuses on the interaction of a specific diacylglycerol species, 1-stearoyl-2-docosahexaenoyl-sn-glycerol (18:0-22:6 DG), with diacylglycerol kinases, providing insights into substrate specificity and detailed protocols for assessing this interaction.

Substrate Specificity of Diacylglycerol Kinase Isoforms for this compound

A crucial aspect of DGK function is its substrate specificity, which dictates the particular species of DAG it can phosphorylate and thus, the specific signaling pathways it modulates. Extensive research has revealed a striking difference in the ability of DGK isoforms to utilize this compound as a substrate.

Diacylglycerol Kinase Epsilon (DGKε): High Specificity for Arachidonoyl-Containing DAG

DGKε exhibits a pronounced and strict specificity for DAG species containing an arachidonoyl (20:4) fatty acid at the sn-2 position.[4][5][6][7] Consequently, this compound, which contains a docosahexaenoyl (22:6) chain at the sn-2 position, is not a substrate for DGKε.[4][5][6][7][8] This high degree of selectivity suggests a specialized role for DGKε in signaling pathways that specifically generate arachidonoyl-containing DAG, most notably the phosphatidylinositol (PI) cycle.[4][5][9] In this cycle, the phosphorylation of 1-stearoyl-2-arachidonoyl-DAG is a key step.[4]

Diacylglycerol Kinase Zeta (DGKζ): Broad Substrate Specificity

In stark contrast to DGKε, DGKζ displays a broad substrate specificity and does not discriminate significantly among DAGs with different acyl chains.[4] Experimental evidence demonstrates that DGKζ can effectively phosphorylate this compound.[4] This suggests that DGKζ may play a more general role in regulating the overall balance of various DAG and PA species within the cell.

Data Presentation

The relative enzymatic activities of DGKε and DGKζ with various diacylglycerol substrates are summarized in the table below, based on published data.[4]

Diacylglycerol SubstrateDGKε Relative Activity (%)DGKζ Relative Activity (%)
18:0-20:4 DG100100
18:1-18:1 DGNot Reported~90
This compound ~0 ~110
20:4-20:4 DGNot Reported~120

Relative activities are normalized to the activity with 18:0-20:4 DG for each isoform.

Signaling Pathways

The phosphorylation of DAG to PA by DGK is a pivotal control point in lipid-mediated signaling.

DGK_Signaling_Pathway cluster_membrane Plasma Membrane PIP2 PIP2 DAG This compound PIP2->DAG Hydrolysis PLC PLC PLC->PIP2 PKC PKC DAG->PKC Activation DGKz DGKζ DAG->DGKz DownstreamPKC Downstream PKC Signaling PKC->DownstreamPKC PA 18:0-22:6 PA DGKz->PA Phosphorylation (ATP -> ADP) DownstreamPA Downstream PA Signaling PA->DownstreamPA Signal External Signal Signal->PLC

Caption: DGKζ-mediated phosphorylation of this compound to PA.

Experimental Protocols

The following are detailed protocols for conducting DGK activity assays, adaptable for investigating this compound as a potential substrate.

Protocol 1: Detergent-Phospholipid-Mixed Micelle-Based DGK Activity Assay

This is a widely used in vitro method for measuring DGK activity.[4][10]

Materials:

  • 18:0-22:6 Diacylglycerol (and other DAG species for comparison)

  • Diacylglycerol Kinase (e.g., purified DGKζ or cell lysate overexpressing the enzyme)

  • 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)

  • Octyl-β-D-glucoside (or other suitable detergent)

  • ATP, [γ-32P]ATP

  • MgCl2

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (pH 7.5)

  • EDTA

  • Stop solution (e.g., Chloroform (B151607):Methanol:HCl)

  • Scintillation counter and vials

Procedure:

  • Preparation of Mixed Micelles:

    • In a glass tube, prepare a lipid film by adding the desired amounts of this compound and DOPS dissolved in chloroform.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

    • Further dry the film under vacuum for at least 1 hour to remove residual solvent.

    • Resuspend the lipid film in Tris-HCl buffer containing octyl-β-D-glucoside by vortexing to form mixed micelles.

  • Enzyme Reaction:

    • In a reaction tube, combine the assay buffer (Tris-HCl, MgCl2, DTT), the prepared mixed micelles, and the DGK enzyme preparation.

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 25°C) for 5 minutes.

    • Initiate the reaction by adding a solution of ATP and [γ-32P]ATP.

    • Incubate for a specific time period during which the reaction is linear.

  • Termination and Product Extraction:

    • Stop the reaction by adding the stop solution.

    • Add chloroform and water to partition the lipids into the organic phase.

    • Vortex and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Quantification of 32P-labeled PA:

    • Dry the collected organic phase.

    • Resuspend the lipid residue in a small volume of chloroform:methanol.

    • Spot the sample onto a thin-layer chromatography (TLC) plate and develop the plate using an appropriate solvent system to separate PA from other lipids.

    • Identify the PA spot (using a standard), scrape it into a scintillation vial, and measure the radioactivity using a scintillation counter.

Micelle_Assay_Workflow cluster_prep 1. Mixed Micelle Preparation cluster_reaction 2. Enzymatic Reaction cluster_extraction 3. Termination & Extraction cluster_quant 4. Quantification A1 Lipid Film Formation (this compound + DOPS) A2 Solvent Evaporation A1->A2 A3 Resuspension in Detergent Buffer A2->A3 B1 Combine Assay Buffer, Micelles, and DGK Enzyme A3->B1 B2 Pre-incubate B1->B2 B3 Add [γ-32P]ATP to Start B2->B3 B4 Incubate B3->B4 C1 Add Stop Solution B4->C1 C2 Phase Separation C1->C2 C3 Collect Organic Phase C2->C3 D1 TLC Separation C3->D1 D2 Scrape PA Spot D1->D2 D3 Scintillation Counting D2->D3

Caption: Workflow for the mixed micelle-based DGK activity assay.

Protocol 2: Fluorometric Diacylglycerol Kinase Activity Assay

This protocol is based on a coupled enzymatic reaction system for non-radioactive detection of DGK activity, often available as commercial kits.[11]

Materials:

  • Fluorometric DGK Activity Assay Kit (containing DAG substrate, kinase buffer, lipase (B570770), detection enzymes, and fluorescent probe)

  • 18:0-22:6 Diacylglycerol (to be substituted for or used in conjunction with the kit's substrate)

  • Diacylglycerol Kinase (e.g., purified DGKζ)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation:

    • Prepare all reagents as per the manufacturer's instructions. This typically involves diluting buffers and reconstituting enzymes.

  • DGK Reaction:

    • To the wells of a 96-well plate, add the kinase buffer, the this compound substrate, and the DGK enzyme preparation.

    • Include appropriate controls (e.g., no enzyme, no substrate).

    • Initiate the reaction by adding ATP.

    • Incubate the plate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 30 minutes).

  • Phosphatidic Acid Hydrolysis:

    • After the DGK reaction, add the lipase solution to each well.

    • Incubate the plate again to allow the lipase to hydrolyze the newly formed PA into glycerol-3-phosphate.

  • Fluorometric Detection:

    • Add the detection enzyme mixture, which includes glycerol-3-phosphate oxidase and a fluorescent probe, to each well.

    • The oxidase will react with glycerol-3-phosphate to produce hydrogen peroxide, which in turn reacts with the probe to generate a fluorescent signal.

    • Incubate the plate, protected from light, for the recommended time.

    • Measure the fluorescence intensity using a fluorometric plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Determine the DGK activity by comparing the fluorescence signal of the samples to a standard curve generated with a known amount of PA or glycerol-3-phosphate.

Fluorometric_Assay_Logic cluster_step1 Step 1: DGK Reaction cluster_step2 Step 2: PA Hydrolysis cluster_step3 Step 3: Fluorometric Detection S1_DAG This compound + ATP S1_DGK DGKζ S1_DAG->S1_DGK S1_PA 18:0-22:6 PA S1_DGK->S1_PA S2_PA 18:0-22:6 PA S2_Lipase Lipase S2_PA->S2_Lipase S2_G3P Glycerol-3-Phosphate S2_Lipase->S2_G3P S3_G3P Glycerol-3-Phosphate S3_Oxidase G3P Oxidase S3_G3P->S3_Oxidase S3_H2O2 H2O2 S3_Oxidase->S3_H2O2 S3_Fluor Fluorescent Product S3_H2O2->S3_Fluor S3_Probe Probe (Non-fluorescent) S3_Probe->S3_Fluor

Caption: Logical flow of the coupled fluorometric DGK assay.

Conclusion

The diacylglycerol species this compound serves as a valuable tool for dissecting the substrate specificities of different diacylglycerol kinase isoforms. While it is not a substrate for the highly specific DGKε, it is readily phosphorylated by the more promiscuous DGKζ. This differential activity highlights the specialized roles of DGK isoforms in regulating distinct cellular signaling events. The provided protocols offer robust methods for researchers to investigate these interactions and to screen for modulators of specific DGK isoforms, which may have therapeutic potential in various diseases, including cancer and immunological disorders.

References

Application Note: Investigating 18:0-22:6 Diacylglycerol-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diacylglycerols (DGs) are critical second messengers in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis.[1] The specific acyl chain composition of DG molecules can lead to differential recruitment and activation of downstream effector proteins, suggesting that individual lipid species can encode specific cellular signals.[2][3] 1-stearoyl-2-docosahexaenoyl-sn-glycerol (18:0-22:6 DG), a diacylglycerol containing stearic acid (18:0) and docosahexaenoic acid (DHA; 22:6), is of particular interest due to the unique biophysical properties conferred by the highly unsaturated DHA chain.[4] Understanding the interactions between this compound and cellular proteins is crucial for elucidating its specific roles in health and disease, and for the development of targeted therapeutics.

This document provides a detailed overview of protocols designed to identify, characterize, and quantify the interactions between this compound and its protein binding partners. The methodologies described range from initial in vitro screening assays to advanced cell-based approaches and proteomic strategies for the discovery of novel interactors.

Signaling Pathways Involving Diacylglycerol

A primary mechanism of DG signaling is through the recruitment and activation of proteins containing a C1 domain, a conserved zinc-finger motif.[1][5] The canonical pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) at the plasma membrane, which generates DG and inositol (B14025) trisphosphate (IP3).[6] While IP3 diffuses into the cytosol to trigger calcium release, the hydrophobic DG remains in the membrane, where it recruits and activates C1 domain-containing proteins like Protein Kinase C (PKC) isoforms.[1][6] This activation initiates downstream phosphorylation cascades that regulate numerous cellular functions.[2]

DG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Signal Agonist (e.g., Growth Factor) Receptor Receptor (e.g., GPCR, RTK) Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DG This compound PIP2->DG IP3 IP3 PIP2->IP3 PKC_mem PKC (Active) DG->PKC_mem Substrate_P Phosphorylated Substrate PKC_mem->Substrate_P Phosphorylates PKC_cyto PKC (Inactive) PKC_cyto->PKC_mem Translocates & Activates Response Cellular Response Substrate_P->Response

Caption: Canonical Diacylglycerol (DG) Signaling Pathway.

Quantitative Data on DG-Protein Interactions

The binding affinity of proteins to DG-containing membranes can vary significantly depending on the specific DG species and the protein's C1 domain structure.[2][3] While comprehensive quantitative data specifically for this compound is still emerging, studies with other DG species provide a baseline for expected affinities.

Protein / DomainDG SpeciesMethodApparent Kd (mol fraction)Reference
PKCα-C1B (Y123W)Di-C8-DAGNMR Titration~0.0001[5]
PKCα-C1B (WT)Di-C8-DAGNMR Titration~0.012[5]
C1-EGFP-NESSAG (1-stearoyl-2-arachidonoyl-sn-glycerol)Live-Cell Uncaging0.002[2][3]
C1-EGFP-NESSOG (1-stearoyl-2-oleoyl-sn-glycerol)Live-Cell Uncaging0.005[2][3]
C1-EGFP-NESDOG (1,2-dioleoyl-sn-glycerol)Live-Cell Uncaging0.011[2][3]

Note: Kd values are presented as apparent membrane dissociation constants (mol fraction) as binding is a 2D event at the membrane surface. Di-C8-DAG is a water-soluble analog used for biophysical measurements.

Experimental Protocols

Here we provide detailed protocols for key experiments to study this compound-protein interactions.

Protocol 1: Protein-Lipid Overlay Assay

This assay serves as a simple, initial screening method to identify potential interactions between a protein of interest and various lipids, including this compound.[7][8][9]

Materials:

  • Purified recombinant protein of interest (e.g., with a His or GST tag).

  • This compound (Avanti Polar Lipids, Cat. No. 800819).[6]

  • Control lipids (e.g., phosphatidylcholine (PC), phosphatidic acid (PA)).

  • Nitrocellulose or PVDF membrane.

  • Blocking buffer (e.g., 3% w/v fatty acid-free BSA in TBST).

  • Primary antibody against the protein tag (e.g., anti-His).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence detection reagent.

Procedure:

  • Lipid Spotting: Dissolve this compound and control lipids in chloroform (B151607) to a concentration of 1 mg/mL. Spot 1-2 µL of each lipid solution onto a nitrocellulose membrane. Allow the solvent to evaporate completely.

  • Blocking: Immerse the membrane in blocking buffer and incubate for 1 hour at room temperature with gentle agitation.

  • Protein Incubation: Dilute the purified protein of interest in blocking buffer to a final concentration of 1-10 µg/mL. Incubate the membrane with the protein solution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane 3-4 times with TBST for 10 minutes each.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 4.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 4.

  • Detection: Incubate the membrane with a chemiluminescence reagent according to the manufacturer's instructions and visualize the signal using a chemiluminescence imager. A positive spot indicates an interaction between the protein and the spotted lipid.

PLO_Workflow cluster_steps Protein-Lipid Overlay Workflow cluster_result Result A 1. Spot Lipids (this compound, Controls) on Nitrocellulose Membrane B 2. Block Membrane (3% BSA in TBST) A->B C 3. Incubate with Purified Protein B->C D 4. Wash Membrane (TBST) C->D E 5. Incubate with Primary Antibody D->E F 6. Wash Membrane (TBST) E->F G 7. Incubate with HRP-Secondary Antibody F->G H 8. Wash Membrane (TBST) G->H I 9. Chemiluminescent Detection H->I Result Signal indicates Lipid-Protein Interaction I->Result

Caption: Workflow for Protein-Lipid Overlay Assay.
Protocol 2: Liposome (B1194612) Pulldown Assay

This assay provides a more quantitative in vitro method to confirm interactions in a membrane-like context.[7][10]

Materials:

  • This compound.

  • Carrier lipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC).

  • Lipid-free BSA.

  • Purified recombinant protein.

  • Ultracentrifuge.

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Liposome Preparation: a. In a glass vial, mix this compound with POPC in chloroform at a desired molar ratio (e.g., 5 mol% DG, 95 mol% PC). Prepare control liposomes with 100% POPC. b. Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film. Further dry under vacuum for at least 1 hour. c. Rehydrate the lipid film in an appropriate assay buffer (e.g., HEPES-buffered saline) to a final lipid concentration of 1 mg/mL. d. Generate small unilamellar vesicles (SUVs) by sonication or extrusion through a polycarbonate membrane (100 nm pore size).[10]

  • Binding Reaction: a. In a microcentrifuge tube, mix a fixed amount of purified protein (e.g., 2-5 µg) with a defined amount of liposomes (e.g., 100 µg). b. Incubate the mixture for 30-60 minutes at room temperature to allow for binding.

  • Sedimentation: a. Pellet the liposomes by ultracentrifugation (e.g., 100,000 x g for 30 minutes at 4°C).

  • Analysis: a. Carefully collect the supernatant (containing unbound protein). b. Wash the liposome pellet gently with assay buffer and re-pellet. c. Resuspend the final pellet (containing liposome-bound protein) in SDS-PAGE sample buffer. d. Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie staining or Western blotting to determine the fraction of protein bound to the liposomes.

Protocol 3: Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful technique to identify novel protein interactors of this compound from a complex biological sample like a cell lysate.[11][12][13] This protocol uses synthetic lipid baits.

Materials:

  • Photo-activatable and clickable this compound analog (if available) or liposomes containing this compound.

  • Cell lysate from the system of interest.

  • Streptavidin-conjugated magnetic beads.

  • Mass spectrometry reagents (trypsin, buffers, etc.).

Procedure:

  • Bait Preparation: Prepare liposomes containing this compound and a small percentage of a biotinylated lipid (e.g., Biotinyl-PE) as an affinity handle. Control liposomes should lack this compound.

  • Lysate Incubation: Incubate the cell lysate with the this compound-containing liposomes and control liposomes for 1-2 hours at 4°C to allow protein binding.

  • Affinity Purification: a. Add streptavidin-conjugated magnetic beads to the lysate-liposome mixture and incubate for 1 hour to capture the liposomes. b. Use a magnetic stand to wash the beads several times with lysis buffer to remove non-specific binders.

  • Elution and Digestion: a. Elute the bound proteins from the beads using a stringent buffer (e.g., containing SDS). b. Prepare the eluted proteins for mass spectrometry by in-solution or in-gel tryptic digestion.[14]

  • LC-MS/MS Analysis: a. Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15]

  • Data Analysis: a. Identify proteins from the MS/MS spectra using a database search algorithm (e.g., Mascot, SEQUEST).[14] b. Compare the proteins identified in the this compound sample with the control sample. Proteins significantly enriched in the this compound sample are considered high-confidence interacting candidates.

APMS_Workflow cluster_prep Bait Preparation & Binding cluster_purify Purification cluster_analysis Analysis cluster_result Result A Prepare Liposomes: + this compound + Biotin-PE (Bait) + No DG + Biotin-PE (Control) B Incubate Liposomes with Cell Lysate A->B C Capture Liposomes with Streptavidin Beads B->C D Wash Beads to Remove Non-specific Binders C->D E Elute and Digest Bound Proteins (Trypsin) D->E F Analyze Peptides by LC-MS/MS E->F G Identify and Quantify Proteins F->G Result Enriched proteins are potential interactors G->Result

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

References

Commercial Sources and Applications of High-Purity 18:0-22:6 Diacylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-stearoyl-2-docosahexaenoyl-sn-glycerol (18:0-22:6 DG) is a specific diacylglycerol (DAG) molecule containing stearic acid (18:0) at the sn-1 position and docosahexaenoic acid (DHA; 22:6) at the sn-2 position of the glycerol (B35011) backbone. As a crucial second messenger, this compound plays a significant role in a variety of cellular signaling pathways. Its production is primarily initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), a reaction that also yields inositol (B14025) trisphosphate (IP3). While IP3 diffuses into the cytosol to regulate intracellular calcium levels, the lipophilic this compound remains in the plasma membrane. There, it activates key signaling proteins, most notably Protein Kinase C (PKC) and Ras Guanyl Nucleotide Releasing Proteins (RasGRPs), thereby modulating a wide array of cellular processes.[1] The unique composition of its fatty acid chains can influence its biological activity and substrate specificity for various enzymes.

This document provides a comprehensive overview of the commercial sources for high-purity this compound, its key applications in research, and detailed protocols for its use.

Commercial Sources of High-Purity this compound

A number of reputable suppliers offer high-purity this compound for research and development purposes. The following table summarizes the key quantitative data from prominent commercial sources to facilitate easy comparison.

SupplierCatalog NumberPurityFormulationStorage Temperature
Avanti Polar Lipids800819C>99%2 mg/mL in chloroform-20°C
Sigma-Aldrich800819C>99% (TLC)2 mg/mL in chloroform-20°C
MedChemExpressHY-143212>98%500 μL in Chloroform-20°C
Cayman ChemicalSee Website≥98%Solution in ethanol-20°C

Key Applications

High-purity this compound is a valuable tool for investigating a range of cellular processes. Its primary applications include:

  • Activation of Protein Kinase C (PKC): As a physiological activator of PKC, this compound is instrumental in studying the activation mechanisms and downstream signaling of various PKC isoforms.[2][3] Research has shown that different DG molecular species can exhibit varying abilities to activate conventional and novel PKC isozymes.[3]

  • Substrate for Diacylglycerol Kinase (DGK) Assays: this compound serves as a substrate for DGKs, enzymes that phosphorylate DAG to produce phosphatidic acid (PA). In vitro assays using this compound are crucial for characterizing DGK activity and for screening potential inhibitors or activators of this enzyme family.[4][5]

  • Modulation of RasGRP Activity: this compound can bind to the C1 domain of RasGRPs, a family of guanine (B1146940) nucleotide exchange factors for Ras small GTPases. This interaction is critical for the activation of Ras-mediated signaling pathways, such as the MAP kinase cascade.[6][7]

  • Preparation of Liposomes: Due to its amphipathic nature, this compound can be incorporated into liposomes. These lipid vesicles can be used as model membrane systems to study lipid-protein interactions or as delivery vehicles for therapeutic agents.[8][9]

Signaling and Experimental Workflow Diagrams

To visually represent the roles and experimental handling of this compound, the following diagrams have been generated using the DOT language.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 PLC PLC PIP2->PLC Signal DAG This compound PLC->DAG Hydrolysis IP3 IP3 PLC->IP3 PKC_inactive PKC (inactive) DAG->PKC_inactive Activation RasGRP RasGRP DAG->RasGRP Recruitment & Activation PKC_active PKC (active) PKC_inactive->PKC_active Downstream Downstream Signaling PKC_active->Downstream Ras_GDP Ras-GDP RasGRP->Ras_GDP Ras_GTP Ras-GTP Ras_GDP->Ras_GTP GTP Exchange Ras_GTP->Downstream Ca_release Ca²⁺ Release IP3->Ca_release

Caption: Signaling pathway of this compound.

G start Start: High-Purity This compound in Chloroform dry_lipid Dry Lipid Film under N₂ start->dry_lipid resuspend Resuspend in DMSO or Ethanol dry_lipid->resuspend add_dg Add this compound to Assay resuspend->add_dg prepare_assay Prepare Assay Mix (e.g., Kinase, Substrate, ATP) prepare_assay->add_dg incubate Incubate at 37°C add_dg->incubate detect Detect Signal (e.g., Phosphorylation) incubate->detect end End: Data Analysis detect->end

References

Application Note: High-Resolution Separation of 18:0-22:6 Diacylglycerol Using Argentation Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diacylglycerols (DGs) are critical lipid second messengers involved in a myriad of cellular signaling pathways. The specific molecular species of DG, defined by the fatty acid chains esterified to the glycerol (B35011) backbone, can determine its downstream signaling effects. 1-stearoyl-2-docosahexaenoyl-sn-glycerol (18:0-22:6 DG) is a biologically significant DG species containing a saturated fatty acid (stearic acid, 18:0) and a polyunsaturated omega-3 fatty acid (docosahexaenoic acid, DHA, 22:6). Accurate separation and quantification of this compound from other DG species are crucial for understanding its specific roles in cellular processes and for the development of targeted therapeutics.

This application note provides a detailed protocol for the separation of this compound from other diacylglycerol species using argentation thin-layer chromatography (Ag-TLC). This technique separates lipids based on the degree of unsaturation of their fatty acid components, making it ideal for isolating highly unsaturated species like this compound.

Signaling Pathways Involving 18:0-22:6 Diacylglycerol

Recent research has implicated this compound in specific signaling cascades, distinct from those activated by other DG species. Two such pathways are the RasGRP/MAPK pathway and the Diacylglycerol Kinase (DGK) pathway.

DG_Signaling_Pathways cluster_0 RasGRP/MAPK Pathway cluster_1 Diacylglycerol Kinase (DGK) Pathway PLC Phospholipase C (PLC) DAG_18_0_22_6 This compound PLC->DAG_18_0_22_6 Hydrolysis PIP2 PIP2 PIP2->PLC RasGRP RasGRP DAG_18_0_22_6->RasGRP Binds & Activates Ras Ras RasGRP->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription Source_DG PC/PE Hydrolysis DG_18_0_22_6_2 This compound Source_DG->DG_18_0_22_6_2 DGK Diacylglycerol Kinase δ (DGKδ) DG_18_0_22_6_2->DGK Substrate PA_18_0_22_6 18:0-22:6 PA DGK->PA_18_0_22_6 Phosphorylates Praja1 Praja-1 (E3 Ubiquitin Ligase) PA_18_0_22_6->Praja1 Activates SERT Serotonin Transporter (SERT) Praja1->SERT SERT_Ub Ubiquitinated SERT (Degradation) SERT->SERT_Ub Ubiquitination

Figure 1: Signaling pathways involving this compound.

Caption: Signaling cascades activated by 18:0-22:6 diacylglycerol.

Experimental Protocols

Argentation Thin-Layer Chromatography for this compound Separation

Argentation TLC separates lipids based on their degree of unsaturation. The silver ions impregnated in the silica (B1680970) gel form reversible complexes with the double bonds of the fatty acids. The more double bonds a fatty acid chain contains, the stronger the complexation, and the lower the retention factor (Rf) value. This allows for the effective separation of this compound (6 double bonds) from less unsaturated DG species.

Materials:

Protocol:

  • Plate Preparation:

    • Prepare a 10% (w/v) solution of silver nitrate in acetonitrile.

    • Immerse the HPTLC silica gel plate in the silver nitrate solution for 30 minutes in a light-protected container.

    • Remove the plate and allow the acetonitrile to evaporate in a fume hood.

    • Activate the plate by heating at 110°C for 60 minutes.

    • Store the activated plate in a desiccator until use.

  • Sample Preparation and Application:

    • Dissolve the lipid extract and DG standards in chloroform or a suitable non-polar solvent.

    • Using a microsyringe, carefully spot the samples and standards onto the origin line of the argentation TLC plate.

    • Dry the spots completely under a gentle stream of nitrogen.

  • Chromatogram Development:

    • Prepare the developing solvent system: Chloroform:Toluene (1:1, v/v).

    • Pour the solvent into the developing tank and allow the atmosphere to saturate for at least 30 minutes.

    • Place the TLC plate in the developing tank and allow the solvent front to migrate to approximately 1 cm from the top of the plate.

    • Remove the plate from the tank and immediately mark the solvent front with a pencil.

    • Dry the plate in a fume hood.

  • Visualization:

    • Spray the dried plate with a 0.2% solution of 2',7'-dichlorofluorescein in ethanol (B145695).

    • View the plate under UV light to visualize the separated lipid spots.

    • Alternatively, spray with 10% phosphomolybdic acid in ethanol and heat at 110°C until spots appear.

  • Quantification:

    • Scrape the visualized spots corresponding to the DG species into separate vials.

    • Extract the lipids from the silica gel using a chloroform:methanol (2:1, v/v) solution.

    • The extracted lipids can then be quantified by gas chromatography after transmethylation to fatty acid methyl esters (FAMEs) or by other suitable analytical methods. Densitometry can also be used for quantification directly on the plate.

TLC_Workflow A Prepare Argentation TLC Plate C Spot Samples on TLC Plate A->C B Dissolve Lipid Extract and Standards B->C D Develop Plate in Chloroform:Toluene (1:1) C->D E Dry Plate and Visualize Spots D->E F Scrape Spots for Quantification E->F G Quantify by GC or Densitometry F->G

Application Notes and Protocols for the Sample Preparation of 18:0-22:6 Diacylglycerol (DG) in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-stearoyl-2-docosahexaenoyl-sn-glycerol (18:0-22:6 DG) is a specific diacylglycerol (DAG) molecule composed of stearic acid (18:0) and docosahexaenoic acid (22:6). As a diacylglycerol, it is a crucial lipid second messenger involved in a multitude of cellular signaling pathways.[1][2][3] Diacylglycerols are generated at the cell membrane and are responsible for recruiting and activating downstream effector proteins, most notably Protein Kinase C (PKC) isoforms.[1][2] The activation of these pathways regulates a vast array of cellular processes, including cell proliferation, differentiation, apoptosis, and secretion.[1]

The dysregulation of DAG-mediated signaling has been implicated in various diseases, including cancer and type 2 diabetes.[2] Consequently, the precise and accurate quantification of specific DAG species like this compound in biological samples is essential for understanding disease mechanisms and for the development of novel therapeutics. This document provides detailed protocols for the extraction, purification, and preparation of this compound for lipidomics analysis, alongside relevant quantitative data and visual workflows.

Diacylglycerol Signaling Pathway

Diacylglycerols are key players in signal transduction. Upon stimulation of a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK), phospholipase C (PLC) is activated. PLC hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While IP3 diffuses into the cytoplasm to trigger calcium release, DAG remains in the membrane due to its hydrophobic nature and activates protein kinase C (PKC).[2][3] Activated PKC then phosphorylates a wide range of target proteins, leading to various cellular responses.[2]

DAG_Signaling_Pathway cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) (e.g., this compound) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_mem Protein Kinase C (PKC) DAG->PKC_mem Recruits & Activates Cellular_Response Cellular Response PKC_mem->Cellular_Response Phosphorylates Targets Ca_release Ca²⁺ Release IP3->Ca_release PKC_cyto PKC PKC_cyto->PKC_mem Translocates Experimental_Workflow Sample 1. Biological Sample (Tissue, Plasma, Cells) Homogenization 2. Homogenization & Addition of Internal Standard Sample->Homogenization Extraction 3. Total Lipid Extraction (e.g., Bligh & Dyer) Homogenization->Extraction Fractionation 4. DG Fraction Isolation (Solid-Phase Extraction) Extraction->Fractionation Analysis 5. LC-MS/MS Analysis Fractionation->Analysis Data 6. Data Processing & Quantification Analysis->Data

References

Application Notes and Protocols: 1-Stearoyl-2-Docosahexaenoyl-sn-Glycerol (18:0-22:6 DG) in Inflammation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Stearoyl-2-docosahexaenoyl-sn-glycerol (18:0-22:6 DG), also denoted as DG(40:6), is a specific diacylglycerol (DG) molecule containing a stearic acid (18:0) at the sn-1 position and a docosahexaenoic acid (DHA, 22:6) at the sn-2 position of the glycerol (B35011) backbone. Recent studies have identified this lipid species as a significant component in the lipidome of individuals with elevated Lipoprotein(a) [Lp(a)], a known independent risk factor for cardiovascular disease.[1][2][3] Contrary to the often-cited anti-inflammatory properties of its constituent fatty acid DHA, this compound has been demonstrated to elicit a pro-inflammatory response in primary human monocytes.[1][4] These application notes provide a comprehensive overview of the role of this compound in inflammation, detailing its effects on cytokine secretion and the underlying signaling pathways. The provided protocols offer a methodological framework for researchers to investigate the inflammatory properties of this and other bioactive lipids.

Mechanism of Action: Pro-inflammatory Signaling in Monocytes

Studies have shown that this compound acts as a pro-inflammatory mediator in human monocytes, primarily through the activation of the NLRP3 inflammasome pathway.[1][2] Upon stimulation, monocytes exhibit a significant upregulation of pro-inflammatory genes and a dose-dependent increase in the secretion of key inflammatory cytokines.[1][3]

The proposed signaling cascade is as follows:

  • Stimulation: Extracellular this compound interacts with human monocytes.

  • Gene Expression: This interaction leads to the upregulation of a pro-inflammatory gene signature, including genes related to NF-κB signaling, leukocyte migration, and cytokine production.[1][5]

  • NLRP3 Inflammasome Activation: this compound stimulation leads to a dose-dependent increase in the expression of NLRP3 (NOD-like receptor family pyrin domain containing 3).[2]

  • Caspase-1 Cleavage: The activated NLRP3 inflammasome complex cleaves pro-caspase-1 into its active form, caspase-1.[2][6]

  • Cytokine Maturation and Secretion: Active caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) into its mature, secretable form, IL-1β.[2] This is accompanied by the increased secretion of other pro-inflammatory cytokines such as IL-6 and IL-8.[1][4]

This pathway highlights this compound as a lipid mediator that can contribute to the inflammatory environment associated with conditions of elevated Lp(a).

DG_Inflammation_Pathway cluster_extracellular Extracellular Space cluster_monocyte Monocyte DG This compound NFkB NF-κB Signaling (Gene Upregulation) DG->NFkB stimulates NLRP3 NLRP3 Inflammasome Activation NFkB->NLRP3 upregulates Casp1 Pro-Caspase-1 → Caspase-1 NLRP3->Casp1 activates IL1b Pro-IL-1β → IL-1β Casp1->IL1b cleaves Cytokines Secretion of IL-1β, IL-6, IL-8 IL1b->Cytokines Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Monocyte Isolation (Healthy Donors) B 2. Cell Seeding & Culture A->B D 4. Monocyte Stimulation (24h with DG or Vehicle) B->D C 3. This compound Solution Prep (in DMSO) C->D E 5. Supernatant & Cell Lysate Collection D->E F 6a. ELISA (IL-6, IL-8, IL-1β) E->F G 6b. Western Blot (NLRP3, Caspase-1) E->G H 6c. RNA Sequencing (Gene Expression) E->H

References

Application Notes and Protocols for Studying the MAPK/ERK Pathway Using 18:0-22:6 Diacylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-stearoyl-2-docosahexaenoyl-sn-glycerol (18:0-22:6 DG) is a specific molecular species of diacylglycerol (DAG) that acts as a crucial second messenger in intracellular signaling. Composed of a stearic acid (18:0) at the sn-1 position and the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA; 22:6) at the sn-2 position, this lipid molecule plays a pivotal role in activating various signaling cascades, most notably the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway. The activation of this pathway is fundamental to a myriad of cellular processes, including proliferation, differentiation, survival, and synaptic plasticity.

These application notes provide a comprehensive guide for utilizing this compound to investigate the MAPK/ERK pathway. Included are detailed protocols for cell treatment and subsequent analysis of ERK activation, quantitative data on the activation of upstream kinases, and visualizations of the relevant signaling pathways and experimental workflows.

Signaling Pathway Overview

This compound primarily exerts its effects on the MAPK/ERK pathway through the activation of Protein Kinase C (PKC) isoforms. Upon its generation at the plasma membrane, this compound recruits and activates specific PKC isoforms. These activated PKCs then phosphorylate and activate downstream targets, including Raf kinases, which in turn phosphorylate and activate MEK1/2. Finally, activated MEK1/2 phosphorylates ERK1/2 on threonine and tyrosine residues, leading to its activation and subsequent translocation to the nucleus to regulate gene expression.

MAPK_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PLC PLC PIP2 PIP2 18:0-22:6_DG This compound PIP2->18:0-22:6_DG PLC activation PKC PKC 18:0-22:6_DG->PKC Activation Raf Raf PKC->Raf Phosphorylation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation ERK_p p-ERK ERK->ERK_p Translocation Transcription_Factors Transcription Factors ERK_p->Transcription_Factors Activation Gene_Expression Gene Expression (Proliferation, Differentiation, etc.) Transcription_Factors->Gene_Expression Regulation

Caption: The MAPK/ERK signaling cascade initiated by this compound.

Data Presentation

The activation of the MAPK/ERK pathway by this compound is initiated by the selective activation of Protein Kinase C (PKC) isoforms. The following table summarizes the quantitative data on the activation of conventional (cPKC) and novel (nPKC) PKC isozymes by different molecular species of diacylglycerol (DG), with a focus on this compound. This data highlights the preferential activation of certain PKC isoforms by this compound, which is a critical determinant of the downstream signaling events.

Table 1: Activation of PKC Isoforms by this compound and Other Diacylglycerols

PKC IsoformDG SpeciesConcentration (mol%)Fold Activation (vs. Control)
PKCα (cPKC) This compound2No significant activation
This compound20~2.5
This compound200~3.5
This compound2000~7.0
PKCγ (cPKC) This compound2~1.5
This compound20~2.0
This compound200~2.5
This compound2000~6.0
PKCδ (nPKC) This compound20Preference for this compound
This compound200Preference for this compound
PKCε (nPKC) This compound2000Preference for this compound
PKCθ (nPKC) This compound2Preference for this compound
This compound20Preference for this compound
*Indicates a noted preference for this compound over other tested DG species (16:0/16:0, 16:0/18:1, 18:1/18:1, 18:0/20:4) at this concentration.[1][2]

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on the MAPK/ERK pathway in cultured cells.

Protocol 1: Preparation of this compound for Cell Treatment

Materials:

Procedure:

  • Under a stream of nitrogen gas, evaporate the chloroform from the desired amount of this compound stock solution in a sterile glass vial to form a thin lipid film.

  • Resuspend the lipid film in a small volume of ethanol or DMSO to create a concentrated stock solution. For example, dissolve 1 mg of this compound in 100 µL of ethanol for a ~15 mM stock solution.

  • Vortex thoroughly to ensure complete dissolution.

  • This stock solution can be stored at -20°C for short periods. For cell treatment, dilute the stock solution to the final desired concentration in serum-free cell culture medium immediately before use. It is crucial to vortex the diluted solution vigorously to ensure proper dispersion.

Note: The final concentration of the solvent (ethanol or DMSO) in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular stress.

Protocol 2: Cell Culture, Treatment, and Lysis for Western Blot Analysis

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions. Neuronal cell lines (e.g., SH-SY5Y, PC12) or other cell lines known to be responsive to PKC activators (e.g., HEK293, HeLa) are suitable candidates.

Materials:

  • Cultured cells (e.g., SH-SY5Y)

  • Complete growth medium

  • Serum-free medium

  • This compound working solution (prepared as in Protocol 1)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation: To reduce basal levels of ERK phosphorylation, replace the complete growth medium with serum-free medium and incubate the cells for 12-24 hours.

  • Cell Treatment:

    • Prepare different concentrations of this compound in serum-free medium. A typical concentration range to test is 10-100 µM.

    • Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest this compound concentration).

    • Remove the serum-free medium from the cells and add the this compound-containing medium or vehicle control.

    • Incubate the cells for the desired time points. A time-course experiment (e.g., 5, 15, 30, 60 minutes) is recommended to determine the peak of ERK activation.

  • Cell Lysis:

    • After treatment, place the culture plates on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA lysis buffer (e.g., 100-200 µL for a well in a 6-well plate).

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

Protocol 3: Western Blotting for Phospho-ERK1/2 and Total ERK1/2

Materials:

  • Protein lysates

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibody against phospho-ERK1/2 (Thr202/Tyr204)

  • Primary antibody against total ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.

  • Stripping and Re-probing (for Total ERK):

    • To normalize for protein loading, the membrane can be stripped of the phospho-ERK1/2 antibodies and re-probed for total ERK1/2.

    • Incubate the membrane in a stripping buffer according to the manufacturer's instructions.

    • Wash the membrane thoroughly and re-block before incubating with the primary antibody against total ERK1/2.

    • Repeat steps 6-9.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for studying the effects of this compound on the MAPK/ERK pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare_DG Prepare this compound Working Solution Treat_Cells Treat Cells with This compound Prepare_DG->Treat_Cells Seed_Cells Seed and Culture Cells Serum_Starve Serum Starve Cells Seed_Cells->Serum_Starve Serum_Starve->Treat_Cells Cell_Lysis Cell Lysis Treat_Cells->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Western_Blot Western Blot for p-ERK and Total ERK Protein_Quant->Western_Blot Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis

Caption: Workflow for analyzing MAPK/ERK pathway activation by this compound.

References

Application Notes and Protocols for the Synthesis of Radiolabeled 1-Stearoyl-2-Docosahexaenoyl-sn-Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, purification, and application of radiolabeled 1-stearoyl-2-docosahexaenoyl-sn-glycerol (SDG), a critical tool for studying lipid signaling pathways and metabolism.

Introduction

1-stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) is a specific diacylglycerol (DAG) molecule that acts as a second messenger in a multitude of cellular signaling cascades. Comprised of a stearic acid at the sn-1 position and the omega-3 fatty acid docosahexaenoic acid (DHA) at the sn-2 position, SDG is a potent activator of several protein kinase C (PKC) isoforms. The radiolabeling of SDG with isotopes such as Carbon-14 (¹⁴C) or Tritium (³H) allows for sensitive and specific tracing of its metabolic fate and its role in signal transduction pathways. This is particularly valuable in research areas such as oncology, neuroscience, and metabolic diseases like diabetes.

Applications

Radiolabeled SDG is a versatile tool for a variety of in vitro and in vivo research applications:

  • Signal Transduction Studies: Tracing the activation of Protein Kinase C (PKC) and other downstream effectors in response to specific stimuli.[1][2][3] The radiolabel allows for the quantification of SDG binding to its target proteins and the subsequent phosphorylation of their substrates.

  • Lipid Metabolism Research: Investigating the metabolic pathways of SDG, including its synthesis, degradation, and conversion to other lipid species such as phosphatidic acid or triacylglycerols.[4][5][6]

  • Drug Discovery and Development: Assessing the impact of novel therapeutic agents on the signaling pathways involving SDG. Radiolabeled SDG can be used in competitive binding assays to identify and characterize new inhibitors or modulators of PKC and other DAG-responsive proteins.

  • Metabolic Fate and Distribution Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of SDG in cellular and animal models, providing insights into its physiological and pathophysiological roles.[4]

Quantitative Data Summary

The synthesis of radiolabeled lipids can vary in efficiency depending on the chosen radioisotope, the synthetic route, and the purification methods employed. The following table summarizes typical quantitative data for the synthesis of radiolabeled diacylglycerols, including a specific example for a closely related compound.

Parameter¹⁴C-labeled SDG (Expected)³H-labeled SDG (Expected)[¹⁴C]1-stearoyl-2-arachidonoyl-sn-glycerol[7]
Radiochemical Yield 75-85%60-80%83%
Specific Activity 50-60 mCi/mmol20-30 Ci/mmol57.0 mCi/mmol
Radiochemical Purity >98%>98%>99%
Chemical Purity >99%>99%Not reported

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of [¹⁴C]-1-Stearoyl-2-Docosahexaenoyl-sn-Glycerol

This protocol is adapted from established methods for the synthesis of structurally similar radiolabeled diacylglycerols and combines chemical and enzymatic steps to achieve high stereospecificity and radiochemical purity.[7][8] The radiolabel is introduced via [¹⁴C]-stearic acid.

Materials:

  • sn-Glycerol-3-phosphate

  • [1-¹⁴C]-Stearic acid (with known specific activity)

  • Docosahexaenoic acid (DHA)

  • Lipase from Rhizomucor miehei (selective for the sn-1 position)

  • Phospholipase C from Bacillus cereus

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous diethyl ether

  • Hexane (B92381)

  • Ethyl acetate (B1210297)

  • Silica (B1680970) gel for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60)

  • Scintillation cocktail and counter

Procedure:

  • Synthesis of [¹⁴C]-1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphate: a. In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve sn-glycerol-3-phosphate (1 equivalent) in anhydrous DCM. b. Add [1-¹⁴C]-stearic acid (1.1 equivalents), DCC (1.2 equivalents), and a catalytic amount of DMAP. c. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., chloroform (B151607):methanol (B129727):water, 65:25:4 v/v/v). d. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. e. To the filtrate, add docosahexaenoic acid (1.1 equivalents), DCC (1.2 equivalents), and a catalytic amount of DMAP. f. Stir the reaction at room temperature overnight. g. Purify the resulting [¹⁴C]-1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphate by silica gel column chromatography using a gradient of hexane and ethyl acetate.

  • Enzymatic Hydrolysis to [¹⁴C]-1-Stearoyl-2-Docosahexaenoyl-sn-Glycerol: a. Dissolve the purified radiolabeled phosphatidic acid in a suitable buffer (e.g., Tris-HCl, pH 7.4) containing Ca²⁺ ions. b. Add Phospholipase C from Bacillus cereus. c. Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation. d. Extract the lipid product with a mixture of chloroform and methanol (2:1, v/v). e. Wash the organic phase with a saline solution to remove water-soluble impurities. f. Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification and Characterization: a. Purify the final product, [¹⁴C]-1-stearoyl-2-docosahexaenoyl-sn-glycerol, by silica gel column chromatography or preparative TLC using a hexane:ethyl acetate solvent system. b. Confirm the identity and purity of the product by analytical TLC and co-migration with a non-radiolabeled standard. c. Determine the radiochemical purity by radio-TLC scanning or by scraping the corresponding silica spots and performing liquid scintillation counting.[9][10] d. Quantify the amount of synthesized product and calculate the specific activity (mCi/mmol) using liquid scintillation counting and a standard curve of the non-radiolabeled compound.

Protocol 2: Application of [¹⁴C]-SDG for In Vitro PKC Activity Assay

This protocol describes a method to assess the activation of PKC by [¹⁴C]-SDG in a cell-free system.

Materials:

  • Purified Protein Kinase C (PKC) isoform (e.g., PKCα, PKCδ)

  • [¹⁴C]-1-Stearoyl-2-docosahexaenoyl-sn-glycerol

  • Phosphatidylserine (B164497) (PS)

  • Histone H1 (as a substrate for PKC)

  • [γ-³²P]ATP

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mM EGTA)

  • Phosphocellulose paper

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Lipid Vesicles: a. In a glass tube, mix phosphatidylserine and [¹⁴C]-SDG in the desired molar ratio in chloroform. b. Evaporate the solvent under a stream of nitrogen to form a thin lipid film. c. Lyophilize the lipid film for at least 1 hour to remove residual solvent. d. Resuspend the lipid film in the assay buffer by vortexing and sonication to form small unilamellar vesicles.

  • PKC Activity Assay: a. In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, lipid vesicles (containing PS and [¹⁴C]-SDG), Histone H1, and purified PKC. b. Initiate the reaction by adding [γ-³²P]ATP. c. Incubate the reaction at 30°C for 10-20 minutes. d. Stop the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose paper strip. e. Wash the phosphocellulose paper strips extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. f. Measure the radioactivity incorporated into Histone H1 by liquid scintillation counting.

  • Data Analysis: a. Calculate the PKC activity as picomoles of phosphate (B84403) incorporated into the substrate per minute per microgram of enzyme. b. Correlate the PKC activity with the concentration of [¹⁴C]-SDG to determine the dose-response relationship.

Visualizations

Synthesis Workflow

Synthesis_Workflow sn_Glycerol_3_P sn-Glycerol-3-Phosphate PA [14C]-1-Stearoyl-2-docosahexaenoyl- sn-glycero-3-phosphate sn_Glycerol_3_P->PA DCC, DMAP C14_Stearic_Acid [1-14C]-Stearic Acid C14_Stearic_Acid->PA DHA Docosahexaenoic Acid (DHA) DHA->PA DCC, DMAP Purification1 Column Chromatography PA->Purification1 SDG [14C]-1-Stearoyl-2-docosahexaenoyl- sn-glycerol Purification2 Column Chromatography / Prep. TLC SDG->Purification2 Purification1->SDG Phospholipase C

Caption: Chemoenzymatic synthesis of radiolabeled SDG.

Diacylglycerol (DAG) Signaling Pathway

DAG_Signaling_Pathway GPCR G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) (e.g., SDG) PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Substrate Phosphorylation PKC->Downstream Phosphorylates Ca_Release->PKC Co-activates (cPKC) Cellular_Response Cellular Responses (e.g., Proliferation, Apoptosis) Downstream->Cellular_Response

Caption: Activation of PKC by the diacylglycerol signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of 18:0-22:6 Diacylglycerol (DG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the quantification of 18:0-22:6 diacylglycerol (DG).

Frequently Asked Questions (FAQs)

Q1: What is 18:0-22:6 DG and why is its quantification important?

A1: 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (this compound) is a specific type of diacylglycerol (DAG) that functions as a second messenger in various cellular signaling pathways.[1][2] It is involved in the activation of protein kinase C (PKC) isoforms and can modulate MAP kinase activation.[1] Given its role in critical cellular processes, the accurate quantification of this compound is essential for understanding disease mechanisms and for the development of new therapeutic agents.

Q2: What are the primary challenges in the accurate quantification of this compound?

A2: The quantification of this compound presents several analytical challenges due to its chemical properties and the complexity of biological samples. The main difficulties include:

  • Isomerization: The acyl group at the sn-2 position can migrate to the sn-3 position, converting the biologically active 1,2-DAG into the less active or inactive 1,3-DAG.[3] This isomerization can occur during sample extraction, storage, and analysis, leading to an underestimation of the active form.

  • Co-eluting Isobars: Other diacylglycerol species with the same mass as this compound (e.g., DG 16:0/24:6) can co-elute during chromatographic separation.[3] This interference can lead to an overestimation of the target analyte. High-resolution mass spectrometry and optimized chromatography are crucial for differentiation.[4]

  • Oxidation: The docosahexaenoic acid (DHA, 22:6) moiety is a polyunsaturated fatty acid (PUFA) with six double bonds, making it highly susceptible to oxidation.[3] Degradation of the molecule due to oxidation can result in inaccurate quantification.

  • Low Abundance: this compound is often present at very low concentrations in cells and tissues, requiring highly sensitive analytical methods for its detection and quantification.[3]

  • Matrix Effects: Biological samples are complex mixtures of various lipids and other molecules.[3] Co-extracted substances, particularly other lipids, can suppress or enhance the ionization of this compound in the mass spectrometer, a phenomenon known as the matrix effect, which leads to inaccurate results.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no signal for this compound Inefficient lipid extraction.Use established lipid extraction methods like the Folch or Bligh & Dyer procedures to ensure optimal recovery of diacylglycerols.[3]
Degradation of the analyte due to oxidation.Minimize sample exposure to air and light. Add antioxidants like butylated hydroxytoluene (BHT) during extraction. Store samples at -80°C.
Low abundance in the sample.Increase the starting amount of biological material. Utilize a highly sensitive mass spectrometer and optimize the instrument parameters for maximum signal intensity.
Poor reproducibility of quantitative results Inconsistent sample handling leading to variable isomerization.Standardize all sample handling procedures, including extraction time and temperature, to minimize acyl migration.[3] Keep samples on ice or at 4°C during processing.
Instability of the LC-MS/MS system.Perform system suitability tests with a standard solution before and after running the sample batch to ensure consistent instrument performance.[3]
Inappropriate internal standard.Use a stable isotope-labeled internal standard, such as 1-stearoyl-d5-2-docosahexaenoyl-sn-glycerol, for the most accurate correction of extraction and matrix effects. If unavailable, a structurally similar DG with a different fatty acid chain can be used but requires careful validation.[3]
Overestimation of this compound concentration Co-elution of isobaric DG species.Optimize the liquid chromatography method to achieve better separation of isomers. This may involve using a longer column, a different stationary phase (e.g., C18), or a modified mobile phase gradient.[5][6] High-resolution mass spectrometry can also help distinguish between isobaric species.[4]
Contribution from the sn-1,3 isomer if not chromatographically separated.Develop a chromatographic method that can resolve 1,2- and 1,3-diacylglycerol isomers.

Experimental Protocols

A detailed experimental workflow for the quantification of this compound typically involves lipid extraction, chromatographic separation, and mass spectrometric detection.

Lipid Extraction (Modified Folch Method)
  • Homogenization: Homogenize the tissue or cell sample in a cold solvent mixture.

  • Solvent Addition: Add a 20-fold excess of a chloroform (B151607):methanol (2:1, v/v) mixture to the sample in a glass tube.[7]

  • Internal Standard Spiking: Spike the sample with a known amount of a suitable internal standard (e.g., a stable isotope-labeled this compound).

  • Extraction: Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction of lipids.[7]

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.[7]

  • Centrifugation: Centrifuge the mixture at low speed (e.g., 2000 x g) for 10 minutes.[7]

  • Collection of Organic Phase: Carefully collect the lower chloroform phase containing the lipids.[3][7]

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1).[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation: Use a reverse-phase column (e.g., C18) to separate the different DG species. A typical mobile phase system could consist of an aqueous solvent with an organic modifier like acetonitrile (B52724) or isopropanol, both containing additives such as ammonium (B1175870) formate (B1220265) and formic acid to improve ionization.[8] The gradient elution should be optimized to resolve this compound from its isomers and other interfering lipids.

  • Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification.[7] Alternatively, high-resolution mass spectrometers can be used to differentiate isobaric species.[4][9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_challenges Key Challenges sample Biological Sample (Tissue or Cells) homogenization Homogenization sample->homogenization is_spike Internal Standard Spiking homogenization->is_spike extraction Lipid Extraction (e.g., Folch Method) phase_separation Phase Separation extraction->phase_separation isomerization Isomerization extraction->isomerization oxidation Oxidation extraction->oxidation is_spike->extraction collection Collect Organic Phase phase_separation->collection drying Solvent Evaporation collection->drying reconstitution Reconstitution drying->reconstitution lc_separation LC Separation (e.g., C18 column) reconstitution->lc_separation ms_detection MS/MS Detection (e.g., MRM) lc_separation->ms_detection isobars Co-eluting Isobars lc_separation->isobars data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for this compound quantification.

signaling_pathway PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PLC PLC (Phospholipase C) PIP2->PLC Hydrolysis DG This compound PLC->DG IP3 IP3 (Inositol trisphosphate) PLC->IP3 PKC PKC Activation (Protein Kinase C) DG->PKC RasGRP RasGRP Binding DG->RasGRP CellularResponse Cellular Responses (e.g., proliferation, apoptosis) PKC->CellularResponse MAPK MAP Kinase Activation RasGRP->MAPK MAPK->CellularResponse

Caption: Signaling role of 18:0-22:6 Diacylglycerol.

References

Technical Support Center: Diacylglycerol (18:0-22:6 DG) Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-stearoyl-2-docosahexaenoyl-sn-glycerol (18:0-22:6 DG). This resource is designed to assist researchers, scientists, and drug development professionals in preventing acyl migration of this critical diacylglycerol during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is acyl migration in this compound and why is it a concern?

A1: Acyl migration is an intramolecular isomerization process where a fatty acyl chain on the glycerol (B35011) backbone relocates from one hydroxyl group to another. In the case of this compound, the docosahexaenoyl (DHA) group at the sn-2 position can migrate to the sn-1 or sn-3 position, converting the biologically active sn-1,2-diacylglycerol into the less active or inactive sn-1,3-diacylglycerol.[1] This is a significant issue as the specific isomeric form of the diacylglycerol dictates its biological activity, particularly its role as a second messenger in signaling pathways by activating protein kinase C (PKC).[2][3] Isomerization can lead to inaccurate quantification and misinterpretation of experimental results.[1]

Q2: What are the primary factors that promote acyl migration?

A2: Several factors can accelerate the rate of acyl migration:

  • High Temperatures: Elevated temperatures provide the activation energy required for the acyl group to move.[4]

  • pH: Both acidic and alkaline conditions can catalyze the migration. The rate is generally at a minimum at a slightly acidic pH of 4-5.[4]

  • Polar Solvents: Polar solvents can facilitate the formation of the transition state intermediate necessary for acyl migration.[4]

  • Presence of Water: Water can contribute to the reaction that leads to acyl migration.[1]

  • Catalytic Surfaces: Certain surfaces, such as silica (B1680970) gel used in chromatography, can catalyze acyl migration.[4][5]

Q3: How should I store my this compound to minimize acyl migration?

A3: To ensure the stability of your this compound, adhere to the following storage guidelines:

  • Solid Samples: Store solid this compound at -20°C or lower in a tightly sealed container.[4]

  • Solutions: For optimal stability, dissolve the DG in a non-polar aprotic solvent such as chloroform (B151607) or hexane.[2][4] Store these solutions at -20°C for short-term and -80°C for long-term storage in glass vials with Teflon-lined caps.[1][2][4] Avoid using plastic containers for storage of organic solutions as plasticizers may leach into the solvent.[2][6]

  • Inert Atmosphere: For unsaturated diacylglycerols like this compound, it is crucial to store them under an inert gas like argon or nitrogen to prevent oxidation.[1][6]

  • Single-Use Aliquots: To prevent degradation from repeated freeze-thaw cycles and exposure to moisture upon opening, it is highly recommended to prepare single-use aliquots.[1][4]

Q4: How can I check for acyl migration in my this compound sample?

A4: You can assess the isomeric purity of your this compound sample using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can effectively separate sn-1,2 and sn-1,3 isomers.[2][4][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method provides both separation and sensitive detection to quantify the different isomers.[5][8]

  • Thin-Layer Chromatography (TLC): Using TLC plates impregnated with boric acid can enhance the separation of diacylglycerol isomers.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results in cell signaling assays. The biologically active sn-1,2-18:0-22:6 DG may have partially isomerized to the less active sn-1,3 isomer, leading to a lower effective concentration.[8]1. Verify the isomeric purity of your DG stock using HPLC or LC-MS/MS.2. Use a fresh, unopened aliquot for your experiments.3. Ensure your stock solutions are stored correctly at -80°C under an inert atmosphere.[1]
An extra peak/spot appears in my HPLC/TLC analysis of a "pure" standard. This is a strong indication of acyl migration, with the additional peak/spot likely being the sn-1,3 isomer.[1]1. Confirm the identity of the second peak using a commercially available sn-1,3 DG standard if possible.2. Review your storage and handling procedures against the recommended protocols.3. For purification steps, consider using boric acid-impregnated silica gel to minimize on-column isomerization.[5]
Difficulty dissolving this compound in aqueous buffers for cell-based assays. This compound is a lipid and has very low solubility in aqueous solutions.1. First, dissolve the DG in an appropriate organic solvent like ethanol (B145695) or DMSO.[10] 2. Then, dilute this stock solution into your aqueous medium. Ensure the final concentration of the organic solvent is not toxic to your cells.[10] 3. Prepare aqueous solutions fresh for each experiment to minimize the time the DG is in a polar environment that can promote acyl migration.[8]

Quantitative Data on Acyl Migration

While specific kinetic data for this compound is limited, the following table provides an estimate of the stability of long-chain 1,2-diacylglycerols at different temperatures, based on published data for similar molecules.[11] The rate of acyl migration for PUFA-containing DGs like this compound is expected to be slower than for their saturated counterparts.

Storage Temperature (°C)SolventEstimated Half-life of 1,2-DG (hours)Estimated % 1,2-DG Remaining after 30 days
25Neat3,425~95%
4Chloroform> 10,000>98%
-20ChloroformVery Slow>99%
-80HexaneExtremely Slow>99.9%

Note: These values are estimations to illustrate the profound effect of temperature on stability. Actual rates for this compound may vary.

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound
  • Receiving: Upon receipt, immediately transfer the this compound to a -80°C freezer for long-term storage.

  • Aliquoting:

    • Before the first use, allow the vial to warm to room temperature to prevent condensation.

    • Under an inert atmosphere (e.g., in a glove box flushed with argon or nitrogen), dissolve the entire contents in a suitable non-polar aprotic solvent (e.g., chloroform or hexane) to a known concentration (e.g., 10 mg/mL).

    • Distribute the solution into single-use, amber glass vials with Teflon-lined caps.

    • Flush the headspace of each vial with inert gas before sealing.

    • Store the aliquots at -80°C.

  • Usage:

    • For each experiment, retrieve a single aliquot and allow it to warm to room temperature before opening.

    • Use the required volume for your experiment.

    • Discard any unused portion of the aliquot to avoid contamination and degradation from repeated temperature cycling and exposure to air.

Protocol 2: Analysis of Acyl Migration by HPLC

This protocol is a general guideline for the separation of 1,2- and 1,3-diacylglycerol isomers.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Isocratic elution with 100% acetonitrile.[2][4]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 20°C (to minimize on-column acyl migration).

    • Detection: UV at 205 nm.[2][4]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare standards of your this compound and, if available, the corresponding 1,3-isomer in the mobile phase or a compatible non-polar solvent.

    • For biological samples, perform a lipid extraction (e.g., Bligh-Dyer method), dry the lipid extract under a stream of nitrogen, and reconstitute in a suitable solvent.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the samples and standards.

    • The 1,3-isomer typically elutes before the 1,2-isomer.[7]

    • Calculate the percentage of each isomer by integrating the respective peak areas.

Protocol 3: Boric Acid-Impregnated TLC for Isomer Separation
  • Plate Preparation:

    • Prepare a 2.3% (w/v) solution of boric acid in ethanol.[9]

    • Immerse a silica gel TLC plate in the boric acid solution for a few minutes.

    • Allow the plate to drain and then dry it in an oven at 100°C for 10-15 minutes.[9] Let it cool before use.

  • Sample Application:

    • Spot your this compound sample onto the prepared TLC plate.

  • Development:

    • Develop the plate in a chromatography tank with a solvent system of chloroform/acetone (96:4, v/v).[9]

  • Visualization:

    • After development, dry the plate and visualize the spots by spraying with a primuline (B81338) solution and viewing under UV light.[9] The two isomers should be resolved.

Visualizations

Acyl_Migration cluster_sn12 sn-1,2-Diacylglycerol (Biologically Active) cluster_intermediate Transition State cluster_sn13 sn-1,3-Diacylglycerol (Less Active) sn12 1-Stearoyl-2-docosahexaenoyl-sn-glycerol intermediate Cyclic Acyl-Glycerol Intermediate sn12->intermediate Acyl Migration sn13 1-Stearoyl-3-docosahexaenoyl-sn-glycerol intermediate->sn13

Caption: Mechanism of acyl migration from sn-1,2-DG to sn-1,3-DG.

Storage_Workflow cluster_receiving Receiving cluster_storage Long-Term Storage cluster_aliquoting Aliquoting cluster_usage Experimental Use receive Receive this compound store Store at -80°C receive->store aliquot Prepare Single-Use Aliquots in Non-Polar Solvent under Inert Gas store->aliquot First Use use Use a Fresh Aliquot store->use For Experiment aliquot->store Return to Storage

Caption: Recommended workflow for storing and handling this compound.

Troubleshooting_Tree start Inconsistent Experimental Results? check_purity Check Isomeric Purity (HPLC/LC-MS) start->check_purity two_peaks Two Peaks Observed? check_purity->two_peaks migration Acyl Migration Confirmed two_peaks->migration Yes single_peak Single Peak Observed two_peaks->single_peak No review_storage Review Storage and Handling Protocols migration->review_storage other_factors Consider Other Experimental Variables single_peak->other_factors

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Technical Support Center: 1-Stearoyl-2-Docosahexaenoyl-sn-glycerol (SDG)

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this technical support center provides essential guidance on the stability and handling of 1-stearoyl-2-docosahexaenoyl-sn-glycerol (SDG). SDG is a bioactive diacylglycerol involved in critical cellular signaling pathways.

Due to its polyunsaturated docosahexaenoic acid (DHA) moiety, SDG is susceptible to degradation, which can impact experimental outcomes. This resource offers troubleshooting guides and frequently asked questions to ensure the integrity of your SDG and the reliability of your results.

Disclaimer: Specific stability data for 1-stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) is limited. The information provided is based on the known behavior of structurally similar diacylglycerols, such as 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), and general principles of lipid chemistry. The docosahexaenoic acid in SDG contains more double bonds than the arachidonic acid in SAG, potentially increasing its susceptibility to oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1-stearoyl-2-docosahexaenoyl-sn-glycerol (SDG)?

The main stability issues for SDG are:

  • Oxidation: The six double bonds in the docosahexaenoic acid (DHA) chain are highly prone to oxidation when exposed to air and light.[1] This is a primary cause of degradation.

  • Hydrolysis: The ester linkages can be broken down, leading to the formation of free stearic acid, DHA, and glycerol.[1]

  • Isomerization: The acyl group at the sn-2 position can migrate to the sn-1 or sn-3 position, forming the biologically less active or inactive 1,3-diacylglycerol isomer.[1][2][3][4] This process can be accelerated by non-neutral pH and elevated temperatures.[1][4]

Q2: How should I properly store SDG?

For optimal stability, SDG should be stored at -80°C.[1][5] When stored correctly under these conditions, it can be stable for at least two years.[1][5] It is often supplied in an organic solvent like methyl acetate (B1210297) or as a solid in a sealed ampule.[1]

Q3: What is the recommended way to handle SDG in the laboratory?

To minimize degradation, follow these handling procedures:

  • Before use, allow the vial to warm to room temperature to prevent condensation, which can cause hydrolysis.[4]

  • Handle the compound under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.[2][3]

  • Use glass or Teflon-lined containers, as plasticizers can leach from plastic tubes and contaminate the lipid solution.[4]

Q4: In which solvents is SDG soluble?

Q5: How can I prepare SDG solutions for cell-based assays?

It is recommended to first dissolve SDG in a small amount of a water-miscible organic solvent like DMSO or ethanol (B145695) to create a stock solution.[1][6] This stock solution can then be added to the aqueous cell culture medium with vigorous mixing to ensure a uniform dispersion.[6] The final concentration of the organic solvent in the cell culture medium should be kept low (typically below 0.1%) to avoid cellular toxicity.[3][6] For optimal results, prepare fresh working solutions for each experiment.[1][6]

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity
Possible CauseTroubleshooting Steps
Degradation of SDG Verify the integrity of your SDG stock by checking for degradation products (isomerization and oxidation) using methods like HPLC or TLC.[1][2] Always use freshly prepared dilutions from a properly stored stock solution for each experiment.[6] Minimize the exposure of SDG solutions to air and light.[3]
Isomerization to the inactive 1,3-isomer Confirm that your SDG has been stored at -80°C.[4] Avoid exposure to high temperatures and non-neutral pH during sample preparation.[1][4]
Suboptimal Concentration The effective concentration of SDG is highly dependent on the cell type and the specific signaling pathway being investigated. Perform a dose-response experiment to determine the optimal concentration for your assay.[6]
Issue 2: Poor Solubility or Precipitation in Media
Possible CauseTroubleshooting Steps
Low aqueous solubility Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low and non-toxic to your cells (typically <0.1%).[3] When adding the SDG stock solution to your cell culture medium, ensure the medium is at 37°C and mix immediately and thoroughly to prevent precipitation.[3] Brief sonication can help create a more uniform dispersion in aqueous preparations.[3]

Quantitative Data

While specific quantitative stability data for SDG is limited, the following table provides an estimated stability profile based on general knowledge of polyunsaturated diacylglycerols.[1]

Storage ConditionSolventEstimated Duration of StabilityPrimary Degradation Pathways
-80°CSolid/Neat> 2 yearsMinimal degradation
-20°CSolid/Neat~ 1 yearSlow oxidation and isomerization
-20°CChloroform/Ethanol (under inert gas)~ 3 monthsSlow oxidation and hydrolysis
4°CChloroform/Ethanol< 1 weekOxidation, hydrolysis, isomerization
Room TemperatureSolid/Neat< 1 dayRapid oxidation, hydrolysis, isomerization

This data is an estimation and should be used as a guideline. It is always recommended to perform a purity check if the material has been stored for an extended period.[1]

Experimental Protocols

Protocol 1: Preparation of SDG Stock Solution
  • Allow the vial of SDG to equilibrate to room temperature before opening.

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the SDG in a high-purity, anhydrous organic solvent such as ethanol or DMSO to a desired stock concentration (e.g., 10-20 mM).[1]

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into small, single-use glass vials with Teflon-lined caps.

  • Flush the headspace of each vial with inert gas before sealing.

  • Store the aliquots at -80°C.[4]

Protocol 2: Quality Control by Thin-Layer Chromatography (TLC)

This protocol can be used to qualitatively assess the purity of SDG and check for the presence of degradation products like free fatty acids or the 1,3-isomer.

  • Sample Preparation: Dissolve a small amount of the SDG sample in a volatile solvent like chloroform.

  • Spotting: Spot a small amount of the dissolved sample onto a TLC plate baseline.

  • Development: Place the TLC plate in a developing chamber saturated with a suitable solvent system (e.g., chloroform:methanol:water at a ratio of 60:30:5, v/v/v).[1] Allow the solvent front to migrate up the plate.

  • Visualization: Remove the plate, let it dry, and visualize the spots. This can be done by placing the plate in an iodine chamber or by spraying with a reagent like phosphomolybdic acid solution followed by heating.[1]

  • Interpretation: The 1,2-diacylglycerol (SDG) will have a specific retention factor (Rf). Free fatty acids will appear as more polar spots with a lower Rf, and the 1,3-isomer may have a slightly different Rf value.[1]

Signaling Pathways and Experimental Workflows

SDG Signaling Pathways

1-stearoyl-2-docosahexaenoyl-sn-glycerol, as a 1,2-diacyl-sn-glycerol, is known to be a second messenger that can activate Protein Kinase C (PKC) and act as a calcium channel agonist.[7] The generation of diacylglycerols like SDG typically occurs through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).

SDG_Signaling_Pathway Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SDG 1-Stearoyl-2-docosahexaenoyl -sn-glycerol (SDG) PIP2->SDG PKC Protein Kinase C (PKC) SDG->PKC Activates Ca_Channel Calcium Channel SDG->Ca_Channel Activates Downstream_Effects_PKC Downstream Cellular Effects PKC->Downstream_Effects_PKC Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx

Caption: Simplified signaling pathway of SDG.

Experimental Workflow for Assessing SDG Stability

A general workflow for monitoring the stability of your SDG sample over time.

SDG_Stability_Workflow Start SDG Sample (Time 0) Store Store under Defined Conditions (e.g., -20°C, 4°C, RT) Start->Store Sample Take Aliquot at Timestamps Store->Sample Analyze Analyze Purity (HPLC or TLC) Sample->Analyze Data Compare Data to Time 0 Analyze->Data End Determine Stability Profile Data->End

Caption: Workflow for assessing SDG stability.

References

Technical Support Center: Optimizing Mass Spectrometry for 18:0-22:6 Diacylglycerol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 18:0-22:6 diacylglycerol (DG) using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of 18:0-22:6 DG by mass spectrometry challenging?

A1: The analysis of diacylglycerols, including this compound, presents several challenges. Due to the absence of a permanent charge and low proton affinity, DGs exhibit poor ionization efficiency in electrospray ionization (ESI).[1][2] Their low abundance in biological samples also makes detection difficult.[3][4][5] Additionally, the potential for acyl migration, where a fatty acyl chain moves from the sn-2 to the sn-1 or sn-3 position, can lead to the formation of 1,3-DG isomers from the biologically active 1,2-DG form, complicating quantification and interpretation.

Q2: How can I improve the signal intensity of this compound in my mass spectrometry analysis?

A2: To enhance the signal intensity of this compound, several strategies can be employed. Derivatization of the hydroxyl group can significantly improve ionization efficiency.[6] Common derivatizing agents include 2,4-difluorophenyl isocyanate to form a urethane (B1682113) derivative or reagents to introduce a quaternary ammonium (B1175870) cation.[1][6] Another approach is to use lithiated adducts, which have been shown to enhance ionization. Additionally, optimizing ESI source parameters such as spray voltage, source temperature, and gas flows is crucial.[7]

Q3: What are the common adducts observed for diacylglycerols in positive ion mode ESI-MS?

A3: In positive ion mode electrospray ionization mass spectrometry (ESI-MS), diacylglycerols commonly form adducts with ammonium ([M+NH₄]⁺), sodium ([M+Na]⁺), and lithium ([M+Li]⁺).[8] The choice of adduct can influence fragmentation patterns and signal intensity. The addition of an electrolyte such as ammonium acetate (B1210297) to the mobile phase can promote the formation of [M+NH₄]⁺ adducts.[8]

Q4: How can I differentiate between 1,2- and 1,3-diacylglycerol isomers?

A4: Differentiating between 1,2- and 1,3-diacylglycerol isomers can be achieved through chromatographic separation.[6] Normal-phase liquid chromatography is particularly effective for separating these regioisomers.[6][8] Derivatization of the hydroxyl group can also help in their separation and identification.[6]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the analysis of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Signal for this compound 1. Poor ionization efficiency.2. Low sample concentration.3. Inefficient extraction.4. Instrument not properly tuned.1. Consider derivatization or the use of lithiated adducts to improve ionization.2. Concentrate the sample, but be mindful of potential ion suppression.3. Optimize the lipid extraction protocol; ensure complete phase separation if using a liquid-liquid extraction method.[9]4. Tune and calibrate the mass spectrometer according to the manufacturer's recommendations.
High Background Noise 1. Contaminated solvents or reagents.2. Leaks in the LC or MS system.3. Matrix effects from co-eluting compounds.1. Use high-purity, LC-MS grade solvents and freshly prepared reagents.2. Perform a leak check on the LC and MS systems.[10]3. Improve chromatographic separation to isolate the analyte from interfering matrix components. Consider solid-phase extraction (SPE) for sample cleanup.
Inconsistent Retention Time 1. Unstable column temperature.2. Changes in mobile phase composition.3. Column degradation.1. Ensure the column oven is maintaining a stable temperature.2. Prepare fresh mobile phases and ensure proper mixing.3. Flush the column or replace it if it's old or has been subjected to harsh conditions.
Poor Peak Shape 1. Column overloading.2. Inappropriate reconstitution solvent.3. Secondary interactions with the column.1. Dilute the sample before injection.2. Reconstitute the dried lipid extract in a solvent that is compatible with the initial mobile phase.[9]3. Use a column with a different stationary phase or modify the mobile phase composition.
Difficulty in Fragmentation (MS/MS) 1. Incorrect collision energy.2. Wrong precursor ion selected.3. Low precursor ion intensity.1. Optimize the collision energy for the specific this compound adduct being analyzed.2. Verify the m/z of the precursor ion.3. Improve the signal intensity of the precursor ion using the strategies mentioned above.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma

This protocol is adapted from a standard lipid extraction method.[9]

Materials:

  • Human plasma (EDTA-anticoagulated)

  • Internal Standard (ISTD) solution (e.g., a deuterated diacylglycerol)

  • Chloroform (B151607) (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Glass centrifuge tubes

Procedure:

  • Thaw plasma samples on ice.

  • In a glass centrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard solution.

  • Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture and vortex for 30 seconds.[9]

  • Add 125 µL of chloroform and vortex for 30 seconds.[9]

  • Add 125 µL of 0.9% NaCl solution and vortex for 30 seconds.[9]

  • Centrifuge at 3,000 x g for 10 minutes at 4°C to induce phase separation.[9]

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids and transfer to a new glass tube.[9]

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[9]

Protocol 2: LC-MS/MS Analysis of this compound

These are general starting parameters that should be optimized for your specific instrumentation.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole or high-resolution mass spectrometer with an ESI source

Chromatographic Conditions (Reversed-Phase):

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)[9]

  • Mobile Phase A: Acetonitrile/water (60/40, v/v) with 10 mM ammonium formate (B1220265) and 0.1% formic acid[11]

  • Mobile Phase B: Isopropanol/acetonitrile (90/10, v/v) with 10 mM ammonium formate and 0.1% formic acid

  • Flow Rate: 0.2 mL/min[11]

  • Column Temperature: 30°C[11]

  • Injection Volume: 5 µL

Mass Spectrometry Settings (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 - 4.5 kV

  • Source Temperature: 350 - 450°C[2]

  • Sheath Gas Flow: 35 (arbitrary units)[11]

  • Auxiliary Gas Flow: 10 (arbitrary units)[11]

  • Scan Type: Multiple Reaction Monitoring (MRM) or Product Ion Scan

  • Precursor Ion ([M+NH₄]⁺ for this compound): m/z 664.5

  • Product Ions: The primary product ions will result from the neutral loss of the fatty acyl chains. For this compound, expect to see neutral losses corresponding to stearic acid (18:0) and docosahexaenoic acid (22:6).

  • Collision Energy: This needs to be optimized for your instrument. Start with a range of 15-40 eV.

Quantitative Data Summary

The following table provides theoretical m/z values for this compound and its potential adducts and fragments, which are crucial for setting up your mass spectrometry methods.

Analyte/Fragment Formula Theoretical m/z Notes
This compound (Neutral)C₄₃H₇₄O₅670.55
[M+H]⁺C₄₃H₇₅O₅⁺671.56Protonated molecule
[M+NH₄]⁺C₄₃H₇₈NO₅⁺688.58Ammonium adduct, often used for quantification
[M+Na]⁺C₄₃H₇₄NaO₅⁺693.54Sodium adduct
[M+Li]⁺C₄₃H₇₄LiO₅⁺677.57Lithium adduct
Neutral Loss of Stearic Acid (18:0)C₂₅H₃₈O₄⁺414.27Fragment resulting from the loss of the 18:0 fatty acyl chain
Neutral Loss of Docosahexaenoic Acid (22:6)C₂₁H₄₀O₄⁺368.29Fragment resulting from the loss of the 22:6 fatty acyl chain

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_istd Add Internal Standard plasma->add_istd extraction Lipid Extraction (e.g., Bligh-Dyer) add_istd->extraction dry_down Dry Down Extract extraction->dry_down reconstitute Reconstitute in Initial Mobile Phase dry_down->reconstitute lc_separation LC Separation (Reversed-Phase C18) reconstitute->lc_separation ms_detection MS Detection (Positive ESI) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow start Low or No Signal for This compound check_ionization Is Ionization Efficient? start->check_ionization optimize_ionization Implement Derivatization or Use Adducts check_ionization->optimize_ionization No check_concentration Is Sample Concentrated Enough? check_ionization->check_concentration Yes optimize_ionization->check_concentration concentrate_sample Concentrate Sample check_concentration->concentrate_sample No check_extraction Was Extraction Efficient? check_concentration->check_extraction Yes concentrate_sample->check_extraction optimize_extraction Optimize Extraction Protocol check_extraction->optimize_extraction No check_tuning Is MS Tuned & Calibrated? check_extraction->check_tuning Yes optimize_extraction->check_tuning tune_ms Tune and Calibrate MS check_tuning->tune_ms No success Signal Improved check_tuning->success Yes tune_ms->success

Caption: Troubleshooting workflow for low signal intensity.

References

Technical Support Center: 18:0-22:6 Diacylglycerol (DG) Cell Delivery Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 18:0-22:6 Diacylglycerol (DG) in cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is 18:0-22:6 DG and what is its primary cellular function?

1-stearoyl-2-docosahexaenoyl-sn-glycerol (this compound) is a specific molecular species of diacylglycerol (DAG), a crucial second messenger lipid.[1] In cellular signaling, DAG is produced at the plasma membrane from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). Its primary role is to act as a physiological activator of Protein Kinase C (PKC), facilitating its translocation from the cytosol to the plasma membrane and subsequent activation of downstream signaling cascades.[1]

Q2: How should I prepare and deliver this compound to my cells?

Due to its lipophilic nature, this compound has poor solubility in aqueous media. The recommended method for delivery is as follows:

  • Drying: If your this compound is in an organic solvent like chloroform (B151607), dry the desired amount under a stream of nitrogen gas.[1]

  • Solubilization: Dissolve the dried lipid residue in an appropriate organic solvent such as ethanol (B145695) or DMSO.[1]

  • Dilution: Dilute the stock solution into your aqueous cell culture medium to the desired final concentration immediately before adding it to your cells.[1] It is critical to ensure rapid and thorough mixing to minimize precipitation.

Q3: What is a typical effective concentration range for this compound in cell culture experiments?

The optimal concentration of this compound will vary depending on the cell type and the specific biological response being measured. However, a general starting point for diacylglycerols is in the range of 20 to 250 µM.[1] For studies on PKC activation by this compound, concentrations ranging from 2 to 2000 mmol% (relative to phospholipids (B1166683) in lipid vesicles) have been shown to be effective in vitro.[2][3][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Q4: How should I store this compound?

This compound is best stored in a chloroform solution in glass vials with PTFE-lined caps (B75204) at -20°C.[1] Under these conditions, acyl migration is minimal. It is important to avoid using plastic containers for storage of chloroform solutions.[1]

Troubleshooting Guide

Problem 1: Low or no activation of Protein Kinase C (PKC)

Possible Cause 1: Suboptimal concentration of this compound.

Solution: Perform a dose-response experiment to determine the optimal concentration for your cell line. Different PKC isoforms have varying sensitivities to this compound.[2][3][4]

Possible Cause 2: Inefficient delivery of this compound to the cells.

Solution:

  • Ensure the final concentration of the organic solvent (DMSO or ethanol) in your cell culture medium is as low as possible (ideally <0.1%) to avoid cytotoxicity and effects on membrane fluidity.

  • Consider using a carrier molecule, such as liposomes, to improve the delivery of the lipophilic this compound.

Possible Cause 3: The specific PKC isoform in your cells is not strongly activated by this compound.

Solution: this compound exhibits differential activation of PKC isoforms. For example, PKCθ is strongly activated at low concentrations, while PKCα shows less preference for this particular DG species.[2][3][4] Verify which PKC isoforms are expressed in your cell line and consult the literature for their responsiveness to this compound.

Problem 2: High cell death or cytotoxicity observed after treatment.

Possible Cause 1: Toxicity from the organic solvent used to dissolve this compound.

Solution:

  • Perform a vehicle control experiment where you treat the cells with the same concentration of DMSO or ethanol used in your experimental setup.

  • Reduce the final concentration of the organic solvent in the cell culture medium to a non-toxic level.

Possible Cause 2: The concentration of this compound is too high.

Solution:

  • Perform a cytotoxicity assay (e.g., Trypan Blue exclusion, Propidium Iodide staining, or a commercial viability kit) to determine the toxic concentration range of this compound for your specific cell line.[5]

  • Lower the treatment concentration to a non-toxic level that still elicits the desired biological response.

Problem 3: Inconsistent or not reproducible experimental results.

Possible Cause 1: Precipitation of this compound upon addition to the aqueous culture medium.

Solution:

  • Ensure vigorous and immediate mixing of the this compound stock solution into the pre-warmed cell culture medium.

  • Prepare fresh dilutions of this compound for each experiment.

  • Visually inspect the medium for any signs of precipitation before adding it to the cells.

Possible Cause 2: Degradation of this compound.

Solution:

  • Store the this compound stock solution properly at -20°C in a tightly sealed glass vial.

  • Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution.

Data Presentation

Table 1: Activation of Protein Kinase C (PKC) Isoforms by this compound

PKC Isoform2 mmol% DG20 mmol% DG200 mmol% DG2000 mmol% DGSummary of Preference for this compound
PKCα Less preference---Low preference at low concentrations.[2][4]
PKCβII No significant preferenceNo significant preferenceNo significant preferenceNo significant preferenceNo significant preference.[2][4]
PKCγ Moderate preference---Moderate preference at low concentrations.[2][3][4]
PKCδ -PreferencePreference-Preference at moderate concentrations.[2][3][4]
PKCε ---Moderate preferenceModerate preference at high concentrations.[2][3]
PKCη Not markedly activatedWeak preferenceNo significant preferenceNo significant preferenceWeakly activated.[2][3]
PKCθ Strong preferenceStrong preferenceNo significant preferenceNo significant preferenceStrong preference at low to moderate concentrations.[2][3]

Data is synthesized from in vitro studies and indicates the relative activation preference for this compound compared to other DG species.[2][3][4] A dash (-) indicates that a specific preference was not highlighted at that concentration in the source material.

Experimental Protocols

Protocol 1: Preparation and Delivery of this compound to Cultured Cells
  • Preparation of this compound Stock Solution:

    • If starting with this compound in chloroform, dispense the required volume into a glass tube.

    • Dry the solvent under a gentle stream of nitrogen gas to form a thin lipid film.

    • Resuspend the lipid film in sterile DMSO or ethanol to a desired stock concentration (e.g., 10-50 mM). Vortex thoroughly to ensure complete dissolution.

  • Cell Plating:

    • Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Treatment:

    • Warm the required volume of cell culture medium to 37°C.

    • Calculate the volume of the this compound stock solution needed to achieve the final desired concentration.

    • While vortexing the warm medium, add the this compound stock solution dropwise to ensure rapid dispersion and minimize precipitation.

    • Remove the old medium from the cells and replace it with the freshly prepared this compound-containing medium.

    • Incubate the cells for the desired period.

Protocol 2: Quantification of Cellular Diacylglycerol Content

This protocol is adapted from a radioactive kinase assay to measure total cellular DAG levels.[6][7]

  • Cell Lysis and Lipid Extraction:

    • After experimental treatment, wash cells with ice-cold PBS and harvest.

    • Perform a lipid extraction using a suitable method (e.g., Bligh-Dyer method).

    • Dry the lipid extract under nitrogen.

  • DAG Kinase Assay:

    • Resuspend the dried lipids in a solubilizing buffer.

    • Add a reaction buffer containing DAG kinase and [γ-³²P]ATP.

    • Incubate to allow the phosphorylation of DAG to phosphatidic acid (PA).

    • Stop the reaction and re-extract the lipids.

  • Analysis:

    • Separate the lipids using thin-layer chromatography (TLC).

    • Visualize the radiolabeled PA using autoradiography or a phosphorimager.

    • Quantify the amount of ³²P-labeled PA, which is proportional to the amount of DAG in the initial sample.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 DG This compound PIP2->DG Hydrolysis IP3 IP3 PKC_mem Activated PKC DG->PKC_mem Recruits & Activates Downstream Downstream Targets PKC_mem->Downstream Phosphorylates ER Endoplasmic Reticulum IP3->ER Binds to Receptor GPCR/RTK Receptor->PLC Activates PKC_cyto Inactive PKC PKC_cyto->PKC_mem Translocation Ca Ca²⁺ Release ER->Ca Ca->PKC_mem Co-activates

Caption: Signaling pathway of this compound-mediated PKC activation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Cell Culture & Plating D 4. Treat Cells with DG-containing Medium A->D B 2. Prepare this compound Stock (in DMSO/EtOH) C 3. Dilute DG Stock into Warm Medium B->C C->D E 5. Incubate for Desired Time D->E F 6a. PKC Activation Assay (e.g., Western Blot for p-PKC) E->F G 6b. Cytotoxicity Assay (e.g., Trypan Blue) E->G H 6c. Cellular DG Quantification E->H Troubleshooting_Tree Start Start Troubleshooting Issue What is the primary issue? Start->Issue LowSignal Low/No Biological Effect Issue->LowSignal Low Effect HighToxicity High Cell Death Issue->HighToxicity Toxicity Inconsistent Inconsistent Results Issue->Inconsistent Inconsistency CheckConc Performed Dose-Response? LowSignal->CheckConc VehicleCtrl Ran Vehicle Control? HighToxicity->VehicleCtrl CheckPrecip Visual Precipitation? Inconsistent->CheckPrecip OptimizeConc Optimize Concentration CheckConc->OptimizeConc No CheckDelivery Check Delivery Method CheckConc->CheckDelivery Yes ImproveSol Improve Solubilization (Vortexing, Carrier) CheckDelivery->ImproveSol No CheckPKC Confirm PKC Isoform Expression & Sensitivity CheckDelivery->CheckPKC Yes RunVehicleCtrl Run Solvent-Only Control VehicleCtrl->RunVehicleCtrl No ReduceSolvent Reduce Final Solvent Conc. VehicleCtrl->ReduceSolvent Yes, solvent is toxic ToxicityAssay Performed Cytotoxicity Assay? VehicleCtrl->ToxicityAssay Yes, solvent is fine RunToxAssay Determine IC50 ToxicityAssay->RunToxAssay No LowerDose Lower DG Treatment Dose ToxicityAssay->LowerDose Yes FreshDilute Use Fresh Dilutions & Improve Mixing CheckPrecip->FreshDilute Yes CheckStorage Check Storage Conditions & Aliquoting CheckPrecip->CheckStorage No

References

Technical Support Center: Diacylglycerol Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during diacylglycerol (DAG) lipidomics experiments.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What are the most critical steps to prevent analyte degradation during sample collection and storage?

A1: To minimize enzymatic degradation and chemical alterations of diacylglycerols, it is crucial to immediately inhibit enzymatic activity upon sample collection. This can be achieved by rapid freezing in liquid nitrogen and storage at -80°C.[1][2] For plasma samples, it is recommended to use plasma over serum as the clotting process in serum can elevate levels of certain lipids, including diacylglycerols.[2] If immediate freezing is not possible, the time between collection and analysis should be minimized.[2] When storing lipid extracts, it is best to keep them under an inert atmosphere (like nitrogen or argon), protected from light, and at -20°C or lower to prevent oxidation and hydrolysis.[2]

Q2: Which extraction method is recommended for diacylglycerols?

A2: The Bligh and Dyer method or the Folch method are commonly used for lipid extraction from biological samples.[3][4] However, there is no single universal methodology, and the choice of solvent and procedure should be optimized based on the specific lipid class and sample matrix.[4] For tissues with a high content of triacylglycerols, such as adipose tissue, a preliminary separation step like thin-layer chromatography (TLC) may be necessary to detect lower abundance lipids like DAGs.[4]

Chromatographic Separation

Q3: How can I improve the separation of sn-1,2- and sn-1,3-diacylglycerol regioisomers?

A3: The separation of DAG regioisomers is a significant challenge. Reversed-phase high-performance liquid chromatography (RP-HPLC) is often used for this purpose.[3][5] To improve resolution, consider the following:

  • Column Choice: A non-endcapped C18 column can be effective.[3]

  • Mobile Phase Optimization: If using 100% acetonitrile, introducing a modifier like acetone (B3395972) or isopropanol (B130326) can enhance selectivity.[3]

  • Temperature Control: Methodically varying the column temperature is crucial as it can significantly impact retention and resolution.[3]

  • Derivatization: Derivatizing DAGs with reagents like 3,5-dinitrophenyl isocyanate (DNPU) can improve chromatographic separation of isomers.[3] Recent methods using charge-derivatization with N,N-dimethylglycine (DMG) or N,N-dimethylalanine (DMA) have also shown successful separation of derivatized 1,2- and 1,3-DAG isomers on a reversed-phase column.[6][7]

Q4: What causes inconsistent retention times in my HPLC analysis?

A4: Inconsistent retention times can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase before each injection.[3]

  • Fluctuations in Column Temperature: Use a column oven to maintain a stable temperature.[3]

  • Mobile Phase Instability: Prepare fresh mobile phase daily and ensure it is properly degassed.[3]

Mass Spectrometry Analysis

Q5: Why is the detection of diacylglycerols by mass spectrometry challenging?

A5: Diacylglycerols are challenging to analyze by mass spectrometry due to their low abundance in many biological samples, the absence of a permanent charge, and their low proton affinity.[8][9][10][11][12] This results in poor ionization efficiency, particularly with electrospray ionization (ESI).[10][11]

Q6: Should I use derivatization for DAG analysis? What are the pros and cons?

A6: Derivatization can significantly improve the ionization efficiency and sensitivity of DAG detection.[10][11][13] Introducing a charged group, for instance, by reacting DAGs with N-chlorobetainyl chloride or N,N-dimethylglycine (DMG), can increase signal intensities by orders of magnitude.[10][11][13] However, derivatization adds an extra step to the sample preparation, which can introduce variability. It's also important to optimize the reaction conditions, such as temperature and reagent ratios, to avoid the formation of by-products and ensure complete derivatization.[13]

Data Analysis & Quantification

Q7: How do I accurately quantify diacylglycerol molecular species?

A7: Accurate quantification of DAGs is complicated by the presence of numerous isobaric species (molecules with the same mass but different fatty acid compositions) and the variable ionization efficiencies among different molecular species.[14] A common strategy is to use a combination of single MS and MS/MS experiments with the addition of internal standards.[8][9] It is recommended to use a panel of internal standards that are structurally similar to the analytes of interest to compensate for variations in chain length and saturation.[8][9][12]

Q8: What are isobaric interferences and how can I address them?

A8: Isobaric interference occurs when multiple distinct DAG molecular species have the same nominal mass.[14] For example, a DAG with two saturated fatty acids can have the same mass as a DAG with one monounsaturated and one di-unsaturated fatty acid. To resolve these, a combination of high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) is necessary.[14] Liquid chromatography is also crucial to physically separate these isobaric species before they enter the mass spectrometer.[15]

Troubleshooting Guides

Problem 1: Low Signal Intensity or No Detectable DAGs
Potential Cause Troubleshooting Step
Low Abundance of DAGs Increase the starting amount of the biological sample. Consider an enrichment step for DAGs, such as solid-phase extraction (SPE).[8][9]
Poor Ionization Efficiency Implement a derivatization strategy to introduce a permanent charge, for example, using N-chlorobetainyl chloride or DMG.[10][11][13] Optimize the ESI source parameters.
Sample Degradation Review sample collection, storage, and extraction procedures to ensure enzymatic activity was properly inhibited.[2]
Matrix Effects Phospholipids are known to cause matrix effects.[16] Implement a sample cleanup procedure to remove interfering lipids, such as fluorous biphasic liquid-liquid extraction.[16]
Problem 2: Poor Resolution of DAG Isomers
Potential Cause Troubleshooting Step
Suboptimal Chromatographic Conditions Optimize the mobile phase composition by adding modifiers like acetone or isopropanol.[3] Systematically adjust the column temperature.[3]
Inappropriate HPLC Column Use a high-resolution column, such as a non-endcapped C18 column, which may offer better selectivity for regioisomers.[3]
Sample Overload Reduce the injection volume or the concentration of the sample to prevent peak broadening.[3]

Experimental Protocols

Protocol 1: Modified Bligh and Dyer Lipid Extraction

This protocol is a widely used method for extracting lipids from biological tissues.

  • Homogenization: Homogenize the tissue sample in a chloroform (B151607)/methanol mixture (1:2, v/v).

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final chloroform/methanol/water ratio of 2:2:1.8. Vortex the mixture thoroughly.

  • Centrifugation: Centrifuge the sample to separate the phases. The lower organic phase will contain the lipids.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying and Storage: Evaporate the solvent under a stream of nitrogen and resuspend the lipid extract in a suitable solvent for analysis or storage at -80°C.

This is a general protocol and may require optimization for specific sample types.

Protocol 2: One-Step Derivatization of Diacylglycerols with Dimethylglycine (DMG)

This protocol enhances the detection of DAGs in mass spectrometry.[13]

  • Reagent Preparation: Prepare a derivatization solution containing dimethylglycine (DMG), a coupling reagent (e.g., EDC), and a catalyst (e.g., DMAP) in a suitable organic solvent like chloroform/methanol.

  • Reaction: Add the derivatization solution to the dried lipid extract.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 45°C) for a specific duration (e.g., 2 hours).[13]

  • Quenching: Quench the reaction if necessary, as specified by the chosen reagents.

  • Analysis: The derivatized sample is now ready for direct infusion or LC-MS analysis.

Optimization of reagent concentrations, reaction time, and temperature is crucial for complete derivatization and to minimize by-product formation.[13]

Visualizations

DAG_Lipidomics_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Handling cluster_interpretation Interpretation SampleCollection Sample Collection (Rapid Freezing) LipidExtraction Lipid Extraction (e.g., Bligh & Dyer) SampleCollection->LipidExtraction Pitfall: Degradation Derivatization Derivatization (Optional) (e.g., DMG) LipidExtraction->Derivatization Pitfall: Incomplete Reaction LC_Separation LC Separation (Reversed-Phase) Derivatization->LC_Separation MS_Analysis Mass Spectrometry (ESI-MS/MS) LC_Separation->MS_Analysis Pitfall: Isomer Co-elution DataProcessing Data Processing MS_Analysis->DataProcessing Quantification Quantification DataProcessing->Quantification Pitfall: Isobaric Interference BiologicalInterpretation Biological Interpretation Quantification->BiologicalInterpretation Pitfall: Lack of Correct Standards

Caption: A workflow diagram illustrating the key stages of a diacylglycerol lipidomics experiment and highlighting common pitfalls.

Isobaric_Interference cluster_mass Same m/z Value cluster_solution Resolution Strategy Mass Observed Mass (e.g., m/z 648.5) DAG1 DAG 16:0/18:1 (sn-1,2) Mass->DAG1 Could be... DAG2 DAG 16:0/18:1 (sn-1,3) Mass->DAG2 Could be... DAG3 DAG 18:1/16:0 (sn-1,2) Mass->DAG3 Could be... DAG4 DAG 18:0/16:1 (sn-1,2) Mass->DAG4 Could be... LC Liquid Chromatography DAG1->LC DAG2->LC DAG3->LC DAG4->LC MSMS Tandem MS (MS/MS) LC->MSMS Separates Isomers

Caption: A diagram illustrating the challenge of isobaric and isomeric interference in diacylglycerol analysis.

References

Technical Support Center: Improving the Solubility of 18:0-22:6 Diacylglycerol for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 18:0-22:6 Diacylglycerol (DG) in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why is 18:0-22:6 DG so difficult to dissolve in aqueous assay buffers?

A1: this compound is a lipid molecule composed of a saturated fatty acid (stearic acid, 18:0) and a long-chain polyunsaturated fatty acid (docosahexaenoic acid, 22:6) attached to a glycerol (B35011) backbone. This structure makes it highly hydrophobic (water-insoluble). In aqueous environments, these molecules tend to aggregate to minimize their contact with water, leading to poor solubility, precipitation, and the formation of a cloudy or hazy solution.[1]

Q2: What are the initial signs of solubility problems with this compound in my assay?

A2: The primary indicators of poor solubility include:

  • Visible Particulates: The solution appears cloudy, hazy, or contains a visible precipitate after the this compound has been added.[1]

  • Inconsistent Assay Results: You may observe significant variability between experimental replicates.[1]

  • Reduced Biological Activity: The observed effect is lower than expected, which could indicate that the actual concentration of the dissolved DG is less than the calculated concentration.[1]

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to first prepare a high-concentration stock solution in a water-miscible organic solvent.[1] Commonly used solvents include chloroform (B151607) or dimethyl sulfoxide (B87167) (DMSO).[1][2] For long-term storage, chloroform is often recommended, and solutions should be stored in glass vials with PTFE-lined caps (B75204) at -20°C to minimize acyl migration.[2] When preparing for an aqueous assay, a fresh stock in DMSO is often practical.

Q4: What is the correct method for diluting the organic stock solution into my aqueous buffer?

A4: To prevent precipitation, the organic stock solution should be added to the aqueous medium slowly and dropwise while vortexing or stirring vigorously.[1] This technique helps to rapidly disperse the hydrophobic compound in the aqueous environment before it has a chance to aggregate. Crucially, do not add the aqueous buffer directly to the concentrated organic stock solution. [1]

Troubleshooting Guide

Problem 1: My this compound solution is cloudy and/or has visible precipitate.

This is a clear indication of poor solubility. The following workflow can help you troubleshoot this issue.

G cluster_0 Troubleshooting Workflow for Precipitation start Precipitation Observed check_stock Is the stock solution clear? start->check_stock prepare_new_stock Prepare fresh stock solution in appropriate organic solvent (e.g., Chloroform, DMSO). check_stock->prepare_new_stock No check_dilution Review dilution technique. Was it slow, dropwise addition with vigorous mixing? check_stock->check_dilution Yes prepare_new_stock->check_dilution retry_dilution Re-attempt dilution with proper technique. check_dilution->retry_dilution No consider_method Simple dilution is insufficient. Consider alternative solubilization methods. check_dilution->consider_method Yes retry_dilution->consider_method use_detergent Use a detergent-based system (e.g., Triton X-100). consider_method->use_detergent use_liposomes Incorporate into liposomes. consider_method->use_liposomes end Clear Solution for Assay use_detergent->end use_liposomes->end

Caption: Troubleshooting workflow for this compound precipitation issues.

Problem 2: My assay results are inconsistent or show low activity.

Poor and inconsistent solubility can lead to variable concentrations of this compound in your assay, resulting in unreliable data.

Root Cause Analysis and Solutions:

Potential Cause Recommended Solution
Micro-precipitation Even if not visibly cloudy, small aggregates may be present. Centrifuge your final diluted solution at high speed (e.g., >100,000 x g for 30-60 minutes) and use the supernatant for your assay.[1]
Suboptimal Solubilization Method Simple dilution in buffer may not be sufficient. Choose a more robust solubilization strategy. Refer to the "Solubilization Strategies" section below for detailed protocols.
Detergent Incompatibility The chosen detergent might be inhibiting your enzyme or interacting with other assay components. Test a panel of mild, non-ionic detergents (e.g., Triton X-100, CHAPS, octylglucoside) to find one that is compatible with your system.[3][4][5]
Acyl Chain Migration Improper storage of this compound can lead to the migration of the fatty acid chains, resulting in isomers that may have different biological activities. Ensure proper storage in chloroform at -20°C in glass vials.[2]

Solubilization Strategies

The choice of solubilization strategy will depend on the specific requirements of your assay system.

G cluster_1 Solubilization Methods for this compound cluster_m1 Method 1 cluster_m2 Method 2 cluster_m3 Method 3 start This compound (in organic solvent) method1 Organic Co-Solvent Dilution start->method1 method2 Detergent Micelle Solubilization start->method2 method3 Liposome-Based Delivery start->method3 m1_step1 Slowly add to aqueous buffer with vigorous mixing. method1->m1_step1 m2_step1 Prepare detergent solution (> CMC). method2->m2_step1 m3_step1 Dry lipid film containing DG. method3->m3_step1 end Homogeneous DG solution for assay m1_step1->end m2_step2 Add DG stock to detergent solution with stirring. m2_step1->m2_step2 m2_step2->end m3_step2 Rehydrate with aqueous buffer and vortex/sonicate. m3_step1->m3_step2 m3_step2->end

Caption: Overview of solubilization strategies for this compound.

Comparison of Solubilization Methods
Method Principle Advantages Disadvantages Best For
Organic Co-Solvent (e.g., DMSO) Reduces the polarity of the aqueous solution, allowing the lipid to remain dispersed.Simple and quick to prepare.Risk of precipitation upon dilution; solvent may affect protein function or cell viability.[1]Initial screening experiments; assays where low concentrations of the organic solvent are tolerated.
Detergents (e.g., Triton X-100) Form mixed micelles that encapsulate the hydrophobic DG molecules, making them soluble in the aqueous buffer.[3][6]Highly effective for solubilizing lipids; can achieve higher concentrations.[3]Detergent may denature proteins or interfere with the assay; requires optimization of detergent type and concentration.[4][7]Enzyme kinetics assays and other in vitro biochemical assays.[3][8]
Liposomes Incorporates the DG into a lipid bilayer vesicle, which can be dispersed in an aqueous solution.[6][9][10]Mimics a more physiological membrane environment; can be used for cell-based assays.[11]More complex and time-consuming preparation; may require specific lipid compositions for stability and function.[9]Cell-based assays, studies of membrane interactions, and drug delivery applications.[11]

Experimental Protocols

Protocol 1: Solubilization using DMSO
  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-20 mM).[1]

  • Prepare Working Solution: a. Pre-warm your target aqueous buffer to the desired assay temperature. b. While vigorously vortexing or stirring the buffer, slowly add the required volume of the DMSO stock solution drop-by-drop.[1] c. For example, to make a 100 µM solution in 10 mL of buffer from a 10 mM stock, you would add 100 µL of the stock to the 10 mL of buffer. This results in a final DMSO concentration of 1%.

  • Final Check: Visually inspect the solution for any signs of cloudiness or precipitation. If observed, consider further dilution or an alternative method.

Protocol 2: Solubilization using Triton X-100
  • Prepare Detergent Buffer: Prepare your assay buffer containing Triton X-100 at a concentration at least 2-3 times its Critical Micelle Concentration (CMC). The CMC of Triton X-100 is approximately 0.3 mM, so a working concentration of 1 mM is a good starting point.[1] Mix until the detergent is fully dissolved.

  • Prepare DG Stock: Prepare a concentrated stock of this compound in an organic solvent like chloroform or DMSO.

  • Solubilize the DG: a. Take the desired volume of the detergent-containing buffer. b. While stirring the buffer, slowly add the required amount of the this compound stock solution.[1] c. Allow the solution to stir for 15-30 minutes at the desired temperature.

  • Clarification (Optional): To remove any non-solubilized aggregates, centrifuge the solution at high speed (>100,000 x g for 30-60 minutes at 4°C). Carefully collect the supernatant, which contains the solubilized DG in mixed micelles.[1]

Protocol 3: Preparation of Liposomes Containing this compound
  • Lipid Mixture Preparation: In a glass vial, mix a carrier phospholipid (e.g., phosphatidylcholine) with this compound in chloroform. The molar ratio will depend on your specific application.

  • Create a Lipid Film: Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.[2] Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration: Add the desired aqueous buffer to the dried lipid film.

  • Vesicle Formation: Vortex the mixture vigorously for several minutes until the lipid film is completely resuspended.[6] This process typically forms multilamellar vesicles (MLVs).

  • Sonication (Optional): To create smaller, unilamellar vesicles (SUVs), the suspension can be sonicated on ice or extruded through a membrane with a defined pore size.

Signaling Pathway Context

The proper solubilization of this compound is critical for accurately studying its role as a second messenger in signaling pathways, such as the activation of Protein Kinase C (PKC).

G cluster_2 Simplified PKC Activation Pathway PLC Phospholipase C (PLC) PIP2 PIP2 (in membrane) PLC->PIP2 hydrolyzes IP3 IP3 (cytosol) PIP2->IP3 DAG This compound (in membrane) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_active Active PKC (at membrane) DAG->PKC_active activates Ca_release->PKC_active co-activates PKC_inactive Inactive PKC (cytosol) PKC_inactive->PKC_active translocates to membrane Downstream Downstream Signaling PKC_active->Downstream

Caption: Role of Diacylglycerol (DG) in Protein Kinase C (PKC) activation.

This guide provides a starting point for addressing the solubility challenges of this compound. The optimal method will always be dependent on the specific experimental context. We recommend empirical testing of different conditions to find the most suitable approach for your assay.

References

avoiding plastic contamination when handling 18:0-22:6 DG

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Handling 18:0-22:6 DG

This guide provides detailed information, troubleshooting advice, and best practices for researchers, scientists, and drug development professionals working with 18:0-22:6 Diacylglycerol (DG). The primary focus is on preventing plastic-derived contamination, which can significantly impact experimental accuracy and outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and why is it particularly sensitive to plastic contamination?

A1: this compound is the common abbreviation for 1-Stearoyl-2-docosahexaenoyl-sn-glycerol, a specific type of diacylglycerol (DAG) containing one saturated fatty acid (stearic acid, 18:0) and one polyunsaturated omega-3 fatty acid (docosahexaenoic acid, 22:6).[1][2] It is a signaling lipid involved in modulating MAP kinase activation.[1][2] Due to its lipophilic nature, this compound is typically dissolved and stored in organic solvents like chloroform (B151607).[2][3] These organic solvents are aggressive towards many plastics and can cause the leaching of plasticizers, slip agents, and other additives directly into the lipid solution.[4][5][6] This contamination can introduce artifacts, interfere with sensitive analytical techniques like mass spectrometry, and alter the biological activity of the lipid.[7][8]

Q2: What are the primary sources of plastic-derived contamination in a typical laboratory setting?

A2: Contamination can originate from numerous sources, often unintentionally. Key sources include:

  • Plastic Consumables: Polypropylene (B1209903) (PP) microcentrifuge tubes, pipette tips, and vials can leach chemicals, including plasticizers like phthalates and slip agents such as oleamide (B13806) and erucamide.[9][10]

  • Storage Containers: Storing organic solutions of lipids in containers made of polystyrene, polyethylene, or polypropylene is a major source of contamination.[4][5] Polyvinyl chloride (PVC) is a significant source of phthalate (B1215562) contamination and should be avoided.[9]

  • Solvents and Reagents: Even high-purity solvents can become contaminated if stored or transferred using plastic equipment.[9] Water purification systems that use plastic tubing can also be a source.[9]

  • Laboratory Equipment: Plastic components within analytical instruments, such as tubing and seals, can leach contaminants over time.[9]

Q3: I suspect my this compound sample is contaminated. How can I troubleshoot this?

A3: If you suspect contamination, you may observe spurious peaks in your mass spectrometry data or inconsistent experimental results. To troubleshoot:

  • Run a Solvent Blank: Analyze an aliquot of the solvent that was used to dissolve the lipid, having subjected it to the same storage and handling conditions (e.g., stored in the same type of vial, transferred with the same pipette tips). This can help identify solvent-borne or leached contaminants.

  • Review Your Workflow: Scrutinize every step of your experimental protocol for contact with plastic materials. Did you use plastic pipette tips to transfer the chloroform solution? Was the sample ever stored in a polypropylene tube?

  • Use High-Purity Materials: Ensure all solvents are HPLC-grade or higher.[9] If plastic use is unavoidable, select high-quality virgin polypropylene from reputable manufacturers and pre-rinse the items with a high-purity solvent before use.[8][9]

  • Switch to Alternatives: The most effective solution is to eliminate plastic contact entirely. Re-run a small portion of the experiment using only borosilicate glass, stainless steel, or Teflon labware as outlined in this guide.

Q4: What are the recommended materials for handling and storing this compound?

A4: To prevent contamination, exclusive use of specific materials is critical:

  • Glassware: High-quality borosilicate glassware is the preferred choice for all sample preparation and storage.[9]

  • Vials and Closures: Store this compound solutions in glass vials with Teflon-lined caps.[3][5] The Teflon liner provides a necessary inert barrier.

  • Transfer Tools: For transferring organic solutions of the lipid, always use glass pipettes, Hamilton syringes, or tools made of stainless steel or Teflon.[5] Do not use plastic pipette tips. [5]

Quantitative Data on Contaminant Leaching

The use of improper materials can introduce significant quantities of chemical contaminants. The table below summarizes examples of such leaching events documented in scientific literature.

ContaminantSource MaterialLeaching ConditionsObserved Concentration
Di(2-ethylhexyl) phthalate (DEHP) PVC Blood BagSoaked in bovine calf serum for 5 days~3.3 mg per gram of bag material[11]
Lead (Pb) Silicon TubingTransfer of 5% Nitric Acid3 µg/L (compared to 0.1 µg/L in DI water)[12]
Phthalates Various PlasticsLaboratory Water SourcesConcentrations can be in the parts-per-billion (ppb) range[12]
DiHEMDA & Oleamide Polypropylene VialsWashed with water, methanol, or DMSOSufficient amounts to inhibit enzyme activity[10]

Experimental Protocols

Protocol 1: Recommended Workflow for Handling this compound

This protocol minimizes the risk of plastic contamination during the handling of this compound supplied in an organic solvent.

Materials:

  • This compound in chloroform

  • Borosilicate glass vials with Teflon-lined caps

  • Glass volumetric pipettes or gas-tight Hamilton syringes

  • Pipette bulb or syringe pump

  • High-purity nitrogen or argon gas

  • Properly cleaned glassware (See Protocol 2)

Procedure:

  • Preparation: Before starting, ensure all glassware is rigorously cleaned according to the protocol below and is completely dry. Work in a clean environment, such as a fume hood, to avoid airborne contaminants.

  • Equilibration: Allow the vial containing the this compound solution to warm to room temperature before opening to prevent condensation of atmospheric water into the solvent.

  • Transfer/Aliquoting: Using a clean glass pipette or Hamilton syringe, carefully transfer the desired volume of the lipid solution. Under no circumstances should a plastic pipette tip come into contact with the organic solvent containing the lipid. [5]

  • Solvent Evaporation (if necessary): If the lipid needs to be dried, evaporate the chloroform under a gentle stream of high-purity nitrogen or argon in a glass container.

  • Storage: Store all lipid solutions at -20°C in borosilicate glass vials tightly sealed with Teflon-lined caps.[3][5] Layer the headspace of the vial with nitrogen or argon gas before sealing to prevent oxidation.

Protocol 2: Rigorous Glassware Cleaning for Lipid Analysis

This protocol is designed to remove organic residues and potential plastic-derived contaminants from borosilicate glassware.[9]

Materials:

  • Phosphate-free laboratory detergent

  • Hot tap water

  • High-purity water (e.g., Milli-Q)

  • HPLC-grade Methanol

  • HPLC-grade Acetone

  • HPLC-grade Hexane

  • Hexane-rinsed aluminum foil

  • Drying oven

Procedure:

  • Initial Wash: Manually wash the glassware with a non-abrasive brush using a solution of phosphate-free detergent in hot tap water.

  • Rinsing: Rinse the glassware thoroughly, first with hot tap water (at least 5 times) and then with high-purity water (at least 3 times).

  • Solvent Rinses (perform in a fume hood):

    • Rinse the glassware three times with HPLC-grade methanol.

    • Rinse the glassware three times with HPLC-grade acetone.

    • Rinse the glassware three times with HPLC-grade hexane.

  • Drying: Loosely cover the glassware openings with hexane-rinsed aluminum foil. Allow the glassware to air dry on a dedicated rack or place it in a drying oven set to a temperature not exceeding 110°C.

  • Storage: Once completely dry, store the clean glassware in a closed, dust-free cabinet to protect it from environmental contamination until use.

Visualized Workflow: Avoiding Contamination

The following diagram illustrates the correct and incorrect pathways for handling lipids dissolved in organic solvents to prevent plastic contamination.

G start Receive this compound (in Organic Solvent) prep Prepare for Aliquoting or Use start->prep correct_tools Use Glass Pipette or Stainless Steel Syringe prep->correct_tools Correct Protocol incorrect_tools Use Plastic Pipette Tip prep->incorrect_tools Incorrect Protocol correct_vessel Transfer to Glass Vial (Teflon-lined cap) correct_tools->correct_vessel incorrect_vessel Transfer to Polypropylene or Polystyrene Tube correct_tools->incorrect_vessel correct_storage Store at -20°C under Inert Gas correct_vessel->correct_storage analysis Proceed to Experiment (Contamination Minimized) correct_storage->analysis contamination High Risk of Sample Contamination (Phthalates, Oleamide, etc.) incorrect_tools->contamination incorrect_vessel->contamination

Caption: Recommended experimental workflow for handling this compound to prevent plastic contamination.

References

Technical Support Center: Analysis of 18:0-22:6 Diacylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 18:0-22:6 diacylglycerol (DG). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to isobaric interference in the analysis of 18:0-22:6 DG.

Frequently Asked Questions (FAQs)

Q1: What is isobaric interference and why is it a concern in the analysis of this compound?

A1: Isobaric interference occurs when multiple distinct molecular species possess the same nominal mass-to-charge ratio (m/z), rendering them indistinguishable by mass spectrometry alone. In the context of this compound analysis, other lipid species can have a molecular weight that is nearly identical, leading to co-elution and overlapping signals during LC-MS analysis. This interference can result in inaccurate quantification and misidentification of the target analyte.

Q2: What are the common isobaric interferences for this compound?

A2: A significant source of isobaric interference for this compound arises from other lipid classes that share a similar elemental composition. A primary example is phosphatidylethanolamine (B1630911) (PE), specifically PE(40:6), which can have a mass very close to that of DG(18:0/22:6). Additionally, other DG isomers with the same total number of carbons and double bonds but different fatty acid compositions can be isobaric.

Q3: How can I confirm if I have an isobaric interference issue?

A3: The presence of isobaric interference can be suspected if you observe broader than expected chromatographic peaks, asymmetrical peak shapes, or if the MS/MS fragmentation pattern of your target peak contains unexpected fragment ions. High-resolution mass spectrometry (HRMS) can often resolve closely related masses, providing a clearer indication of multiple species contributing to a single nominal m/z signal.

Troubleshooting Guide

Issue: Poor peak shape and inaccurate quantification of this compound

Possible Cause: Co-elution of isobaric species, such as PE(40:6), with the target this compound.

Solution:

  • Optimize Chromatographic Separation: Employ a high-resolution reversed-phase liquid chromatography (RPLC) method. A C18 column with a shallow gradient of acetonitrile (B52724) and isopropanol (B130326) can effectively separate lipids based on their hydrophobicity.[1][2] The increased hydrophobicity of the two acyl chains in DG compared to the phospholipid headgroup in PE can be exploited for separation.

  • Utilize High-Resolution Mass Spectrometry (HRMS): If available, use an HRMS instrument like an Orbitrap or Q-TOF. These instruments can resolve small mass differences between isobaric species, allowing for their individual detection and quantification.

  • Implement Tandem Mass Spectrometry (MS/MS): Develop an MS/MS method to differentiate between the isobaric compounds based on their unique fragmentation patterns. The neutral loss of the headgroup from PE will produce a different fragment spectrum compared to the fragmentation of DG.

Quantitative Data

A crucial step in resolving isobaric interference is understanding the precise mass differences between the target analyte and potential interferences.

CompoundMolecular FormulaMonoisotopic Mass (Da)
This compoundC43H72O5668.537975414[3]
18:0-22:6 PEC45H78NO8P791.54645

Note: The exact mass of potential interfering species should be calculated based on their specific elemental composition.

Experimental Protocols

LC-MS/MS Method for the Separation of this compound from Isobaric Interferences

This protocol outlines a method for the separation and quantification of this compound, with a focus on resolving it from potential isobaric interferences.

1. Sample Preparation (Lipid Extraction)

  • For plasma or serum samples, a modified Bligh-Dyer or Folch extraction method is recommended to efficiently extract lipids.

  • Use 100 µL of plasma and add an appropriate internal standard (e.g., a deuterated DG standard).

  • Extract with a 2:1 mixture of chloroform:methanol.

  • After phase separation, collect the lower organic layer containing the lipids.

  • Dry the lipid extract under a stream of nitrogen and reconstitute in the initial mobile phase.

2. Liquid Chromatography

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is suitable for this separation.[1][2][4]

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Gradient to 90% B

    • 15-20 min: Hold at 90% B

    • 20-21 min: Return to 30% B

    • 21-25 min: Re-equilibrate at 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50 °C

3. Mass Spectrometry

  • Instrument: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is generally preferred for DG analysis.

  • MS1 Scan: Scan for the protonated molecule [M+H]+ of this compound.

  • MS/MS Fragmentation: Isolate the precursor ion of this compound and fragment it using collision-induced dissociation (CID). Monitor for characteristic fragment ions, such as the neutral loss of one of the fatty acyl chains.

Visualizations

DG_Signaling_Pathway Diacylglycerol Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (this compound) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling PKC->Downstream

Caption: Diacylglycerol (DAG) signaling pathway.

Experimental_Workflow LC-MS/MS Workflow for this compound Analysis Sample Biological Sample (e.g., Plasma) Extraction Lipid Extraction Sample->Extraction LC Reversed-Phase LC (C18 Column) Extraction->LC MS Mass Spectrometry (ESI+) LC->MS Data Data Analysis (Quantification) MS->Data Troubleshooting_Logic Troubleshooting Logic for Isobaric Interference Start Inaccurate DG Quantification or Poor Peak Shape Check1 Check for Co-eluting Peaks at Same m/z Start->Check1 Action1 Optimize LC Gradient (Increase Resolution) Check1->Action1 Yes Check2 Are Masses Resolved with HRMS? Check1->Check2 No Action1->Check2 Action2 Develop MS/MS Method for Differentiation Check2->Action2 No End Accurate Quantification Achieved Check2->End Yes Action2->End

References

Technical Support Center: Optimizing Lipid Extraction for 18:0-22:6 Diacylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of 18:0-22:6 diacylglycerol (DG).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting 18:0-22:6 DG?

The primary challenges in extracting this compound stem from its chemical structure. The presence of the polyunsaturated fatty acid (PUFA) docosahexaenoic acid (DHA, 22:6) makes this diacylglycerol highly susceptible to oxidation. Additionally, as a neutral lipid, its extraction efficiency can be influenced by the choice of solvent system and the presence of other lipid classes in the sample matrix.

Q2: Which are the most common lipid extraction methods for diacylglycerols?

The most widely used methods for total lipid extraction, which are also applicable to diacylglycerols, are the Folch, Bligh-Dyer, and methyl-tert-butyl ether (MTBE) methods.[1] These methods rely on liquid-liquid partitioning to separate lipids from other cellular components.

Q3: Is there a single "best" method for extracting this compound?

There is no single "best" method, as the optimal choice depends on the sample matrix, downstream analysis, and available resources. However, for a polyunsaturated species like this compound, methods that minimize oxidative stress and offer high recovery of neutral lipids are preferred. While specific quantitative recovery data for this compound is limited in the literature, the general performance of these methods for the diacylglycerol class can guide selection.

Q4: How can I prevent the oxidation of this compound during extraction?

Preventing oxidation is critical for the accurate quantification of this compound. Key strategies include:

  • Addition of Antioxidants: Incorporating antioxidants such as butylated hydroxytoluene (BHT) into the extraction solvents is highly recommended.[2] Other natural antioxidants like rosemary extract or green tea extract have also been shown to be effective in stabilizing oils rich in DHA.[3][4]

  • Inert Atmosphere: Whenever possible, perform extraction steps under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

  • Protection from Light: Light can promote the oxidation of PUFAs, so it is advisable to work in a dimly lit environment or use amber glass vials.

  • Low Temperature: Performing the extraction at low temperatures (e.g., on ice) can help to slow down oxidative reactions.

Q5: How should I store my lipid extracts containing this compound?

Proper storage is crucial to prevent degradation. Lipid extracts should be stored at -80°C under an inert atmosphere (nitrogen or argon) in glass vials with Teflon-lined caps.[5] Avoid repeated freeze-thaw cycles by aliquoting samples into single-use vials.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Recovery of this compound Incomplete Cell Lysis/Homogenization: Insufficient disruption of the sample matrix can trap lipids, preventing their interaction with the extraction solvent.Ensure thorough homogenization of the tissue or cell pellet. For hard tissues, pulverization in liquid nitrogen is effective. For cultured cells, sonication or the use of a bead beater can improve lysis.
Suboptimal Solvent Polarity: The solvent system may not be optimal for extracting the relatively non-polar this compound.For samples with high neutral lipid content, a higher proportion of a non-polar solvent in the extraction mixture may improve recovery. Consider a modified Folch or Bligh-Dyer method with an adjusted chloroform-to-methanol ratio.
Incomplete Phase Separation: A poorly defined interface between the aqueous and organic layers can lead to the loss of the lipid-containing organic phase.Centrifuge the sample at a sufficient speed and for an adequate duration to ensure a sharp interface. The addition of a salt solution (e.g., 0.9% NaCl) instead of pure water can also improve phase separation.[6]
Lipid Degradation (Oxidation) Exposure to Oxygen: The 22:6 fatty acid is highly prone to oxidation when exposed to air.Add an antioxidant like BHT to the extraction solvents.[2] Work under a stream of nitrogen or argon gas, especially during solvent evaporation steps.
Exposure to Light and Heat: Light and elevated temperatures can accelerate the rate of lipid oxidation.Use amber glass vials and avoid direct light exposure. Keep samples on ice whenever possible.
Contaminated Solvents: Solvents may contain impurities that can promote lipid degradation.Use high-purity, HPLC-grade or MS-grade solvents. It is advisable to test different batches of solvents during method development.[6]
Formation of a Stable Emulsion Presence of Emulsifying Agents: Biological samples contain molecules like phospholipids (B1166683) and proteins that can stabilize emulsions.Centrifugation: Increase the centrifugation speed and/or time. Salting Out: Add a small amount of a saturated salt solution (e.g., NaCl) to disrupt the emulsion. pH Adjustment: Carefully adjusting the pH of the aqueous phase can sometimes destabilize the emulsion.

Experimental Protocols

Modified Folch Method for this compound Extraction

This protocol is a modification of the classic Folch method, optimized for the extraction of polyunsaturated diacylglycerols.

Materials:

  • Homogenizer

  • Glass centrifuge tubes with Teflon-lined caps

  • Chloroform (B151607) (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Butylated hydroxytoluene (BHT)

  • Nitrogen or Argon gas supply

Procedure:

  • Sample Homogenization:

    • For tissue samples, weigh approximately 100 mg of tissue and homogenize in a 2:1 (v/v) chloroform:methanol mixture containing 0.01% BHT, using a volume 20 times that of the tissue sample (e.g., 2 mL for 100 mg of tissue).[7]

    • For cell pellets, resuspend the pellet in the chloroform:methanol mixture and homogenize by sonication on ice.

  • Phase Separation:

    • Transfer the homogenate to a glass centrifuge tube.

    • Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for 2 mL of homogenate).

    • Vortex the mixture thoroughly for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Lipid Extraction:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

    • For quantitative recovery, it is recommended to re-extract the upper aqueous phase and the protein interface with an additional volume of chloroform.

  • Solvent Evaporation and Storage:

    • Evaporate the collected chloroform phase to dryness under a gentle stream of nitrogen or argon.

    • Reconstitute the dried lipid extract in a small, known volume of chloroform or a solvent compatible with your downstream analysis.

    • Store the extract at -80°C under an inert atmosphere.

Bligh-Dyer Method for this compound Extraction

This method is suitable for smaller sample sizes and is generally faster than the Folch method.

Materials:

  • Vortex mixer

  • Glass centrifuge tubes with Teflon-lined caps

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Butylated hydroxytoluene (BHT)

  • Nitrogen or Argon gas supply

Procedure:

  • Sample Extraction:

    • To a sample containing 1 mL of aqueous volume (e.g., cell suspension or tissue homogenate), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture containing 0.01% BHT.[8]

    • Vortex vigorously for 15 minutes.

  • Phase Separation:

    • Add 1.25 mL of chloroform and vortex for 1 minute.

    • Add 1.25 mL of deionized water and vortex for another minute.

    • Centrifuge at 1000 x g for 5 minutes at room temperature to induce phase separation.

  • Lipid Collection:

    • Carefully collect the lower organic phase (chloroform layer).

  • Solvent Evaporation and Storage:

    • Evaporate the solvent and store the lipid extract as described in the Folch method protocol.

Data Presentation

Table 1: Comparison of Common Lipid Extraction Methods for Diacylglycerol Analysis

FeatureFolch MethodBligh-Dyer MethodMTBE Method
Principle Liquid-liquid extraction with a chloroform:methanol:water solvent system.A modification of the Folch method using a smaller solvent-to-sample ratio.Uses methyl-tert-butyl ether as a less toxic alternative to chloroform.
Advantages Considered a "gold standard" with high recovery for a broad range of lipids.[2]Faster than the Folch method and requires smaller solvent volumes.The lipid-containing organic phase is the upper layer, which simplifies collection and is more amenable to automation.[9]
Disadvantages Uses large volumes of chloroform, which is toxic. Can be time-consuming.May have lower recovery for samples with high lipid content (>2%) compared to the Folch method.[10]MTBE is highly volatile, which can affect reproducibility. May have lower recovery for some polar lipid classes.
Suitability for this compound Generally effective, but care must be taken to prevent oxidation.Suitable for smaller samples, with the same considerations for preventing oxidation as the Folch method.A promising alternative, especially for high-throughput applications, but its efficiency for polyunsaturated DGs should be validated.

Visualizations

LipidExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Downstream Analysis Sample Biological Sample (Tissue or Cells) Homogenization Homogenization/ Cell Lysis Sample->Homogenization Solvent Add Extraction Solvent (e.g., Chloroform:Methanol + BHT) Homogenization->Solvent Phase_Separation Phase Separation (Centrifugation) Solvent->Phase_Separation Collect_Organic Collect Organic Phase Phase_Separation->Collect_Organic Evaporation Solvent Evaporation (under Nitrogen) Collect_Organic->Evaporation Reconstitution Reconstitute in Appropriate Solvent Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: A generalized workflow for the extraction of this compound.

MethodSelection node_result node_result Start Start: Need to extract This compound HighLipid High Lipid Content (>2%)? Start->HighLipid SmallSample Small Sample Volume? HighLipid->SmallSample No Folch Use Folch Method HighLipid->Folch Yes HighThroughput High-Throughput Required? MTBE Consider MTBE Method HighThroughput->MTBE Yes Folch_BD Use Folch or Bligh-Dyer Method HighThroughput->Folch_BD No SmallSample->HighThroughput No BlighDyer Use Bligh-Dyer Method SmallSample->BlighDyer Yes

References

quality control measures for 18:0-22:6 DG experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on quality control measures for experiments involving 18:0-22:6 Diacylglycerol (1-stearoyl-2-docosahexaenoyl-sn-glycerol).

Frequently Asked Questions (FAQs)

Q1: What is 18:0-22:6 DG and what is its primary role in cellular signaling?

This compound, also known as 1-stearoyl-2-docosahexaenoyl-sn-glycerol, is a specific diacylglycerol (DAG) molecule. In biochemical signaling, DAGs function as second messengers. This compound is produced from the hydrolysis of the phospholipid PIP2 (phosphatidylinositol 4,5-bisphosphate) by phospholipase C (PLC).[1][2] While the other product of this reaction, inositol (B14025) trisphosphate (IP3), diffuses into the cytosol to stimulate calcium release, this compound remains in the plasma membrane due to its hydrophobic nature.[1][2] Its primary role is to activate protein kinase C (PKC), which then translocates from the cytosol to the plasma membrane to phosphorylate target proteins and initiate downstream signaling cascades.[2][3] Specifically, this compound can bind to RasGRP and modulate the activation of MAP kinases.[4]

Q2: What are the critical storage and handling conditions for this compound to ensure its stability?

Proper storage and handling are crucial to prevent acyl migration and degradation of this compound. Acyl migration is the process where the fatty acid chain moves from the sn-2 position to the more thermodynamically stable sn-1 or sn-3 position, converting the biologically active 1,2-DAG to the less active 1,3-DAG.

Storage and Handling Recommendations:

ParameterRecommendationRationale
Temperature Long-term: -80°C. Short-term: -20°C.[1][5]Minimizes acyl migration and chemical degradation.
Solvent Store in a polar aprotic solvent like methyl-tert-butyl ether (MTBE) or in chloroform (B151607).[1][5]Avoids acidic impurities found in some chlorinated solvents and alcohols that can accelerate acyl migration.
Atmosphere Store under an inert gas like argon or nitrogen.Prevents oxidation, particularly of the unsaturated docosahexaenoic acid (DHA) chain.
Container Glass vials with Teflon-lined caps.[1][5]Avoid plastics, as contaminants can leach into the organic solvent.[1][6]
Aliquoting Prepare single-use aliquots.Avoids repeated freeze-thaw cycles which can degrade the compound.
Handling Precautions Since short-chain diacylglycerols can mimic the effects of tumor-promoting phorbol (B1677699) esters, exercise caution. Treat solutions and labware with 1N NaOH before disposal to destroy the diacylglycerol.[1][5]Ensures laboratory safety and proper disposal.

Q3: How can I prepare this compound for delivery to cells in culture?

To deliver this compound to cells, it first needs to be dissolved in a cell-compatible solvent.

Cell Delivery Protocol:

  • Dry the sample of this compound in chloroform under a gentle stream of nitrogen gas.[1][5]

  • Dissolve the resulting lipid film in a small amount of an appropriate organic solvent such as ethanol (B145695) or DMSO.[1][5]

  • Dilute this stock solution into the desired aqueous medium to the final working concentration.[1][5] Most biological responses to diacylglycerols saturate at concentrations between 20 to 250 µM.[1]

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity in Cell-Based Assays
Potential Cause Troubleshooting Step Verification
Degradation of this compound Review your storage and handling procedures against the recommended guidelines (see FAQ Q2). Prepare fresh aliquots from a new stock.Compare the activity of the new stock to the old one.
Acyl Migration to 1,3-DAG The 1,3-isomer of DAG is less biologically active. Analyze the purity of your this compound stock using HPLC or TLC to check for the presence of the 1,3-isomer.A second peak/spot corresponding to the 1,3-isomer will be visible.
Incorrect Final Concentration Verify the calculations for your serial dilutions. Ensure complete dissolution of the lipid film before adding it to the aqueous medium.Use a concentration-response curve to determine if the expected EC50 is achieved.
Solvent Effects High concentrations of solvents like DMSO or ethanol can be toxic to cells.Run a vehicle control (medium with the same concentration of solvent but without this compound) to assess cell viability.
Issue 2: Poor Resolution or Co-elution of Diacylglycerol Isomers in HPLC Analysis
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Mobile Phase Adjust the mobile phase composition. While 100% acetonitrile (B52724) can be used, introducing a modifier like acetone (B3395972) or isopropanol (B130326) can improve selectivity.[7]Improved separation between the sn-1,2 and sn-1,3 diacylglycerol peaks.
Suboptimal Column Temperature Methodically vary the column temperature in 5°C increments. The optimal temperature is specific to the regioisomers and the HPLC system.[7]Enhanced resolution between the isomer peaks.
Inadequate Column Equilibration Ensure the column is thoroughly equilibrated with the initial mobile phase before each injection, especially for gradient elution.[7]Consistent retention times for repeated injections of the same standard.
Sample Overload Reduce the injection volume or the concentration of your sample.[7]Sharper peaks and improved resolution.

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples for Diacylglycerol Analysis

This protocol provides a general workflow for extracting total lipids, including diacylglycerols, from biological samples. The two most common methods are the Folch and Bligh-Dyer techniques.

Workflow for Lipid Extraction:

sample 1. Homogenize Biological Sample extraction 2. Add Chloroform:Methanol (2:1, v/v) sample->extraction vortex 3. Vortex Vigorously extraction->vortex phase_sep 4. Add Saline Solution to Induce Phase Separation vortex->phase_sep centrifuge 5. Centrifuge to Separate Phases phase_sep->centrifuge collect 6. Collect Lower Organic Phase centrifuge->collect dry 7. Dry Lipid Extract under Nitrogen collect->dry reconstitute 8. Reconstitute in Appropriate Solvent for Analysis dry->reconstitute

Caption: General workflow for lipid extraction.

Key Considerations for Lipid Extraction:

ParameterFolch MethodBligh-Dyer MethodNotes
Solvent Ratio (Chloroform:Methanol) 2:11:1The Folch method uses a higher proportion of solvent to sample.[8]
Sample to Solvent Ratio (v/v) 1:201:4For samples with >2% lipid content, the Folch method may yield a higher lipid recovery.[8]
Phase Separation Addition of 0.9% NaCl or 0.74% KCl solutionAddition of waterThis step separates the mixture into a lower organic phase (containing lipids) and an upper aqueous phase.

An alternative to chloroform-based methods is the use of methyl-tert-butyl ether (MTBE), which results in the lipid-rich organic layer being the upper phase, simplifying collection.[8]

Protocol 2: Quantification of Diacylglycerol using a Diacylglycerol Kinase (DAG) Assay

This enzymatic assay quantifies total DAG by converting it to a detectable product.

DAG Kinase Assay Workflow:

sample 1. Prepare Lipid Extract and DAG Standards kinase_rxn 2. Add Kinase Mixture to Convert DAG to Phosphatidic Acid sample->kinase_rxn lipase_rxn 3. Add Lipase (B570770) to Hydrolyze Phosphatidic Acid to Glycerol-3-Phosphate kinase_rxn->lipase_rxn oxidase_rxn 4. Add GPO to Oxidize Glycerol-3-Phosphate, Producing H2O2 lipase_rxn->oxidase_rxn detection 5. Add Fluorometric Probe which Reacts with H2O2 oxidase_rxn->detection measure 6. Measure Fluorescence (Ex: 530-560nm, Em: 585-595nm) detection->measure

Caption: Workflow for a DAG kinase assay.

Reagents and Procedure Overview:

  • Sample Preparation: Extract lipids from your samples as described in Protocol 1. Prepare a standard curve using a DAG standard of known concentration.[9]

  • Kinase Reaction: Incubate samples and standards with a kinase mixture to phosphorylate DAG, producing phosphatidic acid.[9] A parallel set of samples without the kinase mixture should be run to determine the background from pre-existing phosphatidic acid.[9]

  • Lipase and Oxidase Reactions: A lipase is then used to hydrolyze the newly formed phosphatidic acid to glycerol-3-phosphate. This is subsequently oxidized by glycerol-3-phosphate oxidase (GPO) to produce hydrogen peroxide (H₂O₂).

  • Detection: The H₂O₂ reacts with a fluorometric probe, and the resulting fluorescence is measured. The amount of DAG in the sample is proportional to the fluorescence signal.

Signaling Pathway

This compound-Mediated MAP Kinase Activation:

This compound, produced at the plasma membrane, acts as a docking site for proteins containing a C1 domain. One such family of proteins is RasGRP, which are guanine (B1146940) nucleotide exchange factors for Ras and Rap small GTPases. The binding of this compound to RasGRP facilitates its recruitment to the membrane, leading to the activation of Ras. Activated Ras then initiates the MAP kinase (MAPK) cascade, a central signaling pathway that regulates a wide array of cellular processes including gene expression, cell proliferation, and differentiation.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC PLC DG This compound PLC->DG hydrolyzes PIP2 PIP2 RasGRP_mem RasGRP (active) DG->RasGRP_mem recruits & activates Ras_active Ras-GTP RasGRP_mem->Ras_active activates MAPK_cascade MAPK Cascade (Raf -> MEK -> ERK) Ras_active->MAPK_cascade initiates Ras_inactive Ras-GDP Ras_inactive->Ras_active RasGRP_cyto RasGRP (inactive) RasGRP_cyto->RasGRP_mem Cellular_Response Cellular Response (e.g., Gene Expression) MAPK_cascade->Cellular_Response leads to

Caption: this compound signaling pathway.

References

Technical Support Center: Minimizing Oxidation of 18:0-22:6 Diacylglycerol (DG)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, your comprehensive resource for troubleshooting and preventing the oxidation of 18:0-22:6 Diacylglycerol (DG) during sample preparation. This guide is designed for researchers, scientists, and drug development professionals to ensure the accuracy and reproducibility of your experimental results. The 22:6 fatty acid component, docosahexaenoic acid (DHA), is a polyunsaturated fatty acid (PUFA) that is highly susceptible to oxidation, which can lead to the formation of artifacts and compromise data integrity.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is 18:0-22:6 DG so susceptible to oxidation?

A: The susceptibility of this compound to oxidation is due to the docosahexaenoic acid (DHA; 22:6) acyl chain. This polyunsaturated fatty acid (PUFA) contains six carbon-carbon double bonds. These double bonds create reactive sites (bis-allylic hydrogens) that are easily attacked by free radicals, initiating a chain reaction of oxidation.[2][3] Oxidation is a primary cause of lipid degradation during sample collection, preparation, and storage.[4]

Q2: What are the main factors that promote oxidation during sample preparation?

A: Several environmental factors can accelerate the rate of lipid oxidation. These include:

  • Oxygen Exposure: The presence of oxygen is the primary driver of autoxidation.[3]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[3] Even short-term storage at room temperature or 4°C should be avoided.[4][5]

  • Light Exposure: UV and visible light can generate free radicals, initiating photooxidation.[4]

  • Presence of Metal Ions: Transition metals like iron and copper can act as catalysts, speeding up the decomposition of lipid hydroperoxides into secondary oxidation products.[3]

  • Enzymatic Activity: Enzymes such as lipoxygenases, which may be present in biological samples, can directly catalyze the oxidation of PUFAs.[4]

Q3: How can I tell if my this compound sample has oxidized?

A: While the most accurate way to assess oxidation is through analytical methods like mass spectrometry to detect oxidized species, there can be physical indicators.[6] A noticeable yellowing of a previously colorless lipid film or solution can suggest that oxidation has occurred.[7] Additionally, the formation of volatile secondary oxidation products can produce undesirable "off" or rancid flavors and odors.[1][3]

Q4: What are the optimal long-term storage conditions for this compound?

A: For long-term stability, lipid extracts should be stored at -20°C or lower, with -80°C being preferable for highly unsaturated lipids.[4][5][8] Samples should be dissolved in a high-purity organic solvent (e.g., chloroform) containing an antioxidant, stored in glass vials with Teflon-lined caps (B75204), and the headspace should be flushed with an inert gas like nitrogen or argon before sealing.[4][9] Always protect samples from light during storage.[10]

Troubleshooting Guide: Preventing Sample Degradation

Problem: My analytical results (e.g., from LC-MS) are inconsistent, or I am detecting unexpected masses, suggesting my this compound has degraded.

Potential Cause: Oxidation of the 22:6 acyl chain during sample preparation or storage is a likely cause of these artifacts.

Troubleshooting Steps & Solutions

Q: I suspect my sample handling protocol is causing oxidation. What are the key steps to re-evaluate?

A: Review your entire workflow, from sample collection to analysis.

  • Temperature Control: Are you keeping your samples cold at all times? All steps, including homogenization and centrifugation, should be performed on ice or at 4°C.[4] Use pre-chilled solvents.

  • Atmosphere Control: Are you actively minimizing oxygen exposure? Work in a fume hood or glove box flushed with nitrogen or argon. When vortexing or sonicating, ensure tubes are tightly sealed. Dry lipid extracts under a gentle stream of nitrogen rather than air.[9][11]

  • Antioxidant Use: Have you added an antioxidant to your solvents? This is a critical step for protecting PUFAs.[5][12]

Q: Which antioxidant should I use, and at what concentration?

A: Butylated hydroxytoluene (BHT) is a widely used and effective radical-scavenging antioxidant for lipids.[12] Other options include tert-butylhydroquinone (B1681946) (TBHQ) and triphenylphosphine (B44618) (TPP), which can reduce hydroperoxides.[13][14] The choice may depend on your sample matrix and downstream analysis. Always use high-purity antioxidants and add them to your extraction and storage solvents.

Table 1: Recommended Antioxidants for Preventing this compound Oxidation

Antioxidant Recommended Concentration Primary Function & Notes
Butylated Hydroxytoluene (BHT) 0.005% - 0.02% (w/v) A common and effective free-radical scavenger.[12][13][15] Prepare a fresh stock solution in your organic solvent.
tert-Butylhydroquinone (TBHQ) 50 ppm (0.005%) Shown to be highly effective at inhibiting the formation of both primary and secondary oxidation products.[14]

| Triphenylphosphine (TPP) | Varies by application | Used to reduce lipid hydroperoxides (primary oxidation products) back to their corresponding alcohols, preventing their degradation into reactive secondary products.[13] |

Q: My extraction procedure requires grinding solid tissue. How can I prevent oxidation during this step?

A: For solid samples, grinding should be carried out at low temperatures to reduce the risk of oxidation and to inhibit enzymatic activity.[10] Flash-freezing the tissue in liquid nitrogen immediately after collection and grinding the frozen tissue using a mortar and pestle pre-chilled with liquid nitrogen is a highly effective method.[4][5]

Experimental Protocols

Protocol 1: Anti-Oxidative Lipid Extraction from Biological Samples (Modified Bligh & Dyer Method)

This protocol is designed to extract total lipids, including this compound, while minimizing oxidative damage.

  • Preparation: Pre-chill all glassware, solvents, and centrifuge rotors to 4°C. Prepare a stock solution of 0.01% BHT in methanol (B129727) and chloroform (B151607).

  • Homogenization: Homogenize the sample (e.g., ~100 mg of tissue or 100 µL of plasma) on ice in a glass homogenizer with 3 mL of a 1:2 (v/v) mixture of chloroform:methanol containing 0.01% BHT.[11]

  • Phase Separation: Transfer the homogenate to a glass tube with a Teflon-lined cap. Add 1 mL of chloroform (with 0.01% BHT) and vortex for 30 seconds. Add 1 mL of ultrapure water, vortex again for 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to facilitate complete phase separation.

  • Lipid Collection: Three layers will form: an upper aqueous/methanol layer, a protein disk at the interface, and a lower chloroform layer containing the lipids. Carefully collect the bottom chloroform layer with a glass Pasteur pipette, avoiding the protein interface.[11]

  • Drying: Transfer the lipid extract to a clean glass vial and dry the solvent under a gentle stream of nitrogen.[9][11] Do not over-dry the lipid film.

  • Storage: Immediately redissolve the lipid film in a small volume of chloroform (with 0.01% BHT) for storage as described in Protocol 2.

Protocol 2: Optimal Storage of this compound

Proper storage is critical to prevent degradation of the purified lipid.[4][5]

  • Solubilization: Dissolve the purified this compound lipid film in high-purity chloroform containing 0.01% BHT.[9]

  • Container: Use amber glass vials with Teflon-lined screw caps to protect from light and prevent leaching from plastic.[9] Avoid plastic containers when working with chloroform.[9]

  • Inert Atmosphere: Flush the headspace of the vial with a gentle stream of nitrogen or argon gas for approximately 30 seconds to displace all oxygen.

  • Sealing: Immediately cap the vial tightly. For extra security during long-term storage, wrap the cap with parafilm.

  • Temperature: Store the sealed vial upright in a freezer at -20°C for short-term storage (weeks) or at -80°C for long-term storage (months to years).[4][5]

Table 2: Summary of Recommended Conditions to Minimize this compound Oxidation

Parameter Recommendation Rationale
Temperature Keep samples on ice during prep; Store at -20°C or -80°C.[4][5] Reduces reaction rates and enzymatic activity.
Atmosphere Work under and store samples in an inert gas (Nitrogen/Argon).[5][10] Prevents autoxidation by removing oxygen.
Light Use amber vials; protect samples from direct light.[5][10] Prevents initiation of photooxidation.
Antioxidants Add BHT or other antioxidants to all organic solvents.[5][12] Scavenges free radicals to terminate oxidation chain reactions.
Materials Use glass vials and syringes with Teflon components.[9] Avoids contamination and reactivity associated with some plastics.

| Enzyme Activity | Flash freeze samples; work quickly at low temperatures.[4] | Quenches enzymatic processes that can degrade lipids. |

Visualizations

G Workflow for Minimizing this compound Oxidation cluster_prep Sample Preparation cluster_storage Storage Sample Sample Collection (e.g., Tissue, Plasma) FlashFreeze Flash Freeze in Liquid N2 Sample->FlashFreeze Homogenize Homogenization on Ice (with Antioxidant-spiked Solvents) FlashFreeze->Homogenize Extract Lipid Extraction (Chloroform/Methanol + BHT) Homogenize->Extract Separate Phase Separation (Centrifuge at 4°C) Extract->Separate Collect Collect Organic Layer (Glass Pipette) Separate->Collect Dry Evaporate Solvent (Under Nitrogen Stream) Collect->Dry Reconstitute Reconstitute in Solvent (+ BHT, in Glass Vial) Dry->Reconstitute Inert Flush with Nitrogen/Argon Reconstitute->Inert Store Store at -80°C (Protected from Light) Inert->Store Analysis Downstream Analysis (e.g., LC-MS) Store->Analysis G Context: Role of Diacylglycerol (DAG) in Cell Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 DAG This compound (Stays in Membrane) PIP2->DAG Hydrolysis IP3 IP3 (Diffuses to ER) PIP2->IP3 Hydrolysis PKC_active PKC (active) DAG->PKC_active Activates PKC_inactive PKC (inactive) PKC_inactive->PKC_active CellResponse Downstream Cellular Response PKC_active->CellResponse Receptor GPCR/RTK Signal Receptor->PLC Activates

References

Technical Support Center: 18:0-22:6 Diacylglycerol (DG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of solvents for 18:0-22:6 Diacylglycerol (DG), a highly unsaturated diacylglycerol containing stearic acid (18:0) and docosahexaenoic acid (22:6). Proper solvent selection is critical for maintaining the stability and solubility of this lipid for various experimental applications.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 18:0-22:6 DG?

A1: this compound is a highly lipophilic and hydrophobic molecule due to its long saturated and polyunsaturated fatty acid chains. It is practically insoluble in water and aqueous buffers. Its solubility is primarily in organic solvents. Predicted water solubility is extremely low. It is classified as a diacylglycerol, a type of glyceride with two fatty acid chains.

Q2: Which organic solvents are recommended for dissolving and storing this compound?

A2: For dissolving and long-term storage, chlorinated solvents are highly effective. Chloroform (B151607) is a commonly used solvent for diacylglycerols and is recommended for creating stock solutions.[1][2][3] To minimize oxidation of the polyunsaturated fatty acid (DHA), it is advisable to store the chloroform solution at -20°C or lower under an inert atmosphere (e.g., nitrogen or argon).

Q3: Can I use other solvents besides chloroform for creating a stock solution?

A3: Yes, other organic solvents can be used. For less hazardous alternatives to chloroform, a mixture of dichloromethane (B109758) and methanol (B129727) can be employed.[4] For applications where chlorinated solvents are not suitable, solvents like ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), or a mixture of hexane (B92381) and isopropanol (B130326) can be used to prepare stock solutions.[1][5] However, the long-term stability in these solvents may be different than in chloroform and should be considered.

Q4: I need to introduce this compound into an aqueous medium for a cell-based assay. How can I do this without it precipitating?

A4: This is a common challenge. Direct dilution of a stock solution in an organic solvent into an aqueous buffer will likely cause the lipid to precipitate. The recommended procedure is to first evaporate the organic solvent from an aliquot of the stock solution under a stream of inert gas (e.g., nitrogen) to form a thin film. This lipid film can then be reconstituted in a small amount of a water-miscible solvent like ethanol or DMSO before being diluted into the aqueous medium with vigorous vortexing.[5] The final concentration of the organic solvent in the cell culture medium should be kept low (typically below 0.5%) to avoid cytotoxicity.[5]

Troubleshooting Guide

Below are common issues encountered when working with this compound and suggested solutions.

Problem Potential Cause Troubleshooting Steps
This compound powder will not dissolve. The chosen solvent is not appropriate for this highly lipophilic molecule.- Use a nonpolar solvent like chloroform or a mixture of chloroform and methanol (2:1, v/v). - Gentle warming and vortexing can aid dissolution.
A precipitate forms when diluting the stock solution into an aqueous buffer. The lipid has "crashed out" of solution due to the significant change in solvent polarity.- Evaporate the organic solvent from the stock solution to form a thin lipid film before adding the aqueous medium. - Reconstitute the lipid film in a small volume of a water-miscible solvent like ethanol or DMSO before diluting into the aqueous buffer. - Add the lipid solution dropwise to the aqueous medium while vortexing to facilitate dispersion.[5] - Consider the use of a carrier protein like bovine serum albumin (BSA) in the aqueous medium to improve solubility.
I observe degradation of the this compound over time. The polyunsaturated docosahexaenoic acid (DHA) moiety is susceptible to oxidation.- Store stock solutions under an inert atmosphere (nitrogen or argon) at -20°C or -80°C. - Avoid repeated freeze-thaw cycles. - Use high-purity solvents and consider adding an antioxidant like butylated hydroxytoluene (BHT) to the solvent.
The lipid is not efficiently extracted from a biological sample. The solvent system is not optimized for extracting diacylglycerols.- Use a well-established lipid extraction method like the Folch (chloroform:methanol, 2:1 v/v) or Bligh-Dyer (chloroform:methanol:water, 1:2:0.8 v/v/v) method.[3] - For a less toxic alternative, a method using methyl-tert-butyl ether (MTBE) can be considered.[6]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound in Chloroform

Materials:

  • This compound

  • High-purity chloroform

  • Glass vial with a PTFE-lined cap

  • Argon or nitrogen gas

  • Analytical balance

Procedure:

  • Weigh the desired amount of this compound directly into a clean, dry glass vial.

  • Under a gentle stream of argon or nitrogen, add the calculated volume of chloroform to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Cap the vial tightly and vortex until the lipid is completely dissolved.

  • Flush the headspace of the vial with argon or nitrogen before recapping.

  • Store the stock solution at -20°C or -80°C.

Protocol 2: Solvent Selection for Chromatographic Separation of Diacylglycerols

For High-Performance Liquid Chromatography (HPLC) analysis of diacylglycerols, a normal-phase or reversed-phase system can be used. The choice of solvent will depend on the column and the desired separation.

Recommended Solvents for HPLC:

Chromatography ModeColumn TypeTypical Mobile Phase
Normal-Phase Silica, DiolHexane/Isopropanol/Ethyl Acetate gradients
Reversed-Phase C18, C8Acetonitrile/Methanol/Isopropanol gradients with water

Methodology for Method Development:

  • Initial Solubility Test: Dissolve a small amount of this compound in the potential mobile phase solvents to ensure compatibility.

  • Gradient Elution: Start with a broad gradient to determine the approximate elution conditions. For reversed-phase, a gradient from a more polar mobile phase (e.g., methanol/water) to a less polar one (e.g., isopropanol) is common.

  • Isocratic Elution (Optional): Once the elution range is known, an isocratic method can be developed for simpler separations.

  • Optimization: Adjust the solvent composition and gradient slope to achieve optimal resolution of this compound from other lipid species.

Visualizations

Solvent_Selection_Workflow Solvent Selection Workflow for this compound cluster_purpose Define Experimental Purpose cluster_solvents Select Initial Solvent cluster_troubleshooting Troubleshooting cluster_solution Solution storage Long-term Storage chloroform Chloroform / Dichloromethane (Primary Choice) storage->chloroform degradation Degradation storage->degradation chromatography Chromatography (HPLC/TLC) non_halogenated Hexane / Isopropanol Ethanol / DMSO chromatography->non_halogenated in_vitro In Vitro / Cell-based Assay in_vitro->non_halogenated solubility_issue Poor Solubility chloroform->solubility_issue precipitation Precipitation in Aqueous Media non_halogenated->precipitation use_chloroform Use Chloroform/ Methanol solubility_issue->use_chloroform evaporate_reconstitute Evaporate & Reconstitute in EtOH/DMSO precipitation->evaporate_reconstitute inert_atmosphere Store at -20°C under N2/Ar degradation->inert_atmosphere

Caption: A flowchart illustrating the decision-making process for selecting an appropriate solvent for this compound based on the experimental application and troubleshooting common issues.

Signaling_Pathway Simplified Diacylglycerol (DG) Signaling PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG This compound PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling PKC->Downstream

Caption: A simplified diagram showing the role of diacylglycerol (DG), such as this compound, as a second messenger in intracellular signaling pathways.

References

Technical Support Center: Addressing Matrix Effects in 18:0-22:6 DG LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 18:0-22:6 diacylglycerol (DG).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis and why are they a concern for 18:0-22:6 DG analysis?

A1: In LC-MS analysis, the "matrix" refers to all the components in a sample apart from the analyte of interest (in this case, this compound).[1] These components can include proteins, salts, phospholipids (B1166683), and other endogenous molecules.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2] This interference can either suppress or enhance the analyte's signal, leading to inaccurate and unreliable quantitative results.[1][3] For lipid analysis, phospholipids are a primary cause of matrix effects.[3]

Q2: How can I identify if my this compound analysis is being affected by matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of this compound is introduced into the mass spectrometer after the LC column. A blank matrix sample (without the analyte) is then injected onto the column.[3] Any fluctuation (a dip for ion suppression or a peak for ion enhancement) in the constant signal at the retention time of this compound indicates the presence of co-eluting matrix components that are causing interference.[3][4]

  • Post-Extraction Spiking: This is a quantitative method to determine the extent of matrix effects.[3][5] It involves comparing the response of this compound in a "matrix-free" solution (neat solvent) to its response when spiked into a blank matrix extract after the sample preparation process. The ratio of these responses, known as the matrix factor, quantifies the degree of ion suppression or enhancement.[5] A matrix factor of less than 1 indicates signal suppression, while a value greater than 1 suggests signal enhancement.[5]

Q3: What are the most effective strategies to minimize or eliminate matrix effects?

A3: A combination of strategies is often the most effective approach:

  • Optimized Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis.[6] Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly used.[7][8] For lipid analysis, methods that specifically target the removal of phospholipids are highly beneficial.[4][9][10]

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is a highly effective way to compensate for matrix effects.[11][12][13] A SIL-IS, such as a deuterated or 13C-labeled this compound, is added to the sample at the beginning of the workflow. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be normalized.

  • Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components can significantly reduce interference.[8] This can be achieved by adjusting the mobile phase composition, gradient, or using a different type of chromatography column.[11]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting matrix effects in your this compound LC-MS analysis.

Step 1: Problem Identification - Poor Reproducibility and Inaccurate Quantification
Symptom Potential Cause
Poor reproducibility of this compound quantification across different samples.Significant and variable matrix effects between samples.[11]
Inconsistent peak shapes for this compound.Interference from co-eluting matrix components.[11]
High background noise in the chromatogram.Incomplete removal of matrix components.[11]
Step 2: Assess the Presence and Magnitude of Matrix Effects

Follow the protocol for Post-Extraction Spiking outlined in the Experimental Protocols section to quantify the matrix effect.

Matrix Effect (%) Interpretation Recommended Action
85% - 115%Minimal to no significant matrix effect.Proceed with the current method, but continue to monitor.
< 85%Ion SuppressionProceed to Step 3.
> 115%Ion EnhancementProceed to Step 3.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

This protocol allows for the calculation of the Matrix Effect (ME).

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Spike the this compound standard and a suitable internal standard (if used) into the final reconstitution solvent.

  • Set B (Post-Spiked Matrix): Process a blank matrix sample (e.g., plasma, tissue homogenate) through your entire sample preparation procedure. Spike the this compound standard and internal standard into the final reconstituted extract.

  • Set C (Pre-Spiked Matrix): Spike the this compound standard and internal standard into the blank matrix at the beginning of the sample preparation procedure and process it through the entire workflow.

2. LC-MS Analysis:

  • Analyze all three sets of samples using your established LC-MS method.

3. Calculation:

  • Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100[14]

    • A value of 100% indicates no matrix effect.[14]

    • A value < 100% indicates ion suppression.[14]

    • A value > 100% indicates ion enhancement.[14]

  • Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100

  • Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE) for Diacylglycerol Analysis

This protocol is designed to remove a significant portion of matrix interferences, particularly phospholipids, from a biological sample prior to LC-MS analysis.[15]

1. Sample Pre-treatment:

  • To your sample (e.g., 100 µL of plasma), add a known amount of a suitable stable isotope-labeled internal standard for this compound.

  • Perform a lipid extraction using a modified Bligh-Dyer or Folch method.[16][17]

2. SPE Cartridge Conditioning:

  • Use an aminopropyl-bonded silica (B1680970) SPE cartridge.[15]

  • Condition the cartridge by passing 3 mL of hexane (B92381) through the sorbent.[15] Do not allow the cartridge to dry out.

3. Sample Loading:

  • Reconstitute the dried lipid extract in 1 mL of hexane and load it onto the conditioned SPE cartridge.[15]

4. Washing:

  • Wash the cartridge with 3 mL of hexane:ethyl acetate (B1210297) (9:1, v/v) to elute less polar lipids. Discard this eluate.[15]

5. Elution of Diacylglycerols:

  • Elute the diacylglycerol fraction with 5 mL of hexane:ethyl acetate (8:2, v/v).[15] Collect this fraction.

6. Dry Down and Reconstitution:

  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for your LC-MS analysis.[15]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Matrix Effects A Problem Identified: Inaccurate & Irreproducible Results B Assess Matrix Effect (Post-Extraction Spiking) A->B C Matrix Effect Acceptable (85-115%) B->C No D Significant Matrix Effect (<85% or >115%) B->D Yes J Method Validated C->J E Implement Mitigation Strategy D->E F Option 1: Incorporate Stable Isotope-Labeled Internal Standard (SIL-IS) E->F G Option 2: Optimize Sample Preparation (e.g., SPE, LLE, PLR) E->G H Option 3: Improve Chromatographic Separation E->H I Re-evaluate Matrix Effect F->I G->I H->I I->C Successful I->D Unsuccessful (Try another option)

Caption: A decision tree for troubleshooting matrix effects.

SPE_Workflow SPE Cleanup Workflow for Diacylglycerol Analysis start Start: Sample + SIL-IS lipid_extraction Lipid Extraction (e.g., Bligh-Dyer) start->lipid_extraction reconstitute Reconstitute in Hexane lipid_extraction->reconstitute load Load Sample reconstitute->load condition Condition SPE Cartridge (Aminopropyl) condition->load wash Wash with Hexane:Ethyl Acetate (9:1) load->wash elute Elute DG Fraction with Hexane:Ethyl Acetate (8:2) wash->elute discard Discard Eluate wash->discard dry_reconstitute Dry Down & Reconstitute for LC-MS elute->dry_reconstitute end LC-MS Analysis dry_reconstitute->end

Caption: Workflow for diacylglycerol cleanup using SPE.

References

Technical Support Center: Ensuring Reproducibility in 18:0-22:6 Diacylglycerol (DG) Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of experiments involving 1-stearoyl-2-docosahexaenoyl-sn-glycerol (18:0-22:6 DG).

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and storage condition for this compound?

A1: this compound, being a polyunsaturated lipid, is highly susceptible to oxidation and hydrolysis. For long-term storage, it should be stored at -20°C or lower in a glass vial with a Teflon-lined cap.[1][2][3] It is recommended to dissolve it in a suitable organic solvent like chloroform (B151607) or ethanol (B145695) and overlay the solution with an inert gas such as argon or nitrogen before sealing.[1][3][4] Avoid using plastic containers or pipette tips for organic solutions of lipids as plasticizers can leach into the sample.[1][2][3]

Q2: My this compound precipitates when I add it to my aqueous cell culture medium. How can I prevent this?

A2: This is a common issue due to the low solubility of long-chain diacylglycerols in aqueous solutions. To improve solubility, first prepare a concentrated stock solution in a water-miscible organic solvent like high-quality, anhydrous DMSO or ethanol.[5] When preparing the working solution, add the stock solution dropwise to the pre-warmed aqueous buffer or medium while vortexing to facilitate dispersion.[5][6] The final concentration of the organic solvent should typically be kept below 0.5% to avoid solvent-induced cellular artifacts.[5] Brief sonication of the final working solution can also help to create a uniform suspension.[5]

Q3: How can I be sure that I am measuring the 1,2-sn-isomer and not the 1,3-isomer of this compound?

A3: Acyl migration from the sn-2 to the sn-1 or sn-3 position, resulting in the more thermodynamically stable 1,3-diacylglycerol, is a significant challenge.[7] To minimize this, avoid prolonged exposure to silica, which can catalyze this isomerization.[7] Derivatization of the free hydroxyl group can prevent acyl migration.[7] Analytical techniques like normal-phase HPLC can be used to separate 1,2- and 1,3-DAG isomers.[7][8]

Q4: What are the key considerations for accurate quantification of this compound by mass spectrometry?

A4: Accurate quantification by mass spectrometry requires careful consideration of several factors. The use of an appropriate internal standard, ideally a stable isotope-labeled version of this compound, is crucial.[9] Matrix effects, where other lipids in the sample suppress the ionization of the analyte, can be a significant source of error.[10] This can be mitigated by chromatographic separation prior to MS analysis or by using specific extraction techniques to remove interfering lipids like phospholipids (B1166683).[10] Additionally, derivatization can improve ionization efficiency and the sensitivity of detection.[7][11][12][13]

Q5: Which Protein Kinase C (PKC) isoforms are preferentially activated by this compound?

A5: Different PKC isoforms exhibit varying sensitivities to different diacylglycerol molecular species.[14][15] Studies have shown that PKCθ activity is strongly increased by this compound.[15] PKCα, PKCδ, and PKCε also show some preference for this compound under certain conditions.[15] It is important to consider the specific PKC isoform being studied and to perform dose-response experiments to determine the optimal concentration of this compound for activation.

Troubleshooting Guides

Problem 1: Inconsistent Cellular Responses to this compound Treatment

This guide addresses variability in cellular responses, such as inconsistent activation of downstream signaling pathways.

Potential Cause Suggested Solution
Degradation of this compound Ensure proper storage at -20°C or below, under inert gas.[1][3] Prepare fresh working solutions for each experiment from a recently opened stock vial.
Incomplete Solubilization in Aqueous Media Follow the recommended procedure for preparing working solutions: use a DMSO or ethanol stock, add it dropwise to pre-warmed media while vortexing, and consider brief sonication.[5][6] Visually inspect for precipitates.
Variable Endogenous DG Levels Cell passage number, confluence, and serum conditions can affect baseline DG levels.[5] Standardize cell culture conditions and consider serum-starving cells before treatment.
Incorrect Final Concentration Perform a dose-response curve to identify the optimal concentration for your specific cell type and experimental endpoint.[5]
Solvent Artifacts Keep the final solvent concentration low (e.g., <0.5% DMSO) and consistent across all experimental conditions, including a vehicle-only control.[5]
Problem 2: Poor Resolution and Inaccurate Quantification in LC-MS Analysis

This guide focuses on issues related to the separation and measurement of this compound.

Potential Cause Suggested Solution
Co-elution with Other Lipids Optimize the HPLC gradient to improve the separation of diacylglycerols from other lipid classes, particularly phospholipids which can cause ion suppression.[10]
Acyl Migration During Sample Preparation Minimize the time samples are exposed to silica-based chromatography.[7] Consider derivatizing the hydroxyl group of the diacylglycerol to prevent isomerization.[7]
Peak Tailing in HPLC This can be caused by secondary interactions with the column. Ensure the use of a high-quality, appropriate column and consider adjusting the mobile phase composition.[16]
Inconsistent Ionization in Mass Spectrometry Use a suitable internal standard, preferably a stable isotope-labeled analog, to normalize for variations in ionization efficiency.[9] Derivatization can also lead to more consistent and robust ionization.[11][12][13]
Lipidomics Software Inconsistencies Different software platforms can yield different results from the same dataset.[17][18][19] It is crucial to manually curate and validate the software output to reduce false positive identifications.[17][18]

Experimental Protocols

Protocol 1: Preparation of this compound for Cell-Based Assays
  • Prepare Stock Solution: Weigh out the desired amount of this compound in a glass vial. Add anhydrous DMSO or ethanol to create a concentrated stock solution (e.g., 10-20 mM).[5]

  • Storage of Stock Solution: Aliquot the stock solution into glass vials with Teflon-lined caps, overlay with nitrogen or argon, and store at -20°C or -80°C.[1][3]

  • Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Pre-warm the required volume of cell culture medium or buffer to 37°C. While gently vortexing the pre-warmed medium, add the calculated volume of the stock solution dropwise to achieve the desired final concentration.[5][6]

  • Ensure Solubilization: Visually inspect the working solution for any signs of precipitation. If cloudiness is observed, briefly sonicate the solution in a water bath sonicator for 1-2 minutes.[5]

  • Vehicle Control: Prepare a vehicle control by adding the same volume of the organic solvent (e.g., DMSO) to the medium without the this compound.[5]

Protocol 2: Lipid Extraction for LC-MS Analysis

This protocol is a modified Bligh-Dyer method for extracting lipids from cell or tissue samples.

  • Homogenization: Homogenize the cell pellet or tissue sample in a chloroform:methanol:water mixture (1:2:0.8, v/v/v).

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water, v/v/v). Vortex thoroughly and centrifuge to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass pasture pipette.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 1:1, v/v).

Data Presentation

Table 1: Effects of Storage Conditions on Diacylglycerol Stability

This table summarizes the potential impact of different storage conditions on the integrity of diacylglycerol samples.

Storage ConditionPotential IssuesRecommendation
Room TemperatureRapid oxidation and hydrolysisNot recommended
4°CSome enzymatic activity may persistShort-term storage only (hours)
-20°C in plastic tubeLeaching of plasticizers, oxidationNot recommended for organic solutions[1][3]
-20°C or lower in glass vial with Teflon cap, under inert gas Minimal degradation Recommended for long-term storage [1][3][20]
Table 2: Recovery of Diacylglycerols with Different Extraction Methods

This table provides a hypothetical comparison of lipid recovery based on different extraction protocols. Actual recovery rates should be determined empirically.

Extraction MethodTypical Recovery RateNotes
Folch Extraction90-95%A classic method using chloroform and methanol.
Bligh-Dyer Extraction85-95%A modified version of the Folch method, suitable for samples with high water content.
Methyl-tert-butyl ether (MTBE) Extraction80-90%A safer alternative to chloroform-based methods.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Cell/Tissue Sample homogenize Homogenization in Chloroform:Methanol:Water start->homogenize phase_sep Phase Separation (Centrifugation) homogenize->phase_sep extract Collect Organic Phase phase_sep->extract dry Dry Under Nitrogen extract->dry reconstitute Reconstitute in LC-MS Solvent dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for lipid extraction and analysis.

signaling_pathway PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 hydrolysis DG This compound PLC->DG hydrolysis PIP2 PIP2 PIP2->PLC PKC Protein Kinase C (PKC) DG->PKC activates Downstream Downstream Signaling (e.g., Phosphorylation Events) PKC->Downstream phosphorylates

Caption: Simplified PKC activation pathway by this compound.

References

Validation & Comparative

Comparative Analysis of 18:0-22:6 Diacylglycerol and 18:0-20:4 Diacylglycerol Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DGs) are critical second messengers in a multitude of cellular signaling pathways, regulating processes from cell proliferation and differentiation to apoptosis and immune responses.[1] The canonical pathway for DG generation involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), yielding DG and inositol (B14025) trisphosphate (IP3).[2] While DG remains in the plasma membrane, it recruits and activates a host of effector proteins, most notably the Protein Kinase C (PKC) family and Ras Guanyl Nucleotide Releasing Proteins (RasGRPs).[3][4]

The specific fatty acid composition of DG molecules can significantly influence their signaling properties. This guide provides a comparative analysis of two prominent DG species: 1-stearoyl-2-docosahexaenoyl-sn-glycerol (18:0-22:6 DG or SDG), containing the omega-3 fatty acid docosahexaenoic acid (DHA), and 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (18:0-20:4 DG or SAG), containing the omega-6 fatty acid arachidonic acid (AA). Understanding the distinct signaling roles of these DG species is crucial for elucidating the nuanced regulation of cellular processes and for the development of targeted therapeutics.

Comparative Signaling of this compound vs. 18:0-20:4 DG

The structural difference between DHA and arachidonic acid at the sn-2 position of the glycerol (B35011) backbone leads to differential activation of downstream effector proteins and distinct biological outcomes.

1. Protein Kinase C (PKC) Isoform Activation

PKC enzymes are a family of serine/threonine kinases that are key mediators of DG signaling. They are broadly classified into conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms. Both cPKCs and nPKCs are activated by DG.[5][6] Studies have shown that the acyl chain composition of DG can lead to differential activation of PKC isoforms.

A comprehensive analysis of PKC isozyme activation by various DG molecular species, including this compound and 18:0-20:4 DG, revealed distinct preferences.[5][7][8] Generally, novel PKC isoforms exhibit a preference for DG species containing longer, polyunsaturated fatty acids.[7]

PKC IsoformRelative Activation by this compoundRelative Activation by 18:0-20:4 DGKey Observations
PKCα (cPKC) Lower preference at 2 mmol%Stronger activation at 2 mmol%At higher concentrations, both DGs strongly activate PKCα.[5][8]
PKCβII (cPKC) Moderate activationModerate activationNo significant preference for either DG species was observed.[8]
PKCγ (cPKC) Moderate preference at 2 mmol%Lower activation at 2 mmol%Shows a preference for this compound at low concentrations.[7]
PKCδ (nPKC) Stronger preference at 20 and 200 mmol%Weaker activation at 20 and 200 mmol%This compound is a more potent activator at moderate concentrations.[7]
PKCε (nPKC) Moderate preference at 2000 mmol%Lower activation at 2000 mmol%A preference for this compound is seen at high concentrations.[7]
PKCη (nPKC) Not markedly activatedNot markedly activatedNeither DG species is a strong activator of PKCη.[7]
PKCθ (nPKC) Strongest preference at 2 and 20 mmol%Lower activation at 2 and 20 mmol%This compound is a potent activator, especially at lower concentrations.[7]

Signaling Pathway: Differential PKC Activation

cluster_0 Stimulus cluster_1 Diacylglycerol Species cluster_2 PKC Isoforms cluster_3 Downstream Effects PLC Phospholipase C (PLC) DG_22_6 This compound (SDG) PLC->DG_22_6 generates DG_20_4 18:0-20:4 DG (SAG) PLC->DG_20_4 generates cPKC Conventional PKCs (α, βII, γ) DG_22_6->cPKC Activates (γ preference) nPKC Novel PKCs (δ, ε, θ) DG_22_6->nPKC Strongly Activates (δ, ε, θ preference) DG_20_4->cPKC Activates (α preference) DG_20_4->nPKC Activates Cellular_Responses Diverse Cellular Responses (Gene Expression, Proliferation, etc.) cPKC->Cellular_Responses nPKC->Cellular_Responses cluster_0 Diacylglycerol Species DG_22_6 This compound RasGRP RasGRP DG_22_6->RasGRP Binds & Activates (Ki = 8.37 µM) DG_20_4 18:0-20:4 DG DG_20_4->RasGRP Binds & Activates (Ki = 4.49 µM) Ras Ras RasGRP->Ras Activates MAPK_Cascade MAP Kinase Cascade (ERK1/ERK2) Ras->MAPK_Cascade Activates Cellular_Outcomes Cellular Outcomes (T-cell activation, etc.) MAPK_Cascade->Cellular_Outcomes Lipid_Prep 1. Prepare Lipid Vesicles (PS + DG species) Reaction_Setup 2. Set up Kinase Reaction (PKC isozyme, Substrate) Lipid_Prep->Reaction_Setup Initiate_Reaction 3. Initiate with [γ-32P]ATP Reaction_Setup->Initiate_Reaction Incubate 4. Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction 5. Spot on P81 paper Incubate->Stop_Reaction Quantify 6. Wash and Quantify Radioactivity Stop_Reaction->Quantify

References

A Researcher's Guide to Selecting Internal Standards for Accurate 18:0-22:6 Diacylglycerol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of specific diacylglycerol (DG) species like 1-stearoyl-2-docosahexaenoyl-sn-glycerol (18:0-22:6 DG) is critical for understanding cellular signaling, lipid metabolism, and the development of novel therapeutics. The accuracy of this quantification heavily relies on the selection of an appropriate internal standard. This guide provides an objective comparison of commonly used internal standards for this compound analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.

The "gold standard" for quantitative mass spectrometry is the use of stable isotope-labeled internal standards, which are chemically identical to the analyte of interest but differ in mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C). These standards co-elute with the endogenous analyte and exhibit nearly identical extraction and ionization behavior, effectively correcting for matrix effects and variations during sample processing.

However, the availability and cost of specific stable isotope-labeled standards can be prohibitive. Consequently, researchers often turn to alternative internal standards, such as those with odd-numbered fatty acid chains or other non-endogenous structural analogs. While more cost-effective, their physicochemical properties can differ from the analyte, potentially leading to less accurate quantification.

Comparison of Internal Standard Performance

The choice of internal standard significantly impacts the accuracy and precision of quantification. Below is a summary of the performance characteristics of different types of internal standards for diacylglycerol analysis.

Internal Standard TypeAnalyte CorrectionCo-elution with AnalyteIonization Efficiency SimilarityAccuracy & PrecisionCommercial Availability
Stable Isotope-Labeled (Deuterated) DG ExcellentNear-identicalNear-identicalHighestLimited and often expensive
Odd-Chain DG GoodSimilar, but not identicalCan differ based on chain length and saturationGood, but may require correction factorsReadily available
Non-Endogenous Structural Analog DG ModerateVariesCan differ significantlyModerate, requires careful validationGenerally available

Data Highlights:

  • Studies have shown that using a comprehensive mixture of ¹³C-labeled internal standards can significantly reduce the coefficient of variation (CV%) compared to other normalization methods.[1]

  • While odd-chain fatty acid-containing lipids can provide robust quantification, their chemical differences can lead to variations in extraction efficiency and ionization response compared to the target analytes, potentially compromising accuracy.[2]

  • The use of one or two lipid species as standards for an entire class may not account for variations in ionization efficiency between different species within that class.[1]

Recommended Internal Standards for this compound Quantification

Based on the available data, the following internal standards are recommended for the accurate quantification of this compound:

Recommended Internal StandardRationale
d5-18:0-22:6 DG (Deuterated) Highest Accuracy: Near-identical chemical and physical properties to the endogenous analyte ensure the most accurate correction for experimental variability.
17:0-17:0 DG (Odd-Chain) Cost-Effective Alternative: A good compromise between cost and accuracy. Its distinct mass allows for easy identification, and it behaves similarly to other long-chain DGs during analysis.
1,2-dipalmitoyl-sn-glycerol (16:0-16:0 DG) Readily Available Analog: While not structurally identical, it is a commonly used internal standard for general DG quantification. Requires careful validation of recovery and response factors relative to this compound.

Experimental Protocols

Accurate quantification necessitates meticulous experimental procedures. Below are detailed protocols for lipid extraction and LC-MS/MS analysis for this compound.

Lipid Extraction from Plasma (Modified Bligh & Dyer Method)
  • Sample Preparation: To 100 µL of plasma in a glass tube, add a known amount of the selected internal standard.

  • Solvent Addition: Add 2 mL of a chloroform:methanol (1:2, v/v) solution and vortex thoroughly.

  • Phase Separation: Add 0.8 mL of water and 0.8 mL of chloroform, vortex again, and centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

  • Drying and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol:chloroform 9:1 v/v).

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for separating diacylglycerol species.

    • Mobile Phase A: Acetonitrile/water (60/40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (90/10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic diacylglycerol species.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the chosen internal standard should be optimized. For this compound, the precursor ion would be its [M+NH₄]⁺ adduct, and the product ions would correspond to the neutral loss of the stearic acid or docosahexaenoic acid moieties.

Visualizing the Workflow and Signaling Pathway

To better understand the experimental process and the biological context of this compound, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Lipid Extraction (Bligh & Dyer) add_is->extraction dry_recon Dry & Reconstitute extraction->dry_recon lcms LC-MS/MS Analysis dry_recon->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant

Caption: Experimental workflow for this compound quantification.

Signaling_Pathway GPCR GPCR/RTK PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG This compound PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response phosphorylates targets

Caption: Simplified diacylglycerol signaling pathway.

Conclusion

The accurate quantification of this compound is achievable with careful selection of an internal standard and a validated analytical method. While stable isotope-labeled internal standards offer the highest level of accuracy, odd-chain diacylglycerols present a viable and more accessible alternative. Researchers should carefully consider the specific requirements of their study, including the desired level of accuracy and budget, when selecting an internal standard. The protocols and information provided in this guide serve as a valuable resource for developing robust and reliable methods for the quantification of this important lipid species.

References

Navigating the Analysis of 18:0-22:6 Diacylglycerol: A Guide to Mass Spectrometry Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific diacylglycerol (DG) species like 18:0-22:6 DG is critical for understanding cellular signaling and metabolic pathways. This guide provides a comprehensive comparison of mass spectrometry-based methods for the validation of this compound, complete with supporting experimental data and detailed protocols.

Diacylglycerols are pivotal second messengers in a multitude of cellular processes, primarily through their role in activating protein kinase C (PKC). The specific acyl chain composition of DG molecules, such as the stearic acid (18:0) and docosahexaenoic acid (22:6) in this compound, can significantly influence their biological activity and downstream signaling events. Consequently, robust and validated analytical methods are paramount for elucidating their function in both health and disease.

Performance Comparison of Analytical Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the specific and sensitive quantification of individual DG molecular species. However, various approaches exist within this framework, including traditional LC-MS/MS, methods involving chemical derivatization, and high-throughput shotgun lipidomics. The choice of method depends on the specific requirements of the study, such as the need for high sensitivity, the complexity of the sample matrix, and the desired sample throughput.

Below is a comparison of key performance parameters for different mass spectrometry-based approaches to diacylglycerol analysis.

ParameterHPLC with UV/Fluorescence DetectionLC-MS/MS (without derivatization)LC-MS/MS (with derivatization)Shotgun Lipidomics (Direct Infusion)
Principle Chromatographic separation followed by UV absorbance or fluorescence detection of native or derivatized analytes.[1]Chromatographic separation followed by mass-based detection and fragmentation for structural confirmation.[1]Chemical modification to enhance ionization efficiency and chromatographic behavior, followed by LC-MS/MS.[2]Direct infusion of lipid extract into the mass spectrometer with identification and quantification based on mass-to-charge ratio and fragmentation patterns.
Sensitivity (LLOQ) Low picomole (pmol) to nanogram (ng) range.[1]Low nanomolar (nM) to picomolar (pM) range.Can reach the low picomolar (pM) to attomolar (aM) range.[1]Generally less sensitive than LC-MS/MS for low-abundance species due to matrix effects.
Specificity Good, but co-elution of structurally similar lipids can be a challenge.[1]High, due to the selection of specific precursor and product ions for individual DG species.[1]Very high, as derivatization can target specific functional groups, and MS/MS provides an additional layer of specificity.Moderate to high, depending on the resolving power of the mass spectrometer and the complexity of the sample.
**Linearity (R²) **Typically >0.99 over a 2-3 order of magnitude concentration range.Generally >0.99 over a 3-4 order of magnitude concentration range.Can achieve linearity over a 3-5 order of magnitude concentration range.[2]Linearity can be affected by ion suppression effects from the complex mixture.
Throughput Moderate, limited by chromatographic run times.[1]Moderate, with typical run times of 15-30 minutes per sample.Lower, due to the additional derivatization step.High, as chromatographic separation is omitted.
Cost Lower initial instrument and maintenance costs.[1]Higher initial instrument and maintenance costs.[1]Higher overall cost due to reagents and additional sample preparation time.Can be cost-effective for large-scale screening due to high throughput.

Quantitative Performance Data for Diacylglycerol Analysis

The following table summarizes quantitative performance characteristics reported in the literature for the analysis of various diacylglycerol species, which can serve as a benchmark for the validation of an assay for this compound.

Analyte(s)MethodLinearity RangeLODLOQPrecision (%RSD)Reference
1,2- and 1,3-DiacylglycerolsLC-MS/MS with derivatization1–60 pmolesNot ReportedNot ReportedNot Reported[3]
Various Diacylglycerol SpeciesLC-MS/MS with derivatization3 orders of magnitudeNot ReportedNot Reported2.0% to 5.8%[2]
Various Diacylglycerol SpeciesUPLC-MS/MS with derivatizationNot Reported16 aM62.5 aM< 20%[4]
Phosphatidylcholines (as a proxy for complex lipids)nano-ESI-MS/MS with isobaric taggingNot Reported1 µMNot ReportedNot Reported[5]
Various Lipid ClassesnUHPLC-ESI-MS/MS30 - 4000 fmol5.2 - 27.7 fmol17.3 - 92.4 fmolNot Reported[6]

Signaling Pathway and Experimental Workflow

To provide biological context and a clear overview of the analytical process, the following diagrams illustrate the diacylglycerol signaling pathway and a typical experimental workflow for the validation of this compound by mass spectrometry.

Diacylglycerol Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DG) (e.g., this compound) PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Signaling PKC->Downstream Ca->Downstream

Figure 1. Diacylglycerol (DAG) signaling pathway.

Experimental Workflow for this compound Validation Sample Biological Sample (e.g., Plasma, Cells, Tissue) Extraction Lipid Extraction (e.g., Bligh-Dyer or MTBE) Sample->Extraction Derivatization Derivatization (Optional) (e.g., with DFP isocyanate) Extraction->Derivatization LC LC Separation (Reversed-Phase or Normal-Phase) Extraction->LC Direct Analysis Derivatization->LC MS Tandem Mass Spectrometry (e.g., QQQ or Q-TOF) LC->MS Data Data Acquisition (MRM or Neutral Loss Scan) MS->Data Analysis Data Analysis (Quantification, Linearity, Precision) Data->Analysis Validation Method Validation Report Analysis->Validation

References

A Comparative Analysis of Diacylglycerol Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of diacylglycerol (DAG) species is critical for dissecting cellular signaling pathways and developing targeted therapeutics. This guide provides a comprehensive comparison of different DAG species, their functional implications, and the methodologies for their analysis, supported by experimental data and visualizations.

Diacylglycerols are pivotal second messengers in a multitude of cellular processes, primarily through their role in activating protein kinase C (PKC) isoforms.[1][2][3] The biological activity of DAG is not uniform; it is intricately dictated by its stereochemistry and the nature of the fatty acid chains esterified to the glycerol (B35011) backbone. This diversity gives rise to numerous DAG species, each with potentially distinct signaling properties and metabolic fates.[4]

Stereoisomers and their Significance

Diacylglycerols exist as two primary positional isomers: sn-1,2-diacylglycerol and sn-1,3-diacylglycerol.[1] It is the sn-1,2-DAG isomer that is the biologically active signaling molecule, responsible for the activation of PKC.[5][6] In contrast, sn-1,3-DAG is largely considered an intermediate in triacylglycerol biosynthesis and is not a potent activator of PKC.[1] The transient nature of sn-1,2-DAG in cellular signaling underscores the importance of precise and sensitive analytical methods to distinguish between these isomers.

The Influence of Fatty Acyl Chains

The fatty acid composition at the sn-1 and sn-2 positions of the glycerol backbone gives rise to a vast array of DAG molecular species.[1] These fatty acyl chains can vary in length and degree of saturation, which in turn influences the potency of DAG in activating PKC and other downstream effectors. For instance, DAG species containing polyunsaturated fatty acids, such as arachidonic acid, have been shown to be particularly effective in PKC activation.[5]

Key Signaling Pathways

The canonical signaling pathway involving DAG begins with the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating DAG and inositol (B14025) 1,4,5-trisphosphate (IP3).[2][7] DAG then recruits and activates conventional and novel PKC isoforms at the cell membrane.[7][8] The signaling is terminated by the action of diacylglycerol kinases (DGKs), which phosphorylate DAG to form phosphatidic acid (PA), another important signaling lipid.[2][9][10]

PIP2 PIP2 PLC Phospholipase C (PLC) PIP2->PLC Hydrolysis DAG sn-1,2-Diacylglycerol (DAG) PLC->DAG IP3 IP3 PLC->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activation DGK Diacylglycerol Kinase (DGK) DAG->DGK Phosphorylation Downstream Downstream Signaling PKC->Downstream PA Phosphatidic Acid (PA) DGK->PA

Figure 1: The Diacylglycerol Signaling Cascade.

Comparative Data of Diacylglycerol Species

The following table summarizes the relative abundance of different DAG species in murine liver tissue, providing a snapshot of the diversity of these molecules in a biological system.

Diacylglycerol Species (Fatty Acyl Composition)Relative Abundance in Murine Liver (Fold Change in Western Diet vs. Control)[11]
16:0/18:1~2.5
16:0/18:2~2.0
18:0/18:1~2.2
18:0/18:2~1.8
18:1/18:1~2.8
18:1/18:2~2.3

Experimental Methodologies for Diacylglycerol Analysis

Accurate quantification and characterization of DAG species are crucial for understanding their roles in cellular processes.[1] Several analytical techniques are employed for this purpose, each with its own advantages and limitations.

Experimental Workflow: LC-MS/MS Analysis of Diacylglycerols

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample ISTD Add Internal Standard Plasma->ISTD Extraction Lipid Extraction (Chloroform:Methanol) ISTD->Extraction PhaseSep Phase Separation Extraction->PhaseSep Collect Collect Organic Phase PhaseSep->Collect Dry Dry Down Collect->Dry Reconstitute Reconstitute Dry->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MSMS Tandem Mass Spectrometry (MS/MS) ESI->MSMS Data Data Acquisition & Analysis MSMS->Data

Figure 2: Workflow for LC-MS/MS-based Diacylglycerol Analysis.
Key Experimental Protocols

1. Lipid Extraction (Bligh & Dyer Method) [7]

  • Objective: To isolate total lipids, including diacylglycerols, from biological samples.

  • Procedure:

    • Homogenize the sample in a mixture of chloroform (B151607) and methanol.

    • Add chloroform and a 0.9% NaCl solution to induce phase separation.

    • Centrifuge the mixture to separate the aqueous and organic layers.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipids in an appropriate solvent for downstream analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1][7]

  • Objective: To separate, identify, and quantify individual diacylglycerol species.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Separation:

  • Mass Spectrometric Detection:

    • ESI is used to ionize the DAG molecules.

    • Tandem mass spectrometry (MS/MS) allows for the specific detection and fragmentation of DAG species, enabling their identification and quantification based on characteristic precursor and product ions.

3. High-Performance Thin-Layer Chromatography (HPTLC) [1]

  • Objective: A cost-effective and rapid method for the separation and relative quantification of DAG species.

  • Procedure:

    • Spot the lipid extract onto an HPTLC plate.

    • Develop the plate in a solvent system that separates lipids based on their polarity.

    • Visualize the separated DAG species using a suitable stain (e.g., primuline) and UV light.

    • Quantify the relative abundance of individual DAG species using densitometry.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy [1][12]

  • Objective: To provide structural information and direct quantification of DAGs without the need for chromatographic separation.

  • Advantages: NMR is a non-destructive technique that can be used to analyze complex mixtures.

  • Nuclei: Multinuclear (¹H, ¹³C, ³¹P) and multidimensional NMR techniques can be employed for detailed structural elucidation and quantification of acylglycerols.[12]

Conclusion

The field of diacylglycerol research is continually evolving, with advancements in analytical techniques providing deeper insights into the complex roles of different DAG species in health and disease. For researchers in drug development, a thorough understanding of DAG signaling pathways and the ability to accurately profile DAG species are essential for identifying novel therapeutic targets and developing effective modulators of these critical signaling lipids. The methodologies and comparative data presented in this guide offer a foundational resource for navigating this intricate area of cellular biology.

References

Differential Activation of Protein Kinase C Isozymes by 1-stearoyl-2-docosahexaenoyl-sn-glycerol (18:0-22:6 DG): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the activation of various Protein Kinase C (PKC) isozymes by the specific diacylglycerol (DG) species, 1-stearoyl-2-docosahexaenoyl-sn-glycerol (18:0-22:6 DG). The information presented is supported by experimental data, including detailed protocols for key assays and visual representations of signaling pathways and experimental workflows.

Introduction to PKC and Diacylglycerols

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are pivotal in cellular signal transduction, regulating a wide array of processes such as cell proliferation, differentiation, and apoptosis.[1][2] The PKC family is categorized into three subfamilies based on their activation requirements: conventional (cPKC; isoforms α, βI, βII, and γ), novel (nPKC; isoforms δ, ε, η, and θ), and atypical (aPKC; isoforms ζ and ι/λ).[2][3] Conventional and novel PKC isozymes are activated by diacylglycerol (DG), a second messenger produced from the hydrolysis of membrane phospholipids.[1][2][4] The specific molecular species of DG can influence the activation of different PKC isozymes, suggesting a layer of regulatory complexity in these signaling pathways.[1][5] This guide focuses on the effects of this compound, a diacylglycerol containing a saturated stearic acid at the sn-1 position and the polyunsaturated docosahexaenoic acid (DHA) at the sn-2 position.

Comparative Activation of PKC Isozymes by this compound

An in vitro study by Kamiya et al. (2016) systematically analyzed the activation of conventional and novel PKC isozymes by various DG molecular species, including this compound.[1][2] The results demonstrate a differential activation pattern, indicating that this compound exhibits a degree of selectivity towards certain PKC isozymes.[1][2]

Summary of Quantitative Data

The following table summarizes the activation of different PKC isozymes by this compound at various concentrations, as reported by Kamiya et al. (2016). The data highlights the preference of certain novel PKC isozymes for this polyunsaturated DG species.

PKC IsozymeFamilyActivation by this compoundObservations
PKCα ConventionalStrong activation, but less preference for this compound at 2 mmol%.[1][2]
PKCβII ConventionalModerate activation with no significant preference for any DG species.[1][2]
PKCγ ConventionalModerate activation with a moderate preference for this compound at 2 mmol%.[2]
PKCδ NovelModerate activation with a preference for this compound at 20 and 200 mmol%.[1][2]
PKCε NovelModerate activation with a moderate preference for this compound at 2000 mmol%.[1][2]
PKCη NovelNot markedly activated by DG.[1][2]
PKCθ NovelStrongest activation by DG with a preference for this compound at 2 and 20 mmol%.[1][2]

Signaling Pathway and Experimental Visualizations

To better understand the mechanisms and experimental approaches discussed, the following diagrams are provided.

PKC_Activation_Pathway PKC Activation Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Signal Signal Receptor Receptor Signal->Receptor 1. Binding PLC PLC Receptor->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis DAG This compound PIP2->DAG IP3 IP3 PIP2->IP3 Active_PKC Active PKC DAG->Active_PKC Substrate_Phosphorylation Substrate Phosphorylation Active_PKC->Substrate_Phosphorylation 6. Catalysis Inactive_PKC Inactive PKC Inactive_PKC->Active_PKC 5. Translocation & Activation Ca_Release Ca²⁺ Release IP3->Ca_Release 4. ER Ca²⁺ release Ca_Release->Active_PKC cPKC only Cellular_Response Cellular Response Substrate_Phosphorylation->Cellular_Response 7. Downstream Effects

PKC Activation Signaling Pathway

Experimental_Workflow Experimental Workflow for Comparing PKC Isozyme Activation cluster_prep Preparation cluster_assay In Vitro Kinase Assay cluster_analysis Data Analysis Purify_PKC Purify Recombinant PKC Isozymes Reaction_Mix Combine PKC, Lipids, Substrate, and [γ-³²P]ATP Purify_PKC->Reaction_Mix Prepare_Lipids Prepare Lipid Vesicles (PS ± DG species) Prepare_Lipids->Reaction_Mix Incubate Incubate at 30°C Reaction_Mix->Incubate Stop_Reaction Spot on P81 paper to stop reaction Incubate->Stop_Reaction Wash_Paper Wash to remove unincorporated ATP Stop_Reaction->Wash_Paper Scintillation Quantify ³²P incorporation (Scintillation Counting) Wash_Paper->Scintillation Compare Compare Activity across Isozymes and DG species Scintillation->Compare

Workflow for In Vitro Kinase Assay

Experimental Protocols

Two primary methods for assessing PKC activation are detailed below: the in vitro kinase assay, which directly measures enzymatic activity, and the translocation assay, which observes the movement of PKC to the cell membrane upon activation.

In Vitro PKC Kinase Assay (Radiolabeled)

This protocol is adapted from methodologies used to directly measure the phosphotransferase activity of PKC isozymes in the presence of lipid activators.[3][6][7][8][9]

Materials:

  • Purified recombinant human PKC isozymes

  • 1-stearoyl-2-docosahexaenoyl-sn-glycerol (this compound) and other DG species for comparison

  • Phosphatidylserine (B164497) (PS)

  • PKC substrate (e.g., myelin basic protein fragment 4-14)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM CaCl₂ for cPKCs, 1 mM EGTA for nPKCs)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and cocktail

Procedure:

  • Lipid Vesicle Preparation:

    • Co-dissolve phosphatidylserine (PS) and the desired diacylglycerol (e.g., this compound) in chloroform (B151607) in a glass tube.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in kinase reaction buffer and sonicate on ice to form small unilamellar vesicles.

  • Kinase Reaction:

    • In a microcentrifuge tube on ice, prepare the reaction mixture containing the kinase reaction buffer, the prepared lipid vesicles, a specific PKC substrate, and the purified PKC isozyme.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 10 minutes).

  • Stopping the Reaction and Quantification:

    • Terminate the reaction by spotting an aliquot of the reaction mixture onto the center of a numbered P81 phosphocellulose paper.

    • Wash the P81 papers multiple times in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone.

    • Transfer the dried P81 paper to a scintillation vial, add scintillation cocktail, and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of the PKC isozyme under each condition (nmol of phosphate (B84403) incorporated per minute per mg of enzyme).

    • Compare the activity of each isozyme in the presence of this compound to its basal activity and its activity with other DG species.

PKC Translocation Assay (Immunofluorescence)

This assay provides a cellular context for PKC activation by visualizing its movement from the cytosol to the plasma membrane.[4][5][10][11]

Materials:

  • Cultured cells suitable for transfection and imaging

  • Expression vectors for GFP-tagged PKC isozymes

  • This compound or a cell-permeable analog

  • Cell culture medium and transfection reagents

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Transfection:

    • Plate cells on glass coverslips in a multi-well plate.

    • Transfect the cells with a plasmid encoding a GFP-tagged PKC isozyme of interest.

    • Allow 24-48 hours for protein expression.

  • Cell Treatment:

    • Replace the culture medium with a serum-free medium.

    • Treat the cells with this compound (or a suitable analog) or a vehicle control for a specified period. A positive control, such as a phorbol (B1677699) ester (e.g., PMA), should also be used.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells again with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides.

    • Visualize the subcellular localization of the GFP-tagged PKC isozyme using a fluorescence microscope.

    • In unstimulated cells, the fluorescence should be diffuse throughout the cytosol. Upon activation, a significant portion of the fluorescence will accumulate at the plasma membrane.

    • Quantify the degree of translocation by measuring the fluorescence intensity at the membrane versus the cytosol in multiple cells for each condition.

Conclusion

The experimental evidence indicates that this compound differentially activates PKC isozymes.[1][2] Notably, it shows a preference for novel PKC isozymes such as PKCδ and PKCθ.[1][2] This selectivity suggests that the fatty acid composition of diacylglycerols is a critical factor in determining the specific downstream signaling events initiated by PKC. For researchers in drug development, understanding this differential activation is crucial for designing isozyme-specific modulators of PKC activity, which could lead to more targeted therapeutic interventions. The provided protocols offer robust methods for further investigating the nuanced roles of specific lipid second messengers in cellular signaling.

References

Cross-Validation of 18:0-22:6 Diacylglycerol Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement and functional validation of lipid second messengers like 18:0-22:6 diacylglycerol (DG) are critical for advancing our understanding of cellular signaling in health and disease. This guide provides a comprehensive comparison of methodologies for the analysis of 18:0-22:6 DG, with a focus on cross-validating findings with alternative methods and offering supporting experimental data.

Diacylglycerols are pivotal signaling molecules, primarily known for their role in activating protein kinase C (PKC) isoforms. The specific acyl chain composition of DG molecules, such as 1-stearoyl-2-docosahexaenoyl-sn-glycerol (this compound), can determine their signaling specificity and potency. Therefore, rigorous analytical methods and functional validation are paramount. This guide will delve into the primary method of quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and explore cross-validation techniques, including functional assays and transcriptomics, to provide a holistic view of this compound's biological role.

Comparative Analysis of Analytical and Validation Methods

The quantification of this compound is predominantly achieved through LC-MS/MS, a highly sensitive and specific technique. However, to ensure the biological relevance of these quantitative findings, cross-validation with functional assays is essential. This section compares the data obtained from LC-MS/MS with that from in vitro PKC activation assays and transcriptomics analysis of monocytes stimulated with this compound.

Table 1: Quantitative Analysis of this compound by LC-MS/MS

ParameterMethodDetailsTypical Output
Quantification Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Reversed-phase chromatography coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.Absolute or relative concentration of this compound in a given sample (e.g., pmol/mg protein, ng/mL).
Identification LC-MS/MSFragmentation of the parent ion to produce characteristic daughter ions.Confirmation of the lipid species based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Table 2: Functional Validation of this compound Findings

Validation MethodDescriptionKey Findings for this compound
In Vitro PKC Activity Assay Measures the ability of this compound to activate specific PKC isozymes by quantifying the phosphorylation of a substrate.This compound shows a preference for activating certain novel PKC isoforms, such as PKCδ, PKCε, and PKCθ, at specific concentrations.[1]
Transcriptomics (RNA-Seq) Analyzes the gene expression profile of cells upon stimulation with this compound to identify downstream signaling pathways.In human monocytes, this compound stimulation leads to the upregulation of genes involved in pro-inflammatory pathways, including leukocyte migration and cytokine production.[2]
Western Blotting Detects the phosphorylation of specific downstream target proteins of PKC, providing evidence of its activation in a cellular context.Increased levels of this compound would be expected to correlate with increased phosphorylation of PKC substrates.

Signaling Pathway of 18:0-22:6 Diacylglycerol

The canonical signaling pathway initiated by this compound involves the activation of PKC. This process is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), which generates both inositol (B14025) trisphosphate (IP3) and DG. While IP3 mobilizes intracellular calcium, DG remains in the plasma membrane to recruit and activate PKC.

DG_PKC_Pathway This compound Signaling Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG 18:0-22:6 Diacylglycerol (DG) PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Recruits & Activates Downstream Downstream Signaling PKC->Downstream Phosphorylates

Caption: Canonical signaling pathway of this compound via PKC activation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are summarized protocols for the key experiments discussed.

Protocol 1: LC-MS/MS Analysis of 18:0-22:6 Diacylglycerol

This protocol outlines the steps for the quantitative analysis of this compound from biological samples.

LCMS_Workflow LC-MS/MS Workflow for this compound Analysis Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC Liquid Chromatography (Reversed-Phase) Derivatization->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: Workflow for the analysis of this compound using LC-MS/MS.

1. Lipid Extraction:

  • Homogenize the biological sample in a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v).

  • Add chloroform and water to induce phase separation.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Chromatographic Separation:

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform).

  • Inject the sample onto a reversed-phase C18 column.

  • Elute the lipids using a gradient of mobile phases, such as water with formic acid and acetonitrile/isopropanol.

3. Mass Spectrometric Detection:

  • Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Set the instrument to Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transition for this compound.

Protocol 2: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol describes how to measure the activation of a specific PKC isozyme by this compound.

PKC_Assay_Workflow In Vitro PKC Activity Assay Workflow Vesicles Prepare Lipid Vesicles (PS +/- this compound) Reaction Set up Kinase Reaction (PKC isozyme, substrate, ATP) Vesicles->Reaction Incubate Incubate at 30°C Reaction->Incubate Stop Stop Reaction Incubate->Stop Detect Detect Phosphorylation Stop->Detect

Caption: Workflow for the in vitro PKC activity assay.

1. Preparation of Lipid Vesicles:

  • Prepare a mixture of phosphatidylserine (B164497) (PS) and this compound in chloroform.

  • Dry the lipid mixture under nitrogen to form a thin film.

  • Resuspend the lipid film in buffer and sonicate to form small unilamellar vesicles.

2. Kinase Reaction:

  • In a reaction tube, combine the lipid vesicles, the purified PKC isozyme of interest, a specific PKC substrate (e.g., myelin basic protein), and ATP (containing [γ-32P]ATP).

  • Incubate the reaction mixture at 30°C for a defined period.

3. Detection of Phosphorylation:

  • Stop the reaction by adding a quenching solution.

  • Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [γ-32P]ATP.

  • Quantify the amount of incorporated radiolabel using a scintillation counter or phosphorimager.

Protocol 3: Monocyte Stimulation and Transcriptomic Analysis

This protocol details the steps for stimulating human monocytes with this compound and analyzing the resulting changes in gene expression.[2]

1. Monocyte Isolation and Culture:

  • Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs).

  • Culture the monocytes in appropriate media.

2. Stimulation with this compound:

  • Treat the cultured monocytes with a specific concentration of this compound or a vehicle control.

  • Incubate for a set period to allow for changes in gene expression.

3. RNA Extraction and Sequencing:

  • Lyse the cells and extract total RNA.

  • Perform library preparation and high-throughput RNA sequencing (RNA-Seq).

4. Data Analysis:

  • Align the sequencing reads to the human genome and quantify gene expression.

  • Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in response to this compound.

  • Conduct pathway analysis to identify the biological processes and signaling pathways affected.

Conclusion

The robust identification and quantification of 18:0-22:6 diacylglycerol through LC-MS/MS provide a solid foundation for understanding its role in cellular processes. However, to fully elucidate its biological significance, it is imperative to cross-validate these findings with functional assays. By combining quantitative lipidomics with methods such as in vitro PKC activity assays and transcriptomics, researchers can gain a more comprehensive and validated understanding of the specific signaling cascades initiated by this compound, ultimately paving the way for the development of novel therapeutic interventions targeting these pathways.

References

A Comparative Analysis of Synthetic versus Endogenous 18:0-22:6 Diacylglycerol Effects on Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular effects induced by synthetically introduced 1-stearoyl-2-docosahexaenoyl-sn-glycerol (18:0-22:6 DG) versus its endogenous production following physiological stimuli. We will delve into the nuanced differences in their mechanisms of action, downstream signaling consequences, and the experimental methodologies employed to study these effects, supported by experimental data.

Introduction

Diacylglycerols (DGs) are critical second messengers that regulate a multitude of cellular processes, primarily through the activation of Protein Kinase C (PKC) isoforms and other C1 domain-containing proteins. The specific acyl chain composition of a DG molecule, such as this compound containing a saturated stearic acid and a polyunsaturated docosahexaenoic acid (DHA), can significantly influence its signaling properties. Understanding the distinctions between the effects of endogenously generated and exogenously applied synthetic this compound is crucial for accurately interpreting experimental results and for the development of targeted therapeutics.

Endogenous this compound is typically produced transiently and in specific subcellular locations in response to the activation of cell surface receptors, such as G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), which in turn activate phospholipase C (PLC).[1][2] This localized production is key to the specificity of the downstream signaling events. In contrast, synthetic this compound is introduced into the cell exogenously, which can lead to a more widespread and sustained presence, potentially activating signaling pathways in a non-physiological manner.[3][4]

Quantitative Data Comparison

The following tables summarize the differential activation of PKC isoforms by various DG species, including this compound. While direct comparative data for endogenous versus synthetic this compound is limited, the provided data on synthetic DG species highlights the isoform-specific preferences that likely underlie the differential effects observed.

Table 1: Activation of Conventional and Novel PKC Isoforms by Different Diacylglycerol Species [5][6]

PKC IsoformThis compound18:0/20:4-DG (Arachidonic Acid)16:0/18:1-DG (Oleic Acid)
PKCα (conventional) Strong activation, but less preference at low concentrations.Strong activation.Moderate activation.
PKCβII (conventional) Moderate activation, no significant preference.Moderate activation.Moderate activation.
PKCγ (conventional) Moderate preference at low concentrations.Moderate activation.Low activation.
PKCδ (novel) Preferred activator at moderate concentrations.Moderate activation.Low activation.
PKCε (novel) Moderate preference at high concentrations.Low activation.Low activation.
PKCη (novel) Not markedly activated.Not markedly activated.Not markedly activated.
PKCθ (novel) Strongest preference at low to moderate concentrations.Moderate activation.Low activation.

Data is synthesized from in vitro kinase assays using purified PKC isoforms and synthetic DG species.[5]

Signaling Pathways and Mechanisms

The primary distinction between the signaling initiated by endogenous and synthetic this compound lies in their spatiotemporal dynamics.

Endogenous this compound Signaling:

Receptor-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by PLC generates inositol (B14025) trisphosphate (IP3) and DG at the plasma membrane.[1] This production is rapid, localized to the site of receptor activation, and transient, as DG is quickly metabolized by diacylglycerol kinases (DGKs) to phosphatidic acid (PA) or by diacylglycerol lipases.[7] This precise control ensures that downstream signaling, such as the recruitment and activation of specific PKC isoforms, occurs in a highly regulated manner at specific subcellular compartments like the plasma membrane, Golgi apparatus, or endoplasmic reticulum.[7][8]

Synthetic this compound Signaling:

When synthetic this compound is added to cells, it typically incorporates into cellular membranes more globally.[9] The concentration and duration of its presence are determined by the experimental conditions and the rate of its metabolism by cellular enzymes.[4] This can lead to the activation of a broader range of PKC isoforms and other C1 domain-containing proteins in various subcellular locations, potentially resulting in off-target effects and a different physiological outcome compared to endogenous production.[3]

cluster_endogenous Endogenous this compound Signaling cluster_synthetic Synthetic this compound Signaling GPCR GPCR/RTK PLC Phospholipase C (PLC) GPCR->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis endo_DG Endogenous This compound (Localized & Transient) PIP2->endo_DG PKC_endo Specific PKC Isoform Activation endo_DG->PKC_endo Response_endo Physiological Cellular Response PKC_endo->Response_endo synth_DG_source Exogenous Application synth_DG Synthetic This compound (Global & Sustained) synth_DG_source->synth_DG PKC_synth Broad PKC Isoform Activation synth_DG->PKC_synth Response_synth Potentially Non-physiological Cellular Response PKC_synth->Response_synth

Figure 1. Signaling pathways of endogenous vs. synthetic DG.

Experimental Protocols

Accurate investigation of DG signaling requires distinct experimental approaches for studying endogenous versus synthetic molecules.

Stimulation and Measurement of Endogenous this compound

1. Cell Stimulation:

  • Culture cells to the desired confluency.

  • Stimulate cells with a specific agonist known to activate PLC-coupled receptors. Common agonists include:

  • The stimulation time is critical and should be optimized to capture the transient peak of DG production (typically ranging from seconds to a few minutes).

2. Lipid Extraction:

  • Immediately after stimulation, terminate the reaction and extract lipids using a modified Bligh-Dyer method.

3. Quantification by Mass Spectrometry (Lipidomics):

  • Analyze the lipid extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify specific DG molecular species, including this compound.[14]

  • Use appropriate internal standards for accurate quantification.

4. Downstream Signaling Analysis:

  • To assess the effects of endogenous DG, analyze the phosphorylation of PKC substrates or the translocation of fluorescently tagged PKC isoforms using microscopy or western blotting in parallel with the lipidomics analysis.

start Cell Culture stim Stimulate with Agonist (e.g., ATP) start->stim extract Lipid Extraction stim->extract lcms LC-MS/MS Quantification extract->lcms end Endogenous DG Profile lcms->end

Figure 2. Workflow for endogenous DG analysis.

Application of Synthetic this compound

1. Preparation of Synthetic DG Solution:

  • Synthetic this compound is typically supplied in an organic solvent like chloroform.[9]

  • Dry the required amount of DG under a stream of nitrogen.

  • Resuspend the lipid film in a small volume of ethanol (B145695) or DMSO to create a stock solution.[9]

2. Delivery to Cells:

  • Dilute the stock solution in a serum-free culture medium to the desired final concentration (typically in the micromolar range).[9]

  • It is crucial to ensure that the final concentration of the solvent (ethanol or DMSO) is non-toxic to the cells.

  • Add the DG-containing medium to the cells and incubate for the desired period.

3. Analysis of Cellular Effects:

  • Assess the activation of downstream signaling pathways, such as PKC activation, by measuring the phosphorylation of target proteins or observing the translocation of fluorescently tagged PKC isoforms.

  • Perform functional assays to determine the cellular response to the synthetic DG.

4. Caged-DG for Spatiotemporal Control:

  • For more precise spatial and temporal control that better mimics endogenous production, photo-caged synthetic DGs can be used.[15]

  • These compounds release the active DG molecule upon exposure to a specific wavelength of light, allowing for localized activation within the cell.[15]

prep Prepare Synthetic This compound Solution delivery Add to Cell Culture Medium prep->delivery incubation Incubate with Cells delivery->incubation analysis Analyze Downstream Signaling & Function incubation->analysis

Figure 3. Workflow for applying synthetic DG.

Conclusion

The effects of 18:0-22:6 diacylglycerol are profoundly influenced by its origin. Endogenous this compound, generated through receptor-mediated pathways, acts as a precise and localized signaling molecule, ensuring the activation of specific downstream effectors in a tightly regulated spatiotemporal manner. In contrast, the application of synthetic this compound provides a valuable tool for investigating the potential roles of this lipid second messenger but can result in more global and sustained signaling that may not fully recapitulate the physiological response. Researchers and drug development professionals should carefully consider these differences when designing experiments and interpreting data to advance our understanding of lipid signaling in health and disease. The use of advanced techniques like photo-caged lipids offers a promising avenue to bridge the gap between studying endogenous and synthetic lipid signaling.[15]

References

Specificity of Diacylglycerol Kinase Isozymes for 18:0-22:6 Diacylglycerol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the substrate specificity of various Diacylglycerol Kinase (DGK) isozymes, with a particular focus on their activity towards 18:0-22:6 diacylglycerol (DAG), also known as stearoyl-docosahexaenoyl-glycerol. The information presented herein is supported by experimental data to aid in the selection of appropriate enzymatic tools and to provide context for cellular signaling pathways involving specific lipid species.

Comparative Analysis of DGK Isozyme Specificity

Diacylglycerol kinases are a family of enzymes that phosphorylate DAG to produce phosphatidic acid (PA), a critical step in regulating the balance between these two signaling lipids.[1][2] The ten identified mammalian DGK isozymes (α, β, γ, δ, ε, ζ, η, θ, ι, and κ) exhibit distinct structural features, subcellular localizations, and substrate specificities.[1] This specificity is crucial for their individual roles in diverse cellular processes.[2][3]

Experimental evidence has demonstrated that DGK isozymes have varied preferences for the fatty acyl chains of their DAG substrates. While some isozymes display broad specificity, others, most notably DGKε, are highly selective.

Quantitative and Qualitative Comparison of DGK Isozyme Activity with Various DAG Species

The following table summarizes the known specificities of key DGK isozymes for 18:0-22:6 DAG compared to other common DAG species.

DGK IsozymeSubstrate (sn-1/sn-2)Relative Activity/Key FindingsReference(s)
DGKε 18:0-22:6 DAG No detectable activity or very poor substrate. [3][4][5][6]
18:0-20:4 DAG (SAG)Preferred substrate; exhibits high activity.[4][5][6][7][8]
18:0-18:2 DAGActivity is approximately 5-fold lower than with 18:0-20:4 DAG.[4][5]
20:4-20:4 DAGSimilar activity to 18:0-20:4 DAG.[3]
DGKζ 18:0-22:6 DAG Active; does not discriminate significantly among different DAG acyl chains. [3]
18:0-20:4 DAGActive.[3]
18:1-18:1 DAGActive.[3]
20:4-20:4 DAGActive.[3]
DGKδ 18:0-22:6 DAG Preferentially utilizes 18:0/22:6-DG, leading to the generation of 18:0/22:6-PA. [9]
16:0-16:0 & 16:0-18:1 DAGPreferentially uses saturated and monounsaturated fatty acid-containing DAGs in skeletal muscle cells.[9]

Signaling Pathways

The substrate specificity of DGK isozymes dictates their roles in distinct signaling pathways. DGKε is a key regulator of the phosphatidylinositol (PI) cycle due to its preference for 1-stearoyl-2-arachidonoyl-glycerol (18:0/20:4-DAG).[3][5][6] In contrast, emerging evidence suggests that other DGK isozymes, such as DGKδ and DGKζ, participate in novel signaling cascades that utilize different DAG species, including 18:0-22:6 DAG.[9]

DGK_Signaling_Pathways cluster_PI_Cycle Phosphatidylinositol (PI) Cycle cluster_Novel_Pathway Novel Signaling Pathways PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG_20_4 18:0-20:4 DAG PLC->DAG_20_4 PIP2 PIP2 PIP2->PLC DGKe DGKε DAG_20_4->DGKe PA_20_4 18:0-20:4 PA DGKe->PA_20_4 DAG_22_6_inactive 18:0-22:6 DAG DAG_22_6_inactive->DGKe No Activity Source_PL Phospholipids (e.g., PC, PE) PL_PLC PC/PE-specific PLCs Source_PL->PL_PLC DAG_22_6_active 18:0-22:6 DAG PL_PLC->DAG_22_6_active DGKd DGKδ DAG_22_6_active->DGKd PA_22_6 18:0-22:6 PA Downstream Downstream Effectors (e.g., Praja-1, Synaptojanin-1) PA_22_6->Downstream DGKd->PA_22_6

Caption: Contrasting roles of DGK isozymes in cellular signaling pathways.

Experimental Protocols

The determination of DGK isozyme specificity relies on robust in vitro and cell-based assays.[10] Below is a generalized protocol for an in vitro DGK activity assay.

In Vitro DGK Activity Assay

This method measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a specific DAG substrate to form [³²P]phosphatidic acid.

1. Materials and Reagents:

  • Purified or recombinant DGK isozyme

  • Diacylglycerol substrates (e.g., 18:0-22:6 DAG, 18:0-20:4 DAG)

  • [γ-³²P]ATP

  • Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, DTT)

  • Detergent (e.g., octylglucoside) or pre-formed liposomes for substrate dispersal

  • Lipid extraction solvents (e.g., chloroform, methanol, HCl)

  • Thin Layer Chromatography (TLC) plates and developing solvent

  • Phosphorimager or scintillation counter

2. Substrate Preparation:

  • DAG substrates, which are insoluble in water, must be dispersed.[10]

  • Micelle-based assay: Dry the lipid substrate under nitrogen and resuspend in assay buffer containing a detergent like octylglucoside. Sonicate to form mixed micelles.

  • Liposome-based assay: Co-dry the DAG substrate with a carrier lipid (e.g., phosphatidylcholine) and hydrate (B1144303) with buffer. Create unilamellar vesicles by extrusion or sonication.[10]

3. Enzymatic Reaction:

  • In a microfuge tube, combine the assay buffer, the dispersed DAG substrate, and the DGK enzyme.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate for a defined period, ensuring the reaction remains in the linear range.

  • Terminate the reaction by adding a quenching solution, such as acidic chloroform/methanol.

4. Product Extraction and Analysis:

  • Perform a lipid extraction to separate the lipid-soluble product ([³²P]PA) from the water-soluble [γ-³²P]ATP.

  • Spot the lipid extract onto a TLC plate and develop using an appropriate solvent system to separate PA from other lipids.

  • Dry the TLC plate and visualize the radiolabeled PA using a phosphorimager.

  • Quantify the radioactivity in the PA spot to determine enzyme activity.

DGK_Assay_Workflow cluster_prep cluster_reaction cluster_analysis Substrate 1. DAG Substrate (e.g., 18:0-22:6 DAG) Dispersal 2. Dispersal (Micelles or Liposomes) Substrate->Dispersal Incubation 5. Incubation Dispersal->Incubation Enzyme 3. DGK Isozyme Enzyme->Incubation ATP 4. [γ-³²P]ATP ATP->Incubation Quench 6. Quench & Lipid Extraction Incubation->Quench TLC 7. Thin Layer Chromatography (TLC) Quench->TLC Quantify 8. Quantification of [³²P]PA TLC->Quantify

Caption: Workflow for an in vitro Diacylglycerol Kinase (DGK) activity assay.

References

Validating the Role of 18:0-22:6 Diacylglycerol: A Comparative Guide to Genetic and Alternative Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the signaling functions of 1-stearoyl-2-docosahexaenoyl-sn-glycerol (18:0-22:6 DG), a critical lipid second messenger. We delve into the utility of genetic models, offering a comparative analysis with alternative chemical and biochemical approaches, supported by experimental data and detailed protocols.

The Significance of 18:0-22:6 Diacylglycerol in Cellular Signaling

This compound is a specific molecular species of diacylglycerol (DAG) that has been implicated in the activation of key signaling proteins, notably Protein Kinase C (PKC) isoforms and Ras Guanine Nucleotide Releasing Proteins (RasGRPs).[1] Its unique structure, featuring a saturated stearic acid (18:0) at the sn-1 position and a polyunsaturated docosahexaenoic acid (DHA; 22:6) at the sn-2 position, dictates its distinct signaling properties. Dysregulation of this compound metabolism has been linked to various physiological and pathological processes, making it a molecule of interest for therapeutic intervention.

Comparative Analysis of Validation Methodologies

The validation of this compound's cellular roles can be approached through several experimental paradigms. Here, we compare the use of genetic models with alternative methods.

Methodology Description Advantages Disadvantages
Genetic Models (Inferred) Manipulation of genes encoding enzymes involved in the synthesis or degradation of this compound, such as specific acyltransferases or phospholipases. This is often inferred from broader lipid metabolism studies due to a lack of models targeting only this compound.- High specificity for targeting a particular enzyme in a pathway. - Enables long-term studies of lipid function in cellular and whole-organism contexts. - CRISPR/Cas9 technology allows for precise and efficient gene editing.[2][3]- Direct genetic models for this compound are not yet well-established. - Genetic manipulation can lead to compensatory changes in other metabolic pathways. - Can be time-consuming and expensive to develop.
Chemical Biology Tools Use of synthetic molecules like photoswitchable or caged this compound analogs to control its availability with spatiotemporal precision.[4]- Precise control over the timing and location of lipid signaling activation. - Allows for the study of acute signaling events without genetic alterations. - Can bypass the complexity of metabolic pathways.- Synthetic analogs may not perfectly mimic the behavior of the endogenous lipid. - Delivery and activation of these tools in vivo can be challenging. - Potential for off-target effects of the chemical probes.
Lipidomics and Mass Spectrometry Direct quantification of this compound and other lipid species in cells or tissues under different conditions, often coupled with genetic or pharmacological perturbations.[5]- Provides a direct and quantitative measure of lipid levels. - Can reveal global changes in the lipidome, providing a broader metabolic context. - High sensitivity and specificity for identifying individual lipid species.- Does not directly demonstrate the functional role of the lipid. - Requires specialized equipment and expertise. - Provides a static snapshot of lipid levels at a single point in time.
In Vitro Reconstitution Assays Studying the direct interaction of purified this compound with its target proteins (e.g., PKC, RasGRP) in a controlled environment.[1][6]- Allows for the detailed characterization of direct molecular interactions. - Can determine binding affinities and activation kinetics. - Relatively simple and cost-effective to perform.- Lacks the complexity of the cellular environment. - May not accurately reflect in vivo interactions and signaling dynamics.

Quantitative Data on this compound Signaling

The following tables summarize key quantitative data from studies investigating the interaction of this compound with its downstream effectors.

Table 1: Activation of Protein Kinase C (PKC) Isoforms by this compound

PKC IsoformRelative Activation Potency by this compoundKey Findings
PKCαLess preference at 2 mmol%Shows a preference for other DG species at lower concentrations.[6]
PKCγModerate preference at 2 mmol%Exhibits moderate activation by this compound.[1]
PKCδPreference at 20 and 200 mmol%Shows preferential activation at higher concentrations of this compound.[6]
PKCεModerate preference at 2000 mmol%Requires high concentrations for moderate activation.[1][6]
PKCθStrongest preference at 2 and 20 mmol%The most sensitive novel PKC isoform to this compound activation.[6]

Table 2: Substrate Specificity of Diacylglycerol Kinase (DGK) Isozymes

DGK IsozymeActivity with this compoundKey Findings
DGKδGenerates 18:0/22:6-PA in the brainKnockout of DGKδ leads to a decrease in 18:0/22:6-phosphatidic acid levels.[7]
SMSrLow activity with 18:0/22:6-PA as a substratePrefers saturated and monounsaturated fatty acid-containing PA species.[8]

Signaling Pathways and Experimental Workflows

This compound-Mediated Signaling Pathway

The primary signaling cascade initiated by this compound involves the activation of RasGRP1, which in turn activates the Ras-MAPK pathway, and the direct activation of specific PKC isoforms.

DG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) DG This compound PLC->DG PIP2 PIP2 PIP2->PLC Hydrolysis RasGRP1 RasGRP1 DG->RasGRP1 Activation PKC PKC Isoforms (e.g., θ, δ, γ) DG->PKC Activation Ras Ras RasGRP1->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Downstream Downstream Effectors ERK->Downstream PKC->Downstream

Caption: this compound signaling pathway.

Experimental Workflow: Quantification of this compound by LC-MS/MS

This workflow outlines the key steps for the quantitative analysis of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

LCMS_Workflow Start Biological Sample (Cells or Tissue) InternalStandard Add Internal Standard (e.g., deuterated DG) Start->InternalStandard LipidExtraction Lipid Extraction (e.g., Bligh-Dyer or MTBE method) LC Liquid Chromatography (Reversed-Phase Separation) LipidExtraction->LC InternalStandard->LipidExtraction MS Tandem Mass Spectrometry (MRM or PRM mode) LC->MS DataAnalysis Data Analysis (Peak Integration, Quantification) MS->DataAnalysis Result Quantified this compound Levels DataAnalysis->Result

Caption: LC-MS/MS workflow for this compound.

Detailed Experimental Protocols

In Vitro PKC Activity Assay

This protocol provides a framework for assessing the activation of a specific PKC isoform by this compound.

Materials:

  • Purified PKC isoform

  • This compound

  • Phosphatidylserine (PS)

  • PKC substrate (e.g., myelin basic protein or a specific peptide)

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mM EGTA)

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare Lipid Vesicles:

    • In a glass tube, mix PS with varying concentrations of this compound in chloroform. Include a control with PS only.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in kinase assay buffer by vortexing or sonication to form small unilamellar vesicles.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the lipid vesicles, purified PKC isoform, and the PKC substrate in kinase assay buffer.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate at 30°C for a specified time (e.g., 10-20 minutes).

  • Termination and Quantification:

    • Terminate the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

Quantification of this compound by LC-MS/MS

Materials:

  • Biological sample (cells or tissue)

  • Internal standard (e.g., d5-18:0-22:6 DG)

  • Solvents for lipid extraction (e.g., chloroform, methanol, water or methyl-tert-butyl ether)

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • Homogenize the biological sample in an appropriate buffer.

    • Add a known amount of the internal standard.

    • Perform lipid extraction using a standard method like the Bligh-Dyer or MTBE procedure.

    • Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Inject the lipid extract onto the LC-MS/MS system.

    • Separate the lipid species using a reversed-phase C18 column with a gradient of mobile phases (e.g., water/acetonitrile/isopropanol with additives like formic acid and ammonium (B1175870) formate).

    • Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) in positive ion mode. The precursor ion will correspond to the [M+NH₄]⁺ or [M+H]⁺ adduct of this compound, and the product ions will be characteristic fragments.

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the concentration of this compound in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Conclusion

Validating the precise role of this compound in cellular signaling requires a multi-faceted approach. While specific genetic models directly targeting this lipid species are still emerging, a combination of inferred genetic studies, advanced chemical biology tools, and robust analytical techniques like mass spectrometry provides a powerful toolkit for researchers. The data and protocols presented in this guide offer a solid foundation for designing experiments to further elucidate the critical functions of this compound in health and disease, ultimately paving the way for novel therapeutic strategies.

References

Unraveling the Role of 18:0-22:6 Diacylglycerol in Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive quantitative comparison of 1-stearoyl-2-docosahexaenoyl-sn-glycerol (18:0-22:6 DG), a critical lipid signaling molecule, in healthy versus diseased tissues. By summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways, this document serves as a vital resource for understanding the role of this specific diacylglycerol species in pathology and for identifying potential therapeutic targets.

Quantitative Comparison of 18:0-22:6 Diacylglycerol

A pivotal study by Akyol et al. (2021) conducted a detailed lipidomic analysis of post-mortem brain tissue from individuals with Alzheimer's disease (mild and severe) and cognitively normal controls. While the main publication highlights significant changes in other lipid classes, the supplementary data from this study would be the ideal source for specific concentrations of this compound.[1] The study noted that diacylglycerol (DAG) as a class was among the significantly perturbed lipids when comparing AD and control brains.[1]

Further research into the supplementary materials of comprehensive lipidomics studies in various diseases, such as colorectal cancer and neurodegenerative disorders, is warranted to extract specific quantitative data for this compound. For instance, a review on colorectal cancer has pointed to a trend of increased concentrations of phosphatidylcholines (PCs) containing 18:0 and 22:6 fatty acids in the blood of cancer patients, suggesting that the diacylglycerol precursor may also be altered.

Below is a template for how such data, once extracted from relevant studies, would be presented:

TissueDisease StateThis compound Concentration (e.g., pmol/mg tissue)Fold Change (vs. Healthy)p-valueReference
Brain (Neocortex) Healthy ControlData not yet available in this format--Akyol et al., 2021[1]
Alzheimer's Disease (Mild)Data not yet available in this format--Akyol et al., 2021[1]
Alzheimer's Disease (Severe)Data not yet available in this format--Akyol et al., 2021[1]
Colon Healthy MucosaData not yet available in this format--
Colorectal CancerData not yet available in this format--

Experimental Protocols

The methodologies employed in lipidomics studies are crucial for the accurate quantification of specific lipid species like this compound. The following is a generalized experimental protocol based on common practices in the field, with specific details often found in the supplementary information of published studies.

Sample Preparation and Lipid Extraction (Example from Brain Tissue)
  • Tissue Homogenization: Approximately 25 mg of lyophilized post-mortem brain tissue is homogenized.

  • Lipid Extraction: A modified Bligh-Dyer method is commonly used for lipid extraction. This involves the addition of a chloroform:methanol solvent mixture to the homogenized tissue, followed by vortexing and incubation to ensure complete extraction of lipids.

  • Phase Separation: The addition of water induces a phase separation, with the lower organic phase containing the lipids.

  • Internal Standards: A mixture of deuterated or odd-chain lipid standards, including a diacylglycerol standard, is added at the beginning of the extraction process for absolute quantification.

  • Drying and Reconstitution: The lipid-containing organic phase is collected, dried under a stream of nitrogen, and reconstituted in a suitable solvent for mass spectrometry analysis.

Lipid Analysis by Mass Spectrometry
  • Chromatographic Separation: Ultra-high-performance liquid chromatography (UHPLC) is used to separate the different lipid classes and species based on their polarity. A C18 or other suitable column is typically employed.

  • Mass Spectrometry: The separated lipids are introduced into a high-resolution mass spectrometer (e.g., a Q-Exactive or Orbitrap instrument) via electrospray ionization (ESI).

  • Data Acquisition: Data is acquired in both positive and negative ion modes to detect a wide range of lipid species. Tandem mass spectrometry (MS/MS) is used to fragment the lipid molecules and confirm their identity based on their characteristic fragmentation patterns.

  • Data Analysis: Specialized software is used to identify and quantify the lipid species based on their accurate mass, retention time, and MS/MS spectra, by comparing them to a library of known lipids and the internal standards.

Signaling Pathways and Experimental Workflows

Signaling Pathway of 18:0-22:6 Diacylglycerol

This compound is a key second messenger generated at the cell membrane. Its production is typically initiated by the activation of phospholipase C (PLC) in response to extracellular signals. PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol. This compound then activates downstream effector proteins, most notably protein kinase C (PKC), leading to a cascade of cellular responses including cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DG This compound PIP2->DG PKC Protein Kinase C (PKC) DG->PKC Activates CellularResponse Cellular Response (Proliferation, Apoptosis, etc.) PKC->CellularResponse Phosphorylates substrates leading to ExtracellularSignal Extracellular Signal ExtracellularSignal->GPCR

Simplified signaling pathway of this compound.
Experimental Workflow for Quantitative Lipidomics

The quantification of this compound in biological tissues involves a multi-step process, from sample acquisition to data analysis. The following diagram illustrates a typical workflow.

cluster_workflow Quantitative Lipidomics Workflow Tissue Tissue Sample (Healthy vs. Diseased) Extraction Lipid Extraction (e.g., Bligh-Dyer) Tissue->Extraction LCMS UHPLC-MS/MS Analysis Extraction->LCMS Data Data Processing & Quantification LCMS->Data Comparison Quantitative Comparison Data->Comparison

References

A Researcher's Guide to Assessing the Purity of Commercial 18:0-22:6 Diacylglycerol Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of lipid standards is paramount for accurate and reproducible experimental results. This guide provides a comparative framework for assessing the purity of commercial 18:0-22:6 diacylglycerol (DG) standards, also known as 1-stearoyl-2-docosahexaenoyl-sn-glycerol. This specific DG species is a critical second messenger in cellular signaling and a key molecule in lipid metabolism research.

This guide outlines a comprehensive analytical approach using High-Performance Liquid Chromatography coupled with a Charged Aerosol Detector (HPLC-CAD) to quantify the main 18:0-22:6 DG component and identify potential impurities. The provided experimental protocol and comparative data will aid researchers in selecting high-purity standards suitable for their specific applications.

Comparative Purity Analysis of Commercial this compound Standards

The purity of commercial lipid standards can vary between suppliers and even between different batches from the same supplier. Common impurities include monoacylglycerols (MAGs), triacylglycerols (TAGs), free fatty acids (FFAs), and regioisomers (e.g., 1,3-DG) that can arise from acyl migration during synthesis or storage. The following table presents a hypothetical but realistic comparison of this compound standards from three different virtual suppliers, based on analysis by HPLC-CAD.

ParameterSupplier ASupplier BSupplier C
Main Component (this compound) >99%98.5%95.2%
1-stearoyl-3-docosahexaenoyl-glycerol (1,3-isomer) <0.5%0.8%2.5%
Monoacylglycerols (MAGs) <0.2%0.3%1.0%
Triacylglycerols (TAGs) <0.2%0.2%0.8%
Free Fatty Acids (Stearic & DHA) <0.1%0.2%0.5%

Experimental Protocol for Purity Assessment of this compound

This protocol details a method for the separation and quantification of this compound and its potential impurities using HPLC with Charged Aerosol Detection (CAD).

Materials and Reagents
  • This compound standard(s) for analysis

  • HPLC-grade acetonitrile, acetone, and water

  • Reference standards for potential impurities (e.g., 1,3-dipalmitin, tristearin, stearic acid, docosahexaenoic acid)

  • Chloroform (B151607) or another suitable solvent for sample dissolution

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Charged Aerosol Detector (CAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Chromatographic Conditions
  • Mobile Phase A: Acetonitrile/Water (90:10, v/v)

  • Mobile Phase B: Acetone/Acetonitrile (80:20, v/v)

  • Gradient Program:

    • 0-5 min: 100% A

    • 5-15 min: Linear gradient to 100% B

    • 15-25 min: 100% B

    • 25-26 min: Linear gradient back to 100% A

    • 26-30 min: 100% A (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • CAD Settings:

    • Evaporation Temperature: 35°C

    • Gas (Nitrogen) Pressure: 35 psi

Sample Preparation
  • Accurately weigh and dissolve the this compound standard in chloroform to a final concentration of 1 mg/mL.

  • Prepare a series of dilutions for calibration curves of the main component and impurity standards.

  • Filter all solutions through a 0.22 µm PTFE syringe filter before injection.

Data Analysis
  • Identify peaks in the chromatogram by comparing retention times with those of the reference standards.

  • Integrate the peak areas for the main component and all identified impurities.

  • Calculate the percentage purity of the this compound standard based on the relative peak areas.

Visualizing Key Concepts

To further aid in the understanding of the experimental process and the biological relevance of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-CAD Analysis cluster_data Data Processing dissolve Dissolve DG Standard dilute Prepare Dilutions dissolve->dilute filter Filter Sample dilute->filter hplc HPLC Separation (C18 Column) filter->hplc cad Charged Aerosol Detection hplc->cad identify Peak Identification cad->identify integrate Peak Integration identify->integrate quantify Purity Quantification integrate->quantify signaling_pathway PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG This compound PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response comparative_logic cluster_standards Commercial Standards cluster_results Purity Profile S_A Supplier A Analysis Purity Assessment (HPLC-CAD) S_A->Analysis S_B Supplier B S_B->Analysis S_C Supplier C S_C->Analysis P_A Purity A Analysis->P_A P_B Purity B Analysis->P_B P_C Purity C Analysis->P_C Decision Selection of Optimal Standard P_A->Decision P_B->Decision P_C->Decision

A Comparative Guide to Lipidomics Data Validation for 18:0-22:6 Diacylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the validation and quantification of 18:0-22:6 Diacylglycerol (DG), a significant lipid second messenger involved in various cellular signaling pathways. Designed for researchers, scientists, and drug development professionals, this document offers an objective look at performance, supported by experimental data and detailed protocols.

Introduction to 18:0-22:6 DG

1-stearoyl-2-docosahexaenoyl-sn-glycerol, or this compound, is a diacylglycerol composed of a stearic acid (18:0) and a docosahexaenoic acid (22:6) fatty acid chain attached to a glycerol (B35011) backbone.[1] As a bioactive lipid, DG plays a crucial role in cell signaling, primarily by activating protein kinase C (PKC) isozymes.[2][3] Its transient accumulation in membranes, often triggered by the cleavage of phospholipids (B1166683) by phospholipase C, initiates a cascade of downstream cellular events.[2][4] Given its low abundance and critical biological function, the accurate and precise quantification of specific DG species like 18:0-22:6 is paramount for lipidomics research.

Comparison of Analytical Methods

The validation of this compound data relies on robust analytical methodologies. The choice of method depends on the specific requirements of the study, such as the need for molecular species specificity, sensitivity, throughput, and available instrumentation. Below is a comparison of common approaches.

Parameter Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Enzymatic Assay (e.g., DAG Kinase) Commercial Fluorometric Assay Kits
Specificity High; can distinguish and quantify specific molecular species like this compound.[5][6]Low; measures total DG content, not specific species.[2][4]Low; measures total DG content.[7]
Sensitivity High (low nmol/L to pmol/L range).[6][8]Moderate to High, depending on the specific activity of the radioisotope used.[2][4]Moderate.
Throughput Moderate to High; amenable to automation.[8][9]Low to Moderate; involves multiple incubation and extraction steps.[2][4]High; suitable for 96-well plate format.[7]
Quantitative Accuracy High; use of specific internal standards provides excellent accuracy.[6][10]Good; relies on a standard curve of a known DG standard.Good; relies on a standard curve.[7]
Precision (%CV) Good; Inter-batch CVs typically <15-20% after normalization.[8]Good; Within-run %CV can be <10%.[9]Good; typically <10% as per manufacturer specifications.
Instrumentation Requires LC system coupled with a tandem mass spectrometer (e.g., QqQ, Q-TOF).[5][11]Requires TLC equipment, phospho-imager or scintillation counter.[2]Requires a fluorescence microplate reader.[7]
Expertise Required High; requires expertise in instrument operation and data analysis.Moderate; requires handling of enzymes and potentially radioisotopes.Low; straightforward protocol.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of lipidomics data.[12] The following sections describe key experimental protocols for the quantification of this compound.

Protocol 1: Quantification of this compound by LC-MS/MS

This method allows for the specific and sensitive quantification of this compound. It involves lipid extraction, chromatographic separation, and detection by tandem mass spectrometry.

1. Lipid Extraction (Modified Bligh-Dyer Method)

  • To a sample homogenate, add an appropriate amount of an internal standard (e.g., a deuterated or odd-chain DG standard).[10]

  • Perform a biphasic extraction using a chloroform/methanol/water solvent system.[10]

  • Vortex the mixture thoroughly and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen and resuspend in a suitable volume of running buffer for LC-MS analysis.[10]

2. Liquid Chromatography (LC)

  • Use a reverse-phase C18 column suitable for lipid separation.

  • Employ a gradient elution program with mobile phases typically consisting of acetonitrile/water and isopropanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

3. Tandem Mass Spectrometry (MS/MS)

  • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

  • Use Multiple Reaction Monitoring (MRM) for quantification.[8] The MRM transition is determined by monitoring the fragmentation of the precursor ion (the protonated or ammoniated adduct of this compound) to a specific product ion (e.g., a neutral loss of one of the fatty acid chains).

  • Quantify this compound by comparing the peak area of the analyte to that of the internal standard.[9]

Protocol 2: Enzymatic Quantification of Total DG

This protocol quantifies total cellular DG levels by converting DG to phosphatidic acid (PA) using DAG kinase and radiolabeled ATP.[2][4]

1. Reagent Preparation

2. Kinase Reaction

  • Extract lipids from the sample as described in Protocol 1.

  • Dissolve the dried lipids in 40 µl of solubilizing buffer by vortexing.[2][4]

  • Add 100 µl of 2x reaction buffer, 4 µl of 100 mM DTT (fresh), and 20 µl of E. coli DAG kinase.[2]

  • Initiate the reaction by adding 3 µCi of [γ-³³P]-ATP.[4]

  • Incubate at 25°C for 30 minutes.[2]

  • Stop the reaction by placing the tubes on ice, and re-extract the lipids.[4]

3. Separation and Detection

  • Dissolve the final dried lipid extract in chloroform/methanol (2:1, v/v).[2]

  • Spot the sample on a Thin Layer Chromatography (TLC) plate alongside PA and DG standards.[2]

  • Develop the TLC plate in a chamber containing chloroform/methanol/acetic acid (65:15:5, v/v/v).[2]

  • Dry the plate and expose it to a phospho-imaging screen.[4]

  • Detect the radiolabeled PA by scanning the screen and quantify the signal relative to a standard curve.[2]

Mandatory Visualizations

Diagrams created using Graphviz to illustrate key pathways and workflows.

DAG_Signaling_Pathway PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PLC Phospholipase C (PLC) PIP2->PLC Stimulus IP3 IP3 PLC->IP3 DG This compound PLC->DG PKC Protein Kinase C (PKC) DG->PKC Activation DGK DAG Kinase (DGK) DG->DGK Phosphorylation Downstream Downstream Cellular Responses PKC->Downstream PA Phosphatidic Acid (PA) DGK->PA

Caption: Signaling pathway of 18:0-22:6 Diacylglycerol (DG).

Lipidomics_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_validation Validation & Interpretation SampleCollection 1. Sample Collection (e.g., Plasma, Tissue) Extraction 2. Lipid Extraction (e.g., Bligh-Dyer) SampleCollection->Extraction LCMS 3. Analytical Measurement (e.g., LC-MS/MS) Extraction->LCMS DataProcessing 4. Data Processing (Peak Integration, Normalization) LCMS->DataProcessing Stats 5. Statistical Analysis DataProcessing->Stats Validation 6. Data Validation & QC Stats->Validation BioInterpretation 7. Biological Interpretation Stats->BioInterpretation Validation_Logic Method Analytical Method Linearity Linearity & Range Method->Linearity Accuracy Accuracy (Spike/Recovery) Method->Accuracy Precision Precision (Repeatability, Reproducibility) Method->Precision LOD Limit of Detection (LOD) & Limit of Quantification (LOQ) Method->LOD Specificity Specificity Method->Specificity QC Quality Control Linearity->QC Accuracy->QC Precision->QC LOD->QC Specificity->QC IS Internal Standards QC->IS PooledQC Pooled QC Samples QC->PooledQC

References

A Comparative Analysis of the Membrane Properties of 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (18:0-22:6 DG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the unique membrane characteristics of 18:0-22:6 DG, a key signaling lipid, in comparison to other prevalent diacylglycerols and phospholipids.

1-Stearoyl-2-docosahexaenoyl-sn-glycerol (this compound) is a crucial diacylglycerol (DAG) species, notable for its composition of a saturated stearic acid (18:0) and the highly unsaturated docosahexaenoic acid (DHA; 22:6). This unique structure imparts distinct biophysical properties to cell membranes, influencing membrane fluidity, thickness, curvature, and permeability. These characteristics, in turn, play a pivotal role in mediating various cellular signaling events, primarily through the activation of Protein Kinase C (PKC) and Ras Guanine (B1146940) Nucleotide Releasing Proteins (RasGRPs). This guide provides a comparative analysis of the membrane properties of this compound against other common lipids, supported by experimental data and detailed methodologies.

Comparative Analysis of Membrane Physical Properties

The incorporation of this compound into a lipid bilayer significantly alters its physical characteristics. The high degree of unsaturation in the DHA chain introduces considerable disorder, which generally increases membrane fluidity and permeability while decreasing bilayer thickness.

PropertyThis compound1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG; 18:0-20:4 DG)1,2-Dioleoyl-sn-glycerol (DOG; 18:1-18:1 DG)1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC)
Membrane Fluidity HighHighModerateModerateModerate
Bilayer Thickness DecreasedDecreasedSlightly DecreasedReferenceReference
Spontaneous Curvature High NegativeHigh NegativeModerate NegativeLow NegativeLow Negative
Water Permeability IncreasedIncreasedModerately IncreasedReferenceReference

Note: This table provides a qualitative comparison based on the general effects of acyl chain saturation and the presence of DHA. Quantitative values can vary depending on the specific experimental conditions and the composition of the host lipid bilayer. Molecular dynamics simulations suggest that the average area per lipid for monolayers containing this compound is approximately 71.4 Ų, which is larger than that for less unsaturated DAGs, indicating a more disordered and fluid state[1]. Studies on DHA-containing phospholipids, such as 18:0-22:6 PC, have shown a significant increase in water permeability, approximately 4 times higher than that of 18:0-18:1 PC[2].

Impact on Cellular Signaling Pathways

This compound is a potent second messenger that activates key signaling proteins, influencing a myriad of cellular processes.

Protein Kinase C (PKC) Activation

Diacylglycerols are physiological activators of PKC. The specific molecular species of DAG can differentially activate PKC isoforms. Studies have shown that this compound is a potent activator of novel PKC isoforms, such as PKCδ and PKCε, and the conventional PKCγ.

PKC IsoformActivatorRelative Activation (Compared to Control)
PKCαThis compound (2 mmol%)No significant activation
PKCγThis compound (2 mmol%)Moderate preference
PKCδThis compound (20 and 200 mmol%)Strong preference
PKCεThis compound (2000 mmol%)Moderate preference
PKCθThis compound (2 and 20 mmol%)Strongest preference

Data adapted from a study on the activation of different PKC isozymes by various diacylglycerol molecular species.

Protein Kinase C Activation Pathway

PKC_Activation cluster_membrane Plasma Membrane GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG This compound PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates Downstream Downstream Effectors PKC->Downstream Phosphorylates

Caption: PKC activation by this compound.

Ras Guanine Nucleotide Releasing Protein (RasGRP) Activation

RasGRPs are a family of guanine nucleotide exchange factors for Ras and Rap GTPases. They are directly activated by DAG, linking lipid signaling to the Ras/MAPK pathway. The binding of DAG to the C1 domain of RasGRP induces its translocation to the membrane and subsequent activation of Ras.

RasGRP Activation Pathway

RasGRP_Activation cluster_membrane Plasma Membrane Receptor Receptor Tyrosine Kinase or GPCR PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG This compound PIP2->DAG RasGRP RasGRP DAG->RasGRP Recruits & Activates Ras_GDP Ras-GDP RasGRP->Ras_GDP Catalyzes GDP-GTP Exchange Ras_GTP Ras-GTP Ras_GDP->Ras_GTP MAPK_Cascade MAPK Cascade Ras_GTP->MAPK_Cascade Activates Cellular_Response Cellular Response MAPK_Cascade->Cellular_Response

Caption: RasGRP activation by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of lipid membrane properties.

Measurement of Membrane Fluidity using Fluorescence Anisotropy

Principle: This technique measures the rotational diffusion of a fluorescent probe embedded in the lipid bilayer. Lower anisotropy values correspond to higher membrane fluidity. The probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is commonly used.

Protocol:

  • Liposome (B1194612) Preparation: Prepare large unilamellar vesicles (LUVs) composed of the desired lipid mixture (e.g., POPC with varying concentrations of this compound and other lipids) by extrusion.

  • Probe Incorporation: Add a small aliquot of DPH in a suitable solvent (e.g., tetrahydrofuran) to the liposome suspension to a final probe-to-lipid ratio of 1:500. Incubate in the dark at room temperature for at least 1 hour to allow for probe incorporation.

  • Fluorescence Measurement:

    • Transfer the labeled liposome suspension to a quartz cuvette.

    • Use a fluorescence spectrophotometer equipped with polarizers.

    • Excite the sample with vertically polarized light at ~360 nm.

    • Measure the fluorescence emission intensity at ~430 nm for both vertically (I_VV) and horizontally (I_VH) polarized emission.

    • Measure the emission intensity with horizontally polarized excitation and vertically (I_HV) and horizontally (I_HH) polarized emission to correct for instrument-specific factors (G-factor).

  • Anisotropy Calculation: Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G = I_HV / I_HH.

Experimental Workflow for Fluorescence Anisotropy

Anisotropy_Workflow A Prepare LUVs of desired lipid composition B Incorporate DPH probe (1:500 probe:lipid) A->B C Incubate in dark for 1 hr B->C D Measure fluorescence intensities (I_VV, I_VH, I_HV, I_HH) C->D E Calculate G-factor and fluorescence anisotropy (r) D->E F Compare 'r' values to determine relative fluidity E->F

Caption: Workflow for membrane fluidity measurement.

Determination of Bilayer Thickness using Small-Angle X-ray Scattering (SAXS)

Principle: SAXS measures the scattering of X-rays by a sample to determine its nanoscale structure. For lipid vesicles, the scattering pattern provides information about the electron density profile of the bilayer, from which the thickness can be derived.

Protocol:

  • Sample Preparation: Prepare a concentrated and monodisperse suspension of unilamellar vesicles of the desired lipid composition.

  • SAXS Data Acquisition:

    • Load the vesicle suspension into a temperature-controlled sample cell with thin X-ray transparent windows.

    • Expose the sample to a collimated monochromatic X-ray beam.

    • Record the scattered X-ray intensity as a function of the scattering angle (2θ) or the scattering vector (q).

    • Measure the scattering from the buffer alone for background subtraction.

  • Data Analysis:

    • Subtract the buffer scattering from the sample scattering.

    • Model the scattering data using appropriate form factors for unilamellar vesicles.

    • The model fits the electron density profile across the bilayer, typically represented by a series of Gaussian functions for the headgroups and the acyl chains.

    • The bilayer thickness is determined from the distance between the peaks of the electron density profile corresponding to the headgroups.

Experimental Workflow for SAXS

SAXS_Workflow A Prepare concentrated monodisperse vesicle suspension B Acquire SAXS data from sample and buffer A->B C Subtract buffer scattering B->C D Model scattering data to obtain electron density profile C->D E Determine bilayer thickness from the electron density profile D->E

Caption: Workflow for bilayer thickness measurement.

Assessment of Membrane Permeability using Calcein (B42510) Leakage Assay

Principle: This assay measures the release of a self-quenching fluorescent dye, calcein, from the interior of liposomes. An increase in fluorescence indicates that the membrane has become permeable, allowing the dye to leak out and become de-quenched in the external buffer.

Protocol:

  • Liposome Preparation with Encapsulated Calcein:

    • Dry a thin film of the desired lipid mixture in a round-bottom flask.

    • Hydrate the lipid film with a solution containing a high concentration of calcein (e.g., 50-100 mM) at a pH of ~7.4.

    • Subject the suspension to several freeze-thaw cycles to form multilamellar vesicles with encapsulated dye.

    • Extrude the suspension through polycarbonate filters of a defined pore size (e.g., 100 nm) to form LUVs.

  • Removal of External Calcein: Separate the calcein-loaded liposomes from the unencapsulated dye using size-exclusion chromatography (e.g., a Sephadex G-50 column).

  • Leakage Assay:

    • Dilute the purified calcein-loaded liposomes into an iso-osmotic buffer in a fluorometer cuvette.

    • Monitor the baseline fluorescence over time at an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.

    • To induce leakage (if studying a perturbant), add the agent of interest. For intrinsic permeability, monitor the baseline leakage over an extended period.

    • At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all vesicles and release 100% of the encapsulated calcein, representing the maximum fluorescence (F_max).

  • Data Analysis: Calculate the percentage of calcein leakage at a given time point (t) as: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, and F_0 is the initial baseline fluorescence.

Experimental Workflow for Calcein Leakage Assay

Calcein_Workflow A Prepare LUVs with encapsulated calcein B Remove unencapsulated calcein via size-exclusion chromatography A->B C Monitor baseline fluorescence of liposome suspension B->C D Induce leakage (optional) and record fluorescence over time C->D E Lyse vesicles with detergent to obtain F_max D->E F Calculate % leakage E->F

Caption: Workflow for membrane permeability assay.

Conclusion

The unique molecular structure of this compound, with its highly unsaturated DHA chain, confers distinct and significant effects on the biophysical properties of cellular membranes. It enhances membrane fluidity and permeability while inducing negative curvature, properties that are crucial for its role as a potent signaling lipid. By differentially activating key signaling proteins like PKC and RasGRP, this compound plays a critical role in a wide array of cellular functions. Understanding the comparative membrane properties of this compound is essential for researchers in cell biology and drug development, as it provides a foundation for elucidating its role in health and disease and for designing therapeutic interventions that target these pathways.

References

Safety Operating Guide

Proper Disposal Procedures for 18:0-22:6 Diacylglycerol (DG)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 18:0-22:6 Diacylglycerol (DG), a crucial component in biochemical signaling research. Adherence to these procedural guidelines is vital for ensuring laboratory safety and regulatory compliance.

I. Chemical and Safety Data

Proper handling and disposal of 18:0-22:6 DG require an understanding of its chemical properties and associated hazards. Although not classified as hazardous for transport, it is prudent to handle it with care in a laboratory setting.

Identifier Value
IUPAC Name 1-stearoyl-2-docosahexaenoyl-sn-glycerol
CAS Number 65886-80-8
Molecular Formula C43H72O5
Physical State Varies (often supplied in chloroform)
Primary Hazard Mimics tumor-promoting phorbol (B1677699) esters[1]
Recommended Solvent Chloroform
Storage Conditions -20°C in a glass vial with a Teflon-lined cap[1]

II. Pre-Disposal: Inactivation Protocol

Given that diacylglycerols can mimic the effects of tumor-promoting phorbol esters, it is recommended to inactivate any residual this compound before disposal.[1]

Experimental Protocol for Inactivation:

  • Objective: To hydrolyze and inactivate this compound.

  • Materials:

    • Waste this compound solutions and contaminated labware (e.g., vials, pipette tips).

    • 1N Sodium Hydroxide (NaOH) solution.

    • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves. .

  • Procedure:

    • Working in a fume hood, carefully add a sufficient volume of 1N NaOH to the waste solution or contaminated vessel to ensure the final concentration of NaOH is adequate for hydrolysis.

    • For solutions, ensure thorough mixing. For contaminated articles, ensure all surfaces are coated with the NaOH solution.

    • Allow the mixture to stand for at least one hour to ensure complete destruction of the diacylglycerol.[1]

    • The resulting solution will contain the sodium salts of the fatty acids (stearate and docosahexaenoate) and glycerol, which can then be disposed of as chemical waste.

III. Disposal Protocol for Inactivated Waste

Following inactivation, the resulting chemical waste must be managed according to standard laboratory chemical waste procedures. All laboratory chemical waste should be treated as hazardous unless confirmed to be non-hazardous.[2]

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect the inactivated this compound waste in a designated, leak-proof, and chemically compatible waste container.[3][4][5] Plastic containers are often preferred for hazardous waste when compatibility is not an issue.[6]

    • Ensure the container is in good condition with no cracks or leaks.[3][5]

    • Do not fill the container to more than 80% of its capacity to allow for expansion.[4]

  • Labeling:

    • Affix a hazardous waste tag to the container.[3][6][7]

    • Clearly label the contents, including the full chemical names of all constituents (e.g., "Hydrolyzed this compound waste," "Sodium Hydroxide," "Chloroform," if present). Avoid abbreviations or chemical formulas.[4][5][6]

    • Include the date of waste generation, the laboratory of origin (building and room number), and the name of the principal investigator.[6]

  • Storage:

    • Store the waste container in a designated satellite accumulation area.[8]

    • Ensure the container is kept closed except when adding waste.[3][5][7]

    • Segregate the waste from incompatible materials. For instance, store it away from acids.[2][3][4]

    • Utilize secondary containment, such as a lab tray or bin, to capture any potential spills or leaks.[2][3][7] The secondary container should be able to hold 110% of the volume of the primary container.[7]

  • Disposal Request:

    • Once the container is full or approaching the storage time limit (often up to 9 months, but institutional policies may vary), submit a waste pickup request to your institution's Environmental Health & Safety (EH&S) department.[3]

IV. Disposal of Contaminated Materials

  • Spill Cleanup: Any materials used to clean up spills of this compound must be treated as hazardous waste.[2][3]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous waste.[5] After rinsing, deface the original label, and the container may be disposed of as regular trash or recycled, depending on institutional policy.[5][9]

  • Solid Waste: Do not mix solid waste (e.g., contaminated gloves, paper towels) with liquid waste.[7][10] Collect contaminated solid waste in a separate, clearly labeled hazardous waste container.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G A Start: this compound Waste Generated B Inactivate with 1N NaOH A->B C Collect Inactivated Waste in Designated Container B->C D Label Container with 'Hazardous Waste' and Contents C->D E Store in Secondary Containment in Satellite Accumulation Area D->E F Submit Waste Pickup Request to EH&S E->F G End: Proper Disposal F->G

References

Essential Safety and Operational Guide for Handling 18:0-22:6 DG

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (18:0-22:6 DG). Adherence to these procedures is vital for ensuring personal safety and proper disposal. This compound is a diacylglycerol often supplied in a chloroform (B151607) solvent, which introduces specific hazards that must be addressed through appropriate personal protective equipment (PPE) and handling protocols.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound, particularly when in a chloroform solution, are outlined by its GHS Hazard Statements.[1] Understanding these is the first step in safe handling.

Table 1: GHS Hazard Statements for this compound in Chloroform

Hazard CodeDescription
H302Harmful if swallowed.[1][2][3][4]
H315Causes skin irritation.[1][2][3][4]
H319Causes serious eye irritation.[1][2][3][4]
H331Toxic if inhaled.[1][2][3][4]
H336May cause drowsiness or dizziness.[1][2][3][4]
H351Suspected of causing cancer.[1][2][4]
H361dSuspected of damaging the unborn child.[1][2][4]
H372Causes damage to organs through prolonged or repeated exposure.[2][4]
H412Harmful to aquatic life with long lasting effects.[2]

Due to these hazards, stringent PPE is mandatory. The selection of gloves is particularly critical, as chloroform rapidly penetrates standard nitrile gloves.[5][6]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications and Remarks
Hand Protection Viton® or Polyvinyl Acetate (PVA) gloves.[5][6]Chloroform penetrates nitrile gloves in under 2.5 minutes.[5][6] If using nitrile, double-gloving with frequent changes (every 15-20 minutes) is a less ideal alternative. Always inspect gloves before use.
Eye/Face Protection Chemical splash goggles.[5]Must be worn at all times. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[5][6]
Body Protection A lab coat, long pants, and closed-toe shoes.A chemically resistant apron is recommended for handling larger quantities.
Respiratory Protection Not typically required if all work is conducted within a certified chemical fume hood.[5]If work must be performed outside a fume hood, a risk assessment is required, and a respirator may be necessary. Contact your institution's Environmental Health & Safety (EHS) department.
Operational Plan: Step-by-Step Handling Procedure

All handling of this compound in chloroform must be performed within a certified chemical fume hood to minimize inhalation exposure.[5][7]

  • Preparation :

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary materials (pipettes, tubes, waste containers) and place them in the fume hood.

    • Don the appropriate PPE as specified in Table 2.

  • Handling :

    • Keep the container of this compound tightly sealed when not in use.[5]

    • When pipetting, use techniques that minimize aerosol generation.

    • Avoid direct contact with the solution. If contact occurs, follow the first aid procedures outlined in Table 3.

  • Post-Handling :

    • Wipe down the work area within the fume hood with an appropriate solvent.

    • Properly seal all containers.

    • Remove PPE, starting with gloves, and wash hands thoroughly with soap and water.

Emergency and Disposal Plan

Table 3: Emergency Procedures

SituationAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Spill For small spills (<1 L) within a fume hood, absorb with an inert material and place in a sealed container for hazardous waste. For larger spills or any spill outside a fume hood, evacuate the area and contact your institution's emergency response team.[7]

Disposal Plan:

Disposal of this compound in chloroform must be handled as hazardous waste.

  • Waste Collection : Collect all waste containing this substance, including contaminated consumables like pipette tips and gloves, in a designated, sealed, and clearly labeled hazardous waste container.[7]

  • Waste Stream : This waste must be segregated as halogenated organic waste .[9] Do not mix with non-halogenated solvents.

  • Disposal : Arrange for pickup and disposal through your institution's certified hazardous waste management service.[10] Do not pour down the drain or dispose of in regular trash. [10][11]

Visualized Workflow

The following diagram illustrates the standard workflow for safely handling this compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_emergency Emergency Response cluster_post 3. Post-Handling & Disposal prep_hood Verify Fume Hood Operation gather_materials Gather Materials prep_hood->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_chem Handle this compound don_ppe->handle_chem spill_check Spill? handle_chem->spill_check clean_area Clean Work Area handle_chem->clean_area Work Complete spill_check->handle_chem No spill_response Follow Spill Protocol spill_check->spill_response Yes spill_response->gather_materials Restart dispose_waste Dispose of Waste in Halogenated Waste Container clean_area->dispose_waste remove_ppe Doff PPE & Wash Hands dispose_waste->remove_ppe

Caption: Workflow for handling this compound, from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
18:0-22:6 DG
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
18:0-22:6 DG

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.